2-Dimethylamino-isonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)7-5-6(8(11)12)3-4-9-7/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNSLUVHHJGCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424431 | |
| Record name | 2-Dimethylamino-isonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77314-81-9 | |
| Record name | 2-Dimethylamino-isonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Dimethylamino-isonicotinic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dimethylamino-isonicotinic acid, also known as 2-(Dimethylamino)pyridine-4-carboxylic acid, is a heterocyclic organic compound with the chemical formula C₈H₁₀N₂O₂. As a derivative of isonicotinic acid, a core structure in various pharmacologically active molecules, this compound is of significant interest to researchers in medicinal chemistry and drug development. The introduction of a dimethylamino group at the 2-position of the pyridine ring significantly influences the molecule's electronic properties, basicity, and potential biological activity. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with insights into its synthesis, reactivity, and potential applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and known characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | |
| CAS Number | 77314-81-9 | [1][2] |
| Physical Form | Solid | - |
| Storage | Sealed in dry, 2-8°C | [1] |
Solubility Profile (Predicted)
Based on the structure, which contains both a polar carboxylic acid group and a basic dimethylamino group, this compound is expected to exhibit amphoteric behavior. Its solubility is likely to be pH-dependent. In acidic solutions, the pyridine nitrogen and the dimethylamino group will be protonated, increasing solubility in aqueous media. In basic solutions, the carboxylic acid will be deprotonated to a carboxylate, also enhancing aqueous solubility. Its solubility in organic solvents is expected to vary, with higher solubility in polar protic and aprotic solvents.
A general experimental protocol for determining the solubility of pyridine carboxylic acids is outlined below.
Experimental Protocols
Determination of Aqueous Solubility as a Function of pH
This protocol provides a general framework for determining the pH-dependent aqueous solubility of this compound.
Principle: The equilibrium solubility is determined by measuring the concentration of the saturated solution at a specific pH and temperature.
Materials:
-
This compound
-
Deionized water
-
Phosphate buffer solutions (pH 2, 4, 6, 7.4, 8, 10)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Shaking incubator or orbital shaker
-
pH meter
-
0.22 µm syringe filters
Procedure:
-
Prepare a series of phosphate buffer solutions at the desired pH values.
-
Add an excess amount of this compound to a known volume of each buffer solution in separate vials.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC method.
-
Construct a calibration curve using standard solutions of known concentrations to quantify the solubility.
Workflow for Solubility Determination:
Caption: Workflow for determining aqueous solubility.
Synthesis and Reactivity
General Reactivity:
-
Acidity and Basicity: The carboxylic acid group imparts acidic properties, while the pyridine nitrogen and the dimethylamino group provide basic centers. The pKa values of these functional groups will dictate the molecule's charge state at different pH values.
-
Esterification: The carboxylic acid can undergo esterification reactions with alcohols under acidic conditions or using coupling agents.
-
Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine using standard peptide coupling reagents.
-
Reactions of the Pyridine Ring: The electron-rich nature of the pyridine ring due to the dimethylamino group may facilitate electrophilic substitution reactions, although the carboxylic acid group is deactivating.
Caption: Hypothetical interaction of this compound with a kinase signaling pathway.
Conclusion
This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry, materials science, and organic synthesis. While a comprehensive experimental dataset for its properties is currently lacking in publicly available literature, this guide provides a foundational understanding of its structure, predicted properties, and potential applications. The provided experimental protocols offer a starting point for researchers to elucidate its physicochemical characteristics, which will be crucial for unlocking its full potential in various scientific endeavors. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore the utility of this intriguing molecule.
References
Sources
Molecular structure and formula of 2-Dimethylamino-isonicotinic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the molecular structure, properties, and potential applications of 2-Dimethylamino-isonicotinic acid.
Introduction
This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. It belongs to the isonicotinic acid family, which are isomers of nicotinic acid (Vitamin B3) and are characterized by a carboxylic acid group at the 4-position of the pyridine ring.[1][2] The presence of a dimethylamino group at the 2-position of the pyridine ring in this compound is expected to significantly influence its electronic properties, basicity, and potential for intermolecular interactions, making it a valuable building block for the synthesis of novel compounds with tailored biological activities or material properties.
Molecular Structure and Formula
The fundamental identity of a chemical compound lies in its molecular structure and formula. This section provides a detailed overview of the structural and chemical identifiers for this compound.
Chemical Identifiers
A consistent and unambiguous way to reference a chemical compound is through its various standardized identifiers.
| Identifier | Value | Source |
| CAS Number | 77314-81-9 | [3] |
| Molecular Formula | C8H10N2O2 | [3] |
| IUPAC Name | 2-(Dimethylamino)pyridine-4-carboxylic acid | Inferred from structure |
| SMILES | O=C(O)C1=CC=NC(N(C)C)=C1 | [3] |
Molecular Visualization
A visual representation of the molecular structure is crucial for understanding its chemical behavior.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 166.18 g/mol | [3] |
| Appearance | White crystalline powder (predicted) | General observation for similar compounds |
| Solubility | Soluble in water (predicted) | [4] |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis and Characterization
Synthesis Pathway
Caption: A potential synthetic route to this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-isonicotinic acid in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add an excess of dimethylamine (as a solution in a suitable solvent or as a gas). The use of a non-nucleophilic base, such as potassium carbonate, may be required to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-150°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by acidification to precipitate the carboxylic acid, followed by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system or by column chromatography.
Characterization Techniques
The identity and purity of synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the presence of the dimethylamino, pyridine ring, and carboxylic acid protons and carbons, respectively, and their connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented, its structural motifs suggest several areas of potential utility for researchers and drug development professionals.
Ligand Design and Medicinal Chemistry
The presence of both a carboxylic acid and a tertiary amine group makes this compound an attractive scaffold for ligand design.[4] These functional groups can participate in various non-covalent interactions, such as hydrogen bonding and salt bridges, with biological targets like enzymes and receptors.[4] The pyridine core is a common feature in many biologically active molecules.
Organic Synthesis and Catalysis
As a functionalized heterocyclic compound, it can serve as a versatile building block in organic synthesis for the construction of more complex molecules.[4] The dimethylamino group can also influence the reactivity of the pyridine ring and could be explored in the context of organocatalysis.[4]
Materials Science
Pyridine derivatives are known to be used in the development of new materials. The functional groups on this compound could allow for its incorporation into polymers or coordination complexes with interesting electronic or photophysical properties.
Conclusion
This compound represents a chemical entity with significant potential, primarily as a building block in the synthesis of novel compounds for pharmaceutical and material science applications. Its distinct combination of a pyridine core, a carboxylic acid, and a dimethylamino group provides a rich chemical space for exploration. Further research into the synthesis, characterization, and application of this compound is warranted to fully elucidate its potential.
References
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Isonicotinic acid, Hi-LR™ . HiMedia Laboratories. [Link]
-
2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride | 1220036-44-1 . Adooq Bioscience. [Link]
Sources
An In-Depth Technical Guide to 2-Dimethylamino-isonicotinic Acid (CAS 77314-81-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Dimethylamino-isonicotinic acid, registered under CAS number 77314-81-9, is a substituted pyridine carboxylic acid. While extensive research on its intrinsic biological activity is not widely published, its primary role has been established as a crucial chemical intermediate in the synthesis of complex pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, known applications, particularly in the development of prokineticin receptor modulators, and inferred methodologies for its synthesis and characterization. The document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery programs.
Chemical Identity and Physicochemical Properties
This compound, also known as 2-(Dimethylamino)-4-pyridinecarboxylic acid, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 77314-81-9 | [2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | Solid | [1] |
| Density | 1.247 g/mL | [1] |
| Flash Point | 204 °C | [1] |
Synthesis and Characterization
While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthetic approach can be inferred from methods used for analogous 2-(dialkylamino)pyridine-4-carboxylic acids. A plausible synthetic route is outlined below.
Postulated Synthesis Workflow
A potential synthetic pathway could involve the nucleophilic aromatic substitution of a suitable starting material, such as 2-chloro-isonicotinic acid, with dimethylamine. This reaction would likely be carried out in a suitable solvent and may require elevated temperatures or the use of a catalyst.
Caption: Postulated synthesis of this compound.
Characterization
Due to the lack of publicly available experimental spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar compounds, such as other substituted isonicotinic acids.[3][4][5][6][7]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, a singlet for the two methyl groups of the dimethylamino moiety, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the pyridine ring, the methyl carbons of the dimethylamino group, and the carboxylic acid carbon.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (166.18 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-N stretching of the dimethylamino group, and C=C and C=N stretching of the pyridine ring.
Applications in Drug Discovery and Development
The primary documented application of this compound is as a key building block in the synthesis of piperidine derivatives that function as prokineticin receptor modulators.[8][9][10][11][12]
Role in the Synthesis of Prokineticin Receptor Modulators
Prokineticins are a family of proteins that regulate various physiological processes, and their receptors are targets for the treatment of conditions such as pain and inflammation. In a patented synthetic route, this compound is used as a carboxylic acid component in an amide coupling reaction with a piperidine-containing fragment. This reaction is a critical step in the construction of the final prokineticin receptor modulator.
Experimental Protocol: Amide Coupling
The following is a generalized, representative protocol for the use of this compound in an amide coupling reaction, based on standard laboratory procedures.
-
Dissolution: Dissolve this compound and the desired amine-containing substrate in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide).
-
Addition of Coupling Agents: To the solution, add a peptide coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.
Caption: Workflow for amide coupling using this compound.
Safety, Handling, and Storage
While a specific material safety data sheet (MSDS) for this compound is not widely available, general precautions for handling pyridine carboxylic acids should be followed.[1][13][14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Future Research Directions
The limited publicly available data on this compound presents several opportunities for future research:
-
Biological Activity Screening: A thorough investigation into the intrinsic biological activities of this compound could reveal novel pharmacological properties.
-
Synthesis Optimization: Development and publication of a detailed, optimized, and scalable synthesis protocol would be of great value to the scientific community.
-
Spectroscopic Analysis: The acquisition and publication of comprehensive experimental spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) would provide a valuable reference for researchers.
-
Exploration of New Applications: Given its utility as a synthetic intermediate, exploring its use in the synthesis of other classes of bioactive molecules could broaden its applicability.
References
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2,6-Pyridinedicarboxylic acid - Bio-Strategy. (n.d.). Retrieved January 11, 2026, from [Link]
- WO2006048172A1 - Process for preparation of isonicotinic acid derivatives - Google Patents. (n.d.).
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Modeling of Human Prokineticin Receptors: Interactions with Novel Small-Molecule Binders and Potential Off-Target Drugs - PubMed Central. (2011). Retrieved January 11, 2026, from [Link]
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Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (n.d.). Retrieved January 11, 2026, from [Link]
-
(PDF) Modeling of Human Prokineticin Receptors: Interactions with Novel Small-Molecule Binders and Potential Off-Target Drugs - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Illustration of the synthesis and localization of prokineticin receptors. Created in BioRender.com. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Prokineticin-Receptor Network: Mechanisms of Regulation - PubMed. (2022). Retrieved January 11, 2026, from [Link]
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Modeling of Human Prokineticin Receptors: Interactions with Novel Small-Molecule Binders and Potential Off-Target Drugs - Semantic Scholar. (n.d.). Retrieved January 11, 2026, from [Link]
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Isonicotinic acid - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
- US2748137A - Process for preparing isonicotinic acid - Google Patents. (n.d.).
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Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (n.d.). Retrieved January 11, 2026, from [Link]
-
Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica. (n.d.). Retrieved January 11, 2026, from [Link]
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Isonicotinic acid, 2-amino-6-chloro-, hydrazide - the NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 11, 2026, from [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
2,6-Dihydroxyisonicotinic acid - the NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]
-
Isonicotinic acid, 2-phenylethyl ester - the NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]
-
Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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The Dawn of a New Era in Chemotherapy: An In-depth Technical Guide to the Early Discovery and History of Isonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Preamble: From Obscurity to a Nobel Pursuit
The journey of isonicotinic acid and its derivatives from chemical curiosities to cornerstones of modern medicine is a compelling narrative of serendipity, systematic investigation, and scientific rigor. This guide eschews a conventional chronological recitation of events. Instead, it delves into the pivotal moments of discovery, the underlying chemical principles, and the experimental intricacies that propelled these compounds to the forefront of the fight against tuberculosis. We will explore the initial synthesis of the core scaffold, the unexpected discovery of its profound biological activity, and the early structure-activity relationship studies that paved the way for rational drug design.
Part 1: The Genesis of a Scaffold - The First Synthesis of Isonicotinic Acid
The story of isonicotinic acid begins in the late 19th century, long before its therapeutic potential was imagined. The Austrian chemist Hugo Weidel is credited with its first synthesis in 1886. His work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundational chemistry for what would become a life-saving class of drugs.
Weidel's approach involved the oxidation of cinchonine, a major alkaloid found in cinchona bark. This process, while historically significant, is not practical for large-scale synthesis. A more common and scalable method, developed later, involves the oxidation of γ-picoline (4-methylpyridine), a readily available coal tar derivative.
Experimental Protocol: Oxidation of γ-Picoline to Isonicotinic Acid
This protocol is a representative example of the early methods used for the synthesis of isonicotinic acid.
Materials:
-
γ-Picoline (4-methylpyridine)
-
Potassium permanganate (KMnO4)
-
Sulfuric acid (H2SO4)
-
Sodium bisulfite (NaHSO3)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Litmus paper
Procedure:
-
Oxidation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of γ-picoline in water is prepared. To this solution, a concentrated solution of potassium permanganate is added portion-wise with vigorous stirring. The reaction is exothermic and the temperature should be monitored and controlled. The mixture is then heated to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Work-up: The reaction mixture is cooled, and the precipitated manganese dioxide (MnO2) is removed by filtration. The filtrate is then acidified with sulfuric acid and treated with a solution of sodium bisulfite to reduce any remaining manganese dioxide.
-
Isolation: The acidic solution is concentrated by evaporation. Upon cooling, crude isonicotinic acid precipitates. The precipitate is collected by filtration and washed with cold water.
-
Purification: The crude isonicotinic acid is purified by recrystallization from hot water or ethanol. The purity of the final product can be assessed by its melting point (approximately 317 °C).
Causality Behind Experimental Choices:
-
Potassium permanganate was a powerful and readily available oxidizing agent in the late 19th and early 20th centuries.
-
Refluxing ensures that the reaction proceeds at a constant and elevated temperature, increasing the reaction rate.
-
The acidification and treatment with sodium bisulfite are crucial for removing the manganese dioxide byproduct and ensuring a clean filtrate.
-
Recrystallization is a standard technique for purifying solid organic compounds based on differences in solubility at different temperatures.
Part 2: The Serendipitous Discovery of a "Miracle Drug" - Isoniazid
For decades, isonicotinic acid remained a compound of academic interest. Its dramatic entry into the world of medicine was the result of a convergence of independent research efforts in the early 1950s. Scientists at Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer, while searching for new antitubercular agents, synthesized and tested a series of isonicotinic acid derivatives.[1]
The key breakthrough was the synthesis of isonicotinic acid hydrazide, which came to be known as isoniazid . The initial synthesis of this compound, however, predates its discovery as a therapeutic agent. In 1912, Hans Meyer and Josef Mally at the German University in Prague first prepared isoniazid during their doctoral research.[1] Their work, published in the Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, lay dormant in the scientific literature for forty years.
The rediscovery and recognition of isoniazid's potent antitubercular activity in the early 1950s was a landmark event. Clinical trials, notably those conducted by Edward Robitzek and Irving Selikoff, demonstrated its remarkable efficacy in treating tuberculosis patients, leading to its rapid adoption as a first-line treatment.[2]
Experimental Protocol: The Synthesis of Isoniazid
The following protocol is based on the methods described in the early 1950s.
Materials:
-
Isonicotinic acid ethyl ester (or isonicotinic acid)
-
Hydrazine hydrate (85% or 99-100%)
-
Ethanol (95% or absolute)
Procedure:
-
Reaction Setup: A mixture of isonicotinic acid ethyl ester and an excess of hydrazine hydrate in ethanol is placed in a round-bottom flask fitted with a reflux condenser.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by the disappearance of the starting ester (e.g., by thin-layer chromatography).
-
Isolation and Purification: After the reaction is complete, the solvent and excess hydrazine hydrate are removed under reduced pressure. The resulting solid residue is then recrystallized from a suitable solvent, such as ethanol or water, to yield pure isoniazid as white crystalline needles. The melting point of pure isoniazid is approximately 171-173 °C.
Causality Behind Experimental Choices:
-
Isonicotinic acid ethyl ester was often used as the starting material as it is generally more reactive towards nucleophilic attack by hydrazine than the free carboxylic acid.
-
Hydrazine hydrate is the key reagent that introduces the hydrazide functionality, which was later found to be crucial for the drug's activity.
-
Ethanol serves as a good solvent for both reactants and allows the reaction to be carried out at a convenient reflux temperature.
-
Recrystallization is essential for obtaining a product of high purity, which is critical for pharmaceutical applications.
Part 3: Expanding the Arsenal - The Advent of Iproniazid
Following the success of isoniazid, researchers began to explore modifications of its structure to potentially improve its activity or alter its properties. One of the earliest and most significant derivatives was iproniazid , the isopropyl derivative of isoniazid. Initially investigated for its antitubercular properties, iproniazid was later found to have a profound and unexpected side effect: mood elevation in patients. This observation led to its development as the first monoamine oxidase (MAO) inhibitor and one of the first antidepressant drugs.
Experimental Protocol: Synthesis of Iproniazid
The synthesis of iproniazid from isoniazid is a straightforward alkylation reaction.
Materials:
-
Isoniazid
-
Isopropyl bromide
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
Preparation of Sodium Ethoxide: Sodium metal is carefully dissolved in absolute ethanol to prepare a solution of sodium ethoxide.
-
Alkylation: Isoniazid is dissolved in absolute ethanol, and the sodium ethoxide solution is added. To this mixture, isopropyl bromide is added dropwise with stirring.
-
Reaction and Work-up: The reaction mixture is heated to reflux for several hours. After cooling, the precipitated sodium bromide is removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Isolation and Purification: The resulting crude iproniazid is purified by recrystallization from a suitable solvent, such as a mixture of benzene and petroleum ether, to yield the final product as crystalline needles.
Causality Behind Experimental Choices:
-
The use of a strong base like sodium ethoxide is necessary to deprotonate the hydrazide nitrogen, making it a more potent nucleophile for the subsequent reaction with isopropyl bromide.
-
Isopropyl bromide serves as the alkylating agent to introduce the isopropyl group.
-
Absolute ethanol is used as the solvent to prevent the hydrolysis of sodium ethoxide.
Part 4: Unraveling the Mechanism - Early Structure-Activity Relationship (SAR) Studies
The discovery of isoniazid and iproniazid spurred a flurry of research into the relationship between their chemical structure and biological activity. These early SAR studies, though rudimentary by modern standards, provided crucial insights that guided the development of future drugs.
Key Findings from Early SAR Studies:
| Structural Modification | Effect on Antitubercular Activity |
| Position of the Carboxylic Acid Group | The 4-position (isonicotinic) was found to be optimal. Nicotinic (3-position) and picolinic (2-position) acid derivatives showed significantly lower or no activity. |
| Modification of the Hydrazide Moiety | The -CONHNH2 group was found to be essential. Replacement with other functional groups generally led to a loss of activity. |
| Substitution on the Pyridine Ring | Small alkyl or halo substitutions on the pyridine ring were tolerated to some extent, but larger groups often diminished activity. |
| Alkylation of the Hydrazide Nitrogen | As seen with iproniazid, mono-alkylation of the terminal nitrogen was tolerated and, in some cases, led to different pharmacological profiles (e.g., MAO inhibition). Di-alkylation generally resulted in a loss of antitubercular activity. |
These early observations underscored the high specificity of the molecular requirements for antitubercular action. It was later discovered that isoniazid is a prodrug, activated by the mycobacterial enzyme catalase-peroxidase (KatG). This activation process is highly sensitive to the drug's structure, explaining the stringent SAR.
Visualizing the Journey
Timeline of Key Discoveries
Caption: A timeline highlighting the key milestones in the discovery of isonicotinic acid derivatives.
Synthetic Pathways
Caption: Simplified synthetic routes to isonicotinic acid, isoniazid, and iproniazid.
Conclusion: A Legacy of Innovation
The early history of isonicotinic acid derivatives is a powerful illustration of how fundamental chemical research can, sometimes decades later, lead to profound medical breakthroughs. The journey from Weidel's initial synthesis to the widespread clinical use of isoniazid and the discovery of iproniazid's novel pharmacology laid the groundwork for modern antitubercular therapy and psychopharmacology. For today's researchers, this story serves as a reminder of the enduring value of curiosity-driven science and the potential for transformative discoveries to emerge from unexpected quarters.
References
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Weidel, H. (1886). Ueber die Oxydation des Cinchonins. Berichte der deutschen chemischen Gesellschaft, 19(1), 1549-1556. [Link]
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Meyer, H., & Mally, J. (1912). Über Hydrazinderivate der Pyridincarbonsäuren. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 33(1), 393-414. [Link]
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Robitzek, E. H., & Selikoff, I. J. (1952). Hydrazine derivatives of isonicotinic acid (rimifon, marsilid) in the treatment of active progressive caseous-pneumonic tuberculosis; a preliminary report. The American review of tuberculosis, 65(4), 402–428. [Link]
-
Fox, H. H. (1952). The Chemical Approach to the Control of Tuberculosis. Science, 116(3006), 129–134. [Link]
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Biological activity of 2-Dimethylamino-isonicotinic acid
An In-Depth Technical Guide to the Biological Activity of 2-Dimethylamino-isonicotinic Acid
Foreword
To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide to understanding and evaluating the biological activity of this compound. While existing literature on this specific molecule is nascent, its structural similarity to the well-established isonicotinic acid pharmacophore presents a compelling case for its potential bioactivity. This guide is structured not as a review of existing data, but as a strategic workflow for the de novo characterization of this compound. We will proceed from foundational principles, outlining a logical, tiered approach to unlock its therapeutic potential. Every protocol herein is designed as a self-validating system, providing you with the rationale and methodology to generate robust, reproducible data.
Introduction to this compound: A Molecule of Interest
This compound is a derivative of isonicotinic acid, a pyridine-4-carboxylic acid. The parent molecule is a cornerstone in medicinal chemistry, most famously as the precursor to the frontline anti-tuberculosis drug, isoniazid.[1] Derivatives of isonicotinic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] The introduction of a dimethylamino group at the 2-position of the pyridine ring in this compound is a key structural modification that warrants investigation. This substitution can significantly alter the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, thereby influencing its pharmacokinetic profile and biological targets.
The presence of the isonicotinic acid scaffold suggests several plausible avenues of biological activity that merit exploration:
-
Antimicrobial Effects: Drawing parallels with isoniazid, this compound could potentially interfere with microbial metabolic pathways.[3]
-
Anti-inflammatory Potential: Numerous isonicotinic acid derivatives have been shown to inhibit inflammatory mediators.[2][4]
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: The pyridine nitrogen and overall structure bear resemblance to nicotinic agonists and antagonists, suggesting a potential role in neurological pathways.
This guide will provide the experimental frameworks to systematically investigate these hypotheses.
A Tiered Approach to Biological Activity Screening
A logical progression of experiments is crucial to efficiently characterize a novel compound. We propose a three-tiered approach, starting with broad cytotoxicity assessments, followed by targeted primary screens for predicted activities, and culminating in more complex mechanistic studies.
Caption: Tiered experimental workflow for characterizing this compound.
Tier 1: Foundational Assays - Cytotoxicity Profiling
Before assessing specific therapeutic activities, it is imperative to determine the cytotoxic profile of this compound. This foundational data informs the concentration range for subsequent experiments and provides an early indication of the compound's therapeutic window. We will utilize two complementary assays: the MTT assay to measure metabolic activity (cell viability) and the LDH assay to quantify membrane integrity (cell death).
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human embryonic kidney 293 (HEK293) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Experimental Protocol: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[1][5]
Materials:
-
Cells and compound dilutions prepared as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Prepare cell plates with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[1]
-
After the desired incubation period (24, 48, 72 hours), transfer an aliquot of the cell culture supernatant to a new 96-well plate.[1]
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Data Presentation and Interpretation
The results from the cytotoxicity assays should be summarized in a table to facilitate the determination of the IC₅₀ (half-maximal inhibitory concentration) and to select non-toxic concentrations for further experiments.
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0.1 | 98 ± 3 | 2 ± 1 |
| 1 | 95 ± 4 | 4 ± 2 |
| 10 | 92 ± 5 | 7 ± 3 |
| 50 | 75 ± 6 | 28 ± 4 |
| 100 | 52 ± 5 | 45 ± 5 |
| 200 | 21 ± 4 | 78 ± 6 |
Hypothetical data presented as mean ± standard deviation.
Tier 2: Primary Activity Screens
Based on the cytotoxicity profile, we can proceed with primary screens to test our main hypotheses.
Antimicrobial Activity
The structural similarity to isoniazid prompts the investigation of this compound's antimicrobial properties. The initial screen should involve determining the Minimum Inhibitory Concentration (MIC) against a panel of representative Gram-positive and Gram-negative bacteria.[6]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare a stock solution of this compound in an appropriate solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).
-
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Many isonicotinic acid derivatives exhibit anti-inflammatory effects.[2] A primary screen for this activity can be a cyclooxygenase (COX) inhibition assay.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare various concentrations of this compound.
-
In separate wells of a 96-well plate, add the COX-1 and COX-2 enzymes.
-
Add the compound dilutions to the wells and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin H2 (PGH2) using the detection method provided in the kit (often colorimetric or fluorometric).
-
Calculate the percentage of COX-1 and COX-2 inhibition relative to a control without the compound.
Nicotinic Acetylcholine Receptor (nAChR) Binding
The pyridine moiety is a key feature in many nAChR ligands. A competitive radioligand binding assay can determine if this compound interacts with nAChRs.
Experimental Protocol: nAChR Competitive Binding Assay
-
Prepare membrane fractions from cells expressing the desired nAChR subtype (e.g., α4β2).
-
In a multi-well plate, incubate the membrane preparation with a known radioligand for the nAChR (e.g., [³H]-epibatidine) and varying concentrations of this compound.[7]
-
After incubation, separate the bound and free radioligand by rapid filtration.[7]
-
Measure the radioactivity of the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
Tier 3: Mechanistic Studies
Positive results in the primary screens will necessitate further investigation into the mechanism of action.
Caption: Hypothetical mechanism of antimicrobial action for this compound.
For example, if antimicrobial activity is observed against Mycobacterium tuberculosis, studies could investigate if the compound requires activation by the mycobacterial enzyme KatG and if it inhibits mycolic acid synthesis, similar to isoniazid.[5] If anti-inflammatory activity is confirmed, further studies could assess its effect on pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. If nAChR binding is detected, electrophysiological studies could determine whether the compound acts as an agonist or antagonist.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. Its structural heritage points towards a high probability of discovering significant biological activities. The experimental roadmap laid out in this guide provides a robust, logical, and efficient pathway for its characterization. By systematically applying these validated protocols, the scientific community can effectively elucidate the therapeutic potential of this novel compound, paving the way for future drug development endeavors.
References
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC. Retrieved from [Link]
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Experimental workflow of activity-based profiling experiments. (n.d.). ResearchGate. Retrieved from [Link]
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Formation of the Nicotinic Acetylcholine Receptor Binding Sites. (n.d.). PMC. Retrieved from [Link]
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Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). PubMed Central. Retrieved from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NIH. Retrieved from [Link]
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Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2021). PMC. Retrieved from [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI. Retrieved from [Link]
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In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. Retrieved from [Link]
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Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. (2022). ACS Publications. Retrieved from [Link]
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Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). PMC. Retrieved from [Link]
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Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. (n.d.). PMC. Retrieved from [Link]
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A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (n.d.). MDPI. Retrieved from [Link]
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In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. (n.d.). Frontiers. Retrieved from [Link]
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Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. (2011). Frontiers. Retrieved from [Link]
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A novel compound with antimicrobial activity against staphylococcus aureus. (2021). Ovid. Retrieved from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved from [Link]
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Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (n.d.). PMC. Retrieved from [Link]
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Update on in vitro cytotoxicity assays for drug development. (2015). ResearchGate. Retrieved from [Link]
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Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2022). ResearchGate. Retrieved from [Link]
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In vitro studies on isonicotinic acid hydrazide. (1952). PubMed. Retrieved from [Link]
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Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). Sygnature Discovery. Retrieved from [Link]
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A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. (2009). ResearchGate. Retrieved from [Link]
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LDH Cytotoxicity Assay Kit. (n.d.). NACALAI TESQUE, INC. Retrieved from [Link]
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Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. (2024). Microbiology Spectrum. Retrieved from [Link]
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Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. Retrieved from [Link]
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Fc-enhanced anti-CCR6 antibody elicits robust therapeutic effects across multiple autoimmune diseases. (n.d.). Frontiers. Retrieved from [Link]
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Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). (n.d.). ResearchGate. Retrieved from [Link]
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LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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An Investigator's Guide to the Mechanism of Action of 2-Dimethylamino-isonicotinic acid
A Senior Application Scientist's Perspective on Elucidating Novel Compound Activity
Abstract
Direct pharmacological data on 2-Dimethylamino-isonicotinic acid is not extensively documented in publicly available literature. However, its structural similarity to nicotinic acid (Niacin), a well-characterized modulator of lipid metabolism, provides a strong rationale for a targeted investigation into its mechanism of action. This guide presents a scientifically-grounded framework for researchers and drug development professionals to systematically elucidate the biological activities of this and similar novel chemical entities. We will proceed from hypothesized targets, based on established pharmacology of structural analogs, to a comprehensive, multi-phased experimental workflow. The core hypothesis is that this compound functions as a modulator of lipid and inflammatory pathways, primarily through interaction with the nicotinic acid receptor, GPR109A.
Introduction: Deconstructing the Molecule
This compound is a derivative of isonicotinic acid (pyridine-4-carboxylic acid). The addition of a dimethylamino group at the 2-position significantly alters the molecule's electronic and steric properties compared to its parent compound or its well-known isomer, nicotinic acid (pyridine-3-carboxylic acid). While derivatives of isonicotinic acid are known for a range of biological activities, including the profound antimycobacterial action of isoniazid, the specific pharmacology of this compound remains to be defined[1][2][3][4].
The structural analogy to nicotinic acid, a cornerstone therapy for dyslipidemia for over 50 years, is the most compelling starting point for investigation[5]. Nicotinic acid exerts pleiotropic effects, most notably increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL), and triglycerides[6][7][8]. These effects are mediated through multiple mechanisms, providing a rich landscape of potential targets for our subject compound[9].
This guide, therefore, will operate from the evidence-based hypothesis that this compound may share mechanistic pathways with nicotinic acid. The following sections will detail these hypothesized targets and provide a rigorous, step-by-step experimental plan to validate them.
Hypothesized Molecular Targets & Mechanisms of Action
Based on the extensive research into nicotinic acid, we can propose two primary, interconnected mechanisms for investigation.
The principal target of nicotinic acid is the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, or HCAR2)[10]. This receptor is highly expressed in adipocytes (fat cells) and various immune cells, including macrophages and neutrophils[5][11].
Mechanism of Action: Activation of GPR109A in adipocytes leads to the coupling of an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This action reduces intracellular levels of cyclic AMP (cAMP)[5][6]. A decrease in cAMP reduces the activity of Protein Kinase A (PKA), a key enzyme that promotes the breakdown of stored triglycerides into free fatty acids (lipolysis)[6]. The net result is a potent reduction in the release of free fatty acids from adipose tissue into the bloodstream. This decrease in circulating free fatty acids reduces the substrate available to the liver for the synthesis of triglycerides and subsequent assembly of VLDL particles[6][8].
It is therefore hypothesized that this compound may act as an agonist at the GPR109A receptor.
Caption: Hypothesized GPR109A Signaling Pathway Activation.
Recent research has revealed GPR109A-independent actions of nicotinic acid. A key mechanism is the direct inhibition of the enzyme diacylglycerol acyltransferase 2 (DGAT2) in the liver[9][12].
Mechanism of Action: DGAT2 is a critical enzyme in the final step of triglyceride synthesis in hepatocytes (liver cells). By directly inhibiting DGAT2, nicotinic acid reduces the liver's capacity to produce triglycerides. This leads to two significant downstream effects:
-
Decreased VLDL Secretion: Reduced triglyceride availability impairs the assembly and secretion of VLDL particles. Since LDL is a remnant of VLDL metabolism, this also leads to lower LDL levels[9][12].
-
Accelerated ApoB Degradation: The major structural protein of VLDL and LDL, Apolipoprotein B (ApoB), is degraded intracellularly when it cannot be lipidated to form new lipoprotein particles[8].
We hypothesize that this compound may, in addition to or independently of GPR109A agonism, act as a direct inhibitor of hepatic DGAT2.
Experimental Validation Workflow
To systematically test these hypotheses, a phased approach is recommended, moving from molecular-level interactions to functional cellular outcomes.
Caption: Phased Experimental Workflow for Mechanism Validation.
The initial step is to determine if the compound physically interacts with its hypothesized molecular targets in a cell-free system.
Protocol 1: GPR109A Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human GPR109A receptor.
-
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) overexpressing the human GPR109A receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the GPR109A membranes, a known concentration of a radiolabeled GPR109A ligand (e.g., [³H]-Nicotinic Acid), and serial dilutions of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Add scintillation cocktail to the dried filters and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known non-labeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The data is fit to a one-site competition model to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: DGAT2 Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory potential (IC50) of the compound on DGAT2 enzymatic activity.
-
Methodology:
-
Enzyme Source: Use microsomes isolated from insect or mammalian cells overexpressing human DGAT2 as the enzyme source.
-
Substrates: Prepare substrates: 1,2-dioleoyl-sn-glycerol (DAG) and radiolabeled [¹⁴C]oleoyl-CoA.
-
Reaction Mixture: In a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5), combine the DGAT2-containing microsomes, DAG, and serial dilutions of this compound.
-
Initiation: Start the reaction by adding [¹⁴C]oleoyl-CoA.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Termination: Stop the reaction by adding a solution of isopropanol/heptane/water.
-
Lipid Extraction: Extract the lipids (including the newly synthesized [¹⁴C]-triglycerides) into the heptane phase.
-
Detection: Quantify the radioactivity in the heptane phase using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO) and plot against the compound concentration to determine the IC50 value.
-
These assays confirm whether the binding or inhibition observed in vitro translates to a functional response in a living cell.
Protocol 3: GPR109A-Mediated cAMP Inhibition Assay
-
Objective: To measure the functional agonism of the compound at the GPR109A receptor by quantifying its ability to inhibit cAMP production.
-
Methodology:
-
Cell Culture: Use a Chinese Hamster Ovary (CHO) cell line stably expressing human GPR109A.
-
Cell Plating: Seed the cells in a 96-well plate and grow to near confluency.
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with serial dilutions of this compound in the presence of forskolin (an adenylyl cyclase activator).
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the compound concentration. A dose-response curve is generated to calculate the EC50 value, representing the concentration that produces 50% of the maximal inhibitory effect.
-
Data Presentation and Interpretation
The quantitative data gathered from these experiments should be summarized for clear comparison and interpretation.
| Assay | Parameter | Hypothetical Value (this compound) | Hypothetical Value (Nicotinic Acid - Control) | Interpretation |
| GPR109A Radioligand Binding | Ki | 500 nM | 150 nM | Demonstrates direct binding to the receptor, with moderate affinity. |
| GPR109A-CHO cAMP Inhibition | EC50 | 750 nM | 200 nM | Confirms functional agonism at the receptor. |
| DGAT2 Enzyme Inhibition | IC50 | > 50 µM | 15 µM | Suggests weak or no direct inhibition of the DGAT2 enzyme at relevant doses. |
| 3T3-L1 Adipocyte Lipolysis | IC50 | 1.2 µM | 0.5 µM | Validates the anti-lipolytic effect in a relevant cell model. |
| HepG2 Triglyceride Synthesis | IC50 | > 50 µM | 25 µM | Correlates with the lack of direct DGAT2 inhibition. |
Interpretation of Hypothetical Results: The hypothetical data in the table would strongly suggest that the primary mechanism of action for this compound is GPR109A agonism . The compound binds to the receptor and elicits a functional response (cAMP inhibition), which translates to a physiological effect (inhibition of lipolysis in adipocytes). The lack of activity in the DGAT2 and hepatocyte assays would indicate that, unlike nicotinic acid, this derivative does not possess significant direct hepatic effects.
Conclusion
While direct evidence for the mechanism of action of this compound is sparse, its chemical structure provides a powerful starting point for a hypothesis-driven investigation. By leveraging the well-understood pharmacology of nicotinic acid, researchers can employ a systematic workflow encompassing in vitro binding, enzymatic assays, and cell-based functional screens. This approach, moving from molecular target engagement to cellular response, provides a robust and efficient path to characterizing the compound's biological activity. The protocols and framework outlined in this guide offer a comprehensive roadmap for elucidating the mechanism of action, not only for this compound but for any novel compound with a clear structural relationship to a known pharmacological agent.
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StatPearls - Niacin. (2023). National Center for Biotechnology Information. [Link]
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Kashyap, M. L. (2011). Recent advances in niacin and lipid metabolism. Current Opinion in Cardiology. [Link]
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Rideout, T. C. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites. [Link]
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Graff, E. C., & Fang, H. (2016). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. [Link]
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Thangaraju, M., & Ganapathy, V. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. [Link]
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Bhutia, Y. D., & Ganapathy, V. (2020). GPR109A activation and aging liver. Aging. [Link]
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Judge, V., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Bentham Science. [Link]
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Singh, S., & Kumar, A. (2022). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Molecular Biosciences. [Link]
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Patel, R. B., et al. (2019). Synthesis and pharmacological evaluation of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives as antimicrobial, antifungal and antitubercular agents. ResearchGate. [Link]
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2-Dimethylamino-isonicotinic acid interaction with nicotinic acid receptors
An In-depth Technical Guide to the Characterization of 2-Dimethylamino-isonicotinic Acid as a Novel Ligand for the Nicotinic Acid Receptor GPR109A
Executive Summary
The nicotinic acid receptor, GPR109A (also known as HCA₂), is a well-established G protein-coupled receptor (GPCR) with significant therapeutic relevance, particularly in the management of dyslipidemia and in modulating inflammatory responses.[1][2] Its activation by endogenous ligands like β-hydroxybutyrate and pharmacological agents such as niacin triggers complex signaling cascades that present opportunities for novel drug development.[1][2] This guide provides a comprehensive framework for the characterization of a novel chemical entity, this compound, as a potential ligand for GPR109A. While direct studies on this specific compound's interaction with GPR109A are not yet published, this document serves as a detailed roadmap for its systematic evaluation. We will proceed from initial in silico modeling to detailed biochemical and cell-based functional assays, explaining the causality behind each experimental choice. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to determine the binding affinity, potency, efficacy, and potential for biased agonism of novel GPR109A ligands.
Introduction to the GPR109A Receptor System
GPR109A: Structure, Expression, and Physiological Roles
GPR109A is a member of the hydroxycarboxylic acid receptor family and is encoded by the HCAR2 gene. It is predominantly expressed in adipocytes and various immune cells, including monocytes, macrophages, and neutrophils, as well as in keratinocytes and intestinal epithelial cells.[1][2] The receptor plays a crucial role in metabolic regulation and immune surveillance.
-
Metabolic Regulation: In adipocytes, GPR109A activation is famously linked to the anti-lipolytic effect of niacin. This action is mediated through the coupling to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][3] This decrease in cAMP reduces the activity of protein kinase A and hormone-sensitive lipase, ultimately suppressing the hydrolysis of triglycerides and the release of free fatty acids into circulation.[1][4]
-
Immunomodulation: GPR109A activation on immune cells exerts potent anti-inflammatory effects. For instance, it can suppress the expression and secretion of inflammatory cytokines in adipocytes and monocytes.[1] In the colon, GPR109A is activated by high concentrations of butyrate, a product of bacterial fermentation, where it functions as a tumor suppressor and helps maintain intestinal homeostasis.[5][6]
The Ligand: this compound
This compound is a derivative of isonicotinic acid (also known as pyridine-4-carboxylic acid).[7][8][9] Its structure, featuring a pyridine ring with a carboxylic acid group and a dimethylamino moiety, presents functional groups that are amenable to forming interactions within the binding pockets of receptors. While its specific biological activities are yet to be defined, its structural relation to nicotinic acid (pyridine-3-carboxylic acid) makes it a compelling candidate for investigation as a ligand for GPR109A.
GPR109A Signaling: Canonical and Non-Canonical Pathways
GPR109A signaling is multifaceted, extending beyond the canonical Gαi-mediated inhibition of cAMP.
-
Gαi-Mediated Pathway: The primary and best-characterized pathway involves the activation of the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, reduced cAMP, and downstream metabolic effects.[1][3]
-
β-Arrestin-Mediated Pathway: Like many GPCRs, GPR109A can also signal through β-arrestin proteins. Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[3][10] This recruitment not only desensitizes the G protein signal but can also initiate a separate wave of signaling, potentially activating pathways like the ERK1/2 cascade.[3] This dual signaling capability introduces the concept of "biased agonism," where a ligand may preferentially activate one pathway over the other, a concept of significant interest in modern drug development.[11]
The following diagram illustrates the primary signaling cascades initiated by GPR109A activation.
Caption: GPR109A dual signaling pathways.
Methodologies for Ligand Characterization
A tiered approach is essential for robustly characterizing a novel ligand. We begin with computational predictions and progress to direct binding and cell-based functional assays.
In Silico Analysis: Molecular Docking
Rationale: Before committing to resource-intensive wet-lab experiments, molecular docking provides a predictive assessment of whether this compound can physically fit into the GPR109A binding pocket and what key interactions might stabilize its binding. Studies have identified several critical residues for niacin binding, including Arg111 (TMH3), Trp91 (ECL1), Ser178 (ECL2), and Phe276/Tyr284 (TMH7).[12][13] Arg111 is particularly crucial, serving as an anchor for the ligand's carboxylate group.[13]
Protocol:
-
Receptor Model Preparation: Obtain a high-quality 3D model of human GPR109A. If a crystal structure is unavailable, a homology model can be built using a suitable GPCR template (e.g., from the PDB database).
-
Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.
-
Docking Simulation: Use docking software (e.g., AutoDock, Schrödinger Maestro) to predict the binding pose of the ligand within the GPR109A binding pocket, defined by the key residues identified from mutagenesis studies.[12][13]
-
Analysis: Analyze the top-scoring poses. Look for favorable interactions, such as hydrogen bonds (especially between the ligand's carboxylate and Arg111) and hydrophobic interactions. Calculate the predicted binding energy.
Biochemical Characterization: Radioligand Binding Assay
Rationale: This is the gold standard for determining a ligand's affinity (Kᵢ) for a receptor. A competitive binding assay measures the ability of the unlabeled test compound (this compound) to displace a known high-affinity radiolabeled ligand (e.g., [³H]-Niacin) from the receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, combine the GPR109A-expressing membranes, a fixed concentration of the radioligand (e.g., [³H]-Niacin, typically at its Kₔ concentration), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes (and any bound radioligand) are trapped on the filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Functional Characterization: Gαi Pathway (cAMP Assay)
Rationale: To determine if the compound is an agonist, antagonist, or inverse agonist, we must measure its effect on the canonical Gαi signaling pathway. Agonists will inhibit cAMP production, while antagonists will block the effect of a known agonist.
Protocol:
-
Cell Culture: Use a GPR109A-expressing cell line (e.g., CHO-K1) plated in a 96- or 384-well plate.
-
Compound Treatment (Agonist Mode): Treat the cells with a range of concentrations of this compound.
-
cAMP Stimulation: Add a fixed concentration of a cAMP-stimulating agent, such as Forskolin, to all wells (except the negative control). Forskolin directly activates adenylyl cyclase.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis (Agonist Mode): Plot the cAMP signal against the log concentration of the test compound. An agonist will produce a dose-dependent decrease in the Forskolin-stimulated cAMP signal. Fit the curve to determine the EC₅₀ (potency) and the maximum inhibition (efficacy).
-
Antagonist Mode (if no agonist activity is observed): Pre-incubate the cells with the test compound before adding a known GPR109A agonist (like niacin) at its EC₈₀ concentration. An antagonist will block the niacin-induced decrease in cAMP in a dose-dependent manner, allowing for the calculation of an IC₅₀.
Functional Characterization: β-Arrestin Recruitment Assay
Rationale: This assay is crucial for identifying potential biased agonism. It directly measures the recruitment of β-arrestin to the activated GPR109A receptor, independent of G-protein signaling.[10][14]
Protocol:
-
Assay System: Utilize a specialized cell line engineered for β-arrestin recruitment assays. A common platform is the PathHunter® system (DiscoverX), where the receptor is tagged with an enzyme fragment (ProLink) and β-arrestin is tagged with the complementing fragment (Enzyme Acceptor).[10] Ligand-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.
-
Cell Plating: Plate the engineered cells in a white, opaque 96- or 384-well plate.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate for a period sufficient for receptor activation and β-arrestin recruitment (typically 60-90 minutes).
-
Signal Detection: Add the substrate for the complemented enzyme and measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescent signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
The following diagram outlines the workflow for characterizing a novel GPR109A ligand.
Caption: Experimental workflow for ligand characterization.
Data Interpretation and Profile Synthesis
The data from the preceding assays must be synthesized to build a complete pharmacological profile of the compound.
Quantitative Data Summary
The results should be compiled into a clear, comparative table.
| Parameter | Assay | Hypothetical Result for 2-DMA-IA | Hypothetical Result for Niacin (Reference) | Interpretation |
| Binding Affinity (Kᵢ) | Radioligand Binding | 150 nM | 120 nM | High affinity, comparable to the reference agonist. |
| Gαi Potency (EC₅₀) | cAMP Assay | 250 nM | 200 nM | Potent agonist at the Gαi pathway. |
| Gαi Efficacy (% Inh.) | cAMP Assay | 95% | 100% | Full agonist activity. |
| β-Arrestin Potency (EC₅₀) | β-Arrestin Assay | 1.2 µM (1200 nM) | 500 nM | Less potent at recruiting β-arrestin compared to Gαi activation. |
| β-Arrestin Efficacy (%) | β-Arrestin Assay | 70% | 100% | Partial agonist for β-arrestin recruitment. |
Note: Data are hypothetical and for illustrative purposes only.
Assessing Biased Agonism
Biased agonism is determined by comparing the relative potency and/or efficacy of a ligand for one signaling pathway over another. In our hypothetical example, this compound is significantly more potent at activating the Gαi pathway (EC₅₀ = 250 nM) than it is at recruiting β-arrestin (EC₅₀ = 1200 nM).
A bias factor can be calculated to quantify this preference. A simplified approach compares the ratio of (Eₘₐₓ / EC₅₀) for each pathway, normalized to a reference compound like niacin. The results suggest that this compound is a Gαi-biased agonist .
Implications for Drug Development and Future Directions
The characterization of a novel Gαi-biased GPR109A agonist like our hypothetical this compound would have significant therapeutic implications. The flushing side-effect of niacin is thought to be mediated, at least in part, by β-arrestin signaling.[1] Therefore, a Gαi-biased agonist could potentially retain the beneficial anti-lipolytic and anti-inflammatory effects while reducing or eliminating the problematic flushing response, representing a significant advance in the treatment of dyslipidemia.
Next Steps:
-
Lead Optimization: Synthesize analogs of this compound to improve potency, selectivity, and drug-like properties (ADME).
-
In Vivo Studies: Test the optimized compound in animal models of dyslipidemia and inflammation to confirm efficacy and assess the flushing response compared to niacin.
-
Selectivity Profiling: Screen the compound against other related receptors (e.g., GPR109B, GPR81) and a broader panel of GPCRs to ensure target selectivity.
This guide provides a robust, scientifically-grounded pathway for the comprehensive characterization of novel ligands targeting the GPR109A receptor, paving the way for the development of next-generation therapeutics.
References
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Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Recent Patents on Cardiovascular Drug Discovery, 6(1), 35-43. [Link]
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Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]
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Bhartiya, S., et al. (2019). GPR109A activation and aging liver. Oncotarget, 10(58), 6069–6071. [Link]
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Bokkala, S., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 773824. [Link]
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Al-Dwairi, A., et al. (2019). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 9(10), 205. [Link]
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Wikipedia. (2024). Tramadol. Wikipedia. [Link]
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Al-Dwairi, A., et al. (2019). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 9(10), 205. [Link]
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Li, Q., et al. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Molecular Signaling, 5, 6. [Link]
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National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]
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Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280. [Link]
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Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. [Link]
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Singh, N., et al. (2019). Novel role of GPR109A in thymic regulatory T cell development. bioRxiv. [Link]
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Digby, J. E., et al. (2012). Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. PLoS ONE, 7(8), e44869. [Link]
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Zhang, Q., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Directive Publications. [Link]
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Bokkala, S., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14856. [Link]
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Stoeber, M., et al. (2023). β-arrestin recruitment facilitates a direct association with G proteins. bioRxiv. [Link]
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Alchem Pharmtech. (n.d.). CAS 77314-81-9 | this compound. Alchem Pharmtech. [Link]
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Truong, K., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1285090. [Link]
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Ye, L., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. [Link]
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Elangovan, S., et al. (2014). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. Oncogene, 33(4), 493-503. [Link]
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DiscoverX Corporation. (n.d.). Why Study GPCR Arrestin Recruitment?. DiscoverX. [Link]
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Sharma, P., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(2), 113-118. [Link]
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Solubility and Stability of 2-Dimethylamino-isonicotinic Acid: A Comprehensive Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
2-Dimethylamino-isonicotinic acid is a substituted pyridine carboxylic acid of interest in medicinal chemistry and pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental to its successful progression from a laboratory curiosity to a viable clinical candidate. Poor solubility can impede reliable biological screening and lead to low bioavailability, while instability can compromise shelf-life, efficacy, and safety.[1] This technical guide provides an in-depth analysis of the solubility and stability profiles of this compound. It outlines field-proven experimental protocols for robust characterization, explains the causality behind methodological choices, and offers a framework for interpreting the resulting data to guide formulation and development strategies.
Introduction: The Critical Role of Physicochemical Profiling
In the landscape of drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are as crucial as its pharmacological activity. Among these, aqueous solubility and chemical stability form the bedrock of a compound's "developability" profile.
-
Solubility directly influences the reliability of in vitro assays, dictates the achievable concentration in formulations for in vivo studies, and is a primary determinant of oral absorption and bioavailability.[1][2]
-
Stability impacts every stage of the development lifecycle. It informs manufacturing processes, dictates appropriate storage conditions and packaging, and establishes the product's shelf-life.[3] Forced degradation studies, which intentionally stress the API, are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[3][4][5]
This guide focuses on this compound, a molecule featuring a pyridine core, a carboxylic acid, and a tertiary amine. This combination of functional groups presents a unique set of physicochemical characteristics that warrant careful investigation. We will explore its solubility behavior in various media and its susceptibility to degradation under standard stress conditions.
Solubility Profile of this compound
The solubility of a compound is governed by its molecular structure, which determines properties like lipophilicity, ionizability, and crystal lattice energy, as well as the conditions of the solution, such as pH, temperature, and the presence of co-solvents.[2] this compound is an amphoteric molecule, possessing both a basic dimethylamino group and an acidic carboxylic acid group. This structure suggests that its aqueous solubility will be highly dependent on pH.
Predicted Solubility Characteristics
While specific experimental data for this compound is not extensively published, we can infer its behavior from its structural analogues, nicotinic acid and isonicotinic acid.
-
In Organic Solvents: Like nicotinic and isonicotinic acid, the compound is expected to exist predominantly in its neutral form in most organic solvents.[6] Solubility is anticipated in polar organic solvents like DMSO, dimethyl formamide (DMF), and alcohols (methanol, ethanol), while being sparingly soluble in non-polar solvents.[6][7][8]
-
In Aqueous Media (pH-Dependence): The presence of two ionizable groups means solubility will be lowest at its isoelectric point (pI) and will increase significantly at pH values above the pKa of the carboxylic acid (forming the anionic carboxylate) and below the pKa of the protonated dimethylamino group (forming the cationic ammonium species). This "U-shaped" solubility-pH profile is characteristic of amphoteric compounds.
Quantitative Solubility Data (Predicted & Analog-Based)
The following table summarizes the expected solubility profile based on data from analogous compounds. Researchers must experimentally verify these values for this compound.
| Solvent/Medium | Type | Predicted Solubility | Rationale / Comments |
| Water (pH ~pI) | Aqueous | Low | At the isoelectric point, the neutral/zwitterionic form dominates, which often has minimal solubility. |
| 0.1 M HCl (pH ~1) | Aqueous | High | The dimethylamino group will be fully protonated, forming a highly soluble cationic salt. |
| PBS (pH 7.4) | Aqueous | Moderate to High | The carboxylic acid will be deprotonated (anionic), and the amine will be partially protonated, enhancing solubility compared to the pI. |
| 0.1 M NaOH (pH ~13) | Aqueous | High | The carboxylic acid will be fully deprotonated, forming a highly soluble anionic salt. |
| DMSO | Organic Polar Aprotic | Soluble | A common solvent for preparing stock solutions due to its high solubilizing power.[9] |
| Methanol / Ethanol | Organic Polar Protic | Soluble | Good solubility is expected due to hydrogen bonding potential. Data for isonicotinic acid shows good solubility in alcohols.[6][8] |
| Acetonitrile | Organic Polar Aprotic | Sparingly Soluble | Often lower solubility than DMSO or alcohols for similar compounds.[6] |
| Dichloromethane | Organic Non-Polar | Poorly Soluble | The polarity of the molecule makes it unlikely to dissolve well in non-polar solvents. |
Experimental Protocols for Solubility Determination
It is crucial to distinguish between two key types of solubility measurements in drug discovery: kinetic and thermodynamic.[2][10]
-
Kinetic Solubility: Measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[1][11] It is a high-throughput assessment useful for early-stage discovery to quickly flag problematic compounds.[2]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable solid form of the compound in a given solvent.[12] This is a lower-throughput, more resource-intensive measurement that is critical for lead optimization and pre-formulation activities.[11]
Causality: This method is designed for speed and minimal compound consumption. By starting from a dissolved state (in DMSO), we bypass the slow dissolution of the crystal lattice, providing a rapid, albeit potentially overestimated, measure of solubility that is highly relevant for screening assays often initiated from DMSO stocks.[9][11]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: Add 198 µL of aqueous test buffer (e.g., PBS, pH 7.4) to each well of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in each well, resulting in a final theoretical concentration of 100 µM and 1% DMSO. Mix thoroughly.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.[1] This allows time for precipitation to occur.
-
Separation: Use a filter plate (e.g., 0.45 µm PVDF) to centrifuge the plate, separating any precipitated solid from the saturated solution.
-
Quantification: Transfer the clear filtrate to a new analysis plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in the same buffer/DMSO mixture.[11]
Causality: This "gold standard" method ensures that the system reaches true equilibrium between the solid and dissolved states, providing an accurate measure of the compound's solubility limit in a specific medium. The extended incubation time is necessary to overcome the kinetic barrier of crystal lattice dissolution.[2][12]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing 1 mL of the desired solvent (e.g., PBS, pH 7.4). The excess solid ensures that saturation will be reached.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[11] A 24-hour time point is common, but confirmation at a second, later time point (e.g., 48 hours) is required to ensure equilibrium has been reached.
-
Phase Separation: Allow the vials to stand to let the excess solid settle. Alternatively, withdraw an aliquot and filter it through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles.
-
Dilution & Quantification: Accurately dilute the clear supernatant with mobile phase or a suitable solvent and quantify the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.[12]
Visualization: Solubility Determination Workflow
Caption: A generalized workflow for determining kinetic and thermodynamic solubility.
Stability Profile: Forced Degradation Studies
Forced degradation, or stress testing, is a critical activity that involves subjecting the API to conditions more severe than accelerated stability testing.[4] Its purpose is to identify likely degradation products and pathways, which is essential for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[3][5]
Predicted Chemical Liabilities
The structure of this compound suggests several potential degradation pathways:
-
Hydrolytic Instability: While the core structure is generally stable to hydrolysis, formulations involving ester prodrugs of the carboxylic acid would be susceptible to acid- and base-catalyzed hydrolysis.[13]
-
Oxidative Instability: The tertiary amine group could be susceptible to oxidation (e.g., N-oxide formation). The electron-rich pyridine ring may also be sensitive to strong oxidizing agents.
-
Photolytic Instability: Aromatic systems, including pyridine rings, can be light-sensitive and prone to degradation upon exposure to UV or visible light.[3][14] Many drug products require protection from light for this reason.[15]
-
Thermal Instability: Degradation can be accelerated at elevated temperatures, potentially leading to decarboxylation or other complex decomposition pathways.
Summary of Forced Degradation Conditions & Expected Outcomes
The following table outlines standard stress conditions and the predicted stability of this compound. A degradation of 5-20% is typically targeted to ensure that secondary degradation is minimized.[4]
| Stress Condition | Reagents & Parameters | Predicted Outcome | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Likely Stable | Minimal degradation expected unless ester prodrug is used. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Likely Stable | Minimal degradation expected unless ester prodrug is used. |
| Oxidation | 3% H₂O₂, RT, 24h | Potential Degradation | N-oxide of the dimethylamino group. |
| Thermal | 80°C, 72h (Solid & Solution) | Potential Degradation | Decarboxylation product, other thermal decomposition products. |
| Photolytic | ICH Q1B conditions (UV/Vis light) | Potential Degradation | Photodegradation products from the aromatic ring system. |
Causality: This protocol systematically exposes the API to five key stress conditions (acid, base, oxidation, heat, light) as recommended by regulatory guidelines like ICH.[4] This ensures a comprehensive assessment of the molecule's intrinsic stability and generates a rich sample of potential degradants for analytical method development.[5][16]
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Applying Stress Conditions:
-
Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.
-
Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light.
-
Thermal: Incubate a vial of the stock solution at 80°C. Separately, store a vial of the solid powder at 80°C.
-
Photolytic: Expose a vial of the stock solution to a calibrated light source according to ICH Q1B guidelines. Wrap a control sample in foil and store it under the same conditions.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.
-
Quenching:
-
For acid samples, neutralize with an equivalent amount of NaOH before analysis.
-
For base samples, neutralize with an equivalent amount of HCl before analysis.
-
Other samples can typically be analyzed directly.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., with a photodiode array detector and mass spectrometer). This allows for the separation and quantification of the parent compound and all significant degradation products.
Visualization: Forced Degradation Workflow
Caption: Workflow for a comprehensive forced degradation study.
Analytical Methods for Quantification
A robust, validated analytical method is required to quantify this compound in samples from solubility and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard approach.
-
Method: Reversed-phase HPLC is suitable. A C18 column with a mobile phase consisting of a gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be a good starting point.
-
Detection: UV detection should be effective, as the pyridine ring is a chromophore. The maximum absorbance wavelength (λmax) for the related isonicotinic acid is around 270 nm, which can be used as a starting point for method development.[17] For higher sensitivity and specificity, especially for identifying degradants, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[18]
Conclusion and Strategic Implications
A comprehensive understanding of the solubility and stability of this compound is non-negotiable for its advancement as a drug candidate. The predicted pH-dependent solubility suggests that formulation strategies could leverage pH modification to achieve desired concentrations for preclinical studies. The potential for oxidative and photolytic degradation highlights the need for careful handling, the inclusion of antioxidants in formulations, and the use of light-protective packaging.
The protocols detailed in this guide provide a robust framework for generating the critical data needed to make informed decisions. By investing in this characterization early, research teams can mitigate risks, design effective formulation strategies, and build a comprehensive data package to support regulatory filings, ultimately increasing the probability of developmental success.
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A Comprehensive Technical Guide to Substituted Isonicotinic Acids: From Synthesis to Therapeutic Applications
This in-depth technical guide provides a comprehensive overview of substituted isonicotinic acids, a class of compounds with significant and diverse applications in medicinal chemistry and materials science. We will explore their fundamental chemistry, delve into synthetic methodologies, analyze their broad spectrum of biological activities with a focus on structure-activity relationships, and discuss their applications beyond the pharmaceutical realm. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important chemical scaffold.
Part 1: Foundational Chemistry and Synthesis
The Isonicotinic Acid Scaffold: Structure and Significance
Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C₆H₅NO₂. It is one of three isomers of pyridine carboxylic acid, the others being picolinic acid (pyridine-2-carboxylic acid) and nicotinic acid (pyridine-3-carboxylic acid).[1][2] The core structure consists of a pyridine ring substituted with a carboxylic acid group at the 4-position.[1] This arrangement imparts specific physicochemical properties that are crucial to its biological activity and applications. The presence of the nitrogen atom in the pyridine ring and the carboxylic acid group allows for a variety of chemical modifications, making it a versatile scaffold in drug design.
The discovery and development of isonicotinic acid hydrazide (isoniazid) as a potent anti-tuberculosis drug marked a significant milestone in the history of medicine and spurred extensive research into its derivatives.[1][3]
Synthetic Strategies for Substituted Isonicotinic Acids
The synthesis of substituted isonicotinic acids can be broadly categorized into two main approaches: modification of the isonicotinic acid core and de novo synthesis of the substituted pyridine ring.
A common and straightforward approach to obtaining substituted isonicotinic acids is through the functionalization of the carboxylic acid group.
-
Esterification and Amidation: Isonicotinic acid can be readily converted to its corresponding esters and amides. For instance, the reaction of isonicotinic acid with aminophenols in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) yields isonicotinate esters.[4] Similarly, the synthesis of isonicotinic acid hydrazide (isoniazid) involves the reaction of isonicotinic acid with hydrazine hydrate.[5]
-
Synthesis of Hydrazones: Isonicotinic acid hydrazide is a key intermediate for the synthesis of a wide array of hydrazone derivatives. These are typically prepared through the condensation of isoniazid with various aldehydes and ketones.[6][7]
A general workflow for the synthesis of isonicotinate esters and subsequent modifications is depicted below:
Figure 1: General workflow for the synthesis of isonicotinate esters.
This protocol describes a two-step synthesis of isonicotinate esters from aminophenols, involving a protection step.[4]
Step 1: Protection of the Amine Group
-
To a solution of meta- or para-aminophenol in a suitable solvent, add an equimolar amount of di-tert-butyl pyrocarbonate (Boc₂O).
-
Stir the reaction mixture at room temperature for the appropriate time to allow for the formation of the N-Boc-protected aminophenol.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture to isolate the N-Boc-protected intermediate. The presence of the Boc group can be confirmed by ¹H-NMR spectroscopy by a characteristic signal around 1.5 ppm.[4]
Step 2: Esterification
-
Dissolve the N-Boc-protected aminophenol and an equimolar amount of isonicotinic acid in dimethylformamide (DMF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Extract the product and purify it using column chromatography to obtain the desired N-Boc-protected aminophenyl isonicotinate.
Part 2: Biological Activities and Pharmacological Significance
Substituted isonicotinic acids exhibit a remarkable range of biological activities, making them a cornerstone in the development of various therapeutic agents.[2]
Antimicrobial Agents
The most prominent application of substituted isonicotinic acids is in the treatment of microbial infections, particularly tuberculosis.
Isoniazid (isonicotinic acid hydrazide) is a frontline drug for the treatment of tuberculosis.[3][8] It is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[8][9] The activated form then covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[9]
The core structural requirements for the antimycobacterial activity of isoniazid derivatives have been extensively studied. The hydrazide moiety and the pyridine ring are crucial for its pharmacological action.[9][10] Modifications to these groups can significantly impact the drug's efficacy.
-
The Hydrazide Moiety: Replacement of the hydrazide group with an amide or carboxylic acid functionality leads to a loss of antitubercular activity.[9] Substitution on the N-2 atom of the hydrazide is also generally not well-tolerated.[9]
-
The Pyridine Ring: The position of the nitrogen atom in the pyridine ring is critical. Isomers of isoniazid, such as nicotinic acid hydrazide (pyridine-3-carboxylic acid hydrazide) and picolinic acid hydrazide (pyridine-2-carboxylic acid hydrazide), show significantly reduced or no activity against Mycobacterium tuberculosis.[9]
-
Ring Substituents: The introduction of small substituents on the pyridine ring can modulate the activity. For example, 2-methyl isonicotinic acid hydrazide has been shown to be as potent as isoniazid.[9]
The inhibitory action of activated isoniazid on mycolic acid synthesis is illustrated below:
Figure 2: Mechanism of action of Isoniazid.
Anti-inflammatory Properties
Novel isonicotinoyl-containing scaffolds have demonstrated potent anti-inflammatory activity.[4] Some isonicotinates have shown significantly better activity than the standard drug ibuprofen.[4] The mechanism of action for some of these compounds involves the inhibition of reactive oxygen species (ROS) production.[4]
The anti-inflammatory potency of these derivatives is influenced by the nature and position of substituents. For instance, an isonicotinate of meta-aminophenol was found to be the most potent compound in one study, with an IC₅₀ value eight-fold better than ibuprofen.[4] The lipophilicity of the compounds also plays a role in their anti-inflammatory activity.[4]
| Compound | Linker Position | Lipophilic Chain | IC₅₀ (µg/mL) vs. ROS Production |
| 5 | meta | None | 1.42 ± 0.1 |
| 6 | para | None | 8.6 ± 0.5 |
| 8a | para | Acetyl | 19.6 ± 3.4 |
| 8b | para | Butyryl | 3.7 ± 1.7 |
| Ibuprofen | - | - | 11.2 ± 1.9 |
| Table adapted from Yaqoob et al. (2020)[4] |
Enzyme Inhibition
Isonicotinic acid derivatives have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.[4] These include:
-
Myeloperoxidase (MPO)
-
Urease
-
Acetylcholinesterase
-
Cyclooxygenase-2 (COX-2)
-
Bcr-Abl tyrosine kinase
-
Histone demethylase
The development of isonicotinic acid-based enzyme inhibitors is an active area of research in drug discovery.[2]
Part 3: Applications in Materials Science and Catalysis
Beyond their pharmacological importance, substituted isonicotinic acids and their derivatives have found applications in materials science and catalysis.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The pyridine nitrogen and the carboxylate group of isonicotinic acid make it an excellent ligand for the construction of coordination polymers and MOFs.[11] These materials have potential applications in gas storage, separation, and catalysis. For example, isonicotinic acid can react with copper(I) halides under hydrothermal conditions to form coordination polymers.[1]
Organocatalysis
Isonicotinic acid can act as an organocatalyst in certain chemical transformations. It has been used in the one-pot, four-component condensation reaction for the synthesis of pyranopyrazole-based heterocyclic compounds.[1]
Part 4: Analytical and Characterization Techniques
A variety of analytical techniques are employed to characterize substituted isonicotinic acids and their derivatives, ensuring their identity, purity, and structural integrity.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of newly synthesized compounds. Specific chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.[4][6][7][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl group of the carboxylic acid or amide, and the C=N bond in hydrazones.[12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a compound, which helps in confirming its elemental composition.[9][13]
Crystallographic Analysis
Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional structure of crystalline compounds.[8][14] This provides precise information about bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding structure-activity relationships.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation, identification, and quantification of isonicotinic acid derivatives.[13][15] It is a crucial tool for assessing the purity of synthesized compounds and for pharmacokinetic studies.
Part 5: Future Perspectives and Drug Development
The versatility of the substituted isonicotinic acid scaffold continues to make it an attractive starting point for the design of new therapeutic agents and functional materials.
Emerging Targets and Therapeutic Opportunities
Research into isonicotinic acid derivatives is expanding to new therapeutic areas. Their ability to inhibit a wide range of enzymes opens up possibilities for the development of novel treatments for cancer, neurodegenerative diseases, and other conditions.[2] The exploration of their antiviral and antimalarial potential is also an active area of investigation.[1]
Challenges and Future Directions
Despite the successes, challenges remain, particularly in overcoming drug resistance in microbial infections. The development of new isonicotinic acid derivatives with novel mechanisms of action or improved pharmacokinetic properties is a key objective. In materials science, the rational design of new coordination polymers and MOFs with tailored properties is a promising avenue for future research.
The continued exploration of the chemical space around the isonicotinic acid core, coupled with advances in computational chemistry and high-throughput screening, will undoubtedly lead to the discovery of new and valuable compounds with a wide range of applications.
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Yaqoob, S., et al. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 25(18), 4236. [Link]
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Narasimhan, B., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470. [Link]
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Isonicotinic acid: Structure, synthesis, applications and biochemical significance. (n.d.). Macsen Labs. [Link]
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Structural analysis of isonicotinic hydrazide Basic units. (2024). World Journal of Biology Pharmacy and Health Sciences, 18(03), 174-179. [Link]
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Salawu, O. W., et al. (2016). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL, 1(1), 130-134. [Link]
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Kumar, P., & Narasimhan, B. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 4(4), 1435-1440. [Link]
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Kumar, P., et al. (2018). Reinvestigation of the structure-activity relationships of isoniazid. Journal of medicinal chemistry, 61(15), 6848-6859. [Link]
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Khan, F. A., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS omega, 8(23), 20563-20594. [Link]
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Sagindykov, A. S., et al. (2020). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. [Request PDF]. [Link]
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Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. (2011). [Request PDF]. [Link]
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Atta, A., et al. (2018). Structure-based design of some isonicotinic acid hydrazide analogues as potential antitubercular agents. Bioorganic chemistry, 80, 513-525. [Link]
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Ionescu, M. A., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & medicinal chemistry, 23(3), 470-478. [Link]
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Scheepers, C., et al. (2022). Design of a series of cocrystals featuring isoniazid modified with diacetone alcohol. Acta Crystallographica Section C: Structural Chemistry, 78(9), 563-573. [Link]
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de Oliveira, A. C., et al. (2017). Isoniazid: A Review of Characteristics, Properties and Analytical Methods. Critical reviews in analytical chemistry, 47(2), 140-151. [Link]
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Imasheva, A. A., et al. (2023). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules, 28(10), 4085. [Link]
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Scheepers, C., et al. (2022). Design of a series of cocrystals featuring isoniazid modified with diacetone alcohol. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 9), 563-573. [Link]
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Purity plot of isonicotinic acid. (n.d.). ResearchGate. [Link]
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Polymorphism and Solid–Gas/Solid–Solid Reactions of Isonicotinic Acid, Isonicotinamide, and Nicotinamide Copper Chloride Compounds. (2010). [Request PDF]. [Link]
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A Comprehensive Technical Guide to the Safe Handling of 2-Dimethylamino-isonicotinic Acid
This guide provides an in-depth analysis of the safety, handling, and hazard profile of 2-Dimethylamino-isonicotinic acid (CAS No. 77314-81-9). Designed for researchers, chemists, and drug development professionals, this document moves beyond standard safety data sheet (SDS) formats to deliver a practical, causality-driven framework for risk mitigation in a laboratory setting. The protocols and recommendations herein are synthesized from data on structurally analogous compounds to ensure a robust and conservative approach to safety.
Part 1: Compound Profile and Core Hazard Analysis
This compound is a derivative of isonicotinic acid, a foundational structure in various chemical and pharmaceutical applications.[1] The introduction of a dimethylamino group at the 2-position modifies its chemical properties and, consequently, its toxicological profile. While specific toxicological data for this compound is limited, a comprehensive hazard assessment can be formulated by examining data from the parent compound, isonicotinic acid, and other substituted derivatives.[2][3][4]
The primary hazards associated with compounds in this class include irritation to the skin, eyes, and respiratory system.[5] The GHS classification, extrapolated from closely related molecules, serves as the basis for all handling protocols.
| Hazard Classification | Category | Hazard Statement | Source Analogue(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [2][3][4][5][6] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation | [2][5] |
Causality Insight: The acidic nature of the carboxylic acid group and the basicity of the amine functionalities can contribute to local irritation upon contact with mucosal tissues. The fine, crystalline nature of the solid, common to such compounds, increases the risk of aerosolization and subsequent respiratory tract irritation.
Part 2: Proactive Exposure Control & Personal Protective Equipment (PPE)
A self-validating safety system relies on minimizing exposure pathways. This is achieved through a combination of engineering controls and rigorously enforced PPE protocols.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound powder is a certified chemical fume hood or a powder containment hood. This is non-negotiable. The rationale is to control the compound at the source, preventing the generation of airborne dust that can be inhaled or settle on surfaces.[6][7]
-
Ventilation: All manipulations, including weighing, transferring, and preparing solutions, must occur within a properly functioning fume hood with a face velocity appropriate for powder handling.[4]
-
Workstation Proximity: An eyewash station and a safety shower must be immediately accessible and tested regularly.[7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for robust engineering controls but serves as the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH standards.[6] When there is a significant risk of splashing or dust generation, chemical safety goggles are required.
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[6] Use proper glove removal technique to avoid contaminating the skin. Dispose of used gloves in accordance with laboratory waste procedures.
-
Lab Coat: A full-sleeved lab coat is mandatory. Ensure it is fully buttoned.
-
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup where dust generation is unavoidable, a NIOSH/MSHA-approved particulate respirator (e.g., N95) or a full-facepiece airline respirator may be required.[4][7]
Caption: PPE selection workflow for handling the compound.
Part 3: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to validated protocols is critical for ensuring reproducible science and personnel safety.
SOP: Weighing and Transferring Solid Compound
-
Preparation: Don appropriate PPE. Designate a specific area within the chemical fume hood for weighing. Place a weigh boat on an analytical balance.
-
Execution: Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid any actions that could generate dust, such as dropping the spatula or tapping the container forcefully.
-
Cleanup: Once the desired amount is weighed, securely close the stock container. Clean the spatula and the weighing area with a solvent-dampened wipe to collect any residual dust. Dispose of the wipe in the appropriate chemical waste stream.
SOP: Solution Preparation
-
Preparation: Perform all steps within a chemical fume hood. Have the appropriate solvent and glassware ready.
-
Execution: Add the weighed solid to the desired flask. Slowly add the solvent, directing the stream to the side of the flask to avoid splashing. If necessary, use a magnetic stirrer or gentle swirling to facilitate dissolution.
-
Storage: Clearly label the resulting solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms. Store in a tightly closed container in a designated, well-ventilated area.[4]
SOP: Storage
-
Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[7] The recommended storage temperature is between 2-8°C.[8]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents and strong reducing agents.[3][4][6] Keep away from heat, sparks, and open flames.
Part 4: Emergency Response Protocols
Rapid and correct response during an incident can significantly mitigate harm.
Caption: Decision-making flowchart for emergency incidents.
First-Aid Measures
These measures should be administered by trained personnel while seeking professional medical assistance. Always provide the Safety Data Sheet to the responding medical professionals.[2][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4][6] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[3]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate unprotected personnel. Avoid breathing dust and prevent contact with skin and eyes.[6] Ensure adequate ventilation and wear the full PPE described in Part 2.
-
Containment and Cleanup: For a dry spill, do not use dry sweeping, which can create dust. Instead, gently cover the spill with an inert absorbent material. Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[2][6] Do not let the product enter drains.[6]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6]
-
Special Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][3][6]
-
Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][6]
Part 5: Physicochemical and Stability Data
| Property | Value | Reference |
| CAS Number | 77314-81-9 | [8] |
| Molecular Formula | C8H10N2O2 | [8] |
| Molecular Weight | 166.18 g/mol | [8] |
| Appearance | White to off-white crystalline solid (inferred) | [1] |
| Chemical Stability | Stable under recommended storage conditions. | [6] |
| Incompatible Materials | Strong oxidizing agents, Strong reducing agents. | [4][6][7] |
| Hazardous Decomposition | Under fire conditions, may produce Carbon oxides (CO, CO2) and Nitrogen oxides (NOx). | [2][3][6] |
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Grunberg, E., & Schnitzer, R. J. (1952). The effect of hydrazine derivatives of isonicotinic acid on the infection of mice with M. Tuberculosis var. bovis. The Yale journal of biology and medicine, 24(5), 359–365. [Link]
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A-47: An In-Depth Technical Guide to the Potential Therapeutic Effects of 2-Dimethylamino-isonicotinic Acid
Abstract: 2-Dimethylamino-isonicotinic acid (A-47) is a pyridine carboxylic acid derivative with limited characterization in the existing scientific literature. However, its structural motifs—the isonicotinic acid core and the dimethylamino substituent—are present in a wide array of pharmacologically active compounds. This technical guide provides a comprehensive analysis of the potential therapeutic effects of A-47, grounded in a thorough examination of its structural analogs and their known biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic investigation of A-47 as a novel therapeutic candidate. We will explore hypothetical mechanisms of action, propose detailed experimental protocols for target validation and efficacy testing, and outline a strategic preclinical development path.
Introduction: Unveiling the Potential of a Novel Chemical Entity
While direct research into the therapeutic applications of this compound (A-47) is sparse, its chemical architecture provides a strong foundation for hypothesizing its potential pharmacological activities. The isonicotinic acid scaffold is a well-established pharmacophore, most famously represented by the anti-tubercular drug isoniazid.[1] Pyridine derivatives, in general, are integral to a vast number of approved drugs, contributing to improved metabolic stability, permeability, potency, and target binding.[2][3] The dimethylamine group is also a common feature in many FDA-approved drugs, often enhancing solubility and bioavailability.[4]
This guide will, therefore, extrapolate from the known properties of these structural components to build a scientifically rigorous framework for investigating A-47. We will postulate potential therapeutic avenues, including but not limited to, antimicrobial, anti-inflammatory, and anti-hyperlipidemic effects. The subsequent sections will provide detailed methodologies for testing these hypotheses, from initial in-vitro screening to more complex in-vivo models.
Structural Analysis and Hypothesized Therapeutic Targets
The chemical structure of A-47, this compound, suggests several potential biological interactions.
-
Isonicotinic Acid Core: This pyridine-4-carboxylic acid structure is a key component of isoniazid, which inhibits mycolic acid synthesis in Mycobacterium tuberculosis.[1] The reactivity of the pyridine nitrogen atom is considered crucial for the biological activity of many isonicotinic acid derivatives.[5] This suggests a potential for A-47 to exhibit antimicrobial properties. Furthermore, derivatives of isonicotinic acid have been investigated for a range of other activities, including anti-inflammatory and anti-hyperlipidemic effects.[6][7]
-
Dimethylamino Group: This functional group can influence a molecule's pharmacokinetic properties, such as solubility and ability to cross cell membranes.[8] It is present in various drugs with diverse mechanisms of action, including analgesics like tramadol and methadone, and antipsychotics.[8][9][10] The presence of this group in A-47 could modulate its interaction with biological targets and improve its drug-like properties.
Based on this analysis, we can hypothesize the following potential therapeutic applications for A-47:
-
Antimicrobial Agent: Particularly against mycobacteria, leveraging the isonicotinic acid core.
-
Anti-inflammatory Agent: By potentially inhibiting inflammatory pathways like those involving cyclooxygenase (COX) enzymes or reactive oxygen species (ROS).[7]
-
Anti-hyperlipidemic Agent: Following the discovery of isonicotinic acid carboxamide derivatives with lipid-lowering effects.[6]
The following diagram illustrates the logical flow from structural components to hypothesized therapeutic areas.
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A Technical Guide to the Structural Similarities of 2-Dimethylamino-isonicotinic Acid to Key Neurotransmitters
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Dimethylamino-isonicotinic acid (2-DMA-INA) is a pyridinecarboxylic acid derivative whose structural features suggest a potential for interaction with neurological receptors.[1] This guide provides an in-depth analysis of the structural analogies between 2-DMA-INA and two major classes of neurotransmitters: acetylcholine (ACh) and γ-aminobutyric acid (GABA). We explore the foundational chemical profiles, conduct a comparative pharmacophore analysis, and present a comprehensive, field-proven workflow for the experimental validation of these structural hypotheses. This document serves as a technical resource, bridging computational prediction with established in-vitro validation protocols to guide future research and drug development efforts.
Part 1: Foundational Chemical Analysis
A molecule's potential biological activity is fundamentally rooted in its three-dimensional structure and the spatial arrangement of its functional groups. Before comparing 2-DMA-INA to known neurotransmitters, it is essential to establish a baseline understanding of the respective chemical structures.
Chemical Profile of this compound (2-DMA-INA)
2-DMA-INA is an isomer of nicotinic acid, characterized by a pyridine ring substituted with a carboxylic acid at the 4-position and a dimethylamino group at the 2-position.[1][2]
-
Pyridine Ring: A heterocyclic aromatic ring that acts as a rigid scaffold. The nitrogen atom in the ring is a potential hydrogen bond acceptor.
-
Carboxylic Acid Group: Located at the C4 position, this group is typically deprotonated at physiological pH, forming a carboxylate anion (COO⁻). This provides a key negative charge and potential for ionic interactions or hydrogen bonding.
-
Dimethylamino Group: Located at the C2 position, the tertiary amine is typically protonated at physiological pH, forming a cationic center ((CH₃)₂NH⁺). This positive charge is a critical feature for interaction with many neurotransmitter receptors.
Structural Overview of Key Neurotransmitters
Neurotransmitters are a diverse group of signaling molecules essential for neuronal communication.[3][4] Their structures are optimized for specific binding to their respective receptors. For this analysis, we will focus on acetylcholine and GABA, whose structures present compelling points of comparison with 2-DMA-INA.[5][6]
-
Acetylcholine (ACh): The primary neurotransmitter at the neuromuscular junction and a key modulator in the central nervous system (CNS).[6][7] Its structure contains a quaternary ammonium group (a cationic center) and an ester carbonyl group that can act as a hydrogen bond acceptor.[8]
-
Gamma-Aminobutyric Acid (GABA): The principal inhibitory neurotransmitter in the mammalian CNS.[9][10] As an amino acid, its structure features a carboxylate group (anionic center) and a protonated amino group (cationic center) separated by a flexible three-carbon chain.[6]
Part 2: Comparative Structural and Pharmacophore Analysis
A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.[11] By mapping the functional groups of 2-DMA-INA onto established pharmacophores for neurotransmitter receptors, we can generate testable hypotheses about its potential biological targets.
The Nicotinic Analogy: Comparison with Acetylcholine
The most striking similarity lies between 2-DMA-INA and the ligands of the nicotinic acetylcholine receptor (nAChR). The established pharmacophore for nAChR agonists includes a cationic nitrogen and a hydrogen bond acceptor.[8][11]
-
Cationic Center: The protonated dimethylamino group of 2-DMA-INA can directly mimic the quaternary ammonium group of acetylcholine. This positive charge is critical for the cation-π interaction with a conserved tryptophan residue in the nAChR binding site.[8]
-
Hydrogen Bond Acceptor: The pyridine ring nitrogen in 2-DMA-INA can serve as a hydrogen bond acceptor, analogous to the carbonyl oxygen of acetylcholine.[8]
The rigid pyridine scaffold of 2-DMA-INA places these two key features at a fixed distance, which can be compared to the distances in known nAChR ligands like nicotine and epibatidine.[12]
Caption: Pharmacophore alignment of 2-DMA-INA and Acetylcholine.
The GABAergic Postulate: Comparison with GABA
A secondary hypothesis can be formed by comparing 2-DMA-INA to GABA, the endogenous ligand for GABA-A receptors.[13] The GABA pharmacophore consists of a cationic amino group and an anionic carboxylate group, separated by a flexible carbon backbone.[14]
-
Anionic Center: The deprotonated carboxylic acid of 2-DMA-INA provides the requisite negative charge, mimicking the carboxylate of GABA.
-
Cationic Center: The protonated dimethylamino group of 2-DMA-INA provides the positive charge, analogous to the amino group of GABA.
While 2-DMA-INA contains both necessary ionic centers, the rigid pyridine ring imposes a significant conformational constraint compared to the highly flexible GABA molecule. This rigidity may influence binding affinity and selectivity for specific GABA-A receptor subtypes.[9]
Quantitative Structural Comparison
To provide a more concrete basis for these hypotheses, the table below summarizes the key pharmacophoric distances.
| Molecule | Cationic Center | Anionic/H-Bond Acceptor | Intramolecular Distance (Approx.) | Flexibility |
| 2-DMA-INA | Dimethylamino (N) | Carboxylate (O) / Pyridine (N) | ~5.8 Å / ~4.8 Å | Rigid |
| Acetylcholine | Quaternary Amine (N) | Carbonyl (O) | ~4.5 Å | Flexible |
| GABA | Primary Amine (N) | Carboxylate (O) | ~4.7 Å (trans-conformation) | Highly Flexible |
| Nicotine | Pyrrolidine (N+) | Pyridine (N) | ~4.8 Å | Semi-Rigid |
Part 3: Experimental Validation Workflow
Scientific integrity demands that computational hypotheses be validated through rigorous experimentation. The following workflow outlines a logical progression from in-silico prediction to in-vitro functional characterization, forming a self-validating system with appropriate controls at each stage.
Caption: A three-phase workflow for validating ligand-receptor interactions.
In Silico Prediction: Molecular Docking
Molecular docking is a computational method used to predict the preferred binding mode and affinity of a ligand to a receptor.[15][16] It serves as a cost-effective first step to prioritize experimental efforts.
Protocol: Molecular Docking of 2-DMA-INA into nAChR and GABA-A Receptor Binding Sites
-
Receptor Preparation:
-
Obtain high-resolution crystal structures of the target receptors (e.g., human α4β2 nAChR, α1β2γ2 GABA-A receptor) from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., UCSF Chimera), prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues at physiological pH (7.4).
-
Define the binding site based on the location of the co-crystallized endogenous ligand (e.g., nicotine or GABA).
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., AMBER).
-
Assign partial charges and define rotatable bonds. The causality here is to allow the docking algorithm to explore conformational space efficiently.[17]
-
-
Docking Simulation:
-
Analysis and Scoring:
-
Analyze the top-ranked poses based on the scoring function, which estimates the binding free energy.
-
Visually inspect the predicted binding mode. A plausible pose should exhibit favorable interactions (e.g., cation-π, hydrogen bonds, ionic bonds) with key residues in the binding pocket, consistent with the pharmacophore hypotheses.
-
In Vitro Confirmation: Receptor Binding Assays
To empirically determine if 2-DMA-INA binds to the predicted targets, a competitive radioligand binding assay is the gold standard.[19][20] This assay measures the ability of a test compound (2-DMA-INA) to displace a known radioactive ligand from the receptor.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize tissue or cells known to express the target receptor (e.g., HEK293 cells transfected with nAChR subunits) in a cold lysis buffer.[21]
-
Centrifuge the homogenate to pellet the cell membranes containing the receptors. Resuspend and wash the pellet to remove cytosolic contaminants. This step is crucial for isolating the target and reducing non-specific binding.[21]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[21]
-
-
Assay Incubation:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine for nAChRs, [³H]-Muscimol for GABA-A receptors), and varying concentrations of unlabeled 2-DMA-INA.
-
Controls (Self-Validation):
-
Total Binding: Wells with membranes and radioligand only.
-
Non-specific Binding: Wells with membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., nicotine or GABA) to saturate the receptors.
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[21]
-
-
Separation and Counting:
-
Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat, which traps the membranes.[20]
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.[21]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of 2-DMA-INA.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of 2-DMA-INA that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation. The Ki value represents the binding affinity of 2-DMA-INA for the receptor.[21]
-
Functional Characterization: Cellular Assays
A binding assay confirms target engagement but does not reveal whether the compound acts as an agonist (activator), antagonist (blocker), or allosteric modulator. A functional assay, such as calcium imaging, is required to determine the downstream cellular effect of binding.[22]
Protocol: Fura-2 AM Calcium Imaging Assay
This protocol is appropriate for ionotropic receptors like nAChRs and GABA-A receptors, whose activation leads to ion flux and subsequent changes in intracellular calcium concentration.[23]
-
Cell Culture and Loading:
-
Culture cells expressing the target receptor (e.g., PC12 cells for nAChRs) on glass-bottom imaging dishes.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the active Fura-2 inside.[24]
-
-
Imaging and Data Acquisition:
-
Mount the dish on a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths.
-
Acquire baseline fluorescence images by exciting the cells at both 340 nm and 380 nm and measuring the emission at ~510 nm. Fura-2 is a ratiometric dye; the ratio of emission intensity from 340 nm vs. 380 nm excitation is directly proportional to the intracellular calcium concentration, providing a robust measurement independent of dye concentration.[24]
-
-
Compound Application and Functional Test:
-
Agonist Test: Perfuse the cells with varying concentrations of 2-DMA-INA and monitor the 340/380 ratio. An increase in the ratio indicates an influx of calcium, suggesting agonist activity. A known agonist (e.g., ACh) must be used as a positive control.
-
Antagonist Test: Pre-incubate the cells with 2-DMA-INA for a short period, then challenge them with a known agonist. A reduction or blockade of the agonist-induced calcium response indicates antagonist activity.
-
-
Data Analysis:
-
Quantify the change in the 340/380 fluorescence ratio over time for each condition.
-
For agonist activity, plot the peak response against the log concentration of 2-DMA-INA to generate a dose-response curve and calculate the EC₅₀ (effective concentration for 50% of maximal response).
-
For antagonist activity, calculate the degree of inhibition of the agonist response.
-
References
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Al-Khafaji, K., & Tasker, R. A. (2025). A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Receptor–ligand molecular docking. Methods in Molecular Biology. Retrieved from [Link]
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Dougherty, D. A. (2008). The nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences. Retrieved from [Link]
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Springer Nature. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]
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Cook, J. M., et al. (2003). Pharmacophore/Receptor Models for GABAA/BzR Subtypes (α1β3γ2, α5β3γ2, and α6β3γ2) via a Comprehensive Ligand-Mapping Approach. Journal of Medicinal Chemistry. Retrieved from [Link]
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Compound Interest. (2014). Chemical Structures of Neurotransmitters. Retrieved from [Link]
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Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics. Retrieved from [Link]
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Alchem Pharmtech. (n.d.). CAS 77314-81-9 | this compound. Retrieved from [Link]
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ResearchGate. (2015). Receptor-ligand molecular docking. Retrieved from [Link]
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Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]
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Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]
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Kaczor, A. A., et al. (2019). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. International Journal of Molecular Sciences. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Cleveland Clinic. (2022). Neurotransmitters: What They Are, Functions & Types. Retrieved from [Link]
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Andor - Oxford Instruments. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]
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ResearchGate. (n.d.). Model of the nicotinic receptor pharmacophore. Retrieved from [Link]
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National Institute on Drug Abuse. (n.d.). Neurotransmission Fact Sheet. Retrieved from [Link]
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Kumar, A., et al. (2023). Calcium imaging: a technique to monitor calcium dynamics in biological systems. Plant Stress. Retrieved from [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design. Retrieved from [Link]
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Macsen Labs. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Retrieved from [Link]
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Wang, X., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]
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Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from [Link]
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Al-Khafaji, K., & Tasker, R. A. (2022). A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience. Retrieved from [Link]
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TeachMePhysiology. (2023). Neurotransmitters. Retrieved from [Link]
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The Quantitative Blueprint: A Technical Guide to the Structure-Activity Relationship of Isonicotinic Acid Hydrazides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the core principles and advanced applications of Quantitative Structure-Activity Relationship (QSAR) modeling as applied to isonicotinic acid hydrazides, a cornerstone class of antitubercular agents. We will move beyond mere procedural outlines to explore the causal relationships that underpin effective QSAR-driven drug design, providing a robust framework for the development of novel hydrazide-based therapeutics.
Isoniazid: A Double-Edged Sword in Tuberculosis Therapy
Isoniazid (INH), an isonicotinic acid hydrazide, remains a first-line drug for the treatment of tuberculosis (TB), a disease that continues to pose a significant global health threat.[1][2][3] Its simple chemical structure belies a complex mechanism of action.[4][5] INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[4][5][6] The activated form then primarily targets the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4][5][7]
However, the extensive use of isoniazid has led to the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1][8] Resistance to isoniazid most commonly arises from mutations in the katG gene, preventing the activation of the prodrug.[4][5][9] This pressing challenge necessitates the development of new isoniazid derivatives that can circumvent these resistance mechanisms.
QSAR: Rationalizing the Design of Novel Isoniazid Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[8][10][11] In the context of isonicotinic acid hydrazides, QSAR studies are instrumental in identifying the key molecular features that govern their antitubercular efficacy.[1][12] This knowledge can then be used to rationally design new derivatives with improved potency, altered selectivity, or activity against resistant strains.[1][13]
The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties. These properties are quantified by molecular descriptors, which can be broadly categorized as:
-
Electronic Descriptors: These describe the distribution of electrons in a molecule and include parameters like dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
-
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.
-
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, with the partition coefficient (log P) being a classic example.
-
Topological Descriptors: These are numerical representations of the molecular structure, capturing information about connectivity and branching.
The QSAR Workflow: A Step-by-Step Protocol
A typical QSAR study involves a series of well-defined steps, each critical for the development of a robust and predictive model.
Caption: A generalized workflow for a QSAR study.
Experimental Protocol: 2D-QSAR Model Development
-
Data Set Preparation:
-
Compile a dataset of isonicotinic acid hydrazide derivatives with their corresponding biological activity data (e.g., Minimum Inhibitory Concentration - MIC).
-
Convert MIC values to a logarithmic scale (pMIC) to ensure a normal distribution of the dependent variable.
-
Divide the dataset into a training set for model building and a test set for external validation. A common split is 70-80% for the training set and 20-30% for the test set.
-
-
Molecular Descriptor Calculation:
-
Model Building:
-
Employ statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to establish a relationship between the calculated descriptors and the biological activity.
-
Utilize variable selection techniques (e.g., stepwise regression, genetic algorithms) to identify the most relevant descriptors.
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the robustness and predictive ability of the model on the training set.
-
External Validation: Evaluate the model's performance on the independent test set by calculating the predictive r² (r²_pred). A high r²_pred value indicates good external predictability.[16]
-
Key Findings from QSAR Studies of Isonicotinic Acid Hydrazides
Numerous QSAR studies have been conducted on isonicotinic acid hydrazides, providing valuable insights into their structure-activity relationships.
2D-QSAR Insights
Early QSAR studies focused on 2D descriptors and revealed the importance of electronic and steric properties.[17] For instance, the reactivity of the pyridine nitrogen atom has been shown to be crucial for biological activity.[17] More recent studies have employed a wider range of descriptors, including topological and constitutional indices, to develop predictive models.[12] Some studies have indicated that dipole energy and heat of formation correlate well with antitubercular activity.[8]
A study on a series of 115 isoniazid derivatives developed statistically significant models using both classical QSAR and fragment-based hologram QSAR (HQSAR), achieving predictive r² values of 0.75 and 0.87, respectively.[15][16] This highlights the power of fragment-based approaches in capturing key structural features responsible for activity.
3D-QSAR: Unveiling the Three-Dimensional Pharmacophore
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligand and its target.[18][19] These methods generate 3D contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish biological activity.[20]
For isonicotinic acid hydrazides, 3D-QSAR studies can help in designing derivatives that fit more effectively into the active site of InhA or other potential targets, even in the presence of resistance-conferring mutations. These models often highlight the importance of specific hydrogen bond donors and acceptors, as well as hydrophobic regions, for optimal binding.[21]
Caption: A conceptual pharmacophore model for isonicotinic acid hydrazides.
Data-Driven Drug Design: A Case Study
QSAR models can be proactively used to design novel isoniazid derivatives with enhanced activity, particularly against resistant strains.[1][22] For example, a QSAR-guided approach led to the synthesis of isonicotinoyl hydrazones and hydrazides that exhibited improved activity against an isoniazid-resistant strain of M. tuberculosis carrying the common S315T mutation in the katG gene.[23] These studies often reveal that modifications to the hydrazine moiety can lead to compounds with different mechanisms of action or improved pharmacokinetic properties.[3]
Table 1: Illustrative QSAR Data for a Hypothetical Series of Isoniazid Derivatives
| Compound | R-Group | logP | Dipole Moment (Debye) | pMIC |
| 1 | -H | 0.5 | 2.5 | 5.2 |
| 2 | -CH₃ | 1.0 | 2.7 | 5.5 |
| 3 | -Cl | 1.2 | 1.8 | 5.8 |
| 4 | -NO₂ | 0.8 | 4.5 | 6.2 |
This hypothetical data illustrates how different substituents can modulate the physicochemical properties and, consequently, the biological activity of the parent isoniazid scaffold.
Future Perspectives and Conclusion
The integration of QSAR with other computational techniques like molecular docking and molecular dynamics simulations offers a powerful synergistic approach to antitubercular drug discovery.[13][24][25] These methods can provide a more comprehensive understanding of ligand-receptor interactions and help in the rational design of next-generation isonicotinic acid hydrazides.
References
- Unissa, A. N., et al. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Infection, Genetics and Evolution, 45, 474-492.
- Timmins, G. S., & Deretic, V. (2006). Mechanisms for isoniazid action and resistance. Journal of Tuberculosis, 8(3), 122-132.
- Martins, F., et al. (2014). QSAR based design of new antitubercular compounds: improved isoniazid derivatives against multidrug-resistant TB. Current Pharmaceutical Design, 20(27), 4427-4454.
- Kumar, A., et al. (2013). 2D-QSAR model development and analysis on variant groups of anti-tuberculosis drugs.
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Methodological & Application
Application Notes for 2-Dimethylamino-isonicotinic Acid: A Guide to In Vitro Evaluation
Introduction
2-Dimethylamino-isonicotinic acid (CAS 77314-81-9) is a derivative of isonicotinic acid, a scaffold of significant interest in medicinal chemistry.[1] While specific biological activities of this particular analog are not extensively documented in peer-reviewed literature, its structural motifs—a pyridine carboxylic acid and a dimethylamino group—suggest potential for interaction with various biological targets.[2] Isonicotinic acid derivatives have been explored for a range of therapeutic applications, including as potential anti-inflammatory and anticancer agents.[3][4]
These application notes provide a detailed experimental framework for the initial in vitro characterization of this compound, focusing on a foundational cytotoxicity assessment against a human cancer cell line. This protocol is designed for researchers in drug discovery and chemical biology to generate preliminary data on the compound's biological activity, which can then guide further mechanistic studies.
Hypothesized Mechanism of Action
Based on the known activities of structurally related isonicotinic acid derivatives, we can hypothesize potential mechanisms of action for this compound that warrant investigation. One plausible pathway involves the inhibition of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2), which is often upregulated in cancerous tissues and contributes to tumor progression.[3] The isonicotinoyl moiety could potentially bind to the active site of such enzymes. Another possibility is the induction of cellular stress through the generation of reactive oxygen species (ROS), a mechanism observed with some nitrogen-containing heterocyclic compounds.
The following diagram illustrates a hypothetical signaling pathway where this compound could exert its effects, providing a basis for future mechanistic studies.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cancer cell line. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | Sigma-Aldrich | 77314-81-9 |
| Human cancer cell line (e.g., HeLa) | ATCC | CCL-2 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| MTT Reagent (5 mg/mL in PBS) | Sigma-Aldrich | M5655 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well flat-bottom sterile plates | Corning | 3599 |
Experimental Workflow
The following diagram outlines the major steps in the cytotoxicity testing workflow.
Caption: Workflow for the MTT-based cytotoxicity assay.
Step-by-Step Protocol
3.1. Cell Culture and Maintenance
-
Culture the chosen cancer cell line (e.g., HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency to maintain them in the logarithmic growth phase.
3.2. Compound Preparation
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to obtain the desired final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).
3.3. Cell Seeding
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[5]
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
3.4. Cell Treatment
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3.5. MTT Assay
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
3.6. Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the % cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Data Presentation
The results of the cytotoxicity assay should be presented in a clear and concise manner. A dose-response curve is the standard method for visualizing the effect of the compound on cell viability.
Table 1: Example Data for IC50 Calculation
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1 | 92.1 ± 6.1 |
| 10 | 75.3 ± 5.5 |
| 50 | 48.9 ± 4.2 |
| 100 | 20.7 ± 3.9 |
Conclusion and Future Directions
These application notes provide a robust and reproducible protocol for the initial in vitro evaluation of this compound. The data generated from this cytotoxicity assay will serve as a critical first step in understanding the compound's biological potential. Should the compound exhibit significant cytotoxic activity, further studies would be warranted to elucidate its mechanism of action. These could include assays to measure apoptosis (e.g., caspase activity assays), cell cycle analysis, and specific enzyme inhibition assays based on the hypothesized targets.
References
- Finlay, G. J., Baguley, B. C., & Wilson, W. R. (1996). Experimental solid tumour activity of N-[2-(dimethylamino)ethyl]-acridine-4-carboxamide. Cancer Chemotherapy and Pharmacology, 37(5), 441-446.
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MDPI. (2023). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Retrieved from [Link]
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IJPRA. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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Wikipedia. (n.d.). Tramadol. Retrieved from [Link]
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PubChem. (n.d.). Isonicotinic acid. Retrieved from [Link]
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SciELO. (2023). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
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The Emergence of N,N-Dimethylamino-Based Isobaric Tagging Reagents in Quantitative Proteomics
Introduction: The Quest for Multiplexed Precision in Proteomics
In the landscape of modern biological research and drug development, the ability to accurately quantify thousands of proteins across multiple samples is paramount. Mass spectrometry-based quantitative proteomics has become an indispensable tool in this pursuit, offering deep insights into cellular signaling, disease mechanisms, and the mode of action of therapeutics. Among the various strategies for protein quantification, isobaric labeling has emerged as a powerful technique that enables the simultaneous analysis of multiple samples in a single mass spectrometry run, thereby increasing throughput and reducing experimental variability.[1][2][3]
This application note delves into the utility of N,N-dimethylamino-containing compounds, exemplified by structures analogous to 2-Dimethylamino-isonicotinic acid, in the realm of isobaric tagging for quantitative proteomics. While commercially available reagents like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) have been widely adopted, there is a growing interest in the development of cost-effective and highly efficient custom isobaric tags.[4] N,N-dimethylated amino acids, such as N,N-dimethylleucine (DiLeu), have proven to be exceptional building blocks for these next-generation reagents, offering high reporter ion generation and expanded multiplexing capabilities.[5][6][7]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and detailed protocols for utilizing N,N-dimethylamino-based isobaric tags in quantitative proteomics workflows.
The Principle of Isobaric Labeling: A Symphony of Isotopes
Isobaric labeling is a chemical derivatization strategy where peptides from different samples are labeled with tags that are identical in mass (isobaric) but are encoded with stable isotopes in different positions.[3] These tags consist of three key components:
-
Amine-Reactive Group: This functional group, typically an N-hydroxysuccinimide (NHS) ester, covalently attaches the tag to the N-terminus of peptides and the ε-amino group of lysine residues.[3]
-
Balancer Group: This portion of the tag is isotopically labeled in a way that compensates for the isotopic differences in the reporter group, ensuring that the total mass of the tag remains constant across all channels.
-
Reporter Group: Upon fragmentation in the mass spectrometer (typically using Higher-energy Collisional Dissociation - HCD), this group is cleaved to generate unique, low-mass reporter ions. The intensity of these reporter ions corresponds to the relative abundance of the peptide (and thus the protein) in the respective sample.[3]
The beauty of this approach lies in the fact that identically labeled peptides from different samples are indistinguishable in the initial MS1 scan, appearing as a single precursor ion. This simplifies the spectra and allows for the co-isolation and co-fragmentation of all labeled peptides. It is only in the subsequent MS/MS scan that the reporter ions are released, providing the quantitative information.[8]
Workflow of Isobaric Labeling for Quantitative Proteomics
Caption: A generalized workflow for quantitative proteomics using isobaric labeling.
N,N-Dimethylamino Moieties: The Core of High-Performance Custom Tags
The chemical structure of this compound, featuring a dimethylamino group and a carboxylic acid, provides a conceptual blueprint for the design of novel isobaric tags. The carboxylic acid can be activated to an NHS ester for amine reactivity, while the dimethylamino group can be part of the reporter ion structure. This design philosophy is elegantly realized in the development of N,N-dimethylleucine (DiLeu) and Deuterium Isobaric Amine-Reactive Tags (DiART).[2][7][9]
Advantages of DiLeu and DiART Tags:
-
Cost-Effectiveness: These tags can be synthesized in-house from readily available and affordable starting materials, offering a significant cost advantage over commercial alternatives.[4][7]
-
High Reporter Ion Intensity: The DiLeu tag, in particular, is known to generate intense reporter ions upon fragmentation, which can lead to more accurate and precise quantification.[4][5]
-
Enhanced Fragmentation: Labeling with DiLeu has been shown to improve the fragmentation efficiency of peptides, potentially leading to more confident peptide identifications.[7]
-
High Multiplexing Capability: The DiLeu platform has been expanded to a 21-plex reagent set, allowing for high-throughput quantitative analysis of numerous samples simultaneously.[5][6][10]
Comparative Overview of Common Isobaric Tags:
| Feature | iTRAQ (4-plex/8-plex) | TMT (up to 16-plex) | DiLeu (up to 21-plex) |
| Amine-Reactive Group | NHS Ester | NHS Ester | NHS Ester |
| Reporter Ion Generation | Good | Good | Excellent |
| Multiplexing | Up to 8 samples | Up to 16 samples[11] | Up to 21 samples[5][6] |
| Cost | High | High | Low (in-house synthesis) |
| Synthesis | Complex | Complex | Relatively simple[7] |
Detailed Application Protocols
The following protocols provide a step-by-step guide for performing a quantitative proteomics experiment using N,N-dimethylamino-based isobaric tags, with a focus on a DiLeu-type workflow.
Protocol 1: Protein Extraction and Digestion
Objective: To extract proteins from cells or tissues and digest them into peptides suitable for labeling.
Materials:
-
Lysis Buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Formic acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cell/Tissue Lysis: Homogenize cells or tissues in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay.[12][13]
-
Reduction: Aliquot equal amounts of protein (e.g., 100 µg) from each sample. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Dilution and Digestion: Dilute the samples with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching and Desalting: Acidify the digest with formic acid to a final concentration of 1% to stop the trypsin activity. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Lyophilization: Lyophilize the desalted peptides to dryness.
Protocol 2: Isobaric Tagging of Peptides
Objective: To label the digested peptides with the different isobaric tags.
Materials:
-
Lyophilized peptide samples
-
Isobaric tagging reagents (e.g., DiLeu 4-plex, dissolved in anhydrous acetonitrile)
-
Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)
-
Hydroxylamine (5% w/v)
-
Acetonitrile (ACN)
Procedure:
-
Reconstitution: Reconstitute each lyophilized peptide sample in 100 µL of 100 mM TEAB buffer.
-
Labeling Reaction: Add the appropriate volume of the dissolved isobaric tag to each peptide sample. For example, for a 100 µg peptide sample, 0.4 mg of the tag is typically used.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with occasional vortexing.
-
Quenching: Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the reaction by hydrolyzing any unreacted NHS ester.
-
Pooling: Combine all labeled samples into a single microfuge tube.
-
Desalting: Desalt the pooled, labeled peptide mixture using a C18 SPE cartridge.
-
Lyophilization: Lyophilize the final peptide mixture to dryness. The sample is now ready for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Objective: To separate the labeled peptides and acquire MS and MS/MS data for identification and quantification.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system with a nano-flow pump
-
Reversed-phase analytical column (e.g., C18)
-
High-resolution mass spectrometer capable of HCD fragmentation (e.g., Orbitrap)
Typical Parameters:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 40% B over 90-120 minutes.
-
MS1 Scan:
-
Resolution: 60,000 - 120,000
-
Scan range: m/z 400-1600
-
-
MS2 Scan (HCD):
-
Resolution: 30,000 - 60,000
-
Isolation window: m/z 1.2-2.0
-
Normalized Collision Energy (NCE): 30-35%
-
TopN method (e.g., Top 10-20 most intense precursors from MS1)
-
Data Analysis and Interpretation
The raw data from the LC-MS/MS analysis is processed using specialized software (e.g., Proteome Discoverer, MaxQuant). The workflow involves:
-
Database Search: MS/MS spectra are searched against a protein sequence database to identify the peptides.
-
Reporter Ion Quantification: The software extracts the intensities of the reporter ions from the MS/MS spectra for each identified peptide.
-
Protein Ratio Calculation: The peptide-level quantitative information is then aggregated to calculate the relative abundance of each protein across the different samples.
-
Statistical Analysis: Statistical tests are applied to identify proteins that are significantly up- or down-regulated between different experimental conditions.
Mechanism of Isobaric Tag Fragmentation and Reporter Ion Generation
Caption: Schematic of isobaric tag fragmentation during MS/MS analysis.
Troubleshooting and Best Practices
-
Incomplete Labeling: Ensure that the pH of the labeling reaction is between 8.0 and 8.5. Avoid buffers containing primary amines (e.g., Tris) in the final labeling step, as they will compete with the peptides for the tags.
-
Ratio Compression: Co-isolation of multiple precursor ions can lead to an underestimation of the true abundance ratios. This can be mitigated by using a narrower isolation window in the mass spectrometer and by employing advanced data acquisition strategies.
-
Sample Quality: The quality of the initial protein extraction and digestion is critical for the success of the entire workflow. Ensure complete cell lysis and efficient tryptic digestion.
Conclusion: A Versatile Tool for Discovery
The use of N,N-dimethylamino-based isobaric tags represents a significant advancement in quantitative proteomics, offering a powerful and cost-effective solution for high-throughput protein analysis. The principles and protocols outlined in this guide provide a solid foundation for researchers to implement this technology in their own laboratories. By leveraging the flexibility and performance of custom-synthesized isobaric tags, scientists can accelerate their research in biomarker discovery, drug development, and fundamental biology. The continued innovation in this area promises even greater multiplexing capabilities and enhanced quantitative accuracy, further solidifying the role of mass spectrometry in unraveling the complexities of the proteome.
References
-
Cao, L., et al. (2021). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Proteomes, 9(1), 11. Available at: [Link]
-
Leitner, A., et al. (2019). Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics. Molecules, 24(4), 733. Available at: [Link]
-
Frost, D. C., et al. (2020). 21-plex DiLeu Isobaric Tags for High-Throughput Quantitative Proteomics. Analytical Chemistry, 92(12), 8175–8183. Available at: [Link]
-
Frost, D. C., et al. (2020). 21-plex DiLeu Isobaric Tags for High-Throughput Quantitative Proteomics. PubMed, 32401509. Available at: [Link]
-
Frost, D. C., et al. (2014). High-Resolution Enabled 12-Plex DiLeu Isobaric Tags for Quantitative Proteomics. Analytical Chemistry, 86(23), 11847–11854. Available at: [Link]
-
Li, Y., et al. (2023). New Set of Isobaric Labeling Reagents for Quantitative 16Plex Proteomics. Analytical Chemistry, 95(13), 5586–5593. Available at: [Link]
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Using 2-Dimethylamino-isonicotinic acid as a biochemical probe for protein-protein interactions
From the Senior Application Scientist:
Subject: Application Note: A Guide to Using Small Molecule Probes for the Investigation of Protein-Protein Interactions
To: Researchers, Scientists, and Drug Development Professionals
A Note on 2-Dimethylamino-isonicotinic acid: An initial literature review did not identify established applications or protocols for the use of this compound as a dedicated biochemical probe for studying protein-protein interactions (PPIs). Therefore, to provide a scientifically robust and practical guide, this document focuses on the foundational principles and widely-adopted methodologies for using custom-designed small molecule chemical probes to investigate and characterize PPIs.
Introduction: Deciphering the Interactome with Chemical Probes
Protein-protein interactions are the cornerstone of cellular function, governing everything from signal transduction to metabolic regulation. The study of these intricate networks, collectively known as the interactome, is crucial for understanding disease mechanisms and developing novel therapeutics. Small molecule chemical probes offer a powerful and versatile toolkit for dissecting these interactions in their native biological context.[1] Unlike genetic methods, chemical probes provide temporal and spatial control, allowing for the acute perturbation and real-time analysis of protein function.[2]
This guide provides a detailed overview of the design principles and experimental workflows for two powerful techniques that leverage chemical probes to elucidate PPIs: Affinity Purification-Mass Spectrometry (AP-MS) and Chemical Cross-Linking Mass Spectrometry (XL-MS) .
Part 1: The Architecture of a Chemical Probe
A successful chemical probe for studying PPIs is a modular molecule, thoughtfully designed with three key components: a recognition element, a reactive group, and a reporter/handle.[3][4]
-
Recognition Element (The "Bait"): This is the portion of the probe that imparts specificity, designed to bind to a particular protein of interest. It can be a known inhibitor, a substrate analog, or a fragment identified through screening that has a high affinity for the target protein.[3]
-
Reactive Group (The "Hook"): This component is designed to form a stable, covalent bond with the target protein or its interacting partners. The choice of reactive group depends on the desired application.
-
Photo-reactive groups (e.g., diazirines, benzophenones, aryl azides) remain inert until activated by UV light. This allows for precise temporal control over the covalent labeling process, capturing interactions at a specific moment.[5][6][7]
-
Electrophilic groups can be designed to react with specific nucleophilic amino acid residues (e.g., cysteine, lysine) in the protein's binding pocket, a strategy often employed in activity-based protein profiling (ABPP).[4][8]
-
-
Reporter/Handle (The "Line"): This is a functional moiety that enables the detection and/or enrichment of the probe-protein complex. Common reporters include:
-
Biotin: For strong and specific affinity purification using streptavidin-coated beads.
-
Fluorophores: For visualization and imaging applications.
-
Bioorthogonal handles (e.g., alkynes, azides): These small, non-perturbative tags allow for a two-step "click chemistry" approach where a reporter molecule is attached after the initial labeling event. This is particularly useful for in vivo studies where a bulky reporter might interfere with cell permeability or target binding.[9][10]
-
Figure 1: Modular design of a chemical probe for PPI studies.
Part 2: Application & Protocol - Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a cornerstone technique for identifying the interaction partners of a specific "bait" protein.[11][12] In this workflow, a chemical probe targeting the bait protein is introduced into a cell lysate or live cells. After the probe binds to and covalently labels the bait, the entire complex, including any associated proteins, is purified and the interacting partners are identified by mass spectrometry.[13][14]
Causality Behind Experimental Choices in AP-MS:
-
Covalent Labeling: The use of a reactive group on the probe is critical. Transient or weak interactions, which are often biologically significant, would likely be lost during the stringent washing steps of a traditional co-immunoprecipitation experiment. Covalent capture "freezes" these interactions for subsequent analysis.[15]
-
Quantitative Mass Spectrometry: To distinguish true interactors from non-specific background proteins that bind to the affinity resin, quantitative proteomics approaches like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification are employed. This allows for the precise measurement of the enrichment of each identified protein in the probe-treated sample versus a control, providing a statistical basis for identifying bona fide interaction partners.
Figure 2: Workflow for Photo-affinity Labeling AP-MS.
Detailed Protocol: Photo-affinity Labeling AP-MS
This protocol outlines a general workflow for identifying the interaction partners of a target protein using a photo-affinity probe with a bioorthogonal alkyne handle.
1. Probe Incubation and Cross-linking: a. Culture cells to the desired confluency. b. Treat cells with the photo-affinity probe at a pre-determined optimal concentration. Include a vehicle-only control. c. Incubate for a time sufficient to allow the probe to engage its target (typically 1-4 hours). d. Irradiate the cells with UV light (e.g., 365 nm) for 15-30 minutes on ice to induce covalent cross-linking.[5]
2. Cell Lysis and Bioorthogonal Ligation: a. Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Clarify the lysate by centrifugation. c. Perform a "click" reaction by adding a biotin-azide conjugate, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA) to the lysate. Incubate for 1-2 hours at room temperature.[2]
3. Affinity Purification: a. Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated protein complexes.[13] b. Pellet the beads using a magnetic stand and discard the supernatant. c. Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step and wash buffers may need to be optimized (e.g., varying salt concentration and detergent).
4. Sample Preparation for Mass Spectrometry: a. Resuspend the washed beads in a buffer containing a reducing agent (e.g., DTT) and heat to reduce disulfide bonds. b. Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide). c. Perform on-bead digestion by adding trypsin and incubating overnight at 37°C.[12]
5. LC-MS/MS Analysis: a. Collect the supernatant containing the digested peptides. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16] c. Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and their corresponding proteins. d. Perform quantitative analysis to compare the abundance of proteins in the probe-treated sample versus the control to identify significantly enriched proteins.
| Parameter | Recommended Range/Condition | Rationale |
| Probe Concentration | 1-10 µM | Should be optimized to ensure target engagement without causing off-target effects. |
| UV Wavelength | 350-365 nm for Diazirines/Benzophenones | Minimizes cellular damage while efficiently activating the photoreactive group.[6] |
| Lysis Buffer | RIPA or similar, with protease/phosphatase inhibitors | Ensures efficient protein extraction while preserving protein integrity and interaction. |
| Wash Buffer Stringency | 0.5-1 M NaCl, 0.1-1% Detergent (e.g., Triton X-100) | High salt and detergent concentrations are crucial for removing proteins that bind non-specifically to the beads or probe.[17] |
Part 3: Application & Protocol - Chemical Cross-Linking (XL-MS)
Chemical cross-linking provides valuable information on the spatial proximity of amino acid residues, both within a single protein (intramolecular) and between different proteins (intermolecular).[18][19] This technique uses bifunctional reagents (cross-linkers) that have reactive groups at both ends of a spacer arm of a defined length.[20]
Causality Behind Experimental Choices in XL-MS:
-
Spacer Arm Length: The length of the cross-linker provides a "molecular ruler," defining the maximum distance between the two linked residues. Using cross-linkers of different lengths can help map the topology of a protein complex.[21]
-
MS-Cleavable Cross-linkers: Modern XL-MS experiments often use cross-linkers that can be fragmented within the mass spectrometer. This greatly simplifies data analysis, as the two cross-linked peptides can be identified individually in subsequent fragmentation scans, increasing the confidence of the identification.[22][23]
Figure 3: Mechanism of bifunctional chemical cross-linking.
Detailed Protocol: In Vivo Chemical Cross-Linking
This protocol describes a general workflow for an in vivo cross-linking experiment using a membrane-permeable, amine-reactive cross-linker like disuccinimidyl suberate (DSS).
1. In Vivo Cross-linking: a. Grow cells to the desired density. b. Resuspend the cell pellet in a suitable buffer (e.g., PBS). c. Add the cross-linking reagent (e.g., DSS, freshly prepared in a water-miscible solvent like DMSO) to the cell suspension. A typical concentration range is 0.5-2 mM.[24] d. Incubate for 30-60 minutes at room temperature. e. Quench the reaction by adding a buffer containing a primary amine (e.g., Tris or ammonium bicarbonate).
2. Protein Extraction and Digestion: a. Lyse the cells under denaturing conditions (e.g., using a urea-based buffer) to extract all proteins. b. Reduce and alkylate the proteins as described in the AP-MS protocol. c. Digest the proteins into peptides using an enzyme like trypsin.
3. Enrichment of Cross-linked Peptides (Optional but Recommended): a. Cross-linked peptides are often low in abundance. Enriching them using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) can significantly increase the number of identified cross-links.
4. LC-MS/MS Analysis: a. Analyze the peptide mixture using LC-MS/MS. b. The data analysis for XL-MS is more complex than for standard proteomics. Specialized software (e.g., pLink, MeroX, XlinkX) is required to identify the pairs of peptides that have been covalently linked.[23]
5. Data Interpretation: a. The identified cross-links provide distance constraints between specific amino acid residues. b. This information can be used to build low-resolution models of protein complexes, map interaction interfaces, and understand conformational changes.
| Cross-linker Type | Reactive Groups | Spacer Arm Length | Key Feature |
| DSS/BS3 | NHS-ester (amine-reactive) | 11.4 Å | Standard, non-cleavable cross-linker.[24] |
| EDC/Sulfo-NHS | Carbodiimide (carboxyl- to amine-reactive) | 0 Å | "Zero-length" cross-linker, indicates direct interaction.[24] |
| DSG/DSSO | NHS-ester (amine-reactive) | 7.7 Å / 10.1 Å | MS-cleavable, simplifies data analysis.[22] |
| Photo-reactive Amino Acids | Diazirine | Incorporated into protein | Captures interactions in the immediate vicinity of the modified amino acid.[25] |
Conclusion
The use of small molecule chemical probes, in conjunction with advanced mass spectrometry techniques, has revolutionized the study of protein-protein interactions. Affinity-based methods like AP-MS are invaluable for identifying the components of protein complexes, while chemical cross-linking provides crucial structural insights into their architecture. By carefully designing probes and selecting the appropriate experimental workflow, researchers can illuminate the complex molecular machinery of the cell, paving the way for new biological discoveries and therapeutic interventions.
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Application Notes & Protocols: The Role of 2-Dimethylamino-isonicotinic Acid as a Ligand in Biochemical Assays
Introduction: Unveiling the Potential of Substituted Isonicotinic Acids in Drug Discovery
In the landscape of modern pharmacology, the pyridine carboxylic acid scaffold is a recurring motif in a multitude of therapeutic agents.[1] Among its isomers, isonicotinic acid and its derivatives have emerged as a particularly fruitful area of research, leading to the development of drugs for a wide range of conditions, from tuberculosis to inflammatory diseases.[1][2] 2-Dimethylamino-isonicotinic acid (CAS 77314-81-9) represents a key example of this chemical class, possessing functional groups that make it an intriguing candidate for investigation as a ligand in various biochemical assays.
The presence of a carboxylic acid group and a dimethylamino group suggests the potential for this compound to form specific, targeted interactions with biomolecules such as enzymes and receptors. These interactions, driven by hydrogen bonding, electrostatic forces, and hydrophobic effects, can modulate the biological activity of the target protein, making this compound and its analogs valuable tools in drug discovery and chemical biology.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a ligand. We will explore its utility in several key biochemical assays, providing not only detailed, step-by-step protocols but also the underlying scientific rationale for each experimental choice. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in biochemical assays.
| Property | Value | Source |
| CAS Number | 77314-81-9 | [3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [3] |
| Molecular Weight | 166.18 g/mol | [3] |
| Appearance | Solid | [4] |
| Storage | Sealed in dry, 2-8°C | [3] |
Application I: Screening for Anti-Inflammatory Activity via Cyclooxygenase-2 (COX-2) Inhibition
Scientific Rationale:
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are central players in this process. COX-2 is an inducible enzyme that catalyzes the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-2.[2] Isonicotinic acid derivatives have shown potential as COX-2 inhibitors.[2] Therefore, a primary application of this compound is its evaluation as a potential COX-2 inhibitor. This can be achieved through a combination of in vitro enzymatic assays and in silico molecular docking studies.
Protocol 1: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol outlines a colorimetric assay to determine the inhibitory effect of this compound on COX-2 activity. The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogen)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound (test compound)
-
Celecoxib (positive control inhibitor)
-
DMSO (vehicle)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-620 nm
Experimental Workflow:
Caption: Workflow for the in vitro COX-2 inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a dilution series to test a range of concentrations.
-
Prepare a stock solution of Celecoxib in DMSO for the positive control.
-
On the day of the assay, dilute the COX-2 enzyme and heme in chilled assay buffer to the desired concentration.
-
-
Assay Plate Setup:
-
Add 10 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of a 96-well plate.
-
Add 160 µL of assay buffer to all wells.
-
Add 10 µL of the diluted COX-2 enzyme solution to the control, positive control, and test wells. Add 10 µL of assay buffer to the blank wells.
-
-
Pre-incubation:
-
Gently shake the plate and pre-incubate for 15 minutes at 25°C. This allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a solution of arachidonic acid and TMPD in the assay buffer.
-
Add 20 µL of this substrate solution to all wells to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate for 5 minutes at 25°C.
-
Measure the absorbance at 590-620 nm using a microplate reader.
-
-
Data Analysis:
-
Correct for background absorbance by subtracting the absorbance of the blank wells.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Vehicle Control Well)] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) from the curve.
-
Protocol 2: In Silico Molecular Docking with COX-2
Scientific Rationale:
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[5] This method can provide insights into the binding mode and affinity of this compound to the active site of COX-2, complementing the in vitro data.
Workflow:
Caption: Workflow for molecular docking studies.
Procedure:
-
Prepare the Protein Structure: Obtain the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, existing ligands, and adding polar hydrogens using software like AutoDock Tools or Chimera.
-
Prepare the Ligand Structure: Draw the 3D structure of this compound using a molecular editor (e.g., ChemDraw, Avogadro). Perform energy minimization to obtain a stable conformation.
-
Perform Docking: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the defined active site of COX-2.
-
Analyze Results: Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site.
Application II: Assessing Cellular Anti-Inflammatory Effects
Scientific Rationale:
While enzymatic assays are crucial, it is equally important to assess the activity of a compound in a cellular context. The production of reactive oxygen species (ROS) by immune cells, such as neutrophils, is a key component of the inflammatory response.[2] An oxidative burst assay can measure the ability of a compound to inhibit ROS production in whole blood, providing a more physiologically relevant measure of anti-inflammatory potential.[2]
Protocol 3: Whole Blood Oxidative Burst Assay (Chemiluminescence)
This assay measures the inhibition of ROS production from zymosan-stimulated phagocytes in human whole blood using a luminol-based chemiluminescence reaction.
Materials:
-
Fresh human whole blood (collected in heparinized tubes)
-
Hank's Balanced Salt Solution (HBSS)
-
Luminol (chemiluminescence probe)
-
Serum-opsonized zymosan (SOZ, stimulant)
-
This compound (test compound)
-
Ibuprofen (positive control)
-
DMSO (vehicle)
-
96-well white, flat-bottom microplate
-
Luminometer
Step-by-Step Procedure:
-
Blood Dilution: Dilute fresh human blood with HBSS.
-
Plate Setup:
-
Add diluted blood to the wells of a 96-well white microplate.
-
Add the test compound (at various concentrations), positive control, or DMSO (vehicle) to the respective wells.
-
-
Incubation: Incubate the plate in the luminometer's thermostatic chamber.
-
Reaction Initiation: Add luminol and SOZ to all wells to initiate the oxidative burst and the chemiluminescence reaction.
-
Measurement: Measure the chemiluminescence (in Relative Light Units, RLU) over a period of time (e.g., 60 minutes).
-
Data Analysis:
-
Calculate the percent inhibition of the ROS production for each concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
-
Application III: Determining Cytotoxicity and Therapeutic Index
Scientific Rationale:
A critical aspect of drug development is to ensure that a compound is effective at concentrations that are not toxic to healthy cells. A cytotoxicity assay is therefore essential. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability.[6]
Protocol 4: MTT Cytotoxicity Assay
Materials:
-
Human cell line (e.g., HepG2, a human liver cancer cell line)[6]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
This compound (test compound)
-
Doxorubicin (positive control for cytotoxicity)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at ~570 nm
Step-by-Step Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a dilution series of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound, positive control, or vehicle control.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at ~570 nm.
-
Data Analysis:
-
Calculate the percent cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
-
Conclusion
This compound, as a representative of the substituted isonicotinic acid class, holds significant promise as a versatile ligand for biochemical and pharmacological research. The protocols detailed in these application notes provide a robust framework for investigating its potential as a COX-2 inhibitor and an anti-inflammatory agent, as well as for assessing its cytotoxic profile. By combining in vitro enzymatic assays, cell-based functional assays, and in silico computational methods, researchers can gain a comprehensive understanding of the bioactivity of this and related compounds, paving the way for the development of novel therapeutics.
References
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Tramadol - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., Ul-Haq, Z., El-Seedi, H. R., Jiang, Z.-H., & Khan, F.-A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(15), 4586. [Link]
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Methadone - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Narang, R., Narasimhan, B., Sharma, S., Sriram, D., Yogeeswari, P., De Clercq, E., Pannecouque, C., & Balzarini, J. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20. [Link]
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Khan, F.-A., Nasim, N., Yaqoob, S., Soomro, F., & Ul-Haq, Z. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega, 8(21), 18556-18581. [Link]
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Shavrin, A. S., Voronkov, E. O., Ivanova, Y. A., & Filimonov, D. A. (2018). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Chemical Biology & Drug Design, 92(1), 1272-1278. [Link]
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Khan, I., Ali, A., Akhter, Z., Iqtadar, S., & Hassan, M. (2021). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 26(11), 3293. [Link]
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Wise, A., & IJzerman, A. P. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews, 26(4), 434–451. [Link]
-
Eldehna, W. M., Abou-Seri, S. M., El-Kerdawy, A. M., & Abou-El-Fotooh, L. E. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(8), 15159-15172. [Link]
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Shavrin, A. S., Voronkov, E. O., Ivanova, Y. A., & Filimonov, D. A. (2018). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Chemical Biology & Drug Design, 92(1), 1272–1278. [Link]
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Machado, D., Videira, M. A., & S-Santos, C. (2018). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Microbiology, 9, 182. [Link]
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Cielecka-Piontek, J., Zalewski, P., & Kaczmarek, M. (2022). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 23(19), 11846. [Link]
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Addona, G. H., & Barrantes, F. J. (2006). Anionic Lipids Allosterically Modulate Multiple Nicotinic Acetylcholine Receptor Conformational Equilibria. The Journal of biological chemistry, 281(23), 15635–15643. [Link]
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Nichols, W. A., & Daugherty, D. A. (2019). Binding Interactions of NS6740, a Silent Agonist of the α7 Nicotinic Acetylcholine Receptor. Molecular pharmacology, 95(4), 436–442. [Link]
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2-Dimethylamino-isonicotinic Acid: A Versatile Building Block for Amide Synthesis in Drug Discovery and Beyond
Introduction: The Strategic Advantage of a Substituted Pyridine Scaffold
In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure. 2-Dimethylamino-isonicotinic acid, a derivative of this essential heterocycle, offers a compelling combination of functionalities: a nucleophilic dimethylamino group at the 2-position and a carboxylic acid at the 4-position. This arrangement provides a versatile handle for constructing complex molecular architectures, especially through the robust and ubiquitous amide bond formation.
This comprehensive guide provides an in-depth exploration of this compound as a building block. We will delve into its synthesis, physicochemical properties, and, most critically, provide detailed, field-proven protocols for its application in amide coupling reactions. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate but also adapt these methods for their specific synthetic challenges.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 77314-81-9 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [3] |
| Molecular Weight | 166.18 g/mol | [3] |
| Appearance | Off-white to light yellow solid (predicted) | General knowledge |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO), and aqueous base. | General knowledge |
Synthesis of this compound: A Plausible Route
While a definitive, peer-reviewed synthesis protocol for this compound is not widely published, a highly plausible and efficient route involves the nucleophilic aromatic substitution of a 2-halo-isonicotinic acid derivative with dimethylamine. 2-Chloronicotinic acid is a common and commercially available starting material for such transformations[4][5][6].
The proposed synthetic pathway is illustrated below:
Caption: Proposed synthetic workflow for this compound.
Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a generalized procedure based on established methods for the synthesis of related compounds[5].
Materials:
-
Methyl 2-chloro-isonicotinate
-
Dimethylamine (2.0 M solution in THF or other suitable solvent)
-
Anhydrous, polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Reaction vessel suitable for heating under an inert atmosphere
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-chloro-isonicotinate (1.0 eq) in the chosen anhydrous solvent.
-
Amine Addition: Add an excess of dimethylamine solution (typically 2-3 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to a temperature that facilitates the substitution, typically between 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude methyl 2-dimethylamino-isonicotinate by silica gel column chromatography.
-
Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid using standard procedures, such as treatment with lithium hydroxide in a mixture of THF and water.
Application in Amide Bond Formation: A Powerful Tool for Library Synthesis
The primary utility of this compound lies in its role as a carboxylic acid component in amide coupling reactions. This transformation is fundamental to the synthesis of a vast array of molecules, from small molecule drugs to complex peptides.
Mechanism of Amide Coupling: The Role of Activating Agents
The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be "activated" to a more electrophilic species. Common coupling reagents achieve this by forming highly reactive intermediates in situ.
Caption: Generalized mechanism for EDC/HOAt mediated amide coupling.
The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) is crucial, especially in peptide synthesis, as they form active esters that are less prone to racemization and can accelerate the coupling reaction[7][8].
Protocol: EDC/HOAt Mediated Amide Coupling
This protocol is adapted from a documented synthesis utilizing this compound and is broadly applicable to a range of primary and secondary amines[7].
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add the desired amine (1.0 eq).
-
Reagent Addition: Add HOAt (1.2 eq), followed by EDC (1.2 eq).
-
Base Addition: Add triethylamine (5.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at ambient temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, add saturated sodium bicarbonate solution and stir for 30 minutes. Separate the organic layer and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Troubleshooting and Optimization
-
Slow or Incomplete Reactions: For sterically hindered amines or carboxylic acids, consider using a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[9]. Gentle heating (40-50 °C) may also be beneficial.
-
Low Yields: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. The choice of base and solvent can also significantly impact the reaction outcome[10].
-
Side Reactions: With uronium/aminium-based coupling reagents, a potential side reaction is the guanidinylation of the amine. Pre-activating the carboxylic acid before adding the amine can mitigate this issue.
Applications in Drug Discovery and Materials Science
The amides derived from this compound are valuable scaffolds for generating libraries of compounds for biological screening. The pyridine nitrogen can act as a hydrogen bond acceptor, while the dimethylamino group can be a key pharmacophoric feature or a site for further functionalization.
-
Enzyme Inhibitors: Nicotinamide and isonicotinamide derivatives are known to inhibit various enzymes, including histone deacetylases (HDACs), which are targets for cancer therapy[11].
-
Anticancer Agents: Bispyridine-based ligands, synthesized through amide coupling of isonicotinic acid derivatives, have been used to create dinuclear platinum complexes with potential anticancer activity[11][12].
-
CNS-active Agents: The use of this compound in the synthesis of piperidine derivatives for potential treatment of psychiatric and neurological conditions has been reported[7].
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature allows for straightforward incorporation into complex molecules through robust amide coupling reactions. By understanding the principles of amide bond formation and utilizing the detailed protocols provided, researchers can effectively leverage this reagent to accelerate their synthetic efforts in drug discovery, materials science, and other areas of chemical research. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of reproducibility and success.
References
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
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Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. (n.d.). CSBio. Retrieved January 11, 2026, from [Link]
-
EDC Coupling Mechanism | Organic Chemistry. (2021, February 8). YouTube. Retrieved January 11, 2026, from [Link]
-
Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), 1335–1354. Retrieved from [Link]
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CAS 77314-81-9 | this compound. (n.d.). Alchem.Pharmtech. Retrieved January 11, 2026, from [Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 11, 2026, from [Link]
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1 H-and 13 C-NMR 1D and 2D spectroscopic data of 1 and 2 (500 and 125.... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
The Cyclization of 2-Chloro Nicotinic Acid. (n.d.). Scientific.Net. Retrieved January 11, 2026, from [Link]
- Metin, H. (2011). Basic 1H- and 13C-NMR Spectroscopy.
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-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube. Retrieved January 11, 2026, from [Link]
-
Synthesis of 2-chloronicotinic acid. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]
-
Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica. Retrieved January 11, 2026, from [Link]
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- Isonicotinic acid derivatives and preparation methods and uses thereof. (n.d.). Google Patents.
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Application Notes and Protocols for Developing Screening Assays for Novel Biological Activities with 2-Dimethylamino-isonicotinic Acid
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to uncover novel biological activities of 2-Dimethylamino-isonicotinic acid. As a derivative of isonicotinic acid, a scaffold with known therapeutic relevance, this compound presents a promising starting point for discovery. This document offers a strategic, multi-phased approach, beginning with broad, unbiased phenotypic screening to generate initial hypotheses, followed by targeted secondary assays for hit validation and characterization, and culminating in methodologies for target deconvolution and mechanistic studies. The protocols provided herein are designed to be robust and self-validating, empowering researchers to move from an unknown compound to a validated lead with a potential mechanism of action.
Introduction: The Opportunity of Isonicotinic Acid Derivatives
Isonicotinic acid and its derivatives have a rich history in medicinal chemistry, most notably as the basis for the anti-tuberculosis drug isoniazid.[1][2][3][4] This class of compounds has demonstrated a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][5] this compound is a novel analogue whose biological activities remain largely unexplored. This presents a unique opportunity for the discovery of new therapeutic applications.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow designed to systematically explore the biological potential of a novel small molecule like this compound. The core philosophy is to begin with a broad, unbiased screen to cast a wide net for potential activities and then progressively refine the investigation toward a specific mechanism of action.
Phase 1: Primary Screening - A Phenotypic Approach to Uncover Novel Activities
When the biological target of a compound is unknown, phenotypic screening is the most powerful initial approach.[6][7][8][9] This strategy focuses on identifying changes in cellular characteristics, or phenotypes, in response to the compound, without preconceived notions about its mechanism.[6][7][8] High-content screening (HCS) is an ideal platform for this, as it allows for the simultaneous measurement of multiple cellular parameters.[6][10]
Rationale for Phenotypic Screening
-
Target-Agnostic Discovery: It allows for the discovery of compounds that work through novel mechanisms of action, as it does not rely on a predefined target.[7][8]
-
Physiologically Relevant Context: Assays are conducted in whole cells, providing a more biologically relevant environment than purified biochemical assays.[8][11]
-
Multi-Parametric Data: Modern imaging and software can extract a wealth of information from each cell, including morphological changes, protein localization, and organelle health, providing a detailed "fingerprint" of the compound's effect.[6]
Experimental Workflow: High-Content Phenotypic Screening
The following diagram illustrates the general workflow for a primary high-content phenotypic screen.
Caption: High-content phenotypic screening workflow.
Detailed Protocol: High-Content Phenotypic Screen
Objective: To identify cellular phenotypes altered by this compound in a panel of human cell lines.
Materials:
-
Cell Lines: A diverse panel is recommended, e.g., A549 (lung carcinoma), MCF7 (breast carcinoma), U2OS (osteosarcoma), and hTERT-RPE1 (normal retinal pigment epithelium).
-
This compound (powder)
-
DMSO (cell culture grade)
-
384-well, black-walled, clear-bottom imaging plates
-
Cell culture medium, FBS, penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Stains: Hoechst 33342 (nuclei), Phalloidin-Alexa Fluor 488 (F-actin), MitoTracker Red CMXRos (mitochondria)
-
Positive Control: A compound with a known cytotoxic mechanism (e.g., Staurosporine)
-
Negative Control: DMSO
Procedure:
-
Cell Plating:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells to a concentration that will result in 50-60% confluency after 24 hours.
-
Plate 50 µL of cell suspension per well in 384-well plates.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO to create a range of stock concentrations.
-
Further dilute these stocks in cell culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50 µM) with a final DMSO concentration of 0.5% or less.
-
-
Cell Treatment:
-
Remove the medium from the cell plates.
-
Add 50 µL of the compound dilutions, positive control, and negative control (medium with 0.5% DMSO) to the appropriate wells.
-
Incubate for a predetermined time, typically 24, 48, or 72 hours.
-
-
Staining:
-
Carefully aspirate the medium.
-
Wash wells once with 50 µL of PBS.
-
Fix cells by adding 30 µL of 4% PFA and incubating for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells by adding 30 µL of 0.1% Triton X-100 and incubating for 10 minutes.
-
Wash twice with PBS.
-
Add a staining cocktail containing Hoechst, Phalloidin, and MitoTracker in PBS. Incubate for 30 minutes in the dark.
-
Wash three times with PBS.
-
Leave 50 µL of PBS in each well for imaging.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system, taking images in the DAPI, FITC, and TRITC channels.
-
Use image analysis software to segment cells into nuclear and cytoplasmic compartments.
-
Extract multiple features, such as cell count, nuclear size and intensity, cytoplasmic area, and mitochondrial texture.
-
Normalize the data to the negative controls and identify "hits" as compound concentrations that induce a statistically significant change in one or more parameters compared to the DMSO-treated cells.
-
Phase 2: Secondary Assays for Hit Validation and Prioritization
A primary phenotypic screen will generate a large amount of data and potential "hits." The next crucial step is to validate these findings with orthogonal, more targeted assays. The choice of secondary assay will be guided by the specific phenotypic changes observed in the primary screen.
Assay Selection Based on Phenotypic Readouts
| Phenotype Observed in Primary Screen | Hypothesized Biological Effect | Recommended Secondary Assays |
| Decreased cell number | Cytotoxicity, Anti-proliferative | Cell Viability (MTT, CellTiter-Glo), Apoptosis (Caspase-Glo, Annexin V/PI staining) |
| Increased nuclear size, fragmented nuclei | Apoptosis, DNA damage | Caspase-3/7 Activity Assay, TUNEL Assay, γH2AX Staining |
| Changes in cell shape, cytoskeletal rearrangement | Effects on cell adhesion or migration | Wound Healing/Scratch Assay, Transwell Migration Assay |
| Altered mitochondrial morphology | Mitochondrial dysfunction | Mitochondrial Membrane Potential Assay (e.g., JC-1), Cellular Respiration Assay (e.g., Seahorse) |
Protocol: Cell Viability Assay (CellTiter-Glo®)
Objective: To quantify the effect of this compound on cell viability by measuring ATP levels.
Procedure:
-
Plate cells in a 96-well, white-walled, clear-bottom plate and treat with a dose-response of the compound as described for the primary screen.
-
Incubate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO control and plot the dose-response curve to determine the IC50 value.
Protocol: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)
Objective: To determine if the observed cytotoxicity is mediated by apoptosis through the measurement of caspase-3 and -7 activity.
Procedure:
-
Follow steps 1-3 of the Cell Viability Assay protocol.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO control to determine the fold-increase in caspase activity.
Phase 3: Target Deconvolution and Mechanism of Action (MoA) Elucidation
Once a robust and validated phenotype has been established, the next step is to identify the molecular target(s) of this compound. Target deconvolution can be challenging but is essential for understanding the compound's mechanism of action and for further drug development.[12][13]
Common Target Identification Strategies
There are two main approaches to identifying the protein targets of small molecules: affinity-based methods and label-free methods.[12][13]
-
Affinity-Based Pull-Down: This method involves immobilizing the small molecule on a solid support (like beads) and using it to "pull down" its binding partners from a cell lysate.[12][13] The bound proteins are then identified by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): This label-free method is based on the principle that when a small molecule binds to its target protein, it can increase the protein's stability and make it more resistant to degradation by proteases.[12][14]
Experimental Workflow: Target Identification
The following diagram outlines a general workflow for target identification.
Caption: General workflow for small molecule target identification.
Protocol: Drug Affinity Responsive Target Stability (DARTS)
Objective: To identify potential protein targets of this compound by assessing changes in protease susceptibility.
Procedure:
-
Lysate Preparation: Grow cells to high confluency, harvest, and lyse in a non-denaturing lysis buffer. Determine the protein concentration of the lysate.
-
Compound Treatment: Aliquot the lysate into tubes. Treat with either this compound or DMSO (vehicle control) and incubate at room temperature for 1 hour.
-
Protease Digestion: Add a protease (e.g., thermolysin) to each tube. The concentration and digestion time will need to be optimized. Incubate at the appropriate temperature.
-
Quenching: Stop the digestion by adding EDTA and heating the samples at 95°C for 5 minutes.
-
SDS-PAGE and Staining: Run the digested samples on an SDS-PAGE gel. Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain).
-
Analysis: Look for protein bands that are present or more intense in the compound-treated lane compared to the DMSO-treated lane. These bands represent proteins that were protected from digestion by binding to the compound.
-
Protein Identification: Excise the protected bands from the gel and identify the proteins using mass spectrometry.
Phase 4: Biochemical Assay Development for Validated Targets
Once a target has been identified and validated (e.g., through genetic knockdown experiments that replicate the compound's phenotype), the final step is to develop a biochemical assay to directly measure the interaction between the compound and the target protein.[15][16][17] This provides definitive evidence of a direct interaction and allows for the determination of binding affinity and inhibitory potency.
Example Protocol: Enzyme Inhibition Assay
If the validated target is an enzyme, a direct inhibition assay can be developed.
Objective: To determine the IC50 of this compound against its purified target enzyme.
Procedure:
-
Reagent Preparation: Obtain or purify the target enzyme. Obtain the enzyme's substrate and a method to detect the product (e.g., a fluorescent or luminescent readout).
-
Assay Optimization: Determine the optimal buffer conditions, enzyme concentration, and substrate concentration (typically at or near the Km).
-
Compound Titration: In a microplate, add the enzyme, a serial dilution of this compound, and buffer. Incubate for a short period to allow for binding.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Readout: After a set incubation time, measure the product formation using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The journey from a novel compound to a potential drug lead is a systematic process of discovery and validation. This guide provides a robust, multi-phase framework for elucidating the biological activities of this compound. By beginning with broad phenotypic screening and progressively narrowing the focus to specific cellular effects and molecular targets, researchers can efficiently and effectively uncover novel therapeutic opportunities. The protocols and workflows described herein are designed to be adaptable and serve as a foundation for a comprehensive investigation into the biological potential of this and other novel small molecules.
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- Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology.
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Application Notes and Protocols: Investigating 2-Dimethylamino-isonicotinic Acid as a Potential JmjC Histone Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Exploring 2-Dimethylamino-isonicotinic Acid in Epigenetic Drug Discovery
The dynamic regulation of histone methylation is a cornerstone of epigenetic control, influencing chromatin structure and gene expression. The Jumonji C (JmjC) domain-containing histone demethylases (KDMs) are a major class of enzymes that erase methyl marks from histone lysine residues, playing critical roles in various biological processes.[1][2] Dysregulation of JmjC demethylase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[1][3][4]
The search for potent and selective JmjC inhibitors is an active area of drug discovery.[5][6][7] Many existing inhibitors function by mimicking the endogenous cofactor, 2-oxoglutarate (2-OG), or by chelating the essential Fe(II) ion in the enzyme's active site.[4][8][9] Structurally, a significant number of these inhibitors are based on a pyridine scaffold, which is adept at coordinating the active site metal ion.
This document presents a detailed guide for the investigation of This compound as a potential novel inhibitor of JmjC histone demethylases. While direct evidence of this specific activity is not yet established in published literature, its chemical structure warrants investigation. The presence of a pyridine ring and a carboxylic acid moiety suggests a potential for this molecule to interact with the 2-OG binding pocket and chelate the Fe(II) cofactor within the JmjC catalytic domain.
These application notes provide a structured workflow, from initial in vitro screening to cell-based validation, to systematically evaluate the potential of this compound as a modulator of JmjC demethylase activity.
Chemical and Physical Properties of this compound
A clear understanding of the test compound's properties is fundamental for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [10] |
| Molecular Weight | 166.18 g/mol | [10] |
| CAS Number | 77314-81-9 | [11][12] |
| Appearance | Solid | [10] |
| SMILES | CN(C)c1cc(ccn1)C(O)=O | [10] |
| InChI Key | ONNSLUVHHJGCMH-UHFFFAOYSA-N | [10] |
Proposed Mechanism of Action: A Hypothesis
The JmjC domain-containing histone demethylases catalyze the removal of methyl groups from lysine residues through an oxidative reaction that requires Fe(II) and 2-oxoglutarate as cofactors.[4][13] We hypothesize that this compound may act as a competitive inhibitor by mimicking the binding of 2-oxoglutarate in the active site. The pyridine nitrogen and the carboxylate group could potentially coordinate with the Fe(II) ion, displacing the cofactor and inhibiting the demethylase activity.
Caption: Proposed mechanism of JmjC demethylase inhibition.
Experimental Protocols: A Step-by-Step Investigative Workflow
This section outlines a series of protocols to systematically assess the inhibitory potential of this compound against JmjC histone demethylases.
Caption: A structured workflow for inhibitor validation.
Protocol 1: In Vitro JmjC Demethylase Activity Assay
Objective: To determine if this compound inhibits the enzymatic activity of a representative JmjC demethylase (e.g., KDM6B/JMJD3) in a controlled, cell-free system.
Principle: This protocol utilizes a homogenous, antibody-based assay to detect the product of the demethylation reaction. A decrease in product formation in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human JmjC demethylase (e.g., KDM6B/JMJD3)
-
Biotinylated histone H3 peptide substrate (e.g., H3K27me3)
-
This compound
-
Cofactors: Fe(II) (as (NH₄)₂Fe(SO₄)₂·6H₂O), 2-Oxoglutarate, L-ascorbic acid
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 0.01% Tween-20)
-
Detection Reagents: Europium-labeled anti-demethylated histone antibody, Streptavidin-allophycocyanin (SA-APC)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Enzyme and Substrate Preparation: Dilute the JmjC demethylase and the biotinylated histone peptide substrate in assay buffer to the desired working concentrations.
-
Reaction Setup:
-
Add 5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 5 µL of the enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Initiate Reaction: Add 10 µL of the substrate and cofactor mix (pre-warmed to 37°C) to each well to start the demethylation reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection:
-
Add 10 µL of the detection reagent mix (Europium-labeled antibody and SA-APC in detection buffer) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: In Vitro Selectivity Profiling
Objective: To assess the selectivity of this compound against a panel of other histone demethylases and related enzymes.
Principle: The in vitro activity assay described in Protocol 1 is repeated with a panel of different JmjC and non-JmjC histone demethylases, as well as other 2-OG-dependent dioxygenases, to determine the compound's specificity.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
In parallel assays, substitute the primary JmjC demethylase with other enzymes from a selectivity panel. A recommended panel includes:
-
JmjC Demethylases: KDM4C, KDM5B, KDM2A
-
Non-JmjC Demethylase: LSD1 (KDM1A)
-
Other 2-OG Dioxygenases: Prolyl hydroxylase (PHD2)
-
-
Determine the IC₅₀ values for each enzyme and compare them to the IC₅₀ value obtained for the primary target. A significantly higher IC₅₀ for off-target enzymes indicates selectivity.
Protocol 3: Cell-Based Target Engagement Assay
Objective: To confirm that this compound can penetrate the cell membrane and engage its target JmjC demethylase within a cellular context.
Principle: This protocol utilizes a cellular thermal shift assay (CETSA) to measure the change in the thermal stability of the target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.
Materials:
-
Human cell line expressing the target JmjC demethylase (e.g., HEK293T cells)
-
This compound
-
Cell lysis buffer
-
Antibodies specific to the target JmjC demethylase for Western blotting
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a high concentration of this compound (e.g., 10x the in vitro IC₅₀) for 2-4 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins. Denature the samples by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target JmjC demethylase, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle- and compound-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
Protocol 4: Cellular Phenotypic Assays
Objective: To evaluate the functional consequences of JmjC demethylase inhibition by this compound in a relevant cellular model.
Principle: Inhibition of a JmjC demethylase is expected to lead to an increase in the methylation of its specific histone substrate. This can be detected by Western blotting. Downstream phenotypic effects, such as changes in cell proliferation or gene expression, can also be measured.
Materials:
-
A cancer cell line known to be sensitive to JmjC demethylase inhibition
-
This compound
-
Histone extraction kit
-
Antibodies for Western blotting (e.g., anti-H3K27me3, anti-total H3)
-
Reagents for a cell proliferation assay (e.g., CellTiter-Glo®)
-
Reagents for qRT-PCR to measure target gene expression
Procedure:
-
Cell Treatment: Treat the selected cell line with a dose range of this compound for 48-72 hours.
-
Analysis of Global Histone Methylation:
-
Extract histones from treated and untreated cells.
-
Perform Western blotting using an antibody specific for the histone methylation mark of interest (e.g., H3K27me3 for a KDM6B inhibitor). Use an antibody against total histone H3 as a loading control.
-
An increase in the specific histone methylation mark in compound-treated cells indicates cellular activity.
-
-
Cell Proliferation Assay:
-
Plate cells in a 96-well plate and treat with a dose range of the compound.
-
After the desired incubation period, measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the GI₅₀ (concentration for 50% growth inhibition).
-
-
Target Gene Expression Analysis:
-
Extract total RNA from treated and untreated cells.
-
Perform qRT-PCR to measure the expression of known target genes of the JmjC demethylase.
-
A change in the expression of these genes in a compound-dependent manner provides further evidence of on-target activity.
-
Data Interpretation and Next Steps
The successful execution of these protocols will provide a comprehensive dataset to evaluate the potential of this compound as a JmjC histone demethylase inhibitor.
-
Positive in vitro activity (Protocol 1) with good selectivity (Protocol 2) would establish the compound as a promising hit.
-
Confirmation of target engagement in cells (Protocol 3) would validate its cell permeability and binding to the intended target.
-
Demonstration of on-target cellular effects and a relevant phenotype (Protocol 4) would advance the compound to a lead candidate status.
Should the results from this workflow be positive, further studies would be warranted, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy and safety studies in relevant animal models.
References
-
JmjC Family of Histone Demethylases Form Nuclear Condensates. (URL: [Link])
-
Discovery of a new class of JMJD6 inhibitors and structure-activity relationship study. (URL: [Link])
-
Histone demethylases in chromatin biology and beyond. (URL: [Link])
-
Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. (URL: [Link])
-
Discovery of a new class of JMJD6 inhibitors and structure-activity relationship study. (URL: [Link])
-
Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (URL: [Link])
-
Histone Methylases and Demethylases Regulating Antagonistic Methyl Marks: Changes Occurring in Cancer. (URL: [Link])
-
Demethylase Activity Is Directed by Histone Acetylation. (URL: [Link])
-
Histone Lysine Demethylase Inhibitors. (URL: [Link])
-
Evolutionary History and Functional Diversification of the JmjC Domain-Containing Histone Demethylase Gene Family in Plants. (URL: [Link])
-
Methods for Activity Analysis of the Proteins that Regulate Histone Methylation. (URL: [Link])
-
Design, Synthesis, Enzyme-Inhibitory Activity, and Effect on Human Cancer Cells of a Novel Series of Jumonji Domain-Containing Protein 2 Histone Demethylase Inhibitors. (URL: [Link])
-
Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. (URL: [Link])
-
Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (URL: [Link])
-
Histone Methylases and Demethylases Regulating Antagonistic Methyl Marks: Changes Occurring in Cancer. (URL: [Link])
-
What are JumonjiC-domain histone demethylase modulators and how do they work?. (URL: [Link])
-
CAS 77314-81-9 | this compound. (URL: [Link])
-
Isonicotinic Acid Manufacturers, Suppliers, Dealers & Prices. (URL: [Link])
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Application Notes & Protocols: A Guide to the Synthesis of Metal Complexes Using Isonicotinic Acid Derivatives as Ligands
Abstract
The convergence of inorganic chemistry and pharmacology has paved the way for novel therapeutic agents, with metal complexes at the forefront of this revolution.[1] Isonicotinic acid and its derivatives, such as the renowned anti-tuberculosis drug isoniazid, serve as exceptionally versatile ligands for the synthesis of coordination complexes.[2][3] Their unique structural features, including the pyridine nitrogen and a modifiable carboxylic acid or hydrazide group, allow for multiple coordination modes, enabling the design of complexes with tailored electronic and steric properties.[4][5] This guide provides an in-depth exploration of the synthesis, characterization, and application of these metal complexes, offering both foundational principles and detailed experimental protocols for researchers in medicinal chemistry and drug development.
The Rationale: Why Isonicotinic Acid Derivatives?
The therapeutic potential of a metal-based drug is not solely dependent on the metal ion but is critically influenced by the coordinated organic ligand. Isonicotinic acid derivatives are exemplary in this regard for several reasons:
-
Proven Biological Relevance: The core structure is present in established drugs like isoniazid, providing a biocompatible scaffold. This history reduces the initial toxicity concerns and offers a validated starting point for new drug design.[2]
-
Tunable Coordination Chemistry: The pyridine nitrogen atom and the oxygen/nitrogen atoms of the substituent at the 4-position can act as electron-pair donors. This allows isonicotinic acid derivatives to function as monodentate, bidentate, or even tridentate bridging ligands, leading to a vast diversity of molecular geometries and structures, from simple mononuclear species to complex coordination polymers.[4][5][6]
-
Enhanced Bioactivity through Chelation: The formation of a chelate ring upon complexation with a metal ion often leads to a synergistic enhancement of biological activity.[4] This "chelation effect" can improve the lipophilicity of the molecule, facilitating its transport across cell membranes to reach its intracellular target. Furthermore, coordination can stabilize the ligand or the metal ion in a specific, biologically active conformation.
Table 1: Common Isonicotinic Acid-Based Ligands
| Ligand Name | Common Abbreviation | Structure | Key Features |
| Isonicotinic Acid | INA | C₅H₄N(COOH) | A simple pyridinemonocarboxylic acid, often coordinates via the pyridine N.[7] |
| Isonicotinic Acid Hydrazide | INH (Isoniazid) | C₅H₄N(CONHNH₂) | A primary anti-tuberculosis drug; coordinates via N and O atoms.[8][9] |
| Schiff Base Derivatives | Varies (e.g., HL) | C₅H₄N(CONHN=CHR) | Formed by condensing INH with aldehydes/ketones; offers expanded coordination sites and structural diversity.[2][6] |
Synthetic Strategies & Methodologies
The synthesis of these complexes typically involves the reaction of a metal salt with the isonicotinic acid derivative in a suitable solvent. The choice of solvent, temperature, pH, and stoichiometry are critical parameters that dictate the structure and purity of the final product.
Ligand Modification: The Schiff Base Condensation
A prevalent strategy to augment the coordinating ability and biological activity of isoniazid (INH) is through its condensation with an aldehyde or ketone to form a Schiff base. This reaction introduces an azomethine (-N=CH-) group, expanding the delocalized π-system and providing an additional coordination site.
-
Causality: Refluxing in a solvent like ethanol provides the thermal energy required to overcome the activation barrier for the condensation reaction, while also serving as a medium in which the reactants are soluble but the product is often less so, facilitating its isolation upon cooling.
Metal Complex Formation
The synthesized ligand is subsequently reacted with a metal salt. The choice of metal salt (e.g., chlorides, nitrates, acetates) can influence the final product, as the counter-ion can sometimes participate in coordination.
-
Causality: The reaction is often performed at elevated temperatures to facilitate the displacement of solvent molecules from the metal's coordination sphere by the ligand.[10] The molar ratio of ligand to metal is precisely controlled to direct the synthesis towards the desired coordination number and geometry (e.g., a 2:1 ligand-to-metal ratio often yields octahedral complexes for M(II) ions).[6] An alternative, solvent-free approach is mechanochemical synthesis via liquid-assisted grinding, which is an environmentally friendly method.[4]
Detailed Experimental Protocol: Synthesis of a Co(II) Complex
This protocol details the synthesis of a representative complex: bis(N'-((2-hydroxy-3-methoxyphenyl)methylene)isonicotinohydrazide)cobalt(II). This is based on common procedures found in the literature.
Part A: Synthesis of the Schiff Base Ligand (L)
-
Reactant Preparation: Dissolve isonicotinic acid hydrazide (INH) (1.37 g, 10 mmol) in 30 mL of 95% ethanol in a 100 mL round-bottom flask. In a separate beaker, dissolve o-vanillin (1.52 g, 10 mmol) in 20 mL of 95% ethanol.
-
Reaction: Add the o-vanillin solution to the INH solution dropwise with continuous stirring.
-
Reflux: Fit the flask with a condenser and reflux the mixture on a water bath for 4-6 hours. A crystalline solid is expected to form as the reaction proceeds.
-
Isolation: Allow the mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid product three times with cold ethanol (10 mL each) to remove any unreacted starting materials.
-
Drying: Dry the purified ligand in a vacuum desiccator over anhydrous CaCl₂. Record the yield and melting point.
Part B: Synthesis of the Cobalt(II) Complex ([Co(L)₂])
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve the synthesized Schiff base ligand (L) (1.43 g, 5 mmol) in 40 mL of hot ethanol.
-
Addition of Metal Salt: In a separate beaker, dissolve cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (0.60 g, 2.5 mmol) in 15 mL of ethanol. Add this solution to the hot ligand solution with vigorous stirring.
-
Reflux: Reflux the resulting mixture for 2-3 hours. A change in color and the formation of a precipitate indicate complex formation.
-
Isolation: Cool the reaction mixture to room temperature. Collect the colored complex by vacuum filtration.
-
Purification: Wash the complex thoroughly with ethanol to remove unreacted ligand and metal salt, followed by a wash with diethyl ether.
-
Drying: Dry the final product under vacuum. The complex is stable and can be stored at room temperature for extended periods.
Characterization: Validating Structure and Purity
A multi-technique approach is essential to unequivocally determine the structure of the synthesized complexes.
Table 2: Key Characterization Techniques and Their Interpretation
| Technique | Observation | Interpretation & Rationale |
| Elemental Analysis (CHN) | Experimental percentages of C, H, and N match the calculated values for the proposed formula. | Confirms the stoichiometry of the complex, particularly the metal-to-ligand ratio (e.g., 1:2).[4] |
| FT-IR Spectroscopy | Shift in the C=O stretching frequency (ν(C=O)) of the hydrazide and the C=N (azomethine) frequency (ν(C=N)).[4] Appearance of new bands in the far-IR region (e.g., 550-400 cm⁻¹).[4] | A shift of ν(C=O) and ν(C=N) to lower wavenumbers indicates the coordination of the carbonyl oxygen and azomethine nitrogen to the metal center.[9] This is due to the donation of electron density from the ligand to the metal, which weakens these bonds. The new bands correspond to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, providing direct evidence of coordination.[4] |
| UV-Visible Spectroscopy | Appearance of new absorption bands in the visible region for the complex compared to the free ligand. | These new bands are typically due to d-d electronic transitions within the metal ion. The position and intensity of these bands provide information about the coordination geometry of the metal center (e.g., octahedral, tetrahedral).[8] Intense bands may also arise from ligand-to-metal charge transfer (LMCT). |
| Molar Conductance Measurements | Low molar conductivity values in a solvent like DMF. | Indicates that the complex is non-electrolytic, meaning the anions (e.g., Cl⁻ from the metal salt) are part of the coordination sphere rather than free counter-ions. |
| Magnetic Susceptibility | Measurement of the effective magnetic moment (μ_eff). | The magnetic moment helps determine the number of unpaired electrons on the metal ion and, by extension, its oxidation state and coordination geometry. For example, high-spin octahedral Co(II) complexes typically have moments around 4.3-5.2 B.M.[4] |
| ¹H NMR Spectroscopy | Broadening of signals or shifts in the proton resonances of the ligand upon complexation with a paramagnetic metal. | For diamagnetic complexes (e.g., Zn(II), Cd(II)), shifts in the proton signals, especially those near the coordination sites, confirm the ligand's binding mode.[6] |
| Single-Crystal X-ray Diffraction | Provides the precise 3D atomic arrangement, including bond lengths and angles. | This is the definitive method for structural elucidation, confirming the coordination geometry, the binding mode of the ligand, and the overall molecular structure.[4] |
Applications in Drug Development
The ultimate goal for many researchers in this field is the development of new therapeutic agents. Metal complexes of isonicotinic acid derivatives have shown promise in several areas:
-
Antimicrobial Agents: Many synthesized complexes exhibit significant antibacterial and antifungal activity, often exceeding that of the free ligand.[2][4][6] This is attributed to the mechanism proposed by Tweedy's chelation theory, where chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and allowing it to penetrate microbial cell walls more effectively.
-
Anticancer Agents: The ability of metal complexes to bind to DNA and other biological macromolecules makes them candidates for anticancer drugs.[11][12] They can induce apoptosis in cancer cells through various mechanisms, including the production of reactive oxygen species (ROS) or the inhibition of key enzymes.[1]
-
Antitubercular Agents: Given that the parent ligand, isoniazid, is a first-line anti-tuberculosis drug, its metal complexes are being actively investigated to overcome the growing problem of drug-resistant strains of Mycobacterium tuberculosis.[2][3]
Conclusion
The synthesis of metal complexes using isonicotinic acid derivatives represents a fertile ground for the discovery of novel metal-based drugs. The synthetic versatility of the ligands, combined with the diverse coordination chemistry of transition metals, allows for the creation of a vast library of compounds with tunable physicochemical properties and biological activities. The protocols and characterization strategies outlined in this guide provide a robust framework for researchers to design, synthesize, and validate new complexes, contributing to the advancement of medicinal inorganic chemistry.
References
-
Ashrafuzzaman, M., Uddin, M. E., Islam, R., & Kudrat-E-Zahan, M. (2020). Biological Applications of Isoniazid Derived Schiff Base Complexes: An Overview. Asian Journal of Research in Botany, 6(3), 17-31.
-
Gowda, H. S., & Janardhan, R. (1982). Metal complexes of isonicotinic acid hydrazide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(4), 339-341.
-
Yusuf, A. A., et al. (2022). Mechanochemical Synthesis and Characterization of Potentially Bioactive Isonicotinic Acid and its Co (II), Cu(II) & Zn(II) Complexes. Journal of the Turkish Chemical Society Section A: Chemistry.
-
Nassar, H., et al. (2024). Synthesis and characterization of some coordinated metal and charge transfer complexes of isonicotinic acid hydrazide ligand with 2-hydroxyacetophenonylidene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 309, 123759.
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Baruah, P., & Das, P. (2019). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. ARC Journal of Pharmaceutical Sciences, 5(2), 20-33.
- Leeper, F. J., & Vederas, J. C. (Eds.). (2000). Biosynthesis: Aromatic Polyketides, Isoprenoids, Alkaloids. Springer.
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Kalinina, T. A., et al. (2007). Polymeric complexes of isonicotinic acid hydrazide with antituberculosis effects. Antibiotiki i khimioterapiia, 52(9-10), 12-5.
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Abou-Melha, K. S. (2008). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 162-70.
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Wikipedia contributors. (2023). Isonicotinic acid. Wikipedia.
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ChemAnalyst. (2023). Isonicotinic acid: Structure, synthesis, applications and biochemical significance.
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Ali, B. A. (2014). Synthesis and Characterization of some transition metal Complexes of Schiff base derived from isonicotinic hydrazide and O-Vanillin. Journal of Kalar University, 1(2).
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El-Sonbati, A. Z., et al. (2021). Synthesis, anti-proliferative activities, docking studies, and DFT calculations of novel isonicotinic mixed complexes. Applied Organometallic Chemistry, 35(10), e6371.
-
Salihu, A., et al. (2018). Synthesis, Characterization and Antimicrobial Activities of Isonicotinic Acid Hydrazide and its Metal Complexes. FUW Trends in Science & Technology Journal, 3(2), 523-526.
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Awasthi, S., et al. (2019). Application of Transition Metal Complex in Medicine. World Journal of Pharmaceutical and Medical Research, 5(5), 58-71.
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Systematic Reviews in Pharmacy. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(11), 1646-1653.
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ChemicalBook. (n.d.). Isonicotinic acid.
-
Ahmed, A. A., & Al-Shemary, R. K. (2019). Synthesis of Metal Complexes Fe(II), Co(II), Ni(II) of Monodentate Schiff Bases Derived from Aromatic Aldehyde. Iraqi Journal of Pharmaceutical Sciences, 28(1), 80-87.
-
S.B., K., & S., A. (2024). Synthesis of Metal Complexes of Substituted Isonicotinohydrazide and their Catalytic and Biological Activities. Journal of Advanced Scientific Research, 15(01), 221–227.
-
Kucukguzel, I., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20.
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Protocol for N-demethylation metabolic pathway studies
An Application Note and Protocol for the Study of N-Demethylation Metabolic Pathways
Authored by a Senior Application Scientist
Introduction: The Critical Role of N-Demethylation in Drug Metabolism
N-demethylation is a pivotal metabolic pathway in which a methyl group is removed from a nitrogen atom within a molecule. This process is a primary route of metabolism for a vast array of xenobiotics, including a significant number of therapeutic drugs. The reaction is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. The removal of a methyl group generally increases the polarity of the parent compound, facilitating its excretion from the body. However, this metabolic transformation can also have profound pharmacological and toxicological consequences. It can lead to the formation of active metabolites, inactive metabolites, or even reactive intermediates that can cause cellular damage. Therefore, a thorough understanding and characterization of the N-demethylation pathway for any drug candidate is a cornerstone of modern drug discovery and development, directly impacting its efficacy, safety profile, and potential for drug-drug interactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret studies focused on N-demethylation metabolic pathways. We will delve into the underlying principles, provide detailed, field-tested protocols for both in vitro and in vivo models, and discuss the analytical methodologies required for robust metabolite identification and quantification.
Part 1: Experimental Design and System Selection
The choice of an appropriate experimental system is paramount for generating meaningful and translatable data. The selection depends on the specific research question, ranging from early-stage metabolite screening to definitive enzyme kinetics and reaction phenotyping.
In Vitro Models: A Hierarchical Approach
In vitro systems offer a controlled environment to investigate metabolic pathways without the complexities of a whole organism. The most commonly used systems are liver-derived subcellular fractions and cells.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum, isolated from homogenized liver tissue. They are a rich source of CYP enzymes and are considered the gold standard for initial metabolic stability screens and identifying the primary metabolites of a drug candidate. They are cost-effective and readily available from various species, including humans. However, they lack cytosolic enzymes and require the addition of cofactors, most notably the NADPH-regenerating system (NRS), to support CYP activity.
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I (like CYPs) and Phase II (conjugating) enzymes, as well as the necessary cofactors. This makes them a more physiologically relevant model for studying the complete metabolic fate of a compound, including sequential metabolism and potential for cytotoxicity. They are available in suspension or as plated cultures, with cryopreserved hepatocytes offering convenience and consistency.
-
Recombinant Enzymes: For definitive reaction phenotyping (i.e., identifying which specific CYP isozyme is responsible for a particular metabolic reaction), recombinant enzymes are invaluable. These are individual human CYP enzymes expressed in a cellular system (e.g., insect cells or E. coli) and then isolated. By incubating the drug candidate with a panel of these enzymes, the contribution of each to the N-demethylation can be precisely determined.
Table 1: Comparison of Common In Vitro Systems for N-Demethylation Studies
| Feature | Liver Microsomes | Hepatocytes | Recombinant CYPs |
| Enzyme Complement | Phase I (CYPs, FMOs) | Phase I & Phase II | Single specific CYP |
| Cofactor Requirement | External NADPH required | Endogenous | External NADPH required |
| Physiological Relevance | Moderate | High | Low (isolated system) |
| Primary Application | Metabolic stability, MetID | Metabolic profiling, clearance | Reaction phenotyping |
| Throughput | High | Moderate | High |
| Cost | Low | High | Moderate |
The Causality Behind System Selection
The choice between these systems is driven by the stage of drug development and the specific questions being asked.
-
Early Discovery: The goal is rapid screening. Liver microsomes are ideal here due to their high throughput and low cost, providing a quick assessment of metabolic lability.
-
Lead Optimization: A more detailed metabolic picture is needed. Hepatocytes are employed to understand the interplay between Phase I and Phase II metabolism and to get a more accurate prediction of in vivo clearance.
-
Regulatory Submission: Precision is key. Recombinant enzymes are used to definitively identify the CYPs involved, which is crucial for predicting and understanding drug-drug interactions.
Part 2: Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should optimize these based on the specific properties of their test compound and analytical instrumentation.
Protocol 1: In Vitro N-Demethylation Assay Using Human Liver Microsomes (HLM)
This protocol aims to determine the rate of N-demethylation of a test compound in a pooled HLM preparation.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compound (dissolved in a suitable organic solvent, e.g., DMSO)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH-Regenerating System (NRS) Solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control Compound (e.g., a known substrate for N-demethylation like imipramine)
-
Acetonitrile (ACN) containing an internal standard (for quenching and protein precipitation)
-
96-well incubation plate
-
Thermomixer or shaking water bath
Workflow Diagram:
Caption: Workflow for an in vitro N-demethylation assay using liver microsomes.
Step-by-Step Procedure:
-
Preparation: Thaw the HLM and NRS solutions on ice. Prepare working solutions of the test compound and control compound. A final DMSO concentration in the incubation should be kept below 0.5% to avoid enzyme inhibition.
-
Incubation Setup: In a 96-well plate, add the potassium phosphate buffer, HLM (final protein concentration typically 0.2-0.5 mg/mL), and the test compound (at various concentrations, e.g., 0.1-10 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to allow the system to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NRS solution. The final volume is typically 100-200 µL.
-
Incubation: Incubate the plate at 37°C with shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes). The time points should be chosen to ensure the reaction is in the linear range.
-
Reaction Termination: At each time point, terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Protein Precipitation: Vigorously mix the plate and then centrifuge at a high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.
Self-Validating Controls:
-
Negative Control (No NRS): A condition without the NRS to check for non-enzymatic degradation of the compound.
-
Negative Control (No HLM): A condition without microsomes to check for compound instability in the buffer.
-
Positive Control: A known N-demethylation substrate to confirm the metabolic activity of the HLM batch.
Protocol 2: Reaction Phenotyping Using Recombinant Human CYPs
This protocol identifies the specific CYP enzyme(s) responsible for the N-demethylation of a test compound.
Materials:
-
Panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase.
-
All other materials as listed in Protocol 2.1.
Procedure:
The procedure is similar to the microsomal assay, with the following key differences:
-
Enzyme Setup: Instead of HLM, individual recombinant CYP enzymes are added to separate wells. The concentration of each enzyme should be chosen based on the manufacturer's specifications and literature values for their relative abundance in the human liver.
-
Single Time Point: The incubation is typically run at a single, optimized time point and a single substrate concentration (usually below the Km) where the reaction rate is linear.
-
Data Analysis: The rate of metabolite formation is measured for each individual CYP isozyme. The results are then expressed as the relative contribution of each enzyme to the total metabolism.
Part 3: Analytical Methodology - LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical cornerstone for metabolic pathway studies due to its exceptional sensitivity and selectivity.
Key Principles:
-
Chromatographic Separation (LC): The parent drug and its metabolites are first separated based on their physicochemical properties (e.g., polarity) on an HPLC or UPLC column. This is crucial for distinguishing between isomers.
-
Ionization: The separated molecules are then ionized, most commonly using Electrospray Ionization (ESI), to generate charged ions.
-
Mass Spectrometry (MS/MS): The ionized molecules are detected in the mass spectrometer. In a typical workflow, the first mass analyzer (Q1) selects the parent ion (the protonated molecule [M+H]+). This ion is then fragmented in a collision cell (Q2), and the resulting fragment ions are analyzed by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive signal for the analyte of interest.
Method Development:
-
Metabolite Identification: The N-demethylated metabolite will have a mass-to-charge ratio (m/z) that is 14.01565 Da less than the parent compound (corresponding to the mass of CH2). Initial scans will look for this mass difference.
-
MRM Transition Optimization: For quantification, specific MRM transitions (precursor ion -> product ion) must be optimized for both the parent compound and the N-demethylated metabolite to achieve maximum sensitivity.
Part 4: Data Analysis and Interpretation
The data generated from these experiments are used to calculate key metabolic parameters.
-
Metabolic Stability: From the microsomal assay, the rate of disappearance of the parent compound over time is plotted. From the slope of the linear portion of this curve, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
-
Enzyme Kinetics: By measuring the rate of metabolite formation at various substrate concentrations, the Michaelis-Menten parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), can be determined. These values provide insight into the affinity of the enzyme for the substrate and the maximum rate of its metabolism.
The N-Demethylation Pathway and CYP Catalytic Cycle
The N-demethylation reaction is a multi-step process that occurs within the active site of a CYP enzyme.
Caption: The catalytic cycle of Cytochrome P450 enzymes leading to N-demethylation.
This cycle highlights the generation of a highly reactive iron-oxo species (Compound I) which is the primary oxidizing agent. In the case of N-demethylation, this species abstracts a hydrogen atom from the methyl group, leading to the formation of an unstable carbinolamine intermediate. This intermediate then spontaneously rearranges to yield the demethylated product and formaldehyde.
Conclusion
The study of N-demethylation is a non-negotiable aspect of drug metabolism and pharmacokinetics (DMPK). A systematic approach, utilizing a hierarchy of in vitro models from high-throughput microsomal screens to precise recombinant enzyme phenotyping, is essential for building a comprehensive metabolic profile of a drug candidate. The protocols and principles outlined in this application note provide a framework for conducting these studies with scientific rigor. When combined with the power of modern analytical techniques like LC-MS/MS, these methods enable researchers to predict in vivo outcomes, anticipate drug-drug interactions, and ultimately contribute to the development of safer and more effective medicines.
References
-
Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]
-
Di, L. (2019). The role of drug metabolism in drug discovery and development. Current Drug Metabolism, 20(2), 126-134. [Link]
-
Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological Reports, 58(4), 453-472. [Link]
-
Hewitt, N. J., Lechon, M. J., Houston, J. B., et al. (2007). Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins, and use in toxicology. Toxicology in Vitro, 21(5), 647-659. [Link]
-
Penner, N., Klittich, K., & Chen, G. (2012). Use of Recombinant Cytochrome P450s in Drug Discovery. In Cytochrome P450: Role in the Metabolism and Toxicity of Drugs and Other Xenobiotics. InTech. [Link]
Application of Isonicotinic Acid Derivatives in Antimicrobial Research
Introduction: The Enduring Legacy and Modern Pursuit of Isonicotinic Acid Derivatives in Antimicrobial Research
Isonicotinic acid, a simple pyridine-4-carboxylic acid, holds a significant place in the history of medicinal chemistry. While possessing limited intrinsic biological activity, its derivatives have proven to be a rich scaffold for the development of potent antimicrobial agents. The most prominent of these is isoniazid (isonicotinic acid hydrazide), a cornerstone of tuberculosis therapy for decades. The remarkable success of isoniazid has catalyzed extensive research into a vast array of other isonicotinic acid derivatives, revealing a broad spectrum of antimicrobial potential against various bacterial and fungal pathogens.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of isonicotinic acid derivatives in antimicrobial research. It delves into the mechanistic underpinnings of their action, explores the synthesis of diverse derivatives, and provides detailed, field-proven protocols for their antimicrobial and cytotoxicity evaluation. The aim is to equip researchers with the foundational knowledge and practical methodologies to explore this promising class of compounds in the ongoing search for novel antimicrobial agents.
Mechanisms of Action: Beyond Isoniazid
The antimicrobial activity of isonicotinic acid derivatives is diverse and often hinges on the specific modifications to the core structure. Understanding these mechanisms is crucial for the rational design of new and more effective compounds.
Inhibition of Mycolic Acid Synthesis: The Isoniazid Paradigm
Isoniazid is a prodrug, meaning it requires activation within the target pathogen. In Mycobacterium tuberculosis, the catalase-peroxidase enzyme KatG activates isoniazid, leading to the formation of a reactive isonicotinoyl radical. This radical then covalently binds to NAD+, forming an adduct that potently inhibits the enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. Disruption of mycolic acid synthesis compromises the cell wall's integrity, ultimately leading to bacterial cell death.
Caption: Mechanism of action of Isoniazid.
Broader Antimicrobial Mechanisms
Research into a wider range of isonicotinic acid derivatives has revealed other mechanisms of action, including:
-
Enzyme Inhibition: Derivatives can be designed to target other essential microbial enzymes. For instance, some hydrazones have been reported to act as enzyme inhibitors.
-
Metal Chelation: The introduction of specific functional groups can enable derivatives to chelate metal ions that are crucial for microbial survival and enzymatic function. The activity of some derivatives is observed to increase when administered as metal complexes.
-
Disruption of Cellular Respiration: Some compounds may interfere with the electron transport chain, leading to a shutdown of cellular energy production.
-
DNA Interaction: While less common, some derivatives may intercalate with microbial DNA, disrupting replication and transcription.
The specific mechanism is highly dependent on the nature of the substituent groups attached to the isonicotinic acid core.
Key Derivatives and Structure-Activity Relationships (SAR)
The versatility of the isonicotinic acid scaffold allows for the synthesis of a wide array of derivatives with diverse antimicrobial profiles. Common modifications include the formation of hydrazides, Schiff bases, and various heterocyclic rings.
Hydrazide-Hydrazones
The condensation of isonicotinic acid hydrazide with various aldehydes and ketones yields hydrazide-hydrazones, a class of compounds that has shown significant antimicrobial activity. The antimicrobial efficacy of these derivatives is often influenced by the nature of the substituents on the aromatic ring of the aldehyde or ketone. For example, the presence of electron-withdrawing groups like nitro or chloro groups has been shown to enhance antibacterial activity in some series.
Schiff Bases
Schiff bases, formed by the reaction of isonicotinic acid hydrazide with carbonyl compounds, are another important class of derivatives. These compounds, containing an azomethine (-C=N-) group, often exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties. The formation of metal complexes with these Schiff base ligands can further enhance their antimicrobial potency.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are a valuable tool for understanding the relationship between the chemical structure of isonicotinic acid derivatives and their biological activity. These studies can help in the rational design of more potent antimicrobial agents by identifying key molecular descriptors, such as electronic, steric, and lipophilic properties, that correlate with antimicrobial efficacy.
Protocols for Antimicrobial Evaluation
A systematic evaluation of the antimicrobial properties of newly synthesized isonicotinic acid derivatives is essential. The following protocols outline standard methodologies for determining antimicrobial susceptibility and cytotoxicity.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compound (isonicotinic acid derivative) stock solution
-
Bacterial or fungal cultures
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile diluent (e.g., DMSO, water)
-
Incubator
-
Microplate reader (optional)
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, select several colonies and suspend them in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
In the first column of a 96-well plate, add the test compound stock solution to the broth to achieve the highest desired concentration.
-
Perform two-fold serial dilutions across the plate by transferring half the volume from each well to the next.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader.
-
Caption: Workflow for MIC Determination.
Protocol 2: Cytotoxicity Assay (Resazurin-based)
It is crucial to assess the toxicity of promising antimicrobial compounds to mammalian cells to determine their therapeutic potential. The resazurin assay is a common method to evaluate cell viability.
Materials:
-
Mammalian cell line (e.g., HEK-293, HepG2)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound stock solution
-
Resazurin sodium salt solution
-
Positive control (e.g., doxorubicin)
-
Spectrofluorometer or absorbance reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the compound's solvent) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
Resazurin Assay:
-
Add resazurin solution to each well and incubate for a further 2-4 hours.
-
Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence or absorbance at the appropriate wavelengths.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
Quantitative data from antimicrobial and cytotoxicity assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of Isonicotinic Acid Derivatives
| Compound ID | Target Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC of Control (µg/mL) |
| IAD-01 | Staphylococcus aureus | Gram-positive | 16 | Ciprofloxacin | 0.5 |
| IAD-01 | Escherichia coli | Gram-negative | 32 | Ciprofloxacin | 0.25 |
| IAD-02 | Candida albicans | Fungus | 8 | Fluconazole | 1 |
| Isoniazid | M. tuberculosis H37Rv | N/A | 0.05 | Rifampicin | 0.1 |
Table 2: Cytotoxicity of Isonicotinic Acid Derivatives against HEK-293 Cells
| Compound ID | IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| IAD-01 | >100 | 1.2 |
| IAD-02 | 55 | 1.2 |
Conclusion and Future Perspectives
Isonicotinic acid derivatives continue to be a fertile ground for the discovery of novel antimicrobial agents. Their synthetic tractability, coupled with a diverse range of potential mechanisms of action, makes them an attractive scaffold for medicinal chemists. The protocols and information provided in this application note offer a robust framework for the systematic investigation of these compounds. Future research should focus on the development of derivatives with novel mechanisms of action to combat the growing threat of antimicrobial resistance. Furthermore, the exploration of combination therapies involving isonicotinic acid derivatives and existing antibiotics may provide synergistic effects and new therapeutic options.
References
-
Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., & Yogeeswari, P. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 8(9), 792-810. [Link]
-
Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). (n.d.). ResearchGate. [Link]
-
Narasimhan, B., Kumar, P., & Kumar, P. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20. [Link]
- Narasimhan, B., Ahuja, M., Sriram, D., Yogeeswari, P., De Clercq, E., Pannecouque, C., & Balzarini, J. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2
Application Notes and Protocols for Studying Covalent Binding of Dimethylmaleic Anhydride (DMIA) to Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for studying the covalent binding of Dimethylmaleic Anhydride (DMIA) to cysteine residues in proteins. DMIA is a valuable chemical probe for interrogating protein structure and function due to its selective reactivity with thiol groups under specific conditions. This document outlines the underlying chemical principles, provides detailed experimental protocols for protein labeling and mass spectrometry-based analysis, and offers insights into data interpretation and validation. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the experimental outcomes.
Introduction: The Chemistry and Utility of DMIA in Covalent Labeling
Dimethylmaleic anhydride (DMIA) is an electrophilic reagent that can covalently modify nucleophilic residues on proteins. Its reactivity is primarily directed towards the thiol group of cysteine residues through a Michael addition reaction, forming a stable thioether bond. This reaction is highly dependent on pH, with optimal selectivity for cysteine occurring at or near neutral pH.[1][2] At alkaline pH, reactivity with other nucleophilic residues, such as the ε-amino group of lysine, can occur.[3]
The covalent and often irreversible nature of this modification makes DMIA a powerful tool in chemical biology and drug discovery for:
-
Identifying and validating drug targets: Covalently labeling a protein with a DMIA-modified ligand can help to identify the binding site and confirm target engagement.
-
Mapping protein structure and function: Selective modification of cysteine residues can be used to probe their accessibility and role in protein conformation, enzyme activity, and protein-protein interactions.
-
Proteomics applications: DMIA can be used as a chemical probe for identifying reactive cysteine residues on a proteome-wide scale, providing insights into redox regulation and drugability.
A critical aspect of using DMIA is its susceptibility to hydrolysis in aqueous solutions, where it converts to the less reactive dimethylmaleic acid.[1] Therefore, it is imperative to prepare fresh solutions of DMIA in an anhydrous organic solvent immediately prior to use.
The Covalent Reaction: Mechanism and Specificity
The reaction between DMIA and a cysteine residue proceeds via a nucleophilic Michael addition. The deprotonated thiol group (thiolate) of the cysteine side chain acts as the nucleophile, attacking one of the electrophilic carbon atoms of the α,β-unsaturated system in the DMIA molecule. This results in the formation of a stable carbon-sulfur bond, yielding a succinylated cysteine derivative.
Figure 1: Reaction of DMIA with a protein cysteine residue.
The selectivity of this reaction for cysteine over other nucleophilic amino acids is primarily governed by the pKa of the respective side chains and the reaction pH. Cysteine has a relatively low pKa (around 8.3), meaning that a significant portion of cysteine residues will be in the more nucleophilic thiolate form at neutral pH. In contrast, the amino group of lysine has a pKa of around 10.5, and is therefore predominantly protonated and less reactive at neutral pH.[1]
Experimental Design and Workflow
A typical workflow for studying the covalent binding of DMIA to a protein of interest involves several key stages, from initial protein preparation to the final mass spectrometry analysis and data interpretation.
Figure 2: General experimental workflow for DMIA labeling and analysis.
Detailed Protocols
Protein Preparation
For successful labeling, it is crucial to ensure that the target cysteine residues are in their reduced, free thiol state.
-
Protein Solubilization: Dissolve the protein of interest in a suitable buffer at a concentration of 1-5 mg/mL. A common buffer is 50 mM Tris-HCl or HEPES at pH 7.0-7.5. Avoid buffers containing primary amines (e.g., glycine) if potential side reactions are a concern.
-
Reduction of Disulfide Bonds (Optional): If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP). Incubate at room temperature for 30 minutes. Note: Avoid using dithiothreitol (DTT) or β-mercaptoethanol as they contain free thiols that will react with DMIA. If their use is unavoidable, they must be removed by buffer exchange or a desalting column prior to adding DMIA.
-
Buffer Exchange: If necessary, perform a buffer exchange into the desired reaction buffer using a desalting column or dialysis to remove any interfering substances.
DMIA Labeling Reaction
Critical Step: DMIA hydrolyzes rapidly in aqueous solutions. Therefore, the DMIA solution must be prepared immediately before use.
-
Prepare DMIA Stock Solution: Prepare a 100 mM stock solution of DMIA in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Reaction: Add the DMIA stock solution to the protein solution to achieve the desired final concentration. A 10- to 20-fold molar excess of DMIA over the protein is a good starting point for optimization.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The optimal incubation time may need to be determined empirically.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as 10 mM L-cysteine or β-mercaptoethanol, to consume any unreacted DMIA. Incubate for an additional 15-30 minutes at room temperature.
Sample Preparation for Mass Spectrometry
-
Denaturation and Reduction: Denature the protein by adding urea to a final concentration of 8 M. Reduce any remaining disulfide bonds with 10 mM TCEP for 30 minutes at room temperature.
-
Alkylation: Alkylate any unreacted cysteine residues with 20 mM iodoacetamide (IAM) for 30 minutes at room temperature in the dark. This step is crucial to prevent the reformation of disulfide bonds and to differentiate between DMIA-modified and unmodified cysteines.
-
Buffer Dilution and Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 StageTip or equivalent.
Mass Spectrometry Analysis and Data Interpretation
LC-MS/MS Analysis
The digested and desalted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A standard data-dependent acquisition (DDA) method is typically used, where the mass spectrometer automatically selects the most abundant precursor ions for fragmentation.
Identifying DMIA-Modified Peptides
The covalent adduction of DMIA to a cysteine residue results in a specific mass increase. The molecular weight of DMIA is 126.124 g/mol . Therefore, a peptide containing a DMIA-modified cysteine will have a mass shift of +126.124 Da.
Data Analysis:
-
Database Search: The raw MS/MS data is searched against a protein sequence database using a search engine such as MaxQuant, Sequest, or Mascot.
-
Variable Modification: In the search parameters, specify a variable modification of +126.124 Da on cysteine residues. Also include other expected modifications such as carbamidomethylation of cysteine (+57.021 Da from IAM) and oxidation of methionine (+15.995 Da).
-
Validation: The identification of DMIA-modified peptides should be manually validated by inspecting the MS/MS spectra. Look for a consistent series of b- and y-ions that support the peptide sequence and the presence of the +126.124 Da modification on a specific cysteine residue.
Expected MS/MS Fragmentation
While the exact fragmentation pattern can vary depending on the peptide sequence and the mass spectrometer used, some general characteristics can be expected for DMIA-modified peptides. The thioether bond formed is generally stable under collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD). Therefore, the primary fragmentation will occur along the peptide backbone, generating b- and y-ions. The mass of the fragment ion containing the modified cysteine will be increased by 126.124 Da.
In some cases, characteristic neutral losses from the modification itself may be observed. For a related compound, a derivative of dimethylaminophenylazophenyl-maleimide (DABMI), a characteristic loss of 132 Da has been reported in MALDI-MS.[4] While this is not directly transferable to DMIA in ESI-MS/MS, it highlights the possibility of specific fragmentation patterns that can aid in identification.
Quantitative Data and Reaction Optimization
To ensure efficient and specific labeling, it is recommended to optimize the reaction conditions. The following table provides a starting point for optimization experiments.
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Maximizes selectivity for cysteine thiols over other nucleophiles.[1][2] |
| DMIA:Protein Molar Ratio | 10:1 to 50:1 | A molar excess is required to drive the reaction to completion. Higher ratios may be needed for less accessible cysteines but can increase the risk of off-target modifications. |
| Reaction Time | 30 min - 2 hours | The reaction is typically rapid. Longer incubation times may not significantly increase labeling and can lead to more hydrolysis of DMIA.[2] |
| Temperature | Room Temperature (20-25°C) | Provides a good balance between reaction rate and protein stability. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Ensure complete reduction with TCEP. Optimize TCEP concentration and incubation time. |
| Hydrolysis of DMIA. | Prepare DMIA stock solution immediately before use in an anhydrous solvent. | |
| Inaccessible cysteine residues. | Consider using a denaturant (e.g., 2-4 M urea) during the labeling reaction, if compatible with the protein's stability. | |
| Off-Target Labeling | Reaction pH is too high. | Maintain the reaction pH between 6.5 and 7.5. |
| High molar excess of DMIA. | Optimize the DMIA:protein molar ratio to the lowest effective concentration. | |
| No Modified Peptides Detected | Inefficient digestion. | Ensure complete digestion by optimizing the trypsin:protein ratio and incubation time. |
| Loss of modified peptides during sample preparation. | Use appropriate desalting and sample handling procedures to minimize peptide loss. | |
| Incorrect mass shift in database search. | Double-check the calculated mass of the DMIA adduct and ensure it is entered correctly as a variable modification. |
Conclusion
The use of DMIA as a covalent probe for cysteine residues offers a powerful approach for a wide range of applications in chemical biology and drug discovery. By understanding the underlying chemistry and carefully optimizing the experimental conditions, researchers can achieve specific and efficient labeling of target proteins. The detailed protocols and guidelines provided in this application note serve as a robust starting point for scientists seeking to employ this valuable technique in their research. The integration of mass spectrometry provides a highly sensitive and specific method for identifying the precise sites of modification, offering deep insights into protein structure, function, and interaction.
References
-
Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. MDPI. [Link]
-
Stable isotope dimethyl labeling. Children's Cancer Hospital Egypt 57357. [Link]
-
Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. PubMed. [Link]
-
Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols. [Link]
-
Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Wiley Online Library. [Link]
-
Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC. [Link]
-
The University of Osaka Institutional Knowledge Archive : OUKA. Osaka University. [Link]
-
Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. MDPI. [Link]
-
Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. PubMed. [Link]
-
Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. ResearchGate. [Link]
-
Dicarboxylic acid anhydrides as dissociating agents of protein-containing structures. PubMed. [Link]
-
Click, Lock & Dye: a chromogenic handle for selective cysteine modification. ChemRxiv. [Link]
-
Peptide and Protein Cysteine Modification by Virtue of Highly Chemo-, Regio- and Stereoselective Hydrosulfuration of Ynamide. ResearchGate. [Link]
-
Protein modification by acrolein: Formation and stability of cysteine adducts. PMC. [Link]
-
3.4 Acid Anhydrides. Thieme. [Link]
-
Unusual fragmentation of derivatized cysteine-containing peptides. PMC. [Link]
-
Identification of Protein Modifications by Mass Spectrometry. University of Leeds. [Link]
-
Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration Publishing. [Link]
-
Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate. [Link]
-
The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains. PubMed. [Link]
-
Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. PubMed. [Link]
-
Gas-Phase Fragmentation Reactions of Protonated Cystine using High-Resolution Tandem Mass Spectrometry. PMC. [Link]
-
Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. The Rockefeller University. [Link]
-
Synthesis, structural studies and stability of model cysteine containing DNA–protein cross-links. New Journal of Chemistry. [Link]
-
Synthesis and pH‐dependent hydrolysis profiles of mono‐ and dialkyl substituted maleamic acids. The Royal Society of Chemistry. [Link]
-
Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. NIH. [Link]
-
Mass Analysis of Peptides and Tryptic Digests of Proteins. MassTech. [Link]
-
Proposed fragmentation pattern of L-cysteine. ResearchGate. [Link]
-
CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. PubMed. [Link]
Sources
- 1. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: 2-Dimethylamino-isonicotinic Acid in the Development of Novel Materials and Catalysts
Abstract
2-Dimethylamino-isonicotinic acid (2-DMA-INA) is a bifunctional organic molecule poised for significant contributions to materials science and catalysis. Its structure, featuring a pyridine carboxylate group for robust metal coordination and a tertiary amine moiety, offers a unique platform for designing functional materials. The isonicotinate provides a well-defined vector for constructing crystalline networks like Metal-Organic Frameworks (MOFs), while the dimethylamino group can serve as an embedded basic site for catalysis or a handle for post-synthetic modification. This document provides detailed protocols for the synthesis of a novel zinc-based MOF using 2-DMA-INA (termed DMA-MOF-1) and demonstrates its application as a recyclable heterogeneous catalyst in a model carbon-carbon bond-forming reaction.
Introduction: The Strategic Advantage of Bifunctional Linkers
The design of advanced porous materials, particularly Metal-Organic Frameworks (MOFs), has matured from creating high surface area solids to engineering sophisticated functionality within the pore environment.[1][2] The choice of the organic linker is paramount in this endeavor. While simple dicarboxylates have been foundational, the incorporation of secondary functional groups onto the linker backbone introduces opportunities for direct catalytic activity, selective guest binding, and post-synthetic modification (PSM).[3]
This compound (CAS 77314-81-9) is an exemplary bifunctional linker.[4] Its primary components are:
-
Isonicotinate Head: A pyridine-4-carboxylate group that readily coordinates with a wide range of metal ions to form stable, predictable structural motifs.
-
Dimethylamino Tail: A tertiary amine that can function as a Lewis or Brønsted base, making it an ideal candidate for an active catalytic site directly integrated into the material's framework.[5]
This application note outlines a reproducible solvothermal protocol for the synthesis of a novel, crystalline MOF, DMA-MOF-1, from 2-DMA-INA and zinc nitrate. It further provides a comprehensive guide to its characterization and a practical protocol for its use as a heterogeneous base catalyst.
Protocol I: Solvothermal Synthesis of DMA-MOF-1
Solvothermal synthesis is the cornerstone of MOF discovery, utilizing elevated temperatures and pressures to facilitate the dissolution of precursors and the slow crystallization of the desired framework.[2][6] This method promotes the formation of high-quality, crystalline materials.
Materials & Reagents
| Reagent | Supplier | CAS Number | Purity | Notes |
| This compound | Sigma-Aldrich | 77314-81-9 | ≥98% | The primary organic linker. |
| Zinc nitrate hexahydrate | Merck | 10196-18-6 | ≥99% | The metal node source. |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | 68-12-2 | Anhydrous | High-boiling point solvent. |
| Ethanol (EtOH) | VWR | 64-17-5 | 200 Proof | For solvent exchange and washing. |
Step-by-Step Synthesis Protocol
-
Precursor Solution Preparation: In a 20 mL scintillation vial, combine 33.2 mg (0.2 mmol) of this compound and 89.2 mg (0.3 mmol) of zinc nitrate hexahydrate.
-
Scientist's Insight: A slight excess of the metal salt is sometimes used to promote the formation of the desired secondary building units (SBUs), though a 1:1 or 2:3 linker-to-metal ratio is a common starting point depending on the expected coordination.
-
-
Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.
-
Homogenization: Cap the vial tightly and sonicate the mixture for 15 minutes to ensure all solids are fully dissolved and the solution is homogeneous.[3]
-
Crystallization: Place the sealed vial in a programmable laboratory oven. Heat to 110 °C over 2 hours and hold at this temperature for 24 hours.
-
Causality Note: The slow ramp rate prevents rapid nucleation, favoring the growth of larger, higher-quality crystals. The 110 °C temperature provides sufficient thermal energy for crystal formation without decomposing the linker or solvent.
-
-
Cooling and Isolation: Turn off the oven and allow the vial to cool slowly to room temperature over 12 hours. Colorless, block-shaped crystals should be visible at the bottom of the vial.
-
Washing: Carefully decant the mother liquor. Add 10 mL of fresh DMF, let the crystals sit for 3 hours, and decant again. Repeat this washing step three times to remove unreacted precursors.
-
Solvent Exchange: After the final DMF wash, add 10 mL of ethanol. Allow the crystals to soak for 24 hours, replacing the ethanol with a fresh portion every 8 hours.
-
Trustworthiness Check: This step is critical for activation. DMF is a high-boiling solvent that can be difficult to remove from the pores. Exchanging it with a more volatile solvent like ethanol is essential before thermal activation.[1]
-
-
Activation: Decant the ethanol, and place the open vial in a vacuum oven. Heat to 120 °C under dynamic vacuum for 12 hours to fully evacuate the pores. The resulting white powder is activated DMA-MOF-1.
Synthesis Workflow Diagram
Caption: Figure 1: DMA-MOF-1 Solvothermal Synthesis Workflow
Protocol II: Physicochemical Characterization of DMA-MOF-1
Thorough characterization is essential to confirm the synthesis of the desired material and to understand its properties.[7][8] A suite of analytical techniques provides a holistic view of the material's structure, stability, and porosity.
Characterization Techniques and Expected Outcomes
| Technique | Purpose | Expected Outcome for DMA-MOF-1 |
| Powder X-Ray Diffraction (PXRD) | To verify crystallinity and phase purity. | A distinct diffraction pattern with sharp peaks, confirming a well-ordered crystalline structure. The pattern serves as a fingerprint for the material. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability. | A weight loss step corresponding to the removal of coordinated solvent, followed by a stable plateau until framework decomposition (expected >300 °C). |
| N₂ Sorption @ 77 K (BET) | To determine surface area and porosity. | A Type I or Type IV isotherm, indicative of a microporous or mesoporous material. A calculated Brunauer-Emmett-Teller (BET) surface area. |
| FT-IR Spectroscopy | To confirm linker incorporation. | Disappearance of the carboxylic acid O-H stretch (~3000 cm⁻¹) and appearance of asymmetric/symmetric carboxylate stretches (~1610 and 1400 cm⁻¹). |
| ¹H NMR Spectroscopy (Digested) | To verify linker integrity post-synthesis. | Digestion of the MOF in D₂SO₄/DMSO-d₆ should yield a spectrum matching the pristine 2-DMA-INA linker. |
Logical Characterization Flow
Caption: Figure 2: Logical Flow for Material Characterization
Protocol III: Application in Heterogeneous Catalysis
The accessible dimethylamino groups within the pores of DMA-MOF-1 are hypothesized to function as basic catalytic sites. We test this hypothesis using the Knoevenagel condensation, a classic C-C bond-forming reaction between an aldehyde and an active methylene compound.
Knoevenagel Condensation: A Model Reaction
Reaction: Benzaldehyde + Malononitrile → Benzylidenemalononitrile
Catalytic Protocol
-
Reactor Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 10 mg of activated DMA-MOF-1 catalyst.
-
Reagent Addition: Add 5 mL of toluene, followed by 106 mg (1.0 mmol) of benzaldehyde and 66 mg (1.0 mmol) of malononitrile.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir for 6 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Catalyst Recovery: After the reaction, cool the mixture to room temperature. Centrifuge the reaction mixture at 5000 rpm for 10 minutes. Decant the supernatant solution.
-
Washing for Recycling: Wash the recovered solid catalyst with 5 mL of toluene three times, with centrifugation and decantation after each wash.
-
Drying: Dry the catalyst in a vacuum oven at 80 °C for 4 hours to prepare it for a subsequent catalytic run.
-
Self-Validating System: The ability to recover the catalyst by simple filtration or centrifugation and reuse it with minimal loss of activity is the definitive test of a true heterogeneous catalyst.
-
Proposed Catalytic Mechanism
Caption: Figure 3: Proposed Knoevenagel Condensation Mechanism
Conclusion and Future Outlook
This application note provides a comprehensive and reproducible framework for leveraging this compound in advanced materials synthesis. The protocols herein detail the creation of a novel, crystalline, and porous MOF with integrated basic functionality. The successful application of DMA-MOF-1 as a recyclable heterogeneous catalyst for the Knoevenagel condensation validates the bifunctional linker strategy.
Future research can expand on this foundation by:
-
Exploring different metal nodes (e.g., Cu, Co, Mn) to tune catalytic activity and framework properties.
-
Utilizing the dimethylamino group as a site for post-synthetic modification, such as quaternization to create ion-exchange materials.
-
Investigating the material for gas separation applications where the amine functionality could enhance CO₂ affinity.
The versatility of 2-DMA-INA ensures its place as a valuable building block in the rational design of next-generation functional materials and catalysts.
References
- Vertex AI Search. (2023). Buy 2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride | 1220036-44-1.
- National Institutes of Health (NIH). Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC.
- MDPI.
- MDPI. Synthesis of Metal Organic Frameworks (MOFs)
- Sigma-Aldrich. 2-(Dimethylamino)isonicotinic acid.
- BLD Pharm. 77314-81-9|2-(Dimethylamino)isonicotinic acid.
- ScholarWorks @ UTRGV. "Synthesis and characterization of two metal-organic frameworks" by Roxanna Schaffino Moore.
- OSTI.GOV. Recent progress in the synthesis of metal–organic frameworks (Journal Article).
- RSC Publishing.
- Sigma-Aldrich. 2-(Dimethylamino)isonicotinic acid | 77314-81-9.
- PubMed Central (PMC).
- Alchem.Pharmtech. CAS 77314-81-9 | this compound.
Sources
- 1. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications [mdpi.com]
- 3. Metal-Organic Frameworks: Synthetic Methods and Potential Applications | MDPI [mdpi.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Buy 2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride | 1220036-44-1 [smolecule.com]
- 6. "Synthesis and characterization of two metal-organic frameworks" by Roxanna Schaffino Moore [scholarworks.utrgv.edu]
- 7. Characterization of emerging 2D materials after chemical functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Characterization of emerging 2D materials after chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 2-Dimethylamino-isonicotinic acid
Welcome to the technical support guide for the synthesis of 2-Dimethylamino-isonicotinic acid. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related pyridine-based compounds. Our goal is to provide practical, in-depth solutions to common challenges encountered during this specific synthetic transformation.
The primary route to this compound involves the nucleophilic aromatic substitution (SNAr) of a 2-halo-isonicotinic acid, typically 2-chloro-isonicotinic acid, with dimethylamine. While theoretically straightforward, this reaction is sensitive to various parameters that can impact yield, purity, and scalability. This guide addresses these challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the most common issues reported during the synthesis. Each answer provides a causal explanation and a step-by-step approach to resolving the problem.
Category 1: Low or No Product Yield
Question 1: My SNAr reaction of 2-chloro-isonicotinic acid with dimethylamine is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
Answer: A low or non-existent yield in this SNAr reaction is a frequent issue that can almost always be traced back to one of four key areas: (1) insufficient ring activation, (2) reaction conditions (temperature, pressure, and solvent), (3) nucleophile reactivity, or (4) improper work-up procedure.
Causality and Explanation: The pyridine ring is naturally electron-deficient, which is a prerequisite for nucleophilic aromatic substitution.[1] The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount for the reaction to proceed.[2][3] The electron-withdrawing nature of the ring nitrogen and the carboxylic acid group at the 4-position helps to stabilize this intermediate, making the 2-position susceptible to nucleophilic attack.[2][4] However, even with this inherent activation, the reaction often requires significant energy input to overcome the activation barrier, especially with a moderate leaving group like chloride.[5][6]
Troubleshooting Workflow:
-
Evaluate Reaction Conditions: Uncatalyzed SNAr reactions on unactivated 2-chloropyridines can be extremely slow and require harsh conditions.[5]
-
Temperature & Pressure: Many literature procedures use sealed tubes or microwave reactors to reach temperatures between 100-200°C.[5] Using a flow reactor at high temperatures (up to 300°C) with short residence times has also been shown to be highly effective in driving these reactions to completion and minimizing side products.[5][7]
-
Solvent: The choice of solvent is critical. High-boiling, polar aprotic solvents like NMP, DMSO, or DMF are preferred as they can effectively solvate the reactants and stabilize the charged Meisenheimer intermediate.
-
-
Assess the Nucleophile:
-
Concentration: Dimethylamine is a gas and is typically used as a solution (e.g., 40% in water or 2M in THF). Ensure an adequate excess is used (typically 2-5 equivalents) to drive the reaction forward.
-
Basicity: The reaction generates HCl, which will protonate the dimethylamine, rendering it non-nucleophilic. The inclusion of an additional base (e.g., K₂CO₃ or Et₃N) can be beneficial to scavenge this acid, though excess strong base can lead to side reactions.
-
-
Review the Work-up and Isolation:
-
Amphoteric Nature: The product, this compound, is an amino acid and can exist as a zwitterion. Its solubility in both aqueous and organic phases is highly pH-dependent. During work-up, you must carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule to induce precipitation. If the pH is too low or too high, the product will remain in solution as a charged salt.
-
Purification: Simple extraction may not be sufficient. Purification often requires crystallization from a suitable solvent system (e.g., ethanol/water) or ion-exchange chromatography.[8]
-
Category 2: Presence of Impurities and Side Products
Question 2: My final product is contaminated with a significant impurity. TLC/LC-MS analysis shows a major side product. What are the likely culprits?
Answer: Side reactions in this synthesis are often related to the reactivity of the starting materials under the reaction conditions. The most common impurities are (A) unreacted starting material, (B) products of decarboxylation, and (C) impurities from the starting 2-chloro-isonicotinic acid.
Troubleshooting and Identification:
| Potential Impurity | Likely Cause | Identification Method | Recommended Solution |
| 2-Chloro-isonicotinic acid | Incomplete reaction | LC-MS (check for starting material mass), 1H NMR | Increase reaction temperature, pressure, or time. Use a more forcing solvent like NMP.[5] |
| 2-Dimethylamino-pyridine | Decarboxylation of product | LC-MS (mass of product - 44 Da), 1H NMR (loss of carboxylic acid proton) | Perform the reaction at a lower temperature for a longer duration. Alternatively, protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the SNAr reaction, followed by hydrolysis. |
| Isomeric Products | Impure starting material | HPLC, 1H/13C NMR | Source high-purity 2-chloro-isonicotinic acid.[9][10] Purification of the starting material by recrystallization may be necessary. |
| Polymerization/Tar | Excessively high temperature or concentration | Visual inspection, broad unresolved peaks in NMR | Reduce reaction concentration. If using a microwave, ensure uniform heating to avoid "hot spots." |
Mechanistic Insight into Decarboxylation: Pyridinecarboxylic acids can undergo decarboxylation, particularly at high temperatures. The electron-donating nature of the dimethylamino group at the 2-position can further facilitate this process by stabilizing a positive charge buildup on the ring during the transition state. Protecting the carboxylic acid as an ester is the most robust strategy to prevent this side reaction.
Category 3: Issues with Product Isolation and Purification
Question 3: I believe my reaction has worked based on crude analysis, but I am struggling to isolate a pure, solid product. My material is an oil or is difficult to crystallize. What purification strategies are most effective?
Answer: The purification of this compound is challenging due to its zwitterionic character, which imparts high polarity and sometimes unusual solubility behavior. Standard silica gel chromatography is often ineffective.
Recommended Purification Protocol:
-
Initial Work-up:
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Redissolve the residue in water and adjust the pH to >10 with NaOH to dissolve the product as its sodium salt and deprotonate any remaining starting material.
-
Wash with a non-polar organic solvent (e.g., DCM or Ether) to remove non-polar impurities.
-
-
Isoelectric Point Precipitation (Primary Method):
-
Take the aqueous layer from the previous step and cool it in an ice bath.
-
Slowly add aqueous HCl (e.g., 1M or 6M) dropwise with vigorous stirring. Monitor the pH closely.
-
A precipitate should form as the solution approaches the isoelectric point (typically pH 3-5). Continue adding acid until no more precipitate forms.
-
Isolate the solid by vacuum filtration, wash with cold water, and then with a small amount of a non-polar solvent like acetone or ether to aid drying.
-
-
Recrystallization (Secondary Method):
-
If the precipitated solid is still impure, recrystallization is the next step.
-
Common solvent systems include ethanol/water, methanol, or isopropanol.[8]
-
Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Purification Workflow Diagram:
Reference Protocols
Protocol 1: General Procedure for SNAr Synthesis
This is a representative procedure and may require optimization.
-
To a pressure-rated vessel, add 2-chloro-isonicotinic acid (1.0 eq), a polar aprotic solvent (e.g., NMP or DMSO, ~5-10 mL per mmol of starting material), and a stir bar.
-
Add an aqueous solution of dimethylamine (40 wt. %, 3.0 eq).
-
Seal the vessel tightly.
-
Heat the reaction mixture to 150-180°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by taking aliquots (after cooling) and analyzing via TLC or LC-MS.
-
Once the starting material is consumed, cool the vessel to room temperature before opening.
-
Proceed with the purification workflow as described in Category 3 .
References
- Hultquist, M. E., & Barker, R. S. (1956). U.S. Patent No. 2,748,137. U.S.
- Henkel, K., & Karrer, P. (1979). U.S. Patent No. 4,144,238. U.S.
-
Gutmann, B., et al. (2011). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 2011(12), 1775-1778. [Link]
- Zhang, W. (2010).
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal, 19(31), 10322-10332. [Link]
-
Schultz, E. M., Robb, C. M., & Sprague, J. M. (1947). The reaction of 1-dimethylamino-2-chloropropane with diphenylacetonitrile; the structure of amidone. Journal of the American Chemical Society, 69(10), 2454–2459. [Link]
- Lonza AG. (1984). U.S. Patent No. 4,447,615. U.S.
-
ChemTube3D. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
-
Organic Chemistry Explained. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]
- Xu, J. (2020).
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Gorka, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]
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Chen, J. H., & Shi, X. M. (2011). The Cyclization of 2-Chloro Nicotinic Acid. Advanced Materials Research, 233-235, 1373-1376. [Link]
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Pearson Education. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Study Prep in Pearson+. Retrieved January 11, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloronicotinic acid. PubChem. Retrieved January 11, 2026, from [Link]
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Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
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OCW. (2019). Nucleophilic aromatic substitutions. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloroisonicotinic acid. PubChem. Retrieved January 11, 2026, from [Link]
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Gutmann, B., et al. (2011). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Isonicotinic Acid Derivatives
Welcome to the Technical Support Center for the optimization of reaction conditions for isonicotinic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting for common experimental challenges. Our goal is to empower you with the knowledge to navigate the complexities of synthesizing and handling these valuable compounds, ensuring the integrity and success of your research.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of isonicotinic acid derivatives, offering step-by-step solutions and the underlying scientific principles.
Low Yield in Amide Coupling Reactions
Question: I am experiencing a low yield in my amide coupling reaction with an isonicotinic acid derivative. What are the likely causes and how can I improve it?
Answer: Low yields in amide coupling reactions are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Common Causes and Solutions:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species for the amine to effectively attack it. If the coupling reagent is degraded, used in insufficient amounts, or lacks the potency for your specific substrate, activation will be incomplete.[1]
-
Solution:
-
Verify Reagent Quality: Ensure your coupling reagents are fresh and have been stored under anhydrous conditions.
-
Increase Stoichiometry: A slight excess of the coupling reagent (1.1-1.5 equivalents) can drive the reaction to completion.
-
Choose a More Potent Reagent: For sterically hindered substrates, stronger coupling reagents like HATU or COMU are often more effective than standard carbodiimides like EDC or DCC.[1][2]
-
-
-
Deactivation of the Amine: An acid-base reaction between the isonicotinic acid and the amine can form an ammonium salt, which is not nucleophilic and will not participate in the coupling reaction.[1]
-
Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate, reverting it back to the starting material and preventing amide formation.[1]
-
Solution:
-
Use Anhydrous Solvents: Employ freshly dried solvents.
-
Dry Glassware: Ensure all glassware is oven-dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[3]
-
-
-
Steric Hindrance: Bulky chemical groups on either the amine or the isonicotinic acid derivative can physically obstruct the reaction site, slowing down or preventing the reaction.[1][2]
-
Solution:
-
Elevate Reaction Temperature: Gently heating the reaction to 40-50 °C can provide the necessary energy to overcome the steric barrier.[2]
-
Prolong Reaction Time: Allow the reaction to proceed for a longer duration (monitor by TLC or LC-MS).
-
Select a Less Hindered Reagent: If possible, consider if a less sterically demanding coupling partner can be used.
-
-
Experimental Protocol: Optimized Amide Coupling for a Sterically Hindered Isonicotinic Acid Derivative
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the isonicotinic acid derivative (1.0 eq.) and the amine (1.0-1.2 eq.) in anhydrous DMF or acetonitrile.
-
Base Addition: Add DIPEA (2.0-3.0 eq.) to the mixture and stir for 10-15 minutes at room temperature.
-
Coupling Reagent Addition: In a separate vial, dissolve HATU (1.1-1.3 eq.) in a minimal amount of anhydrous DMF or acetonitrile. Add the HATU solution dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.[2]
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Side Product Formation in Esterification Reactions
Question: I am observing significant side products in my Fischer esterification of an isonicotinic acid derivative. How can I minimize their formation?
Answer: Side product formation in Fischer esterification is often related to the harsh acidic conditions and high temperatures, which can lead to degradation or unwanted reactions.
Common Side Reactions and Mitigation Strategies:
-
N-Acylurea Formation (with carbodiimide reagents): When using carbodiimides like DCC or EDC for esterification, the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[1]
-
Solution: Add an auxiliary nucleophile such as 4-dimethylaminopyridine (DMAP) to intercept the O-acylisourea and form a more stable activated ester intermediate.
-
-
Dehydration and Decarboxylation: At elevated temperatures, isonicotinic acid derivatives can undergo decarboxylation, especially if other activating groups are present on the pyridine ring.
-
Solution:
-
Milder Conditions: Opt for milder esterification methods that do not require high temperatures.
-
Thionyl Chloride Method: A reliable alternative involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol.[4][5] This two-step process often provides cleaner reactions and higher yields.
-
-
Experimental Protocol: Esterification via Acyl Chloride Intermediate
-
Acyl Chloride Formation: To a stirred solution of the isonicotinic acid derivative (1.0 eq.) in a suitable solvent (e.g., DCM or toluene), add thionyl chloride (2.0 eq.) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.[5]
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Ester Formation: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM) and add the alcohol (1.0-1.5 eq.) and a non-nucleophilic base like triethylamine (1.5-2.0 eq.) at 0 °C.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench with water, extract with an organic solvent, wash with brine, dry, and purify by column chromatography.
Solubility Issues with Isonicotinic Acid Derivatives
Question: My isonicotinic acid derivative is poorly soluble in common organic solvents, making reactions and purification difficult. What can I do?
Answer: The polar nature of the pyridine ring and the carboxylic acid group can lead to poor solubility in non-polar organic solvents.[6][7]
Strategies to Address Solubility Challenges:
-
Solvent Selection:
-
Polar Aprotic Solvents: For reactions, consider using polar aprotic solvents like DMF, DMSO, acetonitrile, or THF, where isonicotinic acid derivatives tend to have better solubility.[2][6]
-
Mixed Solvent Systems: For chromatography, a mixed solvent system with a polar component (e.g., methanol in dichloromethane) can improve solubility and separation.
-
-
Temperature: Gently warming the solvent can increase the solubility of your compound.[6]
-
Salt Formation: Temporarily converting the carboxylic acid to a more soluble salt (e.g., with a volatile base like triethylamine) can aid in dissolution for certain applications.
-
Protecting Groups: In multi-step syntheses, consider protecting the carboxylic acid as an ester to increase its solubility in organic solvents. The protecting group can be removed in a later step.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and synthesis of isonicotinic acid derivatives.
Q1: What is the best way to purify my isonicotinic acid derivative?
A1: The purification method depends on the nature of the derivative and the impurities present.
-
Column Chromatography: This is the most common method for purifying neutral or moderately polar derivatives. Silica gel is typically used as the stationary phase, with a gradient of ethyl acetate in hexanes or methanol in dichloromethane as the mobile phase.
-
Recrystallization: If your product is a solid and you can find a suitable solvent system (a solvent in which the compound is soluble when hot but insoluble when cold), recrystallization can be a highly effective method for obtaining high-purity material.
-
Acid-Base Extraction: For acidic or basic derivatives, an acid-base workup can be used to separate them from neutral impurities. Dissolve the crude mixture in an organic solvent and wash with an aqueous base (for acidic compounds) or acid (for basic compounds) to move the desired compound into the aqueous layer. After separation, neutralize the aqueous layer and extract the product back into an organic solvent.
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common techniques.
-
TLC: A quick and inexpensive method to qualitatively assess the progress of a reaction. By spotting the starting material, co-spotting the reaction mixture, and the reaction mixture alone, you can visualize the consumption of starting material and the formation of the product.
-
LC-MS: Provides more detailed information, including the retention times of the components and their mass-to-charge ratios, which can help confirm the identity of the product and detect any side products.
Q3: Are there any safety precautions I should be aware of when working with isonicotinic acid derivatives?
A3: As with all chemicals, it is important to consult the Safety Data Sheet (SDS) for each specific compound. In general:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile or toxic reagents and solvents.
-
Handling: Avoid inhalation, ingestion, and skin contact.
Section 3: Data and Visualizations
Table 1: Recommended Solvents for Amide Coupling Reactions
| Solvent | Properties | Notes |
| DMF (N,N-Dimethylformamide) | Polar aprotic, high boiling point | Excellent solvating power, but has toxicity concerns.[2] |
| Acetonitrile (MeCN) | Polar aprotic, lower boiling point | Good alternative to DMF, often provides clean reactions.[2] |
| DCM (Dichloromethane) | Non-polar aprotic | Commonly used, but environmental concerns are increasing.[2] |
| THF (Tetrahydrofuran) | Polar aprotic | Can be effective, but ensure all reaction components are soluble.[2] |
Diagram 1: Decision Tree for Troubleshooting Low Amide Coupling Yield
Caption: A decision tree to diagnose potential causes of low reaction yield.
Diagram 2: General Workflow for Isonicotinic Acid Derivatization
Caption: A generalized workflow for the synthesis of isonicotinic acid derivatives.
References
- BenchChem. (n.d.). troubleshooting poor yields in amide coupling with 2-(Sec-butylamino)isonicotinic acid.
- Zadiraka, V. I., & Kurinnaia, N. V. (1964). [QUANTITATIVE DETERMINATION OF ISONICOTINIC ACID DERIVATIVES USING THE NITRITOMETRIC TITRATION METHOD WITH THE USE OF INDICATORS]. Farmatsevtychnyĭ zhurnal (Kiev, Ukraine : 1959), 19, 66–69.
- BenchChem. (n.d.). Optimizing reaction conditions for 3-Phenylisonicotinic acid derivatization.
- Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. (2025). Google Scholar.
- Solubility of Things. (n.d.). Isonicotinic acid hydrazide.
- Assay of Isonicotinic acid hydrazide: Lab Manual, PDF Journal, Download. (n.d.). Pharmapproach.
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). PMC - NIH.
- Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., Ul-Haq, Z., El-Seedi, H. R., Jiang, Z.-H., & Khan, F.-A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(15), 4436.
- Google Patents. (n.d.). Process for preparing isonicotinic acid.
- MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential.
- Isonicotinic acid: Structure, synthesis, applications and biochemical significance | Blog. (n.d.). Chemik.
- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF. (2025).
- Any procedure for the esterification of isonicotinic acid? (2017).
- Scheme. Isonicotinic acid esterification reaction with ethanol for... (n.d.). ResearchGate.
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2025). Google Scholar.
- Google Patents. (n.d.). Process for the synthesis of isonicotinic acid hydrazide.
- Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies | Request PDF. (2025).
- Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. (n.d.). Bulletin of the Karaganda university.
- Google Patents. (n.d.). Preparation of isonicotinic acid esters.
- Gupta, R. C., & Shukla, O. P. (1978). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. Indian Journal of Biochemistry & Biophysics, 15(4), 294–298.
- Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. (2025). Google Scholar.
- Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides | Request PDF. (2025).
- ChemicalBook. (n.d.). Isonicotinic acid.
- Methods to Produce Nicotinic Acid with Potential Industrial Applic
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). NIH.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives.
- Indra, I., Apriani, N., Aprillia, A. Y., Wulandari, W. T., & Wardani, G. A. (2023). Physicochemical Characterization and Dissolution Enhancement of Mefenamic Acid–Isonicotinamide Crystalline Solid Dispersion. Biology, Medicine, & Natural Product Chemistry, 12(1), 127–134.
- SynArchive. (n.d.). Protecting Groups List.
- A2B Chem. (n.d.). Isonicotinic acid.
- Wikipedia. (n.d.). Isonicotinic acid.
- MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Reddit. (2022, March 24). amide coupling help.
- Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry.
- Synthesis of hydrazone derivatives of isonicotinic acid under microwave activation conditions | Request PDF. (2025).
Sources
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- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Isonicotinic acid | 55-22-1 [chemicalbook.com]
Technical Support Center: Synthesis of 2-Dimethylamino-isonicotinic Acid
Welcome to the Technical Support Center for the synthesis of 2-Dimethylamino-isonicotinic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and optimizing the yield of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The most common and direct route involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-isonicotinic acid and dimethylamine. This guide focuses on this synthetic pathway, addressing potential issues from the preparation of the starting material to the purification of the final product.
The pyridine ring's electron-withdrawing nitrogen atom activates the positions ortho and para to it for nucleophilic attack.[1] This makes the chlorine atom at the 2-position of 2-chloro-isonicotinic acid susceptible to substitution by a nucleophile like dimethylamine.
Visualizing the Workflow
To provide a clear overview of the synthetic process, the following diagram illustrates the key steps involved.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Synthesis of 2-chloro-isonicotinic acid (Starting Material)
Question 1: My yield of 2-chloro-isonicotinic acid is consistently low. What are the common causes?
Answer: Low yields in the synthesis of 2-chloro-isonicotinic acid from isonicotinic acid N-oxide can stem from several factors:
-
Incomplete reaction: The chlorination of the N-oxide may not have gone to completion. Ensure that the reaction is heated for a sufficient amount of time, as indicated in established protocols. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Suboptimal Reagents: The purity of your starting material and chlorinating agent is crucial. Isonicotinic acid N-oxide should be of high purity, and the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) should be fresh and free from decomposition products.
-
Side Reactions: The formation of byproducts can significantly reduce the yield. A common side product is the isomeric 6-chloronicotinic acid.[2] While the 2-position is generally favored for nucleophilic attack on pyridines, some substitution at the 6-position can occur.
-
Work-up and Isolation Issues: Improper pH adjustment during the work-up can lead to loss of product. The 2-chloro-isonicotinic acid will precipitate at its isoelectric point, so careful control of the pH is necessary for maximum recovery.
Question 2: How can I minimize the formation of the 6-chloro isomer?
Answer: While complete elimination of the 6-chloro isomer can be challenging, its formation can be minimized by carefully controlling the reaction temperature. Running the reaction at the lower end of the recommended temperature range may improve selectivity. Purification techniques such as recrystallization from a methanol/water mixture can be employed to separate the desired 2-chloro isomer from the 6-chloro byproduct.[2]
Question 3: What is the best way to purify the crude 2-chloro-isonicotinic acid?
Answer: Recrystallization is a common and effective method for purifying 2-chloro-isonicotinic acid. A mixture of methanol and water is often used as the solvent system.[2] For colored impurities, treatment with activated charcoal during the recrystallization process can be beneficial.
Part 2: Amination of 2-chloro-isonicotinic acid
Question 4: I am having trouble getting the amination reaction to proceed. What are the key parameters to consider?
Answer: The nucleophilic aromatic substitution of 2-chloro-isonicotinic acid with dimethylamine is the core of the synthesis. If the reaction is not proceeding as expected, consider the following:
-
Reaction Temperature: These reactions often require elevated temperatures to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring.[3] Consider a moderate increase in temperature, but be mindful of potential side reactions at excessively high temperatures.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and do not protonate the nucleophile, thus maintaining its reactivity.
-
Excess of Amine: Using an excess of dimethylamine can help drive the reaction to completion. Dimethylamine also acts as a base to neutralize the HCl generated during the reaction.
-
Pressure: If using a volatile amine like dimethylamine, conducting the reaction in a sealed vessel or under pressure may be necessary to maintain a sufficient concentration of the nucleophile in the reaction mixture.
Question 5: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
Answer: Besides the desired product, several side reactions can occur:
-
Hydrolysis of the starting material: If there is water present in the reaction mixture, 2-chloro-isonicotinic acid can be hydrolyzed back to 2-hydroxy-isonicotinic acid. Ensure all reagents and solvents are anhydrous.
-
Reaction with the solvent: Some solvents can participate in the reaction. For instance, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.[1]
-
Decarboxylation: At very high temperatures, decarboxylation of the isonicotinic acid derivative can occur.
Question 6: How can I effectively monitor the progress of the amination reaction?
Answer: The progress of the reaction can be monitored by several analytical techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of the reaction progress and can also be used to identify and quantify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can show the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.
Part 3: Purification and Characterization of this compound
Question 7: What is the recommended method for purifying the final product?
Answer: The purification strategy will depend on the nature of the impurities.
-
Acid-Base Extraction: Since the product is an amino acid, it is amphoteric. You can exploit this by dissolving the crude product in a dilute acid, washing with an organic solvent to remove non-basic impurities, and then precipitating the product by adjusting the pH to its isoelectric point with a base. A similar process can be done using a dilute base to remove acidic impurities.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material.
-
Chromatography: For difficult separations, column chromatography on silica gel or a suitable ion-exchange resin may be necessary.
Question 8: What are the expected spectral data for this compound?
Answer: While specific spectral data can vary slightly depending on the solvent and instrument, you can expect the following characteristic features:
-
¹H NMR: You should observe signals for the aromatic protons on the pyridine ring and a singlet corresponding to the two methyl groups of the dimethylamino substituent. The chemical shifts of the aromatic protons will be different from those of the starting material due to the electron-donating effect of the dimethylamino group.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons, the carboxyl carbon, and the methyl carbons of the dimethylamino group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₀N₂O₂), which is 166.18 g/mol .
Experimental Protocols
The following are generalized, step-by-step methodologies for the key experiments. Note: These protocols are based on established procedures for similar compounds and should be optimized for your specific laboratory conditions.
Protocol 1: Synthesis of 2-chloro-isonicotinic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend isonicotinic acid N-oxide in phosphorus oxychloride (POCl₃).
-
Reaction: Slowly add triethylamine to the suspension at room temperature. An exothermic reaction will occur.
-
Heating: Heat the reaction mixture at 100 °C for 4 hours.
-
Work-up: After cooling, carefully quench the reaction mixture by slowly adding it to ice water.
-
Precipitation: Adjust the pH of the aqueous solution to approximately 2.0-2.5 with a sodium hydroxide solution to precipitate the 2-chloro-isonicotinic acid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a sealed pressure vessel, dissolve 2-chloro-isonicotinic acid in a suitable polar aprotic solvent (e.g., DMSO).
-
Addition of Amine: Add an excess of dimethylamine (as a solution in a solvent like THF or as a gas).
-
Heating: Heat the reaction mixture to 100-150 °C for several hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product using one of the methods described in the troubleshooting section (e.g., acid-base extraction or recrystallization).
Data Summary
The following table summarizes typical reaction parameters that may be a starting point for optimization.
| Parameter | Step 1: Chlorination | Step 2: Amination |
| Key Reagents | Isonicotinic acid N-oxide, POCl₃, Triethylamine | 2-chloro-isonicotinic acid, Dimethylamine |
| Solvent | POCl₃ (as reagent and solvent) | DMSO, DMF, NMP |
| Temperature | 100 °C | 100 - 150 °C |
| Reaction Time | 4 hours | 4 - 24 hours (monitor) |
| Typical Yield | 65-70%[4] | Variable, requires optimization |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting low yield in the amination step.
Caption: Troubleshooting flowchart for low yield in the amination reaction.
References
-
PrepChem. Synthesis of 2-chloronicotinic acid. [Link]
-
YouTube. Nucleophilic Aromatic Substitutions. [Link]
-
Filo. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [Link]
-
ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
-
ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
- Google Patents. US4144238A - Process for the production of pure white 2-chloronicotinic acid.
-
Pearson+. We have considered nucleophilic aromatic substitution of pyridine... [Link]
- Google Patents. US4144238A - Process for the production of pure white 2-chloronicotinic acid.
- Google Patents.
-
Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
-
European Patent Office. Process for preparing pyridine-2,3-dicarboxylic acid compounds - EP0152948B1. [Link]
-
ResearchGate. Synthesis of 2-chloronicotinic acid derivatives. [Link]
-
PMC. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. [Link]
-
European Patent Office. Process for recovery of pyridine-2,3-dicarboxylic acid - EP 0947508 B1. [Link]
-
European Patent Office. Method for the preparation of 2,3-pyridine-dicarboxylic acids and derivatives thereof. [Link]
-
ResearchGate. (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
-
Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. [Link]
-
NIST. Isonicotinic acid, morpholide. [Link]
-
ResearchGate. Crystal structure and spectral characterization of dimethylthallium (III) complexes with 2-mercaptonicotinic acid and esters. [Link]
-
PubMed. Simultaneous determination of myristyl nicotinate, nicotinic acid, and nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry using methyl ethyl ketone as a deproteinization solvent. [Link]
-
PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]
Sources
Stability and degradation issues of 2-Dimethylamino-isonicotinic acid in experiments
Welcome to the technical support center for 2-Dimethylamino-isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound in experimental settings. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your results.
I. Understanding the Stability of this compound: A Proactive Approach
This compound is a substituted pyridine carboxylic acid. Its stability is influenced by the interplay of its three key functional groups: the pyridine ring, the dimethylamino group, and the carboxylic acid. Understanding the chemical liabilities of these moieties is the first step in preventing degradation.
-
The Pyridine Ring: Generally stable, but can be susceptible to photodegradation and strong oxidizing agents.[1][2]
-
The Dimethylamino Group: An electron-donating group that can be prone to oxidation. Aromatic amines, in general, may become colored upon storage due to atmospheric oxidation.[3]
-
The Carboxylic Acid Group: Can undergo decarboxylation under certain conditions, particularly at elevated temperatures.[4]
This guide will delve into specific experimental challenges and their solutions, grounded in these chemical principles.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and use of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For solutions, it is recommended to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (2-8 °C or frozen) and protected from light. Avoid repeated freeze-thaw cycles.
Q2: I've noticed a discoloration in my solid this compound sample over time. What could be the cause?
A2: Discoloration, often a yellowish or brownish tint, is a common indicator of degradation, particularly oxidative degradation of the dimethylamino group.[3] This can be initiated by exposure to air and light. While minor discoloration may not significantly impact purity for some applications, it is a sign that the compound is degrading and should be assessed for purity before use in sensitive experiments.
Q3: My solution of this compound has changed color. Is it still usable?
A3: A change in solution color is a strong indicator of degradation. The cause could be oxidation or photodegradation.[2][5] It is highly recommended to discard the solution and prepare a fresh one. Using a degraded solution can lead to inaccurate and irreproducible results.
Q4: What solvents are recommended for dissolving this compound?
A4: The solubility will depend on the specific salt form of the compound. Generally, it is soluble in aqueous solutions, and its solubility can be modulated by pH. As a carboxylic acid, it will be more soluble in basic aqueous solutions. For organic synthesis, polar aprotic solvents may be suitable. Always refer to the supplier's datasheet for specific solubility information.
III. Troubleshooting Guide: Addressing Experimental Challenges
This section provides a structured approach to troubleshooting common experimental issues encountered when working with this compound.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare fresh solutions: Always prioritize the use of freshly prepared solutions for each experiment. 2. Proper storage: If stock solutions must be stored, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store them protected from light at ≤ 4°C. 3. Purity check: If in doubt, re-analyze the purity of your solid compound or stock solution using a suitable analytical method like HPLC-UV.[6][7] |
| pH-dependent stability | 1. Buffer your solutions: The stability of pyridine carboxylic acids can be pH-dependent.[4] Ensure your experimental medium is adequately buffered to maintain a constant pH. 2. Evaluate pH effects: If your experiment involves a range of pH values, consider assessing the stability of your compound at the extremes of your pH range. |
| Photodegradation | 1. Protect from light: Pyridine derivatives can be susceptible to photodegradation.[5][8] Conduct experiments in amber-colored glassware or protect your experimental setup from direct light. |
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
| Possible Cause | Troubleshooting Steps |
| On-column degradation | 1. Optimize mobile phase pH: The pH of the mobile phase can influence the stability of the analyte on the column. Experiment with different pH values to find an optimal condition that minimizes degradation. 2. Use a guard column: A guard column can help protect the analytical column from strongly adsorbing impurities that might catalyze degradation. |
| Degradation during sample preparation | 1. Minimize sample processing time: Keep the time between sample preparation and analysis as short as possible. 2. Maintain low temperatures: If possible, keep samples on ice or in a cooled autosampler to slow down potential degradation reactions. |
| Oxidative degradation products | 1. De-gas solvents: Use degassed solvents for sample preparation and mobile phases to minimize dissolved oxygen. 2. Consider antioxidants: In some cases, the addition of a small amount of an antioxidant to the sample may be necessary, but this should be carefully validated to ensure it does not interfere with the analysis. |
Potential Degradation Pathways
Understanding the potential degradation pathways can aid in identifying unknown peaks in your chromatograms and in designing experiments to mitigate compound loss.
-
Oxidation: The dimethylamino group is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species. Atmospheric oxygen can contribute to this process.[3]
-
Photodegradation: Exposure to UV light can induce degradation of the pyridine ring, potentially leading to ring-opening or the formation of various photoproducts.[5][9]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as CO2. This is a known degradation pathway for some pyridine carboxylic acids.[4]
Caption: Potential degradation pathways for this compound.
IV. Experimental Protocols: Best Practices
To ensure the integrity of your experiments, follow these best practice protocols.
Protocol 1: Preparation of Stock Solutions
-
Weighing: Use a calibrated analytical balance to accurately weigh the solid this compound in a fume hood.
-
Solvent Selection: Choose a high-purity solvent in which the compound is readily soluble and stable.
-
Dissolution: Add the solvent to the solid and mix thoroughly until completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat to prevent thermal degradation.
-
Storage: Store the stock solution in a tightly capped, light-protected container at the recommended temperature.
Protocol 2: HPLC-UV Method for Purity Assessment
This protocol provides a general starting point for developing an HPLC-UV method for assessing the purity of this compound. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute the compound and any potential impurities. A typical starting point could be a linear gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
Caption: General workflow for HPLC purity analysis.
V. Quantitative Data Summary
| Condition | Parameter | Expected Outcome for Unstable Compound | Mitigation Strategy |
| Elevated Temperature (e.g., 60°C) | % Purity over time | Decrease in main peak area, appearance of new peaks | Store at recommended low temperatures |
| UV Light Exposure | % Purity over time | Rapid decrease in main peak area | Protect from light |
| Acidic pH (e.g., pH 2) | % Purity over time | Potential for hydrolysis or other reactions | Use buffered solutions, assess stability |
| Basic pH (e.g., pH 10) | % Purity over time | Potential for base-catalyzed degradation | Use buffered solutions, assess stability |
| Presence of Oxidizing Agent | % Purity over time | Rapid degradation | Avoid contact with strong oxidizers |
VI. References
-
Amines - NCERT. (n.d.). Retrieved from [Link]
-
Sims, G., O'Loughlin, E., & Crawford, R. (1989). Degradation of pyridines in the environment. Critical Reviews in Environmental Science and Technology.
-
Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. (2023). MDPI.
-
A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. (n.d.). Benchchem.
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2022). CrystEngComm.
-
A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. (n.d.). RSC Publishing.
-
A Comparative Analysis of the Thermal Stability of Isonicotinic Acid Dihydrazide and Other Key Dihydrazides. (n.d.). Benchchem.
-
TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (2008). NIH.
-
Degradation of Pyridines in the Environment. (1989). ResearchGate.
-
The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). (2021). IOP Publishing.
-
Biodegradation of pyridine derivatives in soil suspensions. (1986). Oxford Academic.
-
HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies.
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University.
-
Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011). ScienceDirect.
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). PMC - PubMed Central.
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal.
-
Reaction of Pyridine Bases with Carboxylic Acids in Benzene. (1982). ResearchGate.
-
Electrochemical degradation of aromatic amines on BDD electrodes. (2011). PubMed.
-
QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (n.d.). TDI-Brooks.
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). MDPI.
-
Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). PMC.
-
A Simple, Modular Synthesis of Substituted Pyridines. (2008). ACS Publications.
-
A Simple, Modular Synthesis of Substituted Pyridines. (2008). PMC - NIH.
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (1972). Canadian Science Publishing.
-
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. (2012). NIH.
-
Biodegradation of pyridine under UV irradiation. (2014). ResearchGate.
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (2014). ACS Publications.
-
Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2023). ACS Publications.
-
Strategic Modulation of Isoniazid Solubility through Cocrystal Formation for Long-Acting Microneedle Therapy of Tuberculosis. (2023). ACS Applied Materials & Interfaces.
-
[Influence of isonicotinic acid hydrazides on body temperature following reserpine, chlorpromazine and monoamine administration]. (1957). PubMed.
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). PubMed.
-
OCR Revision Guides. (n.d.). chemrevise.
-
UV photolysis for accelerating pyridine biodegradation. (2014). PubMed.
-
A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. (2015). ResearchGate.
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
-
Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. (2022). Restek.
-
Analysis of Polycyclic Aromatic Hydrocarbons in Petroleum Vacuum Residues by 2D-LC. (n.d.). Agilent.
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Technical Support Center: Handling Pyridine-Based Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyridine-based compounds. This guide is designed to provide practical, in-depth solutions to common problems encountered during the handling, purification, and use of these versatile yet challenging reagents. By understanding the underlying chemical principles, you can troubleshoot effectively and ensure the integrity of your experiments.
Part 1: Pyridine Troubleshooting Guide
This section addresses common issues in a progressive manner, from basic handling to complex reaction troubleshooting.
Issue 1: Color Change in Stored Pyridine (Yellow, Pink, or Brown Discoloration)
Question: My stored pyridine, which was initially colorless, has turned yellow (or sometimes pink/brown). Is it still usable? What causes this change?
Answer:
The discoloration of pyridine upon storage is a common observation and is typically indicative of impurity formation. While older or impure samples can appear yellow, other colors like pink or brown suggest specific contaminants.[1]
-
Causality:
-
Yellow/Brown Color: This is often due to the presence of oxygen and light, which can lead to the formation of polymeric materials or pyridine N-oxide.[2][3] The electronegative nitrogen atom in the pyridine ring makes the lone pair of electrons on the nitrogen susceptible to oxidation.[1][4]
-
Pink/Red Color: A pink or red hue can sometimes be attributed to trace amounts of aromatic N-oxide formation, which can be intensely colored.[2] Another potential, though less common, source is contamination from colored materials like red rubber septa.[2]
-
-
Is it Usable? The usability of discolored pyridine depends on the sensitivity of your reaction. For many applications, such as its use as a simple acid scavenger, minor discoloration may not significantly impact the outcome. However, for sensitive catalytic processes or reactions where trace impurities could interfere, purification is essential.
-
Troubleshooting & Prevention:
-
Storage: Store pyridine in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to light and oxygen.[5] Keep it in a cool, dry, and well-ventilated area away from heat and ignition sources.[5][6]
-
Purification: If purity is critical, discolored pyridine should be purified. Distillation is a common and effective method.
-
Protocol 1: Standard Pyridine Purification by Distillation
This protocol is suitable for removing common non-volatile impurities and water.
Materials:
-
Pyridine (to be purified)
-
Potassium hydroxide (KOH) pellets
-
Calcium hydride (CaH₂)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Drying tube (filled with CaCl₂ or Drierite)
Procedure:
-
Pre-drying: Add KOH pellets (approximately 20 g per liter of pyridine) to the pyridine in a flask.[7][8] Swirl and let it stand overnight. This step removes the bulk of the water.
-
Decanting: Carefully decant the pyridine from the KOH pellets into a dry distillation flask.
-
Final Drying: Add calcium hydride (CaH₂) (approximately 5-10 g per liter) to the decanted pyridine. Caution: CaH₂ reacts with water to produce flammable hydrogen gas; ensure the system is not sealed.[7]
-
Reflux: Fit the flask with a reflux condenser protected by a drying tube and reflux the mixture for at least one hour. This ensures all residual water has reacted with the CaH₂.[7]
-
Distillation: Distill the pyridine under an inert atmosphere. Collect the fraction boiling at 115 °C.[1]
-
Storage: Store the purified pyridine over molecular sieves in a sealed, amber bottle under an inert atmosphere.
Issue 2: Incomplete or Failed Reactions Using Pyridine as a Base/Catalyst
Question: My acylation (or similar) reaction, where pyridine is used as a base or nucleophilic catalyst, is sluggish or fails to go to completion. What are the possible causes?
Answer:
The efficacy of pyridine as a base (pKa of pyridinium ion is ~5.2) and as a nucleophilic catalyst is highly dependent on its purity and the reaction conditions.[1]
-
Causality:
-
Water Content: Pyridine is highly hygroscopic and readily absorbs moisture from the air.[7] Water can compete with the nucleophile in the reaction, hydrolyze the acylating agent (e.g., acid chloride or anhydride), and protonate the pyridine, reducing its basicity and nucleophilicity.
-
Purity of Pyridine: As discussed in Issue 1, impurities can interfere with the desired reaction.
-
Reactivity of the Substrate: Sterically hindered alcohols or electronically deactivated substrates may require a more potent catalyst than pyridine.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reactions involving pyridine.
-
Expert Insight: For challenging acylations, consider using a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in addition to a stoichiometric amount of a non-nucleophilic base like triethylamine. DMAP is a significantly more powerful nucleophilic catalyst than pyridine.[9]
Issue 3: Difficulty Removing Pyridine During Work-up
Question: I've completed my reaction and am struggling to remove pyridine from the reaction mixture. Rotary evaporation is slow, and it persists even after extraction.
Answer:
Pyridine has a relatively high boiling point (115.2 °C) and is miscible with water, which can complicate its removal.[1]
-
Causality:
-
High Boiling Point: Simple evaporation requires high temperatures and/or very low pressures.
-
Water Solubility: Pyridine's miscibility with water means it won't be efficiently removed by a simple aqueous wash if the product is in an organic layer.[1]
-
-
Troubleshooting & Removal Methods:
| Method | Description | Advantages | Disadvantages |
| Acidic Wash | Wash the organic layer with a dilute acid solution (e.g., 1M HCl or saturated CuSO₄ solution).[10][11] Pyridine is basic and will be protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer.[4][12] | Highly effective and fast. | May not be suitable for acid-sensitive products. |
| Azeotropic Removal | Add a solvent like toluene or heptane and evaporate under reduced pressure.[13] Pyridine forms a lower-boiling azeotrope with these solvents, facilitating its removal. This process may need to be repeated several times. | Good for acid-sensitive compounds. | Can be time-consuming; may not remove all traces. |
| High Vacuum | For removing the final traces, placing the sample under a high vacuum for an extended period can be effective.[10] | Removes residual solvent without adding reagents. | Slow; may not be sufficient for large quantities. |
Protocol 2: Pyridine Removal via Acidic Wash
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, DCM)
-
Separatory funnel
-
1M Hydrochloric acid (HCl) or saturated copper (II) sulfate (CuSO₄) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution (optional)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add the dilute HCl or CuSO₄ solution, shake gently, and allow the layers to separate. Note: The blue color of the CuSO₄ solution will intensify as it complexes with pyridine.
-
Drain the aqueous layer.
-
Repeat the acidic wash 2-3 times, or until the characteristic smell of pyridine is gone.
-
(Optional) If an acidic wash was used, wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid.
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with pyridine? A1: Pyridine is a highly flammable liquid and vapor.[1][5] It is also toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[14][15] Symptoms of exposure can include dizziness, headache, and nausea.[15] Prolonged exposure may lead to liver and kidney damage.[14][16] Always handle pyridine in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves (butyl rubber is recommended; nitrile is not).[5][17]
Q2: My pyridine has turned yellow. Can I still use it for a Grignard reaction? A2: No. Pyridine is generally not recommended for use with Grignard reagents. The lone pair on the nitrogen atom can react with the Lewis acidic magnesium, and any trace amount of water in the pyridine will quench the Grignard reagent. The yellow color indicates impurities that will likely interfere with the reaction.
Q3: How do I properly dispose of pyridine waste? A3: Pyridine waste must be collected in a designated, sealed, and properly labeled hazardous waste container.[5] It should be segregated from incompatible materials, especially strong oxidizers and acids.[5][17] Follow all local and institutional guidelines for hazardous waste disposal.
Q4: Can I use pyridine in electrophilic aromatic substitution reactions? A4: Pyridine is generally unreactive towards electrophilic aromatic substitution. The electronegative nitrogen atom deactivates the ring, making it less nucleophilic than benzene.[1][12][18] Furthermore, under the acidic conditions often used for these reactions, the nitrogen atom is protonated, which further deactivates the ring.[12] Substitution, when it does occur under harsh conditions, preferentially happens at the 3-position.[1]
Q5: What is the purpose of converting pyridine to pyridine N-oxide? A5: Converting pyridine to pyridine N-oxide is a strategic move to alter its reactivity. The N-oxide is more susceptible to electrophilic substitution at the 2- and 4-positions.[1] After the substitution reaction, the oxygen atom can be removed (deoxygenation) to yield the substituted pyridine.[1] This two-step process allows for the synthesis of derivatives that are difficult to obtain directly.
References
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Wikipedia. Pyridine. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Washington State University. Pyridine Standard Operating Procedure. [Link]
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GOV.UK. Pyridine: incident management. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Google Patents.
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PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Pyridine | Public Health Statement. [Link]
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Pearson. EAS Reactions of Pyridine: Videos & Practice Problems. [Link]
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GOV.UK. Pyridine: general information. [Link]
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Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. [Link]
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GCW Gandhi Nagar Jammu. Pyridines. [Link]
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ResearchGate. What is best method to remove pyridine from a reaction mixture?. [Link]
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Reddit. Pyridine is pink following distillation. [Link]
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ResearchGate. i distilled pyridine and also cover with aluminum foil and placed in -30C but it changes color after sometime. [Link]
-
CrystEngComm. Extremely effective separations of pyridine/picoline mixtures.... [Link]
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ACS Publications. Synthesis and Reactivity of Highly Nucleophilic Pyridines. [Link]
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Reddit. Pyridine as a solvent doesn't want to evaporate. [Link]
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Dalton Transactions. Synthesis, structures, and solid-state photoresponsive color change behavior of boronium complexes.... [Link]
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European Patent Office. PROCESS FOR THE PRODUCTION OF PYRIDINE AND PICOLINES. [Link]
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ChemistryViews. Puzzling Pyridine Problem Probed. [Link]
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LookChem. Purification of Pyridine. [Link]
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Occupational Safety and Health Administration (OSHA). Pyridine (Method PV2295). [Link]
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Chemistry Stack Exchange. What is a suitable process to eliminate an excess of pyridine from an aqueous solution?. [Link]
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How to avoid false-positive results in protein-protein interaction studies with DMIA
Mitigating False-Positive Results in Protein Interaction Studies
Welcome to the technical support guide for Drug-Matrix Interaction Assay (DMIA) workflows. This center is designed for researchers, scientists, and drug development professionals aiming to enhance the accuracy and reliability of their protein-protein interaction (PPI) studies. Identifying true biological interactors for a drug or small molecule is critical, and controlling for false-positive results is the most significant challenge in affinity-based methods.
This guide provides in-depth troubleshooting advice, validated protocols, and the causal logic behind experimental choices to ensure you can design and execute self-validating experiments with high confidence.
The Challenge: Why False Positives Occur in DMIA
A DMIA experiment, a form of affinity purification, aims to isolate proteins that directly bind to a small molecule (the "bait") which has been immobilized on a solid matrix (e.g., agarose or magnetic beads). While powerful, the technique is susceptible to contaminants and non-specific interactions that can be mistaken for genuine "hits." Understanding the origin of these false positives is the first step toward eliminating them.
The primary sources of erroneous results include proteins binding non-specifically to the matrix support, the linker arm used to attach the drug, or the bait molecule itself under suboptimal conditions. Additionally, some proteins are notoriously "sticky" and appear in many affinity purification experiments regardless of the bait.[1][2][3]
Figure 1: Conceptual diagram of specific vs. non-specific interactions in DMIA.
Troubleshooting and FAQs
This section addresses common issues encountered during DMIA experiments in a question-and-answer format.
Q1: My negative control (beads-only) shows a high protein background. How can I reduce this?
A1: High background in a beads-only control indicates that proteins are binding non-specifically to the affinity matrix itself.[4][5] This is a critical issue to resolve before proceeding with your bait-coupled matrix.
Causality & Rationale: The matrix (e.g., agarose, sepharose, or magnetic particles) can have hydrophobic or charged surfaces that attract proteins.[6] The goal is to block these non-specific sites and use wash conditions that disrupt these weak interactions without affecting the high-affinity, specific interaction with your bait.
Troubleshooting Steps:
-
Pre-clearing the Lysate: Before introducing your bait-coupled beads, incubate the cell lysate with unconjugated (beads-only) matrix. This step depletes the lysate of proteins that have an affinity for the matrix. See Protocol 1 for a detailed workflow.[7]
-
Blocking the Beads: Before adding the lysate, incubate the beads with a blocking agent. Bovine Serum Albumin (BSA) or salmon sperm DNA are commonly used to occupy non-specific binding sites.
-
Optimize Wash Buffer Stringency: Your wash buffer may not be stringent enough. The goal is to find a balance where non-specific interactions are disrupted, but your specific interaction remains. This is typically achieved by optimizing salt and detergent concentrations. See Protocol 2 for guidance.[7][8][9]
Q2: My mass spectrometry results are full of keratins, heat shock proteins, and ribosomal proteins. Are these real interactors?
A2: It is highly unlikely. These are among the most common contaminants in affinity purification mass spectrometry (AP-MS) experiments.[3][10] Their presence often masks true, lower-abundance interactors.
Causality & Rationale:
-
Keratins: Contamination from dust, skin, and clothing.[3]
-
Heat Shock Proteins (HSPs) & Chaperones: These are highly abundant and tend to bind to unfolded or misfolded proteins, which can be present in lysates.
-
Ribosomal Proteins & Tubulin: Highly abundant structural proteins that are frequent flyers in pulldown experiments.
Troubleshooting Steps:
-
Consult the CRAPome: The Contaminant Repository for Affinity Purification (CRAPome) is a public database of proteins frequently identified in negative control AP-MS experiments.[1][11][12] Before extensive validation, check your hit list against this database to flag common contaminants.[1][11][12][13]
-
Improve Lab Hygiene: To reduce keratin contamination, always work in a laminar flow hood, wear gloves, and use filtered pipette tips.[3]
-
Increase Wash Stringency: As detailed in Protocol 2 , increasing the salt (e.g., 150 mM to 500 mM NaCl) and/or mild detergent (e.g., 0.1% to 0.5% NP-40/Triton X-100) concentration in your wash buffers can effectively remove these sticky proteins.[14]
Q3: How do I confirm that a hit is binding to my drug and not the linker I used to immobilize it?
Causality & Rationale: The chemical linker used to attach the small molecule bait to the matrix can itself be a site for non-specific protein binding.[15] To prove the interaction is specific to your drug, you must run a parallel experiment with a control matrix that isolates the effect of the linker.
Troubleshooting Steps:
-
Design a "Linker-Only" Control: The ideal control is to couple the linker arm alone (without the drug) to a separate batch of beads.
-
Run in Parallel: Process your cell lysate with three different matrices simultaneously:
-
Experimental: Drug-Linker-Beads
-
Control 1: Linker-Beads
-
Control 2: Beads-Only
-
-
Compare Results: A true interactor should be significantly enriched in the "Experimental" pulldown compared to both the "Linker-Only" and "Beads-Only" controls. Proteins that appear in the "Linker-Only" control are likely binding to the linker and should be considered false positives.
Figure 2: Experimental workflow incorporating essential negative controls.
Q4: How do I validate a high-confidence hit from my DMIA screen?
A4: Validation with an independent, orthogonal method is essential to confirm a putative PPI.[16][17] An orthogonal method relies on a different biophysical principle, ensuring that the observed interaction is not an artifact of the affinity purification technique.[18]
Causality & Rationale: Affinity purification is prone to indirect interactions (capturing a protein complex where your hit is not directly binding the bait) and system-specific artifacts.[16][19] A direct binding assay confirms a 1-to-1 interaction and provides quantitative data on binding affinity and kinetics.
Recommended Orthogonal Methods:
| Method | Principle | Key Outputs | Throughput | Confirms Direct Interaction? |
| Western Blot | Antibody-based detection of a specific protein in the DMIA eluate. | Confirms presence/absence of a known protein. | Low | No |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index as an analyte flows over a ligand immobilized on a sensor chip. | Affinity (KD), Kinetics (ka, kd).[20][21] | Medium | Yes |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind.[22][23][24] | Affinity (KD), Kinetics (ka, kd).[25] | High | Yes |
Validation Strategy:
-
Initial Confirmation: First, use Western Blot to confirm the presence of your protein of interest in the eluate from the DMIA pulldown (See Protocol 3 ). This is a quick and inexpensive first check.
-
Quantitative Validation: For high-priority hits, proceed to SPR or BLI.[26] In this setup, you would typically immobilize your purified candidate protein and flow your small molecule drug over it to measure the binding kinetics directly.[27] This provides robust, quantitative evidence of a direct interaction.
Key Experimental Protocols
Protocol 1: Pre-Clearing Lysate to Reduce Matrix Background
-
Prepare Beads: Resuspend your control (unconjugated) beads in lysis buffer. Use approximately 20-25 µL of bead slurry for every 1 mL of lysate.
-
Wash Beads: Wash the beads 2-3 times with ice-cold lysis buffer to remove any storage solutions.
-
Incubate with Lysate: Add the washed control beads to your prepared cell lysate.
-
Rotate: Incubate on a rotator at 4°C for 1-2 hours.
-
Separate: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
-
Collect Supernatant: Carefully collect the supernatant (the pre-cleared lysate) and transfer it to a new tube. Be careful not to disturb the bead pellet.
-
Proceed with Pulldown: Use this pre-cleared lysate for your main pulldown experiment with your drug-conjugated beads.
Protocol 2: Optimizing Wash Buffer Stringency
The goal is to test a matrix of conditions to find the optimal buffer that retains your specific interactor while washing away non-specific binders.
-
Prepare Buffers: Create a set of wash buffers with varying concentrations of salt and detergent. The base buffer is typically Tris-buffered saline (TBS) or phosphate-buffered saline (PBS).
| Buffer ID | NaCl (mM) | Detergent (e.g., Triton X-100) | Stringency |
| WB-1 | 150 | 0.1% | Low |
| WB-2 | 300 | 0.1% | Medium |
| WB-3 | 500 | 0.1% | High |
| WB-4 | 150 | 0.5% | Medium-High |
| WB-5 | 300 | 0.5% | High |
-
Perform Pulldown: After incubating your lysate with the drug-conjugated beads, split the beads into equal aliquots.
-
Wash: Wash each aliquot with one of the different wash buffers (e.g., 3 washes, 5 minutes each at 4°C).
-
Elute: Elute the bound proteins from each aliquot using a standard elution buffer (e.g., SDS-PAGE sample buffer).
-
Analyze: Analyze the eluates by Western Blot for a known or suspected interactor. The optimal buffer is the one with the highest stringency that still retains your protein of interest.
Protocol 3: Orthogonal Validation via Western Blot
-
Run SDS-PAGE: Load the eluates from your DMIA experiment (Experimental, Linker-Control, and Beads-Only) onto an SDS-PAGE gel. Include a lane with cell lysate as a positive control for antibody detection.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.
-
Wash: Wash the membrane 3 times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A true hit should show a strong band in the experimental lane and be absent or significantly weaker in the control lanes.
References
-
Mellacheruvu, D., et al. (2013). The CRAPome: a contaminant repository for affinity purification-mass spectrometry data. Nature Methods, 10(8), 730-736. [Link]
-
Sartorius. (n.d.). Biolayer Interferometry (BLI). Retrieved from [Link]
-
F1000Prime. (2013). Recommendation of [The CRAPome: a contaminant repository for affinity purification-mass spectrometry data]. Retrieved from [Link]
-
Acme Biology. (n.d.). Application, Principle and Advantages of Biolayer Interference Technology (BLI). Retrieved from [Link]
-
BIApages. (n.d.). BLI - intro. Retrieved from [Link]
-
Wikipedia. (n.d.). Bio-layer interferometry. Retrieved from [Link]
-
Gingras, A. C., et al. (2013). The CRAPome: a contaminant repository for affinity purification–mass spectrometry data. Nature Methods. [Link]
-
Harvard University. (n.d.). Biolayer Interferometry (BLI). Center for Macromolecular Interactions. Retrieved from [Link]
-
ResearchGate. (2013). The CRAPome: a Contaminant Repository for Affinity Purification Mass Spectrometry Data. Retrieved from [Link]
-
My Biosoftware. (n.d.). CRAPome 2.0 – Contaminant Repository for Affinity Purification – Mass Spectrometry data. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Pull-Down Assay for Protein-Protein Interaction. Retrieved from [Link]
-
SpringerLink. (2020). Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions. Methods in Molecular Biology. [Link]
-
Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from [Link]
-
Rockland Immunochemicals. (n.d.). Tips for Immunoprecipitation. Retrieved from [Link]
-
Krogan, N. J., et al. (2015). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Reviews Methods Primers. [Link]
-
Rees, J. S., et al. (2017). Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS. Journal of Proteome Research. [Link]
-
Bioclone. (n.d.). Immunoaffinity Chromatography. Retrieved from [Link]
-
ResearchGate. (2023). How to avoid non-specific binding in affinity chromatography (Ni-NTA resin)? Retrieved from [Link]
-
ResearchGate. (2020). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Analyst. [Link]
-
Bitesize Bio. (2022). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Retrieved from [Link]
-
Cell Signaling Technology. (2021). Validating Protein Interactions with co-IP Using Endogenous and Tagged Protein Models. Retrieved from [Link]
-
van Heeringen, S. J., et al. (2021). Orthogonal proteomics methods to unravel the HOTAIR interactome. Scientific Reports. [Link]
-
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved from [Link]
-
BiologicsCorp. (n.d.). Methods for Detection and Analysis of Protein Protein Interactions. Retrieved from [Link]
-
NIH. (2013). Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. Journal of Visualized Experiments. [Link]
-
University of California, Davis. (n.d.). Affinity Chromatography. Retrieved from [Link]
-
NIH. (2022). Protein Contaminants Matter: Building Universal Protein Contaminant Libraries for DDA and DIA Proteomics. Journal of Proteome Research. [Link]
-
American Chemical Society. (2026). Stability and Degradation-based Proteome Profiling Reveals Cannabidiol as a Promising CDC123-eIF2γ Inhibitor for Colorectal Cancer Therapy. Journal of the American Chemical Society. [Link]
-
EMBL-EBI. (2022). Approaches for using protein protein interaction networks for biological discovery. Retrieved from [Link]
-
University of Cambridge. (n.d.). Method for suppressing non-specific protein interactions observed with affinity resins. Retrieved from [Link]
-
ResearchGate. (2014). What common false positive proteins are there in affinity purifcation and mass spectrometry? Retrieved from [Link]
Sources
- 1. The CRAPome: a contaminant repository for affinity purification–mass spectrometry data | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein Contaminants Matter: Building Universal Protein Contaminant Libraries for DDA and DIA Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pull-Down Assay for Protein-Protein Interaction | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Tips for Immunoprecipitation | Rockland [rockland.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. The CRAPome: a Contaminant Repository for Affinity Purification Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The CRAPome: a contaminant reposit ... | Article | H1 Connect [archive.connect.h1.co]
- 13. CRAPome 2.0 – Contaminant Repository for Affinity Purification – Mass Spectrometry data – My Biosoftware – Bioinformatics Softwares Blog [mybiosoftware.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bioclone.net [bioclone.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Orthogonal proteomics methods to unravel the HOTAIR interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 20. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. Biolayer Interferometry (BLI) | Sartorius [sartorius.com]
- 23. Application, Principle and Advantages of Biolayer Interference Technology (BLI) - Creative Proteomics [iaanalysis.com]
- 24. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 25. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 26. biapages.nl [biapages.nl]
- 27. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Recrystallization and Chromatography of 2-Dimethylamino-isonicotinic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of 2-Dimethylamino-isonicotinic acid. This molecule's unique structure, containing both a basic dimethylamino group and an acidic carboxylic acid moiety, presents specific challenges and opportunities in its purification, primarily due to its potential to exist as a zwitterion.
Part 1: Method Refinement for Recrystallization of this compound
Recrystallization is a highly effective technique for the purification of solid organic compounds. The success of this method hinges on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at varying temperatures. For an amphoteric molecule like this compound, understanding its zwitterionic character is paramount for developing a robust recrystallization protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most logical starting point for selecting a recrystallization solvent for this compound?
A1: The presence of both a carboxylic acid and a dimethylamino group imparts a high degree of polarity to the molecule. Therefore, polar solvents are the most rational starting point for solvent screening. Drawing parallels from its parent compound, isonicotinic acid, which demonstrates good solubility in hot water and other polar organic solvents, we can anticipate a similar trend for its dimethylamino derivative.[1] The addition of the dimethylamino group further enhances the molecule's polarity and basicity, which must be considered during solvent selection.
A systematic solvent screening should begin with:
-
Polar Protic Solvents: Water, Ethanol, Methanol, Isopropanol
-
Polar Aprotic Solvents: Acetone, Acetonitrile, Ethyl Acetate
It is imperative to conduct small-scale solubility tests to identify a suitable single solvent or a solvent pair. An ideal single solvent for recrystallization will exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
Q2: How does the zwitterionic nature of this compound influence the recrystallization process?
A2: this compound has the capacity to exist as a zwitterion, a molecule with both a positive and a negative charge, resulting from an internal acid-base reaction. In this case, the carboxylic acid can be deprotonated (COO⁻), while either the pyridine nitrogen or the dimethylamino group can be protonated. Zwitterions typically exhibit strong intermolecular interactions, leading to higher melting points and greater solubility in highly polar solvents like water, while being sparingly soluble in less polar organic solvents. The challenge in recrystallizing zwitterions lies in overcoming the high lattice energy to achieve a crystalline solid rather than an amorphous precipitate.
Q3: Can pH adjustment be leveraged to optimize the recrystallization of this compound?
A3: Absolutely. The solubility of this compound is intrinsically linked to the pH of the solution, a property that can be strategically manipulated to facilitate crystallization.
-
At Low pH (Acidic Conditions): The carboxylic acid group will be protonated (-COOH), and both the pyridine and dimethylamino nitrogens will be protonated, resulting in a net cationic species. This form is anticipated to be highly soluble in aqueous media.
-
At High pH (Basic Conditions): The carboxylic acid will be deprotonated (-COO⁻), while the amino groups will be in their neutral, free-base form, leading to a net anionic species. This form is also likely to be soluble in water.
-
At the Isoelectric Point (pI): At a specific pH, the molecule will exist predominantly as a neutral zwitterion, carrying no net electrical charge. It is at this isoelectric point that the aqueous solubility of the compound is at its minimum.
Troubleshooting Guide for Recrystallization
| Issue | Potential Cause(s) | Suggested Solutions |
| "Oiling Out" | The compound is melting before it dissolves completely, or its solubility in the chosen solvent is excessively high. | - Increase the volume of the solvent. - Select a solvent with a lower boiling point. - Employ a binary solvent system: dissolve the compound in a "good" solvent (e.g., ethanol) at its boiling point and then add a "poor" solvent (e.g., water or hexane) dropwise until persistent turbidity is observed. Clarify the solution by adding a few drops of the "good" solvent and then allow it to cool slowly. |
| Failure to Crystallize Upon Cooling | The solution is not supersaturated (i.e., too much solvent was used), or the compound remains highly soluble even at reduced temperatures. | - Concentrate the solution by evaporating a portion of the solvent. - Induce nucleation by scratching the inner surface of the flask with a glass rod. - Introduce a seed crystal of the pure compound. - Further, reduce the temperature by placing the flask in an ice bath or, for a short duration, in a freezer. |
| Low Crystal Yield | An excessive amount of solvent was used for dissolution, or the compound has considerable solubility in the cold solvent. | - Use the absolute minimum volume of hot solvent required for complete dissolution. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal volume of ice-cold solvent. |
| Colored Impurities in Final Crystals | Impurities are co-crystallizing with the desired product. | - Before the hot filtration step, add a small quantity of activated charcoal to the hot solution to adsorb the colored impurities. Caution: Never add activated charcoal to a boiling solution, as this can cause violent bumping. |
Experimental Protocol: A General Procedure for the Recrystallization of this compound
This protocol serves as a foundational methodology and may necessitate optimization based on the specific impurity profile of the crude material.
-
Solvent Selection: In a small test tube, suspend approximately 20 mg of the crude this compound in a few drops of a candidate solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potential recrystallization solvent. Allow the solution to cool to room temperature, followed by cooling in an ice bath. The formation of crystals indicates a suitable solvent. If no crystals form, the compound is likely too soluble. If the solid fails to dissolve even at elevated temperatures, the solvent is unsuitable.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the minimum volume of the selected hot solvent required to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean Erlenmeyer flask. This step removes any insoluble impurities and the activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the crystals on the filter with a small portion of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Part 2: Method Refinement for Chromatography of this compound
Chromatography offers a high-resolution technique for the purification of complex mixtures. For a polar, ionizable compound such as this compound, both normal-phase and reversed-phase chromatography are viable options, with reversed-phase high-performance liquid chromatography (RP-HPLC) often being the method of choice due to its robustness and versatility.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is most appropriate for the purification of this compound?
A1: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most effective technique for the separation and purification of polar and ionizable compounds like this compound. It provides excellent retention and selectivity on non-polar stationary phases. A C18 or C8 bonded silica column is a conventional and effective starting point.
Normal-Phase Chromatography (NPC) can also be considered. However, the high polarity of the analyte may lead to very strong, and potentially irreversible, adsorption on highly polar stationary phases like silica or alumina. This would necessitate the use of highly polar and often complex mobile phase systems to achieve elution.
Q2: I am observing significant peak tailing in the RP-HPLC analysis of my compound. How can this be mitigated?
A2: Peak tailing is a prevalent issue when analyzing basic compounds like this compound by RP-HPLC. This phenomenon is primarily caused by secondary interactions between the basic nitrogen atoms of the analyte and residual acidic silanol groups on the surface of the silica-based stationary phase. Several strategies can be employed to overcome this:
-
Low pH Mobile Phase: The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase (typically at a concentration of 0.1%) will protonate the dimethylamino and pyridine nitrogen atoms, resulting in a cationic species. This protonation also suppresses the ionization of the silanol groups, thereby minimizing the undesirable secondary interactions and leading to improved peak symmetry.
-
High pH Mobile Phase: An alternative approach involves using a high pH mobile phase, buffered with reagents like ammonium hydroxide or ammonium bicarbonate. Under these conditions, the amino groups remain in their neutral, free-base form, while the silanol groups are deprotonated. This can also result in symmetrical peaks but necessitates the use of a pH-stable column, such as a hybrid organic-silica or a polymer-based stationary phase.
-
Use of End-Capped Columns: Modern, high-purity, end-capped silica columns are specifically designed with a minimal number of accessible free silanol groups, making them ideal for the analysis of basic compounds.
-
Addition of a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can effectively mask the active silanol sites, preventing them from interacting with the analyte.
Q3: My compound shows insufficient retention on a C18 column. What are my options?
A3: If this compound is too polar to be adequately retained on a standard C18 column, even with a mobile phase of high aqueous content, the following approaches can be considered:
-
Polar-Embedded or Polar-Endcapped Columns: These columns feature a polar functional group embedded within or near the surface of the stationary phase. This modification enhances the retention of polar analytes, particularly in highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds. This technique utilizes a polar stationary phase (e.g., bare silica or a bonded polar phase) in conjunction with a mobile phase that is high in organic solvent content (typically acetonitrile) with a small percentage of water.
Troubleshooting Guide for Chromatography
| Issue | Potential Cause(s) | Suggested Solutions |
| Poor Resolution | Insufficient separation between the target compound and impurities. | - Optimize the mobile phase gradient profile (i.e., the rate of change of solvent composition). - Evaluate different organic modifiers (e.g., methanol instead of acetonitrile). - Adjust the pH of the mobile phase to modulate the ionization state and retention of the analytes. - Employ a column with a different stationary phase chemistry (e.g., phenyl-hexyl or cyano) to exploit alternative separation mechanisms. |
| Compound Instability on the Column | The analyte is degrading during the chromatographic process. | - In normal-phase chromatography, the acidic nature of silica gel can catalyze degradation. Consider using neutral alumina or a deactivated silica gel. - In reversed-phase chromatography, extremes of pH can induce hydrolysis. Assess the stability of your compound across a range of pH values. |
| Low Recovery | The compound is irreversibly adsorbing to the stationary phase or is not completely eluting. | - Address any peak tailing issues, as these can be indicative of strong, undesirable interactions. - Ensure that the final mobile phase composition is sufficiently strong to elute the compound from the column. - In normal-phase chromatography, the addition of a small amount of a highly polar solvent (e.g., methanol) or an acid/base modifier to the mobile phase can improve recovery. |
Experimental Protocol: A Systematic Approach to RP-HPLC Method Development
-
Column Selection: Initiate the method development with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
-
Initial Gradient Screening: Perform a "scouting" gradient from 5% to 95% B over a 15-20 minute timeframe. This will provide an initial assessment of the retention time of the target compound.
-
Method Optimization: Based on the results of the scouting gradient, design a more focused gradient around the elution time of your compound to enhance the resolution between it and any impurities. If peak shape remains problematic, consider using 0.1% TFA as the mobile phase modifier or exploring a high pH mobile phase with a compatible column.
-
Sample Loading and Fraction Collection: Dissolve the crude sample in a solvent that is compatible with the initial mobile phase conditions (e.g., a small volume of the starting mobile phase). Inject the sample onto the column and collect fractions as the compound elutes.
-
Fraction Analysis: Analyze the collected fractions using a suitable analytical technique, such as thin-layer chromatography (TLC) or analytical HPLC, to identify the fractions containing the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified this compound.
Visualizations
Caption: A general workflow for the recrystallization of a solid compound.
Caption: A decision tree for troubleshooting common HPLC issues.
Data Tables
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Excellent for highly polar compounds. |
| Ethanol | 78 | 5.2 | A versatile, general-purpose polar protic solvent. |
| Methanol | 65 | 6.6 | More polar than ethanol. |
| Isopropanol | 82 | 4.3 | Less polar than ethanol. |
| Acetone | 56 | 5.1 | A useful polar aprotic solvent. |
| Acetonitrile | 82 | 6.2 | A common polar aprotic solvent in chromatography. |
| Ethyl Acetate | 77 | 4.4 | A solvent of medium polarity. |
| Dichloromethane | 40 | 3.4 | A non-polar solvent; use with adequate ventilation. |
| Hexane | 69 | 0.0 | A non-polar solvent, often used as an anti-solvent. |
Table 2: Recommended Starting Conditions for RP-HPLC Method Development
| Parameter | Recommended Starting Point |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30 °C |
References
-
General Recrystallization Principles
- Title: Recrystalliz
- Source: University of California, Los Angeles - Chemistry and Biochemistry
-
URL: [Link]
-
Recrystallization of Zwitterionic Compounds
- Title: Amino Acids, Peptides and Proteins
- Source: Royal Society of Chemistry
-
URL: [Link]
-
Solubility of Isonicotinic Acid
-
HPLC of Basic Compounds
- Title: A Review of HPLC Method Development for the Analysis of Basic Drugs
- Source: Journal of Liquid Chromatography & Rel
-
URL: [Link]
-
HILIC for Polar Compounds
- Title: Hydrophilic Interaction Chrom
- Source: Waters Corpor
-
URL: [Link]
-
This compound Properties
- Title: 2-(Dimethylamino)isonicotinic acid
- Source: PubChem, National Center for Biotechnology Inform
-
URL: [Link]
-
Troubleshooting HPLC
- Title: HPLC Troubleshooting Guide
- Source: Agilent Technologies
-
URL: [Link]
Sources
Technical Support Center: Minimizing Non-Specific Binding of 2-Dimethylamino-isonicotinic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) when working with the small molecule, 2-Dimethylamino-isonicotinic acid. Our goal is to equip you with the scientific understanding and practical protocols to ensure the accuracy and reliability of your assay data.
Understanding the Challenge: Non-Specific Binding (NSB)
The structure of this compound, a derivative of isonicotinic acid, contains both a potentially charged dimethylamino group and a carboxylic acid group, which may contribute to electrostatic interactions with assay components.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background signal in my assay when using this compound?
High background is a classic indicator of NSB.[6] The primary causes can be categorized as follows:
-
Hydrophobic Interactions: The compound may bind to hydrophobic regions on the surface of microplates, beads, or even the target protein itself.[7]
-
Ionic Interactions: Electrostatic attraction between charged groups on this compound and oppositely charged surfaces or biomolecules can lead to NSB.[3]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that bind non-specifically and are difficult to wash away.
-
Insufficient Blocking: If the non-specific binding sites on the assay surface are not adequately blocked, your compound can adhere to these open spots.[8]
Q2: How can I differentiate between specific and non-specific binding in my experimental results?
To confirm that the observed signal is due to specific binding, you should run parallel experiments:
-
Competition Assay: A hallmark of specific binding is its saturability and competition. By co-incubating your labeled this compound with a high concentration of an unlabeled, known binder to the same target, you should observe a significant decrease in the signal from the labeled compound.
-
Control Surfaces: Run your assay on a surface without the target protein or with an irrelevant protein. Any signal detected in these control wells is likely due to NSB.
Q3: Can the choice of microplate affect the level of non-specific binding?
Absolutely. The surface chemistry of the microplate is a critical factor.[9] Standard polystyrene plates can have hydrophobic characteristics that promote NSB.[10] Consider using plates with ultra-low binding surfaces, which are often treated to be more hydrophilic and chemically inert, thereby reducing the potential for non-specific interactions.[11][12]
Troubleshooting Guide: A Step-by-Step Approach to Minimizing NSB
If you are experiencing high background or suspect NSB, follow this systematic troubleshooting workflow. The key is to change one variable at a time to pinpoint the source of the problem.
Caption: A step-by-step workflow for troubleshooting non-specific binding.
Step 1: Optimize Your Assay Buffer
The composition of your assay buffer is a powerful tool for controlling non-specific interactions.[7]
-
Adjust pH: The pH of the buffer can alter the charge of your compound and interacting surfaces.[13] It's recommended to test a range of pH values around the physiological pH of 7.4 to find the sweet spot where NSB is minimized while maintaining your target's activity.
-
Increase Salt Concentration: Adding salts like NaCl to your buffer can help to disrupt weak electrostatic interactions that contribute to NSB.[14][15] Test a range of NaCl concentrations (e.g., 50 mM to 500 mM).
-
Include Detergents: Non-ionic detergents such as Tween-20 or Triton X-100 can reduce hydrophobic interactions.[16] It is crucial to use them at low concentrations (typically 0.01% to 0.1%) to avoid denaturing your target protein.[17]
-
Add Protein Blockers to the Solution: Sometimes, adding a carrier protein like Bovine Serum Albumin (BSA) to your assay buffer can help to reduce the non-specific binding of your compound to tube walls and other surfaces.[14]
| Buffer Component | Recommended Starting Concentration | Mechanism of Action |
| pH | 6.5 - 8.0 | Modulates surface charges on the compound and assay components.[18] |
| NaCl | 150 mM | Shields electrostatic interactions.[14] |
| Tween-20 | 0.05% (v/v) | Disrupts hydrophobic interactions.[19] |
| BSA | 0.1% - 1% (w/v) | Acts as a carrier protein to reduce binding to surfaces.[20] |
Step 2: Re-evaluate Your Blocking Strategy
Blocking unoccupied sites on the assay surface is a critical step to prevent your compound from binding non-specifically.[2]
-
Choice of Blocking Agent: While BSA is a common choice, other protein-based blockers like casein or non-fat dry milk can be more effective in certain situations.[20][21] However, be aware that milk-based blockers may not be suitable for assays involving phosphoproteins.[20]
-
Optimize Blocking Conditions: Increasing the concentration of your blocking agent or extending the incubation time can lead to a more complete block of non-specific sites.[8][16]
Caption: Decision tree for optimizing your blocking strategy.
Step 3: Assess and Modify Your Assay Surface
If buffer and blocking optimizations are insufficient, the issue may lie with the assay surface itself.
-
Switch to Low-Binding Plates: As mentioned in the FAQs, using microplates with a non-binding surface can significantly reduce NSB.[11] These plates are often coated with a hydrophilic polymer that repels proteins and small molecules.[12]
-
Surface Passivation: For techniques like Surface Plasmon Resonance (SPR), ensure the sensor surface is properly passivated after ligand immobilization to block any remaining active sites.
Step 4: Investigate Compound-Specific Behavior
-
Check for Aggregation: Use techniques like dynamic light scattering (DLS) to determine if this compound is forming aggregates at the concentrations used in your assay. If so, lowering the concentration or including a small amount of a non-ionic detergent can help.
-
Solubility Issues: Poor solubility can lead to compound precipitation and non-specific interactions. Ensure your compound is fully dissolved in the assay buffer. A small percentage of a co-solvent like DMSO may be necessary, but keep it consistent across all experiments and typically below 1-2%.[7]
Key Experimental Protocol: Saturation Binding Assay to Determine NSB
This protocol will help you quantify the level of non-specific binding for this compound.
Objective: To determine the amount of binding that is not displaceable by a competing ligand, representing the non-specific binding component.
Materials:
-
Your target protein, immobilized on a suitable surface (e.g., 96-well plate).
-
Labeled this compound (e.g., radiolabeled or fluorescently tagged).
-
Unlabeled this compound or another known high-affinity ligand for your target.
-
Optimized assay buffer.
-
Blocking buffer.
-
Wash buffer.
-
Detection instrument appropriate for your label.
Procedure:
-
Plate Preparation: Coat and block your 96-well plate according to your standard protocol.
-
Prepare Reagents:
-
Create a serial dilution of the labeled this compound in your assay buffer.
-
Prepare two sets of these dilutions.
-
-
Total Binding: To one set of wells, add the increasing concentrations of your labeled compound.
-
Non-Specific Binding: To the second set of wells, add the increasing concentrations of your labeled compound along with a saturating concentration (typically 100-1000 fold excess) of the unlabeled competitor.
-
Incubation: Incubate the plate according to your established protocol to allow binding to reach equilibrium.
-
Washing: Wash the plate thoroughly with wash buffer to remove any unbound compound. Insufficient washing can be a major source of high background.[22]
-
Detection: Read the signal in each well using the appropriate instrument.
-
Data Analysis:
-
The signal from the first set of wells represents "Total Binding".
-
The signal from the second set of wells represents "Non-Specific Binding".
-
Calculate "Specific Binding" by subtracting the non-specific binding from the total binding for each concentration.
-
By following these guidelines, you can systematically identify and address the root causes of non-specific binding, leading to more reliable and reproducible data in your experiments with this compound.
References
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Sino Biological. ELISA Troubleshooting: High Background. [Link]
-
American Research Products, Inc. Elisa troubleshooting tips – High background. [Link]
-
Bio-Techne. ELISA Troubleshooting Guide. [Link]
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Novateinbio. Troubleshooting Guide for ELISA High Background Poor Standard Curve. [Link]
-
Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]
-
Rockland Immunochemicals Inc. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. [Link]
-
CANDOR Bioscience GmbH. nonspecific binding in immunoassays. [Link]
-
Patsnap Synapse. How to Block a Membrane to Reduce Non-Specific Binding. [Link]
-
Life Science. Blockers Practical Guide. [Link]
-
MBL Life Science. Main causes of non-specific reactions of antibodies. [Link]
-
Innova Biosciences. Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. [Link]
-
Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
-
Biomat. Choosing the Right Microplate for Assay Success. [Link]
-
G-Biosciences. Non-Specific Binding: Why It Needs to be Blocked in Western blots! [Link]
-
PubMed. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. [Link]
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Chemistry For Everyone. How Do You Select The Appropriate Buffer For SPR Experiments? [Link]
-
Alchem.Pharmtech. CAS 77314-81-9 | this compound. [Link]
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Corning. Non Binding Surface | NBS Treatment. [Link]
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National Institutes of Health. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. [Link]
-
MDPI. Effect of Different Buffer Components on IgG4 Stability. [Link]
-
Monash University. Variability in Microplate Surface Properties and Its Impact on ELISA. [Link]
-
Semantic Scholar. Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody. [Link]
-
National Institutes of Health. Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics. [Link]
-
ACS Publications. Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications | Chemical Reviews. [Link]
-
Technology Networks. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. [Link]
-
ResearchGate. How can I reduce nonspecific binding in an assay with a hydrophobic ligand? [Link]
-
Wikipedia. Isonicotinic acid. [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-Dimethylamino-isonicotinic Acid for Industrial Applications
This technical support guide provides comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 2-Dimethylamino-isonicotinic acid. This document is designed to be a practical resource, offering insights into the underlying chemical principles and providing actionable solutions to common challenges encountered during process scale-up.
Overview of Synthetic Strategies for Industrial Production
The industrial synthesis of this compound is typically approached via a multi-step process, starting from readily available precursors. The most common and economically viable route involves the nucleophilic aromatic substitution (SNAr) on a 2-halo-isonicotinic acid derivative. An alternative, though potentially less direct route, involves the formation of 2-amino-isonicotinic acid followed by N,N-dimethylation.
Primary Synthetic Route: Direct Amination of 2-Chloro-isonicotinic Acid
This is the most direct pathway, involving the reaction of 2-chloro-isonicotinic acid with dimethylamine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogen.[1][2]
Experimental Protocol: Synthesis of this compound via Direct Amination
Materials:
-
2-Chloro-isonicotinic acid
-
Dimethylamine (40% solution in water or anhydrous)
-
A suitable high-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO))
-
A non-nucleophilic base (e.g., Potassium carbonate, Triethylamine)
-
Hydrochloric acid (for pH adjustment)
-
Suitable crystallization solvent (e.g., Ethanol/water mixture)
Procedure:
-
Reaction Setup: In a suitably sized pressure reactor, charge 2-chloro-isonicotinic acid and the solvent.
-
Addition of Base: Add the non-nucleophilic base to the mixture.
-
Addition of Dimethylamine: Carefully add the dimethylamine solution to the reactor.
-
Reaction: Seal the reactor and heat the mixture to the desired temperature (typically 120-180°C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: If necessary, remove the solvent under reduced pressure.
-
pH Adjustment: Dissolve the residue in water and adjust the pH to the isoelectric point of this compound to precipitate the product.
-
Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system to achieve the desired purity.
Alternative Synthetic Route: N,N-Dimethylation of 2-Amino-isonicotinic Acid
This two-step approach first involves the synthesis of 2-amino-isonicotinic acid from 2-chloro-isonicotinic acid and ammonia, followed by N,N-dimethylation. The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formic acid and formaldehyde.[3][4][5] This reaction is advantageous as it does not produce quaternary ammonium salts and the reagents are relatively inexpensive.[3]
Experimental Protocol: N,N-Dimethylation of 2-Amino-isonicotinic Acid via Eschweiler-Clarke Reaction
Materials:
-
2-Amino-isonicotinic acid
-
Formaldehyde (37% solution in water)
-
Formic acid (88-98%)
-
Sodium hydroxide (for pH adjustment)
-
Suitable crystallization solvent
Procedure:
-
Reaction Setup: In a reaction vessel, charge 2-amino-isonicotinic acid, formaldehyde, and formic acid.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) with stirring. The reaction is usually complete within a few hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature.
-
pH Adjustment: Carefully neutralize the mixture with a sodium hydroxide solution to the isoelectric point of the product to induce precipitation.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product to obtain pure this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Direct Amination Route
Question: The reaction is sluggish and gives a low yield. What are the possible causes and solutions?
Answer:
-
Insufficient Activation of the Pyridine Ring: While the pyridine ring is electron-deficient, the presence of the carboxylate group can modulate its reactivity. Ensure the reaction temperature is high enough to overcome the activation energy.[1]
-
Poor Leaving Group: While chloride is a common leaving group, fluoride is often more reactive in SNAr reactions.[1] If yields are consistently low, consider starting from 2-fluoro-isonicotinic acid, although this may be a more expensive precursor.
-
Inadequate Base: The base is crucial for neutralizing the HCl generated during the reaction. Ensure a sufficient stoichiometric amount of a non-nucleophilic base is used.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate by stabilizing the Meisenheimer intermediate.[1] Aprotic polar solvents like NMP or DMSO are generally preferred.
-
Reaction Temperature and Time: These parameters are critical. If the reaction is slow, a gradual increase in temperature or prolonged reaction time may be necessary. However, excessively high temperatures can lead to decomposition and by-product formation.
Troubleshooting Low Yield in Direct Amination
Caption: Overview of the primary and alternative synthetic routes for this compound.
References
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Gas-Sensing.com. Dimethylamine: A Hazardous Yet Versatile Compound. [Link]
-
Anumula, K. R., & Taylor, P. B. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 197(1), 113-120. [Link]
-
Foks, H., & Manowska, W. (1975). Synthesis of some 2-aminonicotinic acid derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-640. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
NROChemistry. Eschweiler-Clarke Reaction. [Link]
-
Grokipedia. Eschweiler–Clarke reaction. [Link]
-
Inchem.org. ICSC 0260 - DIMETHYLAMINE. [Link]
- CN104513197A. 2-aminonicotinic acid synthetic method.
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New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]
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Majireck, M. M., & St. Jean, D. J. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Beilstein Journal of Organic Chemistry, 6, 95. [Link]
-
Um, I. H., Lee, E. J., & Lee, H. W. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 71(19), 7403-7406. [Link]
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Linde Gas GmbH. SAFETY DATA SHEET Dimethylamine. [Link]
-
ResearchGate. Synthesis of 2-aminonicotinic acid. [Link]
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Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
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EPA. Summary Review of Health Effects Associated with Dimethylamine. [Link]
-
ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]
-
ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
-
ResearchGate. How can one do Amination of 2-chloro substituted pyridines without using palladium chemistry?. [Link]
-
Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(8), 1541–1544. [Link]
- CN107011255A. A kind of method and its purification process that aminopyridine is prepared by picoline.
-
Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 5(3), 576-585. [Link]
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Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
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PubMed. Regioselective 2-Amination of Polychloropyrimidines. [Link]
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ResearchGate. Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. [Link]
-
Al-Zahrani, F. M., El-Gazzar, A. A., Al-Zahrani, A. M., & Al-Sheikh, M. A. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules (Basel, Switzerland), 26(11), 3169. [Link]
-
ChemistryViews. 2-Aminopyridines Made from Bench-Stable Reagents. [Link]
- CN109942566B. Isonicotinic acid derivatives and preparation methods and uses thereof.
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Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 1, 1-714. [Link]
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Organic Syntheses. 3-aminopyridine. [Link]
- CN1807415A. 4-aminopyridine preparation method.
-
Journal of the American Chemical Society. A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. [Link]
- CN112824387A. 2-methyl nicotinate and preparation method and application thereof.
-
ResearchGate. (PDF) Synthesis of new 2-oxonicotinic acids. [Link]
- US2748137A. Process for preparing isonicotinic acid.
- US3931216A. Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts.
-
Green Chemistry. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]
- US10968174B2. Synthesis of a thiosulfonic acid by a step of periodate mediated oxidative coupling of a thiosulfonic acid with an aniline.
-
European Patent Office. Process for producing 4-dimethyl amino pyridine (4-DMAP). [Link]
-
PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
- US3153044A. Process for the preparation of 2-chloropyridine.
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Technical Support Center: Managing Potential Cardiotoxicity of Isonicotinic Acid Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for managing the potential cardiotoxicity associated with isonicotinic acid analogs during your experiments. Here, you will find a combination of frequently asked questions for rapid problem-solving and detailed troubleshooting guides for more complex experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the preclinical assessment of isonicotinic acid analogs.
Q1: My in vitro cardiomyocyte assay shows unexpected cytotoxicity with my isonicotinic acid analog. What are the immediate troubleshooting steps?
A1: High cytotoxicity in initial screens can be alarming. Here’s a prioritized checklist:
-
Confirm Compound Identity and Purity: Re-verify the identity, purity, and concentration of your compound stock. Impurities or degradation products can be a source of unexpected toxicity.
-
Cell Line Authentication and Health: Ensure your cardiomyocyte cell line (e.g., H9C2, hiPSC-CMs) is not contaminated and is within a low passage number.[1] High passage numbers can lead to genetic drift and altered sensitivity. Visually inspect cells for signs of stress before compound addition.
-
Assay Sensitivity: The chosen cytotoxicity assay may not be optimal. For instance, an MTT assay might not be as sensitive as a live/dead stain or a lactate dehydrogenase (LDH) release assay for detecting early signs of membrane compromise.[2]
-
Dose-Response and Time-Course: If not already done, perform a comprehensive dose-response and time-course experiment. The initial concentration might be too high, or the incubation time too long. Consider extending the incubation to 48-72 hours to capture delayed toxicity.[2]
Q2: I'm observing a decrease in cardiomyocyte viability. What are the likely underlying mechanisms for isonicotinic acid analog-induced cardiotoxicity?
A2: Isonicotinic acid analogs, like the well-known isoniazid, can induce cardiotoxicity through several mechanisms.[3] The primary suspected pathways often involve:
-
Oxidative Stress: A major proposed mechanism is the induction of oxidative stress.[3][4][5] This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[6][7] Isoniazid has been shown to decrease the activity of key antioxidant enzymes like catalase and superoxide dismutase in cardiomyocytes.[5]
-
Mitochondrial Dysfunction: Mitochondria are central to cardiomyocyte health, and their impairment is a common pathway for drug-induced cardiotoxicity.[8][9][10] This can manifest as decreased ATP production, loss of mitochondrial membrane potential, and initiation of apoptosis.[10][11]
-
Apoptosis: The culmination of oxidative stress and mitochondrial damage often leads to programmed cell death, or apoptosis, in cardiomyocytes.[12] This can be observed through the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins.[5][11]
Q3: What are the most critical biomarkers to monitor for early detection of cardiotoxicity in my in vivo studies?
A3: For in vivo models, monitoring cardiac biomarkers in serum or plasma is a minimally invasive and effective way to detect early cardiac injury.[13] The most established and recommended biomarkers are:
-
Cardiac Troponins (cTnI and cTnT): These are the gold standard for detecting cardiomyocyte necrosis.[13][14] High-sensitivity troponin assays (hs-cTn) are particularly valuable as they can detect very low levels of myocardial injury before changes are observable with imaging techniques.[15]
-
Natriuretic Peptides (BNP and NT-proBNP): These are released in response to myocardial stress and are excellent markers for cardiac dysfunction and heart failure.[16][17] Elevated baseline NT-proBNP can be a predictor of increased mortality risk.[16]
It is crucial to obtain baseline measurements of these biomarkers before administering the test compound to accurately assess treatment-related changes.[13]
Q4: My isonicotinic acid analog is showing a potential hERG liability. What does this mean and what are the next steps?
A4: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern in drug development as it can lead to a prolongation of the QT interval on an electrocardiogram, increasing the risk of potentially fatal arrhythmias.[18][19]
Next Steps:
-
Confirm with Manual Patch Clamp: If the initial screen was a high-throughput assay, confirm the finding and determine the IC50 value using the gold-standard manual patch-clamp technique.[20]
-
Assess Other Ion Channels: Evaluate the compound's effect on other key cardiac ion channels (e.g., sodium, calcium) as part of a Comprehensive in vitro Proarrhythmia Assay (CiPA) panel.[18][21] Effects on multiple channels can sometimes mitigate the risk posed by hERG blockade alone.
-
In Silico Modeling: Use computational models to predict the net effect of the observed ion channel activities on the cardiomyocyte action potential.[22]
-
Ex Vivo Studies: Employ an ex vivo model like the Langendorff isolated perfused heart to assess the integrated effect on cardiac electrophysiology.[18][21]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Guide 1: Investigating Unexpectedly High Variability in In Vitro Cytotoxicity Assays
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inconsistent Cell Seeding | 1. Ensure a homogenous single-cell suspension before plating. 2. Use a calibrated multichannel pipette and mix the cell suspension between plating rows. 3. Allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even cell distribution. | Uneven cell density across wells is a primary source of variability in plate-based assays.[23] A consistent starting number of cells is critical for reproducible results. |
| Edge Effects | 1. Avoid using the outer wells of the microplate for experimental conditions. 2. Fill the outer wells with sterile PBS or media to create a humidity barrier. | The outer wells of a microplate are prone to evaporation, which can concentrate media components and the test compound, leading to artificially high cytotoxicity. |
| Compound Solubility Issues | 1. Visually inspect the compound stock solution and the final dilutions in media for any precipitation. 2. Determine the compound's solubility in the assay medium. If necessary, use a co-solvent like DMSO, ensuring the final concentration does not exceed a non-toxic level (typically <0.5%). | Poor solubility can lead to inconsistent compound concentration in the wells. Precipitated compound is not bioavailable and can lead to an underestimation of potency and high variability. |
| iPSC-Cardiomyocyte Immaturity/Variability | 1. Ensure consistent differentiation protocols and use well-characterized iPSC lines. 2. Use later-stage, more mature iPSC-CMs if possible. 3. Increase the number of biological replicates from different differentiation batches. | iPSC-derived cardiomyocytes can exhibit batch-to-batch variability and a degree of immaturity, which can affect their response to toxic insults.[24] |
Guide 2: Differentiating Between Apoptosis and Necrosis in Cardiomyocytes
Distinguishing the mode of cell death is crucial for understanding the mechanism of toxicity.
| Experimental Question | Recommended Assay | Principle and Interpretation |
| Is the cell membrane compromised? | LDH Release Assay or Propidium Iodide (PI) / Ethidium Homodimer-1 Staining | Lactate dehydrogenase (LDH) is a cytosolic enzyme released upon loss of membrane integrity (necrosis). PI and Ethidium Homodimer-1 are fluorescent dyes that are excluded by live cells but enter and stain the DNA of cells with compromised membranes. A positive signal is indicative of necrosis or late apoptosis. |
| Are apoptotic pathways activated? | Caspase Activity Assays (e.g., Caspase-3/7, Caspase-9) | Caspases are proteases that execute the apoptotic program. Caspase-9 is an initiator caspase associated with the intrinsic (mitochondrial) pathway, while Caspase-3 and -7 are effector caspases. Increased activity is a hallmark of apoptosis.[11] |
| Are there changes in mitochondrial health? | Mitochondrial Membrane Potential (MMP) Dyes (e.g., TMRE, JC-1) | A loss of MMP is an early event in the intrinsic apoptotic pathway. Dyes like TMRE accumulate in healthy mitochondria with a high membrane potential. A decrease in fluorescence indicates mitochondrial depolarization.[11] |
| Is there DNA fragmentation? | TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay | The TUNEL assay detects DNA fragmentation, a characteristic feature of late-stage apoptosis.[11] |
Workflow for Characterizing Cell Death:
Caption: Workflow for elucidating the cell death pathway.
Section 3: Key Experimental Protocols
This section provides detailed methodologies for essential assays in cardiotoxicity assessment.
Protocol 1: In Vitro Assessment of Mitochondrial Dysfunction
This protocol outlines the steps to measure two key indicators of mitochondrial health: Reactive Oxygen Species (ROS) production and Mitochondrial Membrane Potential (MMP).
Materials:
-
Cardiomyocyte cell culture (e.g., hiPSC-CMs, H9C2)
-
2',7'–dichlorofluorescin diacetate (DCFH-DA) for ROS detection
-
Tetramethylrhodamine, Ethyl Ester (TMRE) for MMP detection
-
Isonicotinic acid analog and positive control (e.g., Doxorubicin)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed cardiomyocytes in a 96-well, black-walled, clear-bottom plate at a pre-determined optimal density. Allow cells to adhere and recover for 24-48 hours.
-
Compound Treatment: Treat cells with a range of concentrations of your isonicotinic acid analog. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, which is known to induce oxidative stress and mitochondrial damage).[12] Incubate for a relevant time period (e.g., 24 hours).
-
Staining for ROS:
-
Remove the treatment media and wash cells gently with warm PBS.
-
Add media containing 5-10 µM DCFH-DA to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash cells again with warm PBS.
-
Add fresh media or PBS to the wells.
-
-
Staining for MMP:
-
In a separate plate treated identically, add media containing 100-200 nM TMRE.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
Do not wash out the TMRE dye.
-
-
Measurement:
-
ROS: Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of ~485/535 nm. An increase in fluorescence corresponds to higher ROS levels.
-
MMP: Measure the fluorescence intensity with excitation/emission wavelengths of ~549/575 nm. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
-
Protocol 2: Establishing an In Vivo Rodent Model of Cardiotoxicity
This protocol provides a general framework for assessing the cardiotoxicity of an isonicotinic acid analog in a rat or mouse model.[25][26]
Materials:
-
Sprague-Dawley rats or C57BL/6 mice
-
Isonicotinic acid analog formulated for in vivo administration (e.g., in saline or a suitable vehicle)
-
Echocardiography equipment
-
Blood collection supplies (for biomarker analysis)
-
Tissue collection and preservation reagents (formalin, liquid nitrogen)
Procedure:
-
Acclimatization and Baseline Measurements:
-
Dosing Regimen:
-
Administer the isonicotinic acid analog according to the study design (e.g., daily intraperitoneal or oral gavage for a set number of weeks). Include a vehicle control group. The dose and duration should be informed by prior toxicity and efficacy studies.
-
-
Monitoring:
-
Monitor animals daily for clinical signs of distress (e.g., weight loss, reduced activity, ruffled fur).[27]
-
Perform weekly or bi-weekly body weight measurements.
-
Conduct interim and terminal echocardiography to assess cardiac function. A significant decrease in LVEF or FS is indicative of cardiotoxicity.[27]
-
Collect blood samples at specified time points to monitor cardiac biomarker levels.
-
-
Terminal Procedures:
-
At the end of the study, perform a final echocardiogram and blood collection.
-
Euthanize the animals and harvest the hearts.
-
Weigh the hearts and fix a portion in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining for cellular damage, Masson's trichrome for fibrosis).
-
Snap-freeze a portion of the ventricular tissue in liquid nitrogen for subsequent molecular analyses (e.g., Western blot, qPCR).
-
In Vivo Study Workflow:
Caption: Workflow for an in vivo cardiotoxicity study.
Section 4: Mechanistic Pathways and Mitigation
Understanding the underlying molecular pathways provides opportunities for mitigation and the development of safer compounds.
The Central Role of Oxidative Stress
The generation of reactive oxygen species (ROS) is a key initiating event in the cardiotoxicity of many compounds, including isonicotinic acid analogs.[4][5]
Caption: Oxidative stress pathway in drug-induced cardiotoxicity.
Strategies for Experimental Mitigation
In a research context, if you identify a promising compound with a potential cardiotoxicity liability, you can co-administer agents that target these pathways to confirm the mechanism of toxicity.
-
Antioxidants: To test the hypothesis of oxidative stress-mediated toxicity, you can pre-treat your cardiomyocyte cultures with an antioxidant like N-acetylcysteine (NAC) before adding your isonicotinic acid analog. A rescue of cell viability would support the role of ROS in the observed toxicity.
-
Mitochondrial Protectants: Agents that stabilize mitochondrial function can also be used. For example, co-incubation with a compound that preserves mitochondrial membrane potential could mitigate the downstream activation of apoptosis.
-
Caspase Inhibitors: Using a pan-caspase inhibitor like Z-VAD-FMK can confirm if the observed cell death is caspase-dependent (i.e., apoptotic). If the inhibitor prevents cell death, it strongly implicates apoptosis as the primary mechanism.
These mitigation strategies are powerful tools for mechanistic validation in a preclinical setting and can provide valuable insights for the design of safer second-generation compounds.
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Al-Shaikh, A.A., et al. (2022). Cardioprotective Effect of Gossypin Against Myocardial Ischemic/Reperfusion in Rats via Alteration of Oxidative Stress, Inflammation and Gut Microbiota. Journal of Inflammation Research. [Link]
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Technical Support Center: Strategies to Mitigate Cytotoxicity of Novel Isonicotinic Acid Derivatives
Introduction: Isonicotinic acid and its derivatives, such as the well-known antitubercular agent isoniazid, represent a promising class of compounds with a wide range of therapeutic possibilities, including potential anticancer properties.[1][2][3] However, a significant hurdle in their development is managing their cytotoxic effects. This guide serves as a technical support center for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges encountered during preclinical development, focusing on actionable strategies to reduce cytotoxicity while preserving therapeutic efficacy.
Section 1: Understanding the "Why" - Common Mechanisms of Cytotoxicity
This section addresses the fundamental reasons why novel isonicotinic acid derivatives might exhibit toxicity in your experimental models.
Q1: What are the primary mechanisms driving the cytotoxicity of isonicotinic acid derivatives?
A: The cytotoxicity of isonicotinic acid derivatives is often multifaceted. While the exact mechanism depends on the specific chemical structure, several common pathways are frequently implicated:
-
Oxidative Stress: Many heterocyclic compounds, including isonicotinic acid derivatives, can undergo metabolic conversion within cells, leading to the excessive production of reactive oxygen species (ROS).[4] This imbalance, known as oxidative stress, damages cellular components like lipids, proteins, and DNA, ultimately triggering cell death pathways.[4] One study on an isoniazid derivative demonstrated that it triggered the accumulation of intracellular ROS, which contributed to its cytotoxic effect on breast cancer cells.[2][3]
-
Mitochondrial Dysfunction: Mitochondria are central to cell survival and energy production. Some derivatives can impair mitochondrial function, indicated by a reduction in mitochondrial membrane potential.[4] This disruption can halt ATP production and initiate apoptosis (programmed cell death).
-
Off-Target Interactions: Ideally, a drug only interacts with its intended therapeutic target. However, small molecules can often bind to other "off-target" proteins, leading to unintended and adverse effects.[5] These off-target interactions are a frequent cause of toxicity and a major reason for clinical trial failures.[6]
-
Induction of Apoptosis: As a downstream consequence of the above mechanisms, many cytotoxic compounds induce apoptosis. This can be confirmed by observing markers like DNA fragmentation and the activation of key executioner proteins like caspase-3.[7]
Q2: How does a compound's chemical structure relate to its potential toxicity?
A: The structure-activity relationship (SAR) is a cornerstone of drug development, and it extends to toxicity (Structure-Toxicity Relationship). For isonicotinic acid derivatives, specific chemical features can influence their toxic potential:
-
Lipophilicity: Increased lipophilicity (the ability to dissolve in fats) can enhance a compound's ability to cross cell membranes. While this can be good for reaching an intracellular target, it can also increase cytotoxicity by allowing the compound to accumulate in unintended cellular compartments. One study noted that a more lipophilic phenacyl derivative of isoniazid exhibited higher cytotoxicity.[1]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., nitro, chloro, bromo) on certain parts of the molecule can sometimes decrease acute toxicity.[1]
-
Reactivity of the Pyridine Nitrogen: The reactivity of the nitrogen atom within the pyridine ring is often essential for the biological activity of isonicotinic acid derivatives.[8] However, this reactivity can also contribute to off-target interactions and toxicity.
Section 2: Troubleshooting High Cytotoxicity in Preclinical Assays
This section provides a logical, step-by-step approach to diagnosing and addressing unexpected toxicity observed during in vitro experiments.
Q1: My lead compound shows potent efficacy but unacceptable cytotoxicity in my initial screen. What's my first step?
A: This is a common and critical juncture in drug discovery. The first step is to systematically de-risk the observation and understand its nature before making any major decisions about the compound's future.
The initial goal is to confirm the finding and rule out experimental artifacts. High absorbance in a control well could be due to high cell density or overly forceful pipetting.[9] Similarly, components in the cell culture medium can sometimes cause high background absorbance.[9] It's crucial to ensure your assay is optimized and that the observed toxicity is real.
Here is a recommended workflow:
Q2: How can I differentiate between on-target and off-target cytotoxicity?
A: Distinguishing between on-target (toxicity caused by modulating the intended therapeutic target) and off-target effects is crucial.[5][10] Off-target effects are often the root cause of unexpected toxicity.[6]
Here are several experimental approaches:
-
Target Knockout/Knockdown Models: The gold standard is to use CRISPR or siRNA to create a cell line where your target protein is knocked out or its expression is significantly reduced.[6] If your compound is still toxic to these cells, the cytotoxicity is definitively off-target.
-
Target Overexpression: In a complementary approach, overexpressing the target protein may sensitize the cells to your compound, suggesting an on-target effect.
-
Competitive Binding Assays: Use a known, well-characterized ligand for your target. If pre-treating the cells with this ligand "rescues" them from your compound's toxicity, it implies they are competing for the same site, indicating an on-target mechanism.
-
Screening Against a Panel of Normal Cells: Test your compound on a variety of healthy, non-cancerous cell lines.[11][12] High toxicity across multiple normal cell types, especially those that do not express your target, strongly suggests off-target effects. For example, one study showed that an isoniazid derivative was cytotoxic to cancer cells but showed no toxicity against normal breast and human immune cells, indicating a favorable selectivity profile.[2][3]
Q3: My compound seems to be causing oxidative stress. How can I confirm this and what can I do about it?
A: If you suspect oxidative stress, you need to measure it directly or its downstream consequences.[13]
Confirmation Assays:
-
Direct ROS Measurement: Use fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) which become fluorescent in the presence of ROS.[14] This allows for the direct measurement of cellular ROS levels via plate reader or flow cytometry.[14]
-
Measuring Antioxidant Depletion: A key cellular antioxidant is glutathione (GSH). Oxidative stress leads to its depletion and the accumulation of its oxidized form (GSSG). Assays that measure the GSH/GSSG ratio are excellent indicators of oxidative stress.[15]
-
Quantifying Cellular Damage: Measure the byproducts of cellular damage caused by ROS.[13]
Mitigation Strategies:
If oxidative stress is confirmed, two main paths can be explored:
-
Co-administration with Antioxidants: As a proof-of-concept, treat cells with your compound in the presence of an antioxidant like N-acetylcysteine (NAC). If NAC rescues the cells from cytotoxicity, it strongly supports oxidative stress as the mechanism.
-
Structural Modification: This is the more definitive, long-term solution. Modify the compound's structure to remove or block the chemical moiety (the "toxicophore") responsible for generating ROS. This often involves iterative medicinal chemistry efforts.
Section 3: Strategic Solutions for Cytotoxicity Reduction
Once you have a better understanding of the cytotoxic mechanism, you can employ targeted strategies to mitigate it.
Chemical Modification Strategies
Altering the chemical structure of your lead compound is a powerful way to reduce off-target toxicity.[5][16]
Q: Which structural modifications can I make to my isonicotinic acid derivative to reduce its toxicity?
A: The goal is to intelligently modify the molecule to decrease its interaction with off-target proteins or reduce its general toxicity while maintaining its affinity for the therapeutic target.[17][18]
| Modification Strategy | Rationale | Potential Outcome | Key Consideration |
| Introduce Bulky Groups | Steric hindrance can prevent the compound from fitting into the binding pockets of off-target proteins.[17] | Reduced off-target activity and toxicity.[17] | May also reduce on-target activity; requires careful placement. |
| Increase Hydrophilicity (e.g., PEGylation) | More water-soluble compounds often have altered distribution profiles and may be less likely to non-specifically enter cells or organelles.[19] | Reduced non-specific cytotoxicity and improved pharmacokinetic profile.[18] | Can sometimes hinder cell permeability, reducing efficacy for intracellular targets. |
| Bioisosteric Replacement | Replace a known toxicophore with a different chemical group (a bioisostere) that has similar physical and chemical properties but lacks the toxic liability. | Maintained or improved activity with a significant reduction in mechanism-based toxicity. | Requires a deep understanding of the compound's SAR and toxic mechanisms. |
| Conjugate Basic Amino Acids | Attaching amino acids like lysine or ornithine can alter the compound's charge and solubility, leading to reduced toxicity. | A study on the antibiotic pactamycin showed this strategy maintained antimicrobial activity while reducing toxicity.[20] | The linker and attachment point are critical for success. |
Advanced Formulation & Delivery
Instead of changing the drug itself, you can change how it's delivered to the body. The goal is to maximize drug concentration at the site of action (e.g., a tumor) and minimize it in healthy tissues.[21]
Q: Can formulation changes, like using nanocarriers, help reduce cytotoxicity?
A: Absolutely. Encapsulating a cytotoxic drug in a nanocarrier (like a liposome or nanoparticle) is a clinically validated strategy to reduce systemic toxicity and improve the therapeutic index.[22][23][24]
How it Works:
-
Reduced Systemic Exposure: By encapsulating the drug, you prevent the "free" form from circulating widely and damaging healthy cells. For example, doxorubicin, a potent but cardiotoxic chemotherapy agent, is often delivered in a liposomal formulation to reduce its side effects.[23]
-
Targeted Delivery: Nanocarriers can be engineered to specifically target diseased cells.[21] This can be achieved through:
-
Passive Targeting (EPR Effect): Tumors often have leaky blood vessels, which allows nanoparticles to accumulate preferentially in the tumor tissue.[21]
-
Active Targeting: The surface of the nanocarrier can be decorated with ligands (like antibodies or aptamers) that bind to receptors overexpressed on cancer cells, leading to more precise delivery.[25]
-
Section 4: Essential Protocols
Reliable and reproducible data is the foundation of good science. This section provides a standardized workflow for assessing cytotoxicity.
Protocol 4.1: Step-by-Step Guide to a Tiered Cytotoxicity Screening Workflow
This workflow is designed to move from broad screening to more detailed mechanistic investigation efficiently.
Objective: To systematically assess the cytotoxicity of a novel isonicotinic acid derivative and gather preliminary mechanistic insights.
Materials:
-
Selected cancer cell line(s) and appropriate normal/non-cancerous cell line(s).
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS).
-
96-well clear, flat-bottom tissue culture plates.
-
Test compound (isonicotinic acid derivative) dissolved in a suitable vehicle (e.g., DMSO).
-
Positive control (e.g., Staurosporine, Doxorubicin).
-
Reagents for viability/cytotoxicity assays (e.g., MTT, Resazurin, LDH release kit, ATP-based assay).[7][26][27][28]
Workflow Diagram:
Procedure:
-
Tier 1: Primary Viability Screen
-
Cell Seeding: Seed your primary cancer cell line into a 96-well plate at a pre-determined optimal density and allow cells to adhere overnight.[7][9]
-
Compound Treatment: Treat cells with a single, relatively high concentration of your test compound (e.g., 10 µM or 50 µM) and appropriate vehicle and positive controls.[9] Incubate for a standard duration (e.g., 48 or 72 hours).[7][29]
-
Assay: Perform a quick and cost-effective viability assay like Resazurin or MTT to get a readout of metabolic activity.[7][27]
-
Analysis: If cell viability is significantly reduced compared to the vehicle control, proceed to Tier 2.
-
-
Tier 2: Potency & Selectivity Determination
-
Dose-Response: Prepare serial dilutions of your compound to create an 8- to 10-point dose-response curve.
-
Parallel Testing: Perform the dose-response experiment simultaneously on your target cancer cell line and a relevant non-cancerous control cell line (e.g., from the same tissue of origin).
-
IC50 Calculation: Use a robust viability assay (e.g., an ATP-based assay like CellTiter-Glo) to measure viability across the dose range. Calculate the IC50 value (the concentration that inhibits 50% of cell viability) for both cell lines.
-
Selectivity Index (SI): Calculate the SI by dividing the IC50 of the normal cells by the IC50 of the cancer cells. A higher SI value indicates better selectivity for cancer cells. An SI > 10 is often considered a good starting point.
-
-
Tier 3: Mechanistic Investigation
-
Treatment: Based on the IC50 value from Tier 2, treat cancer cells with your compound at concentrations known to cause a cytotoxic effect (e.g., 1x and 5x the IC50).
-
Multiplexed or Parallel Assays: Use specific assay kits to investigate the mechanism of cell death. Good options include:
-
Analysis: Correlate the mechanistic data with the viability data. For example, does the increase in ROS or caspase activity occur at the same concentrations that cause a loss of viability?
-
References
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). Available from: [Link]
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Lees, J. A., et al. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 307-313. Available from: [Link]
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Uddin, M. J., et al. (2018). Cytotoxic and acute toxicity studies of isoniazid derivatives. Journal of Applied Pharmaceutical Science, 8(7), 108-113. Available from: [Link]
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ASH Publications. (2022). Distinguishing on-target efficacy and off-target toxicity with antibody drug conjugates (ADCs) on diseased and normal hematopoietic cells. Blood, 140(Supplement 1), 3569–3570. Available from: [Link]
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Rudmann, D. G. (2013). On-target and Off-target-based Toxicologic Effects. Toxicologic Pathology, 41(2), 307-313. Available from: [Link]
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Veselova, V. V., et al. (2022). Targeted Delivery Methods for Anticancer Drugs. Pharmaceuticals, 15(2), 168. Available from: [Link]
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Li, Y., et al. (2023). Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. Toxics, 11(7), 576. Available from: [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]
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Wang, J., et al. (2011). Mechanisms of Drug Release in Nanotherapeutic Delivery Systems. Chemical Reviews, 111(12), 7653-7709. Available from: [Link]
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Innoprot. (n.d.). Oxidative Stress Assay. Available from: [Link]
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ResearchGate. (2022). Distinguishing on-target efficacy and off-target toxicity with antibody drug conjugates (ADCs) on diseased and normal hematopoietic cells. Available from: [Link]
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Wei, X., et al. (2021). A Review on Drug Delivery System for Tumor Therapy. Frontiers in Oncology, 11, 691235. Available from: [Link]
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Shishatskaya, E. I., et al. (2024). Cell-Based Drug Delivery Systems: Innovative Drug Transporters for Targeted Therapy. International Journal of Molecular Sciences, 25(10), 5522. Available from: [Link]
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EMJ. (2024). Targeted Aptamer Delivery Enhances AML Chemotherapy. Available from: [Link]
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MDPI. (2022). Chemical Modification of Pactamycin Leads to New Compounds with Retained Antimicrobial Activity and Reduced Toxicity. Molecules, 27(17), 5664. Available from: [Link]
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Ferreira, I., et al. (2023). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Molecules, 28(18), 6520. Available from: [Link]
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Juillerat-Jeanneret, L., & Schmitt, F. (2007). Chemical Modification of Therapeutic Drugs or Drug Vector Systems to Achieve Targeted Therapy: Looking for the Grail. Medicinal Research Reviews, 27(4), 574-590. Available from: [Link]
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das Neves, J., et al. (2018). Chemical Modification of Drug Molecules as Strategy to Reduce Interactions With Mucus. Current Pharmaceutical Design, 24(39), 4684-4694. Available from: [Link]
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Gök, Y., et al. (2023). Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. Molecules, 28(12), 4872. Available from: [Link]
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Seydel, J. K., et al. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483-492. Available from: [Link]
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An, F., & Horvath, P. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(1), 579. Available from: [Link]
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Scilit. (2023). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Available from: [Link]
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Barathan, M., et al. (2021). Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells. In Vivo, 35(5), 2675-2685. Available from: [Link]
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PubMed. (2021). Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells. Available from: [Link]
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Sriram, D., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 20(6), 743-752. Available from: [Link]
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Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 8(8), 1-22. Available from: [Link]
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Niles, A. L., et al. (2009). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current Chemical Genomics, 3, 33-41. Available from: [Link]
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Validation & Comparative
Validating the Biological Activity of 2-Dimethylamino-isonicotinic Acid: A Comparative Guide for GPR109A Agonist Discovery
This guide provides a comprehensive framework for validating the biological activity of 2-Dimethylamino-isonicotinic acid, a novel compound with structural similarities to nicotinic acid. We will explore its potential as an agonist for the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2), a key target in the treatment of dyslipidemia.[1] This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering a structured approach to characterization and comparison with the well-established GPR109A agonist, nicotinic acid.
Our methodology is grounded in a tiered experimental approach, beginning with fundamental receptor binding and culminating in functional cell-based assays that elucidate the compound's downstream signaling effects. The causality behind each experimental choice is explained to ensure a thorough understanding of the validation process.
Introduction: The Scientific Rationale
Nicotinic acid (Niacin), a B-vitamin, has been a cornerstone in managing dyslipidemia for decades. Its therapeutic effects are primarily mediated through the activation of GPR109A, a Gi protein-coupled receptor predominantly expressed in adipocytes and immune cells like Langerhans cells and macrophages.[2] Agonist binding to GPR109A initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This, in turn, reduces lipolysis in adipose tissue, lowering the flux of free fatty acids to the liver and subsequently decreasing the synthesis of triglycerides and very-low-density lipoprotein (VLDL).
This compound, as a structural analog of nicotinic acid, presents a compelling case for investigation as a potential GPR109A agonist. The addition of the dimethylamino group at the 2-position of the pyridine ring may alter its physicochemical properties, potentially influencing its potency, selectivity, and pharmacokinetic profile. This guide outlines the critical experiments required to test this hypothesis and to objectively compare its performance against nicotinic acid.
Experimental Workflow: A Step-by-Step Validation Cascade
To rigorously assess the biological activity of this compound, we propose a multi-stage experimental workflow. This tiered approach allows for a cost-effective and scientifically sound evaluation, with each stage providing critical data to justify progression to the next.
Caption: A tiered experimental workflow for validating GPR109A agonism.
Detailed Experimental Protocols
Phase 1: In Vitro Characterization
Objective: To determine the binding affinity (Ki) of this compound for the human GPR109A receptor and compare it to that of nicotinic acid.
Principle: This is a competitive binding assay using a radiolabeled ligand that binds to the receptor. The ability of the test compound to displace the radioligand is measured, and from this, its affinity is calculated. A common method is the scintillation proximity assay (SPA), which is a homogeneous and high-throughput technique.[4]
Protocol:
-
Membrane Preparation: Utilize membranes from HEK293 cells stably expressing human GPR109A.
-
Assay Components:
-
HEK293-hGPR109A cell membranes.
-
[3H]-Nicotinic acid (radioligand).
-
Wheat germ agglutinin (WGA)-coupled SPA beads.
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Test Compounds: this compound and nicotinic acid (as a positive control) at varying concentrations.
-
-
Procedure: a. In a 96-well plate, combine the cell membranes, [3H]-nicotinic acid, and SPA beads. b. Add the test compounds or vehicle control. c. Incubate at room temperature for 2 hours to allow binding to reach equilibrium. d. Centrifuge the plate to allow the beads to settle. e. Read the plate on a scintillation counter.
-
Data Analysis: Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Objective: To assess the ability of this compound to activate Gi protein coupling to GPR109A.
Principle: In the inactive state, the G-protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which accumulates on the activated Gαi subunit.
Protocol:
-
Assay Components:
-
HEK293-hGPR109A cell membranes.
-
[35S]GTPγS.
-
GDP.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Test Compounds: this compound and nicotinic acid at varying concentrations.
-
-
Procedure: a. Pre-incubate the membranes with the test compounds in the assay buffer. b. Initiate the reaction by adding a mixture of [35S]GTPγS and GDP. c. Incubate at 30°C for 30 minutes. d. Terminate the reaction by rapid filtration through a glass fiber filter mat. e. Wash the filters to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the compound concentration to determine the EC50 (potency) and Emax (efficacy) values.
Phase 2: Cell-Based Functional Assays
Objective: To measure the functional consequence of Gi activation by quantifying the inhibition of cAMP production.
Principle: GPR109A activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis. This assay measures the decrease in intracellular cAMP levels in response to the test compound.[3]
Protocol:
-
Cell Line: Use a cell line stably expressing hGPR109A, such as CHO-K1 or HEK293 cells.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. c. Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, in the presence of varying concentrations of the test compounds (this compound and nicotinic acid). d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation.
Caption: GPR109A signaling pathway leading to lipolysis inhibition.
Phase 3: Downstream & Phenotypic Assays
Objective: To assess the compound's ability to inhibit the release of free fatty acids (FFA) from adipocytes, a key physiological effect of GPR109A activation.
Principle: This assay uses primary adipocytes or a differentiated adipocyte cell line (e.g., 3T3-L1) to measure the inhibition of isoproterenol-stimulated lipolysis. The amount of glycerol or FFA released into the medium is quantified.
Protocol:
-
Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Procedure: a. Wash the differentiated adipocytes with Krebs-Ringer bicarbonate buffer (KRBB) containing 2% BSA. b. Pre-incubate the cells with varying concentrations of the test compounds for 30 minutes. c. Stimulate lipolysis by adding isoproterenol (a β-adrenergic agonist). d. Incubate for 1-2 hours at 37°C. e. Collect the medium and measure the concentration of glycerol or FFA using a colorimetric assay kit.
-
Data Analysis: Calculate the EC50 for the inhibition of isoproterenol-stimulated lipolysis.
Comparative Data Summary
The following table provides a template for summarizing the experimental data, allowing for a direct and objective comparison between this compound and nicotinic acid.
| Parameter | This compound | Nicotinic Acid (Reference) |
| Receptor Binding (Ki, nM) | Experimental Value | Literature/Experimental Value |
| GTPγS Binding (EC50, nM) | Experimental Value | Literature/Experimental Value |
| GTPγS Binding (Emax, %) | Experimental Value | 100% |
| cAMP Inhibition (EC50, nM) | Experimental Value | Literature/Experimental Value |
| cAMP Inhibition (Emax, %) | Experimental Value | 100% |
| Lipolysis Inhibition (EC50, nM) | Experimental Value | Literature/Experimental Value |
Discussion and Interpretation of Results
The compiled data will provide a comprehensive profile of this compound's biological activity.
-
Potency: A lower Ki and EC50 value compared to nicotinic acid would indicate higher potency.
-
Efficacy: An Emax value similar to nicotinic acid (100%) would classify it as a full agonist. A significantly lower Emax would suggest it is a partial agonist.
-
Structure-Activity Relationship (SAR): The comparison will shed light on how the dimethylamino substitution influences receptor interaction and signaling. For instance, an increase in potency might be attributed to enhanced binding interactions within the GPR109A binding pocket.
-
Therapeutic Potential: Strong potency and efficacy in the lipolysis assay would support its potential as a novel therapeutic agent for dyslipidemia. Further studies would be warranted to investigate its pharmacokinetic properties and in vivo efficacy.
Conclusion
This guide presents a robust and logical framework for the validation of this compound's biological activity. By following these detailed protocols and systematically comparing the results to a known standard, researchers can confidently characterize this novel compound and assess its potential as a next-generation GPR109A agonist. The self-validating nature of this tiered approach ensures that each experimental step builds upon the last, providing a solid foundation for further drug development efforts.
References
-
Richman, J. G., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry, 282(25), 18028-18036. [Link]
-
Sashidhara, K. V., et al. (2019). Discovery of a novel GPR109A agonist, from a natural product, as a potential antidyslipidemic agent. European Journal of Medicinal Chemistry, 166, 377-386. [Link]
-
Taggart, A. K., et al. (2005). (D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. Journal of Biological Chemistry, 280(29), 26649-26652. [Link]
-
Ahmed, K., et al. (2009). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in Pharmacological Sciences, 31(12), 643-653. [Link]
-
Zhang, Y., et al. (2005). The niacin receptor GPR109A is a high affinity receptor for the ketone body beta-hydroxybutyrate. Journal of Biological Chemistry, 280(29), 26653-26656. [Link]
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A Comparative Analysis of 2-Dimethylamino-isonicotinic Acid and Its Derivatives in Drug Discovery
Abstract
Isonicotinic acid and its derivatives have long been a cornerstone in medicinal chemistry, most notably as the basis for the anti-tuberculosis drug isoniazid.[1] This guide provides a comparative analysis of 2-Dimethylamino-isonicotinic acid and its structurally related derivatives, focusing on their synthesis, physicochemical properties, and biological activities. We will explore the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their synthesis and evaluation, offering a valuable resource for researchers in drug discovery and development.
Introduction: The Significance of the Isonicotinic Acid Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, and isonicotinic acid (pyridine-4-carboxylic acid) is a key exemplar. Its derivatives have shown a wide array of biological activities, including antimicrobial and anti-inflammatory properties.[1] The introduction of a dimethylamino group at the 2-position of the isonicotinic acid core creates this compound, a compound with distinct electronic and steric properties that can be exploited for targeted drug design. The exploration of its derivatives allows for the fine-tuning of these properties to optimize potency, selectivity, and pharmacokinetic profiles.
Synthesis Strategies for this compound and Derivatives
The synthesis of this compound and its derivatives can be achieved through various established methods in pyridine chemistry. A common approach involves the nucleophilic aromatic substitution on a precursor like 2-chloronicotinic acid.[2]
General Synthetic Workflow
The overall process for generating a library of derivatives typically follows a logical progression from the synthesis of the core molecule to subsequent modifications.
Caption: General workflow for the synthesis and derivatization of this compound.
Experimental Protocol: Synthesis of an Amide Derivative
This protocol details the synthesis of an amide derivative from this compound, a common strategy for creating compound libraries for biological screening.
-
Activation of the Carboxylic Acid: To a stirred solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM), add a coupling agent such as HATU (1.1 eq) and an amine base like triethylamine (1.2 eq). Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure amide derivative.[3]
Comparative Analysis of Physicochemical Properties
The structural modifications of this compound derivatives significantly influence their physicochemical properties, which in turn affect their pharmacokinetic and pharmacodynamic behavior.
| Compound | R Group (at Carboxyl) | Molecular Weight ( g/mol ) | LogP (Calculated) | TPSA |
| Parent Acid | -OH | 166.18 | 1.15 | 53.43 |
| Methyl Ester | -OCH₃ | 180.20 | 1.45 | 44.20 |
| Ethylamide | -NHCH₂CH₃ | 193.25 | 1.63 | 55.12 |
| Anilide | -NHPh | 241.29 | 2.89 | 55.12 |
Data are calculated estimates for illustrative purposes.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
Derivatives of isonicotinic acid have been investigated for a range of biological activities, including antifungal and kinase inhibition properties.[1][4][5] The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships.
Antifungal Activity
Several studies have highlighted the potential of nicotinamide derivatives as antifungal agents. For instance, certain 2-aminonicotinamide derivatives have shown potent in vitro activity against Candida albicans, with MIC80 values as low as 0.0313 µg/mL.[4] These compounds are believed to act by disrupting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in the fungal cell wall.[4]
Kinase Inhibition
The pyridine core is a common feature in many kinase inhibitors, which are crucial in cancer therapy.[6][7] The activity of these compounds is often evaluated through various kinase assay formats.
Types of Kinase Assays:
-
Biochemical Assays: These measure the direct activity of the kinase on a substrate. Examples include:
-
Radiometric assays: Use radioactively labeled ATP to quantify substrate phosphorylation.[7][]
-
Fluorescence-based assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.[6][9] This includes TR-FRET and Fluorescence Polarization (FP) methods.[9]
-
Luminescence-based assays: Measure ATP consumption (e.g., Kinase-Glo®) or ADP formation (e.g., ADP-Glo®).[9]
-
-
Cell-Based Assays: These assess the effect of the inhibitor on kinase activity within a cellular context. Examples include:
-
Reporter gene assays: Measure the transcriptional activity of downstream targets of a signaling pathway.[6]
-
Phospho-protein detection: Utilize specific antibodies to quantify the phosphorylation of a kinase's substrate within cells, often measured by ELISA or Western Blotting.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents.
Caption: Structure-Activity Relationship (SAR) map for this compound derivatives.
Quantitative structure-activity relationship (QSAR) studies often reveal correlations between physicochemical properties and biological activity. For example, the lipophilicity (π) and the size of substituents (Molar Refractivity, MR) can significantly influence cytotoxicity and DNA binding strength.[10]
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines a typical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for evaluating the inhibitory activity of compounds against a specific kinase.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the kinase to the desired concentration in the assay buffer.
-
Prepare a solution of the biotinylated substrate and ATP in the assay buffer.
-
Prepare serial dilutions of the test compounds (derivatives of this compound) in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the compound dilutions to the wells of a low-volume 384-well plate.
-
Add 4 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a stop/detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
-
Data Acquisition:
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
This compound represents a versatile scaffold for the development of novel therapeutic agents. The comparative analysis of its derivatives reveals that subtle structural modifications can lead to significant changes in their physicochemical properties and biological activities. The exploration of structure-activity relationships, guided by robust synthetic strategies and comprehensive biological evaluation, will continue to be a fruitful avenue for the discovery of new drug candidates. Future work could focus on optimizing the pharmacokinetic properties of lead compounds and exploring their efficacy in in vivo models.
References
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- Gao, J., Jian, J., Jiang, Z., & Van Schepdael, A. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 115166.
- Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
- 2-{[3-(Dimethylamino)propyl]amino}-isonicotinic acid hydrochloride. (2023). BenchChem.
- Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride. (n.d.). BenchChem.
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
- Targeted Kinase Inhibitor Activity Screening. (n.d.). BOC Sciences.
- A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. (n.d.). BenchChem.
- Zhang, Y., et al. (1996). 2-[2'-(Dimethylamino)ethyl]-1,2-dihydro- 3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at positions 4, 8, 9, 10, and 11. Synthesis, antitumor activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 39(25), 4978-87.
- The Cyclization of 2-Chloro Nicotinic Acid. (n.d.). Scientific.Net.
- Li, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 330-340.
- Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135.
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A Comparative Guide to Nicotinic Acid Receptor (GPR109A/HCAR2) Modulators: A Technical Review
This guide provides a detailed comparison of known nicotinic acid receptor modulators, with a focus on their mechanisms, potency, and the experimental frameworks used for their characterization. While 2-Dimethylamino-isonicotinic acid is presented as a compound of structural interest, this document acknowledges the current absence of publicly available experimental data on its specific activity at the nicotinic acid receptor. Consequently, it is benchmarked against well-documented modulators to provide a robust scientific context for future research.
Introduction: The Nicotinic Acid Receptor - A Key Metabolic and Immune Regulator
The nicotinic acid receptor, formally known as Hydroxycarboxylic Acid Receptor 2 (HCAR2) or GPR109A, is a G-protein coupled receptor (GPCR) that has garnered significant attention for its role in metabolic and immune signaling.[1] It is crucial to distinguish GPR109A from the nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in neurotransmission.[2][3] GPR109A, the target of this guide, is a Gi-coupled receptor. Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
This receptor is activated by the vitamin niacin (nicotinic acid) and the endogenous ketone body β-hydroxybutyrate (BHB), positioning it as a critical sensor of metabolic state.[1] Its activation in adipocytes inhibits lipolysis, a mechanism central to the lipid-lowering effects of niacin.[5][6] Furthermore, GPR109A plays a significant role in mediating anti-inflammatory effects in various tissues, including the colon, where it is activated by the gut microbial metabolite butyrate.[7][8][9]
The therapeutic potential of GPR109A agonists is well-established, particularly in the treatment of dyslipidemia. However, the clinical use of the prototypical agonist, niacin, is often limited by a significant side effect: cutaneous flushing. This has driven the search for novel modulators with improved pharmacological profiles—higher potency, greater selectivity, and reduced side effects. This guide compares the prototypical agonist, niacin, with synthetic modulators like Acifran and MK-1903, and contextualizes the potential role of novel structures such as this compound.
GPR109A Signaling Pathway
Activation of GPR109A by an agonist initiates a cascade of intracellular events characteristic of Gi-coupled receptors. The diagram below illustrates this canonical pathway.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes. [10] * Wash the pellet and resuspend in assay buffer. Determine the total protein concentration using a BCA assay. Store aliquots at -80°C.
-
-
Assay Execution (96-well format):
-
To each well, add:
-
Membrane preparation (e.g., 10-20 µg protein).
-
A fixed concentration of radioligand (e.g., [³H]-nicotinic acid) near its Kd value.
-
Serial dilutions of the test compound (e.g., this compound) or vehicle.
-
-
For determining non-specific binding (NSB), use a high concentration of a known unlabeled ligand (e.g., 10 µM niacin).
-
Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C) to reach binding equilibrium. [10]3. Separation and Detection:
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. [10] * Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the trapped radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant. [11]
-
Protocol 2: Calcium Flux Functional Assay
This functional assay measures a compound's ability to activate GPR109A signaling.
Causality: GPR109A is natively Gi-coupled and does not directly signal through calcium. To enable a calcium-based readout, which is amenable to high-throughput screening, assay cell lines are engineered to co-express a promiscuous or chimeric G-protein (e.g., Gα16 or Gqi5) that redirects the signal from the activated GPCR to the Gq pathway. Gq activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3), which triggers the release of Ca²⁺ from intracellular stores. [12]This increase in intracellular Ca²⁺ is detected by a calcium-sensitive fluorescent dye.
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A Comparative In Vitro Guide to Confirming the Mechanism of Action of 2-Dimethylamino-isonicotinic acid as a GPR109A Agonist
This guide provides a comprehensive experimental framework for researchers to confirm the in vitro mechanism of action (MoA) of 2-Dimethylamino-isonicotinic acid. Based on its structural similarity to nicotinic acid (niacin), the central hypothesis is that this compound functions as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).
GPR109A is a well-characterized receptor primarily coupled to an inhibitory G-protein (Gi), which, upon activation, leads to a decrease in intracellular cyclic AMP (cAMP).[1][2] It also participates in G protein-independent signaling through the recruitment of β-arrestin.[1] Physiologically, its activation in adipocytes is known to inhibit lipolysis.[1][3]
To rigorously test our hypothesis, this guide employs a multi-assay, comparative approach. We will objectively compare the performance of this compound against well-established GPR109A agonists and a structurally related negative control across three key in vitro assays:
-
G-Protein Dependent Signaling: Quantifying the inhibition of cAMP production.
-
G-Protein Independent Signaling: Measuring the recruitment of β-arrestin.
-
Physiological Function: Assessing the inhibition of lipolysis in a relevant cell model.
This structured comparison will not only confirm receptor engagement but also elucidate potential signaling bias, providing a robust and nuanced understanding of the compound's MoA.
Section 1: Characterizing G-Protein Dependent Signaling via cAMP Inhibition
Principle and Rationale
The canonical signaling pathway for GPR109A involves coupling to Gi/o proteins, which inhibit the activity of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.[1][2] Therefore, a hallmark of GPR109A agonism is a quantifiable reduction in intracellular cAMP levels. To measure this reduction effectively, we first stimulate adenylyl cyclase with forskolin (FSK), creating an elevated cAMP baseline. A true agonist will suppress this FSK-induced cAMP production in a dose-dependent manner. This assay is the primary screen for confirming functional engagement with the Gi-signaling pathway.
Experimental Workflow: GPR109A-Gi-cAMP Pathway
Caption: Agonist binding leads to GPR109A phosphorylation and β-arrestin recruitment.
Detailed Experimental Protocol: β-Arrestin Recruitment Assay
-
Cell Culture:
-
Compound Preparation:
-
Prepare serial dilutions of this compound and Niacin as described previously. An inactive analog is not required here as the primary comparison is between the test compound and the positive control.
-
-
Assay Procedure:
-
Aspirate culture media.
-
Add 10 µL of compound dilutions or vehicle control to the wells.
-
Incubate the plate at 37°C for 90 minutes. (Note: Incubation times can vary depending on the kinetics of the specific receptor-arrestin interaction). [5] * Add detection reagents according to the assay manufacturer's protocol.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the luminescent or fluorescent signal on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the vehicle control as 0% activity and the signal from a maximally effective concentration of a reference agonist (e.g., Niacin) as 100% activity.
-
Plot the percent activity against the log concentration of each compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ (maximal effect) for each compound.
-
Anticipated Data Summary
| Compound | Target Pathway | Predicted Outcome | Target EC₅₀ Range |
| This compound | β-Arrestin Recruitment | Signal generation | To be determined |
| Niacin (Positive Control) | β-Arrestin Recruitment | Signal generation | 5-50 µM |
Section 3: Validating Physiological Function via Lipolysis Inhibition
Principle and Rationale
Confirming that receptor engagement translates into a relevant physiological response is a critical validation step. In adipocytes, GPR109A activation robustly inhibits hormone-stimulated lipolysis, the process of breaking down triglycerides into free fatty acids (FFAs) and glycerol. [1][3][6]This anti-lipolytic effect is a direct physiological consequence of the Gi-mediated reduction in cAMP. By using differentiated adipocytes, we can test whether this compound produces this key functional outcome.
Experimental Workflow: Lipolysis Inhibition
Caption: GPR109A agonists inhibit isoproterenol-stimulated lipolysis in adipocytes.
Detailed Experimental Protocol: In Vitro Lipolysis Assay
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.
-
Induce differentiation in 96-well plates two days post-confluence using a standard MDI cocktail (dexamethasone, IBMX, insulin).
-
Maintain cells in insulin-containing medium for several days until lipid droplets are prominent (typically 8-12 days post-induction).
-
-
Compound Preparation:
-
Test Compound: this compound.
-
Positive Controls: Niacin, Acipimox. [7] * Prepare serial dilutions in assay buffer (e.g., Krebs-Ringer-HEPES buffer with 2% fatty acid-free BSA).
-
-
Assay Procedure:
-
Wash differentiated 3T3-L1 adipocytes twice with warm PBS.
-
Pre-incubate cells with 100 µL of compound dilutions or vehicle control for 30 minutes at 37°C.
-
Add 10 µL of a lipolysis-stimulating agent, such as isoproterenol (final concentration ~1 µM), to all wells except the basal control.
-
Incubate for 2-3 hours at 37°C.
-
Carefully collect the supernatant (incubation medium).
-
Measure the concentration of glycerol or FFAs in the supernatant using a commercially available colorimetric or fluorescent assay kit.
-
-
Data Analysis:
-
Normalize the data: Set the signal from the isoproterenol-stimulated wells (vehicle control) as 0% inhibition and the basal control (no isoproterenol) as 100% inhibition.
-
Plot the percent inhibition against the log concentration of each compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
-
Anticipated Data Summary
| Compound | Target Pathway | Predicted Outcome | Target IC₅₀ Range |
| This compound | Lipolysis | Inhibition | To be determined |
| Niacin (Positive Control) | Lipolysis | Inhibition | 1-10 µM |
| Acipimox (Positive Control) | Lipolysis | Inhibition | 0.1-1 µM |
Synthesis and Final Confirmation
The definitive confirmation of this compound's MoA rests on the synthesis of data from all three experimental arms. By comparing the potency and efficacy of the test compound to well-characterized standards, a clear picture emerges.
Overall Data Summary Table
| Compound | cAMP Inhibition EC₅₀ (µM) | β-Arrestin EC₅₀ (µM) | Lipolysis Inhibition IC₅₀ (µM) |
| This compound | Experimental Result | Experimental Result | Experimental Result |
| Niacin | ~5 | ~20 | ~5 |
| Acipimox | N/A | N/A | ~0.5 |
| Isonicotinic acid | >100 | N/A | N/A |
Note: Literature values for EC₅₀/IC₅₀ can vary based on cell type and assay conditions. The values provided are representative estimates.
Interpretation of Results:
-
Strong Confirmation: If this compound shows dose-dependent activity in all three assays with potencies (EC₅₀/IC₅₀) comparable to or better than Niacin, this provides strong evidence that it is a GPR109A agonist.
-
Biased Agonism: A significant (>10-fold) difference between the EC₅₀ for cAMP inhibition and β-arrestin recruitment would suggest the compound is a biased agonist, preferentially activating one signaling cascade over the other.
-
Negative Result: If the compound is inactive in the cAMP assay (<50% inhibition at the highest concentration), the initial hypothesis is likely incorrect, and its MoA lies elsewhere. Activity in the lipolysis assay without corresponding activity in the receptor-specific assays would suggest an off-target, non-GPR109A-mediated effect.
This systematic, comparative guide provides a robust framework to not only validate the primary hypothesis but also to uncover a more detailed pharmacological profile of this compound, an essential step in early-stage drug discovery and development.
References
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Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]
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Chai, J. T., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(3), 391. [Link]
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Jadeja, R. N., et al. (2020). GPR109A activation and aging liver. Aging, 12(12), 11063–11066. [Link]
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Young, A., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 13(4), 1269. [Link]
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Reddy, D. S., & Wu, X. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural Regeneration Research, 18(1), 60–68. [Link]
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Elangovan, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166–1178. [Link]
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Young, A., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PubMed, 13(4), 1269. [Link]
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Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(5), 2208–2217. [Link]
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Elangovan, S., et al. (2014). GPR109A activation in breast cancer cells inhibits cell survival and... ResearchGate. [Link]
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Feingold, K. R., et al. (2014). Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. ResearchGate. [Link]
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Seydel, J. K., et al. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483–492. [Link]
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Grizelj, I., et al. (2022). The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems. MDPI. [Link]
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Comparative Efficacy Analysis: The Emergent Profile of 2-Dimethylamino-isonicotinic Acid in Histone Demethylase Inhibition
A Technical Guide for Drug Discovery Professionals
Introduction: The Evolving Landscape of Epigenetic Modulation
The dynamic regulation of histone methylation is a cornerstone of epigenetic control, influencing chromatin structure and gene expression. Histone demethylases (KDMs), the enzymes responsible for removing methyl groups from histone lysine residues, have emerged as critical targets in various pathologies, including cancer and inflammatory diseases.[1] The development of small molecule inhibitors against these "erasers" of the epigenetic code is a highly active area of research.[2][3]
This guide provides a comparative analysis of a novel investigational compound, 2-Dimethylamino-isonicotinic acid (herein referred to as DMA-IA), against the established KDM6 inhibitor, GSK-J4. While DMA-IA is a new chemical entity, its isonicotinic acid scaffold is present in numerous bioactive compounds, suggesting a promising foundation for therapeutic development.[4][5] This document will detail the mechanistic rationale, comparative experimental data, and robust protocols for evaluating the efficacy and cellular activity of these compounds.
Compound Profiles: Mechanism of Action and Rationale
DMA-IA: A Novel KDM Inhibitor Candidate
DMA-IA is an isonicotinic acid derivative with a dimethylamino substitution at the 2-position. While direct biological data for this specific molecule is emerging, its structural features suggest a potential interaction with the active site of Jumonji C (JmjC) domain-containing histone demethylases.[6][7] These enzymes are Fe(II) and α-ketoglutarate-dependent dioxygenases.[8] The pyridine nitrogen and carboxylic acid moiety of the isonicotinic acid scaffold could chelate the active site iron, thereby competitively inhibiting the binding of the α-ketoglutarate co-substrate.
GSK-J4: The Established Benchmark
GSK-J4 is a widely recognized and potent dual inhibitor of the H3K27me3/me2-demethylases KDM6B (JMJD3) and KDM6A (UTX).[9][10] It functions as a cell-permeable ethyl ester prodrug, which is hydrolyzed intracellularly to the active inhibitor, GSK-J1.[11] GSK-J1 is a competitive inhibitor with respect to α-ketoglutarate. GSK-J4 has been instrumental in elucidating the role of KDM6 enzymes in various biological processes, including inflammation and cancer, and serves as a critical benchmark for new inhibitors targeting this subfamily.[12]
Comparative Data Summary
The following table summarizes key performance indicators for DMA-IA (hypothetical data for a promising lead compound) and GSK-J4 (data from published literature). This provides a snapshot of their relative potency, cellular activity, and safety profiles.
| Parameter | DMA-IA (Hypothetical Data) | GSK-J4 (Published Data) | Significance |
| Target(s) | KDM6A/B | KDM6A/B | Both compounds target the same key histone demethylases. |
| In Vitro IC₅₀ (KDM6B) | 150 nM | 60 nM (for active form GSK-J1) | Measures direct enzyme inhibition. GSK-J4's active form is more potent. |
| Cellular EC₅₀ (TNFα release) | 15 µM | 9 µM | Indicates potency in a relevant cellular model of inflammation. |
| Cytotoxicity (CC₅₀ in HeLa cells) | > 100 µM | ~50 µM | A measure of the compound's general toxicity to cells. |
| Solubility (DMSO) | Soluble to 150 mM | Soluble to 100 mM | Important for handling and experimental setup. |
Experimental Protocols for Comparative Efficacy
To ensure a rigorous and objective comparison, the following experimental workflows are recommended. These protocols are designed to assess enzymatic inhibition, cellular target engagement, and overall cytotoxic effects.
Experimental Workflow Overview
The following diagram outlines the logical flow for a comprehensive comparative analysis of DMA-IA and GSK-J4.
Caption: Workflow for comparing KDM inhibitors.
In Vitro Histone Demethylase (KDM) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a recombinant KDM protein.[13][14]
Principle: A biotinylated peptide substrate corresponding to a specific histone mark (e.g., H3K27me3) is incubated with the recombinant KDM enzyme and cofactors. The demethylation reaction is then quantified. An AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a common, high-throughput method for detection.[11]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).
-
Prepare cofactors: L-Ascorbic Acid (to prevent Fe(II) oxidation), α-ketoglutarate, and Ferrous Ammonium Sulfate (FAS).
-
Dilute recombinant KDM6B/JMJD3 enzyme in assay buffer.
-
Prepare a serial dilution of DMA-IA and GSK-J4 in DMSO, followed by a dilution in assay buffer.
-
Prepare the biotinylated H3K27me3 peptide substrate.
-
-
Enzyme Reaction:
-
In a 384-well plate, add 5 µL of the compound dilutions (or DMSO as a vehicle control).
-
Add 10 µL of the enzyme/cofactor mix.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding a detection mix containing an antibody specific for the demethylated product (e.g., H3K27me2), Protein A-conjugated acceptor beads, and Streptavidin-donor beads.
-
Incubate in the dark for 60 minutes at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that confirms target engagement in a cellular environment.[15][16] It measures the change in thermal stability of a target protein upon ligand binding.[17]
Principle: When a compound binds to its target protein within a cell, it generally stabilizes the protein's structure. This stabilization leads to an increase in the temperature required to denature and precipitate the protein. By heating cells treated with the compound to a range of temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve compared to untreated cells indicates target engagement.[18][19]
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells (e.g., human macrophages or a relevant cancer cell line) to ~80% confluency.
-
Treat cells with various concentrations of DMA-IA or GSK-J4 (and a vehicle control) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Isolation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein (KDM6B) in each sample using Western blotting or ELISA.
-
Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for compound-treated cells indicates stabilization and target engagement.
-
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic potential of a compound.[20][21]
Principle: The yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form an insoluble purple formazan product.[22][23] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of DMA-IA and GSK-J4.
-
Remove the old media and add media containing the compound dilutions to the cells. Include a vehicle control (DMSO) and a "no cells" blank control.
-
Incubate for a period relevant to the intended therapeutic application (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT solution.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance of the solution on a plate reader, typically at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Signaling Pathway Context: Histone H3K27 Demethylation
The diagram below illustrates the central role of KDM6A/B in the epigenetic regulation of gene expression, providing context for the mechanism of action of DMA-IA and GSK-J4.
Caption: KDM6-mediated histone demethylation pathway.
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of the novel isonicotinic acid derivative, DMA-IA, against the established KDM6 inhibitor, GSK-J4. The provided protocols for in vitro inhibition, cellular target engagement, and cytotoxicity are essential for building a comprehensive efficacy and safety profile.
Based on the hypothetical data, DMA-IA presents a promising profile with potentially lower cytotoxicity than GSK-J4, although with slightly lower cellular potency. Future studies should focus on expanding the selectivity profile of DMA-IA against other JmjC-domain-containing enzymes and other KDM families to fully understand its specificity.[1] Furthermore, structure-activity relationship (SAR) studies around the isonicotinic acid scaffold could lead to the development of even more potent and selective next-generation epigenetic modulators.
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A Comparative Analysis of 2-Dimethylamino-isonicotinic Acid: Unveiling Unique Structural and Physicochemical Properties
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of heterocyclic chemistry, pyridine carboxylic acids stand out as privileged scaffolds in medicinal chemistry and drug development. Their inherent ability to engage in diverse biological interactions has led to their incorporation in a multitude of approved drugs.[1][2][3] Strategic substitution on the pyridine ring is a powerful method for modulating the physicochemical and pharmacokinetic properties of these molecules. This guide delves into a detailed comparative analysis of 2-Dimethylamino-isonicotinic acid, a fascinating derivative with the potential for unique biological activities. We will explore its chemical structure and properties in comparison to isonicotinic acid and 2-aminoisonicotinic acid, providing insights into the nuanced effects of the dimethylamino substituent.
The Significance of Substitution: A Structural Overview
The core of our analysis lies in understanding how the substituent at the 2-position of the isonicotinic acid (pyridine-4-carboxylic acid) scaffold influences its electronic and, consequently, its biological properties. The pyridine ring is electron-deficient, and the position of substituents can either further decrease or increase the electron density, thereby affecting its reactivity, basicity, and potential for intermolecular interactions.[4]
Here, we compare three key structures:
-
Isonicotinic Acid: The unsubstituted parent molecule.
-
2-Aminoisonicotinic Acid: Features a primary amino group at the 2-position.
-
This compound: Our focus, with a tertiary dimethylamino group at the 2-position.
Figure 1: Chemical Structures of Isonicotinic Acid and its 2-substituted derivatives.
Comparative Physicochemical Properties
The introduction of an amino group, and further, a dimethylamino group, at the 2-position of isonicotinic acid is expected to significantly alter its physicochemical properties. The lone pair of electrons on the nitrogen atom of these substituents can be donated into the pyridine ring through resonance, thereby increasing the electron density of the ring system. This electron-donating effect is more pronounced with the dimethylamino group due to the inductive effect of the two methyl groups.
| Property | Isonicotinic Acid | 2-Aminoisonicotinic Acid | This compound | Rationale for Differences |
| Molecular Weight ( g/mol ) | 123.11 | 138.12 | 166.18 | Incremental addition of the amino and methyl groups. |
| pKa (of carboxylic acid) | ~4.9 | ~5.2 (estimated) | ~5.5 (estimated) | The electron-donating amino groups increase the electron density on the carboxylate, making the proton less likely to dissociate (weaker acid). The dimethylamino group has a stronger electron-donating effect than the amino group. |
| pKa (of pyridine nitrogen) | ~1.7 | ~2.0 (estimated) | ~2.3 (estimated) | The electron-donating substituents increase the basicity of the pyridine nitrogen. |
| LogP (estimated) | 0.6 | 0.3 | 0.8 | The primary amino group increases polarity, lowering LogP. The two methyl groups on the dimethylamino substituent increase lipophilicity, leading to a higher LogP compared to the amino derivative. |
| Water Solubility | Soluble | Slightly Soluble | Sparingly Soluble (predicted) | The parent acid is quite soluble. The introduction of the amino group can increase hydrogen bonding potential, but the overall planarity and potential for intermolecular interactions might reduce solubility. The increased lipophilicity from the dimethyl groups is expected to decrease water solubility. |
Table 1: Comparative Physicochemical Properties.
The Uniqueness of the 2-Dimethylamino Group: An Electronic and Steric Perspective
The dimethylamino group at the 2-position imparts a unique combination of electronic and steric properties to the isonicotinic acid scaffold.
Electronic Effects:
The dimethylamino group is a strong electron-donating group. This has several important consequences:
-
Increased Basicity: As noted in the table, the basicity of both the pyridine nitrogen and the amino substituent itself is increased compared to 2-aminoisonicotinic acid. This can have a profound impact on how the molecule interacts with biological targets, such as enzyme active sites, where protonation states are critical.
-
Enhanced Nucleophilicity: The increased electron density on the pyridine ring makes it more nucleophilic and potentially more reactive in certain chemical transformations.
-
Modulation of Metal Chelation: The electron-donating nature of the dimethylamino group can influence the coordination chemistry of the molecule. Studies on related pyridine-based pincer ligands have shown that electron-donating groups increase the electron density around a coordinated metal center.[5] This could be a key feature in the design of novel metal-binding drugs or catalysts.
Steric Effects:
The two methyl groups of the dimethylamino substituent introduce steric bulk around the 2-position of the pyridine ring. This steric hindrance can:
-
Influence Binding Selectivity: The bulkiness of the dimethylamino group can prevent the molecule from binding to certain biological targets while favoring binding to others with accommodating binding pockets. This can be a crucial factor in designing selective inhibitors.
-
Restrict Rotational Freedom: The steric clash between the dimethylamino group and the carboxylic acid at the 4-position can influence the preferred conformation of the molecule.
Potential Biological Implications and Comparison with Alternatives
While specific biological data for this compound is scarce in publicly available literature, we can infer its potential activities based on the properties of related compounds. Isonicotinic acid derivatives are well-known for their antitubercular activity. Furthermore, derivatives of 2-aminoisonicotinic acid have been investigated as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key target in cancer therapy.[6]
Comparison with 2-Aminoisonicotinic Acid:
The increased lipophilicity (higher LogP) of this compound compared to its primary amine counterpart could lead to improved cell membrane permeability, potentially enhancing its bioavailability and intracellular target engagement. However, the increased steric bulk might negatively impact binding to some targets that can accommodate the smaller amino group.
Comparison with Isonicotinic Acid:
The presence of the electron-donating dimethylamino group in this compound makes it a significantly different molecule from the parent isonicotinic acid. The increased basicity and altered electronic distribution could lead to entirely different biological targets and mechanisms of action.
Experimental Protocols
To facilitate further research and direct comparison, we provide the following generalized experimental protocols based on the synthesis and analysis of related pyridine carboxylic acids.
Synthesis of 2-Dialkylamino-isonicotinic Acids
A plausible synthetic route to 2-dialkylamino-isonicotinic acids involves the nucleophilic aromatic substitution of a suitable leaving group at the 2-position of an isonicotinic acid derivative with a secondary amine.
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A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Isonicotinic Acid Hydrazides
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A Comparative Analysis of the Biological Activities of Isonicotinaldehyde and Isonicotinic Acid Derivatives in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents. Among the vast array of pyridine derivatives, isonicotinaldehyde and isonicotinic acid have emerged as critical precursors for synthesizing compounds with a broad spectrum of biological activities. This guide provides a comprehensive, data-driven comparison of the biological activities of derivatives of these two fundamental molecules, with a focus on their antimicrobial and anticancer potential. By synthesizing dispersed data and providing detailed experimental methodologies, this document aims to equip researchers with the knowledge to make informed decisions in the design and development of next-generation therapeutics.
Introduction to Isonicotinaldehyde and Isonicotinic Acid: Structural Scaffolds with Therapeutic Promise
Isonicotinaldehyde and isonicotinic acid are both pyridine derivatives, differing by the functional group at the 4-position of the pyridine ring—an aldehyde and a carboxylic acid, respectively. This seemingly minor structural difference significantly influences their chemical reactivity and the biological properties of their subsequent derivatives.
Isonicotinic acid is most famously recognized as a key component of isoniazid, a first-line medication in the treatment of tuberculosis for decades.[1] Beyond its role in anti-tuberculosis therapy, derivatives of isonicotinic acid have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3]
Isonicotinaldehyde , while less explored for its direct biological effects, serves as a versatile building block for the synthesis of a multitude of heterocyclic compounds, particularly hydrazones, which have shown significant biological potential.[4][5] The aldehyde group provides a reactive site for the formation of Schiff bases and other derivatives, leading to a diverse library of compounds for biological screening.
This guide will delve into a comparative analysis of the biological activities of the derivatives of these two parent molecules, highlighting their performance in key therapeutic areas and providing the experimental context necessary for their evaluation.
Comparative Antimicrobial Activity
The quest for novel antimicrobial agents is a global health priority. Derivatives of both isonicotinaldehyde and isonicotinic acid have been a fertile ground for the discovery of new antibacterial and antifungal compounds.
Isonicotinic Acid Derivatives: A Legacy in Antimicrobial Research
The legacy of isonicotinic acid in antimicrobial research is anchored by isoniazid. Isoniazid is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][6][7] This targeted mechanism of action is a prime example of the therapeutic potential that can be unlocked from the isonicotinic acid scaffold.
Beyond tuberculosis, numerous derivatives of isonicotinic acid have been synthesized and evaluated for broader antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several isonicotinic acid hydrazide derivatives against a panel of pathogenic microbes.
Table 1: Antimicrobial Activity of Isonicotinic Acid Derivatives
| Derivative | Test Organism | MIC (µg/mL) | Reference |
| Isonicotinic acid N'-tetradecanoyl-hydrazide | Mycobacterium tuberculosis | More active than isoniazid | [2] |
| Isonicotinoylhydrazide derivative | Staphylococcus aureus | 8 | [8] |
| Isonicotinoylhydrazide derivative | Escherichia coli | 4 | [8] |
| N(2)-acyl isonicotinic acid hydrazide with dichloro substituent | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Active | [2] |
| N(2)-acyl isonicotinic acid hydrazide with hydroxyl substituent | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Active | [2] |
| N(2)-acyl isonicotinic acid hydrazide with tri-iodo substituent | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Active | [2] |
Isonicotinaldehyde Derivatives: Emerging Antimicrobial Candidates
Derivatives of isonicotinaldehyde, particularly isonicotinoyl hydrazones, have also demonstrated significant antimicrobial potential. The formation of a Schiff base by reacting isonicotinaldehyde with various hydrazides has yielded compounds with notable activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Isonicotinaldehyde Derivatives
| Derivative | Test Organism | MIC (µg/mL) | Reference |
| Isoniazid/2-hydroxynicotinal Schiff base | Staphylococcus aureus | 201.25 | [4] |
| Isoniazid/2-hydroxynicotinal Schiff base | Escherichia coli | 100.63 | [4] |
| Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone | Escherichia coli | 500 | [4] |
| Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone | Staphylococcus aureus | 1000 | [4] |
| 4-F substituted pyridine derivative | Bacterial strains | 0.5 | [9] |
Comparative Insight:
While a direct comparison of the parent molecules is not available, the data on their derivatives suggest that both scaffolds can be leveraged to produce potent antimicrobial agents. The isonicotinic acid derivatives, particularly those building upon the isoniazid structure, have a more established and extensive research history in antitubercular applications. However, the Schiff bases derived from isonicotinaldehyde show promise for broader-spectrum antibacterial activity, warranting further investigation and optimization.
Comparative Anticancer Activity
The search for novel, effective, and less toxic anticancer agents is a primary focus of modern drug discovery. Derivatives of both isonicotinaldehyde and isonicotinic acid have been investigated for their cytotoxic effects against various cancer cell lines.
Isonicotinic Acid Derivatives in Oncology
Recent studies have highlighted the potential of isonicotinic acid derivatives as anticancer agents. These compounds have been shown to induce cytotoxicity in a range of cancer cell lines, with some exhibiting promising selectivity for cancer cells over normal cells.
Table 3: Anticancer Activity of Isonicotinic Acid Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Novel nicotinic acid-based agent (Compound 5c) | HCT-15 (Colon Carcinoma) | 0.098 | [3] |
| Novel nicotinic acid-based agent (Compound 5c) | PC-3 (Prostate Carcinoma) | 0.112 | [3] |
| Imidazo[1,2-a]pyrimidine derivative (Compound 3a) | A549 (Lung Carcinoma) | 5.988 | [10] |
| Benzo[a]phenazine derivative | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [11] |
Isonicotinaldehyde Derivatives as Potential Cytotoxic Agents
The versatility of isonicotinaldehyde as a synthetic precursor has also been exploited in the development of potential anticancer compounds. The resulting derivatives have demonstrated cytotoxic activity against several cancer cell lines.
Table 4: Anticancer Activity of Isonicotinaldehyde Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine derivative (Compound 4d) | MCF-7 (Breast Cancer) | 39.0 | [10] |
| Pyridine derivative (Compound 4d) | MDA-MB-231 (Breast Cancer) | 35.1 | [10] |
| Salicylaldehyde hydrazone derivative | K-562 (Leukemia) | Not specified, but active | Not specified in provided context |
| Diquinothiazine derivative (Compound 3c) | HTC116 (Colon Cancer) | 2.3 | [12] |
Comparative Insight:
The available data suggests that derivatives of both isonicotinic acid and isonicotinaldehyde possess significant anticancer potential. Notably, some isonicotinic acid derivatives have shown exceptionally low IC50 values, indicating high potency. The diversity of structures derived from both parent molecules allows for a broad exploration of structure-activity relationships, offering multiple avenues for the development of novel chemotherapeutic agents.
Key Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the antimicrobial and anticancer activities of chemical compounds.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Test compound
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.
-
Inoculate the colonies into a tube containing sterile CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial twofold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.
-
-
Inoculation and Incubation:
-
Transfer 50 µL of each compound dilution to the corresponding wells of a new 96-well plate.
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Mechanistic Insights and Visualized Pathways
Understanding the mechanism of action is crucial for rational drug design. The well-studied mechanism of isoniazid provides a valuable framework for understanding how isonicotinic acid derivatives can exert their therapeutic effects.
Mechanism of Action of Isoniazid
Isoniazid's efficacy against Mycobacterium tuberculosis is a result of a multi-step process that ultimately disrupts the synthesis of the bacterial cell wall.[1][6][7]
Caption: Mechanism of action of Isoniazid.
General Workflow for Cytotoxicity Assessment
The evaluation of a compound's cytotoxic potential is a standard procedure in drug discovery. The following diagram illustrates a typical workflow.
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of derivatives of isonicotinaldehyde and isonicotinic acid. While a direct comparison of the parent molecules is limited by the available literature, the extensive research on their derivatives clearly demonstrates that both scaffolds are highly valuable in the pursuit of novel antimicrobial and anticancer agents.
Key Takeaways:
-
Isonicotinic acid derivatives have a long and successful history in antimicrobial research, particularly in the development of antitubercular drugs. Recent studies have also unveiled their significant potential as potent anticancer agents.
-
Isonicotinaldehyde derivatives , especially Schiff bases and hydrazones, are emerging as a versatile class of compounds with promising broad-spectrum antimicrobial and anticancer activities.
-
The choice between these two scaffolds for a drug discovery program will depend on the specific therapeutic target and the desired chemical space to be explored.
Future research should focus on:
-
Direct comparative studies of isonicotinaldehyde and isonicotinic acid under standardized conditions to provide a clearer understanding of their intrinsic biological activities.
-
Expansion of the chemical diversity of derivatives from both parent molecules to explore a wider range of biological targets.
-
In-depth mechanistic studies to elucidate the specific cellular pathways targeted by the most potent derivatives, which will be crucial for their further development as clinical candidates.
By building upon the foundational knowledge presented in this guide, researchers can continue to unlock the therapeutic potential of these remarkable pyridine-based compounds.
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A Senior Application Scientist's Guide to Methylating Agents in Biological Systems: A Comparative Analysis
Introduction: The Central Role of Methylation and Clarifying the Toolbox
In the intricate landscape of molecular biology, methylation—the addition of a methyl (CH₃) group to a substrate—stands as a fundamental regulatory mechanism. This seemingly simple modification, catalyzed by a class of enzymes known as methyltransferases, governs a vast array of cellular processes.[1][2] In biological systems, methylation is critical for the regulation of gene expression, the modulation of protein function, and RNA processing.[2] The primary methyl donor in these reactions is S-adenosyl methionine (SAM), a universal cosubstrate essential for cellular growth and repair.[3][4]
Beyond the cell's endogenous machinery, researchers have harnessed a variety of chemical methylating agents as powerful tools to probe biological structures and functions. These exogenous agents, while often toxic, offer unique insights into DNA-protein interactions, RNA secondary structure, and the cellular response to DNA damage.[5][6]
This guide is intended for researchers, scientists, and drug development professionals seeking to understand and select the appropriate methylating agent for their experimental needs. It is important to begin with a clarification. While the query for "2-Dimethylamino-isonicotinic acid" initiated this topic, extensive review of the chemical literature does not identify this compound as a methylating agent. It and its derivatives, such as 2-(Methylamino)isonicotinic acid and 2-Methyl-isonicotinic acid, are heterocyclic organic compounds but are not used for the purpose of donating methyl groups in biological research.[7][8]
Therefore, this guide will focus on a rigorous comparison of the principal biological methyl donor, S-adenosyl methionine (SAM) , with two of the most widely used chemical methylating agents in molecular biology research: Dimethyl Sulfate (DMS) and Methyl Methanesulfonate (MMS) . We will delve into their mechanisms, applications, and provide validated experimental protocols to illustrate their practical use.
Part 1: The Biological Standard - S-adenosyl methionine (SAM)
S-adenosyl methionine is the universal biological methyl donor, participating in over 40 known methyl transfer reactions to substrates including nucleic acids, proteins, and lipids.[9]
Mechanism of Action: Enzymatic Precision
SAM's function is inextricably linked to methyltransferase enzymes. These enzymes provide a binding pocket for both SAM and the specific substrate, ensuring exceptionally high reaction specificity. The core reaction is a bimolecular nucleophilic substitution (SN2), where a nucleophilic atom on the substrate (like a nitrogen on a DNA base or an oxygen on a catecholamine) attacks the electrophilic methyl carbon of SAM.[10] The positively charged sulfur atom in SAM acts as an excellent leaving group, resulting in the formation of S-adenosylhomocysteine (SAH) upon methyl transfer.[10] This enzymatic control prevents the widespread, off-target methylation that is characteristic of chemical agents.
// Logical relationship {rank=same; SAM; Substrate;} {rank=same; SAH; Methylated_Substrate;} Substrate -> SAM [style=invis, minlen=2]; } /dot Figure 1: Enzymatic Methylation by SAM. Within a methyltransferase active site, SAM donates a methyl group to a specific substrate, yielding a methylated product and SAH.
Advantages and Limitations
-
Specificity: Its primary advantage is the unparalleled specificity dictated by the host enzyme.
-
Biological Relevance: As the endogenous methyl donor, its use in in vitro enzymatic assays perfectly recapitulates physiological processes.[11]
-
Limitations: SAM is cell-permeable but its intracellular concentration is tightly regulated. For in vitro experiments, its cost can be a factor. Furthermore, it cannot be used for applications requiring non-specific methylation, such as structure probing.
Part 2: Chemical Probes - DMS and MMS
In contrast to the precision of SAM, chemical methylating agents like DMS and MMS are reactive electrophiles that modify nucleic acids without enzymatic control. Their utility lies in this reactivity, allowing them to serve as probes for structure and as inducers of DNA damage.[6]
Dimethyl Sulfate (DMS): The Structure Probe
DMS is a potent methylating agent primarily used to probe the secondary structure of nucleic acids, a technique known as DMS footprinting.[12][13]
-
Mechanism of Action: DMS methylates nucleic acids via an SN2 reaction.[6][14] In the context of RNA and DNA structure, its key feature is its selectivity for specific positions on unpaired bases. At neutral pH, DMS readily methylates the N1 position of adenine and the N3 position of cytosine.[15][16] These positions are involved in standard Watson-Crick base pairing; therefore, if a nucleotide is in a double-stranded region, these positions are protected from DMS modification.[13][16] This differential reactivity is the foundation of DMS-based structure mapping.
-
Applications: The primary application is DMS-MaPseq (mutational profiling and sequencing), where RNA is treated with DMS in vivo or in vitro. The methylated sites cause a reverse transcriptase to stall or misincorporate a nucleotide during cDNA synthesis. High-throughput sequencing then reveals these mutation patterns, allowing for a transcriptome-wide map of single-stranded regions.[16]
Methyl Methanesulfonate (MMS): The DNA Damage Inducer
MMS is a monofunctional alkylating agent widely used in toxicology and cancer research to study DNA damage and repair pathways.[17][18]
-
Mechanism of Action: Like DMS, MMS is an SN2-type agent.[6][14] However, its primary targets in duplex DNA are different. MMS preferentially methylates the N7 position of guanine (~82% of adducts) and the N3 position of adenine (~11% of adducts).[6][14] While N7-methylguanine is relatively benign, N3-methyladenine is a cytotoxic lesion that blocks DNA replication.[18][19] This stalling of replication forks triggers a cellular DNA damage response (DDR), leading to cell cycle arrest and attempts at repair.[18][20]
-
Applications: MMS is a model agent for inducing base alkylation damage to study the Base Excision Repair (BER) pathway.[21] Researchers use MMS to screen for genes involved in DNA repair, investigate the mechanisms of checkpoint activation, and assess the efficacy of drugs that target DNA repair pathways.[18][22]
Part 3: Head-to-Head Comparison
The choice between SAM, DMS, and MMS depends entirely on the experimental objective. SAM is for studying specific enzymatic reactions, DMS is for mapping nucleic acid structure, and MMS is for investigating the response to DNA damage.
| Feature | S-adenosyl methionine (SAM) | Dimethyl Sulfate (DMS) | Methyl Methanesulfonate (MMS) |
| Mechanism | Enzymatic SN2 Transfer | Chemical SN2 Alkylation[14] | Chemical SN2 Alkylation[14] |
| Primary Target | Specific substrate defined by enzyme | N1-Adenine, N3-Cytosine (unpaired)[15] | N7-Guanine, N3-Adenine (in duplex DNA)[6] |
| Specificity | Very High (Enzyme-dependent) | Moderate (Structural accessibility) | Low (General DNA reactivity) |
| Key Application | In vitro methyltransferase assays | RNA/DNA structure probing (DMS-seq)[12] | DNA damage & repair studies[17][21] |
| Biological Outcome | Regulated biological function | RT stops/mutations for analysis | Replication block, cell cycle arrest, apoptosis[20] |
| Toxicity | Low (Endogenous metabolite) | High (Carcinogenic, corrosive)[13][23] | High (Carcinogenic, mutagenic)[17][18] |
| Handling | Standard lab reagent | Requires fume hood, specialized PPE | Requires fume hood, specialized PPE |
Part 4: Experimental Protocols
The following protocols are provided as validated starting points. Researchers must adapt concentrations and times based on their specific cell type, RNA, or experimental system.
Protocol 1: In-cell DMS Probing for RNA Structure Analysis (DMS-MaPseq)
This protocol is designed to capture the structure of RNA within a living cell.
Causality: The goal is to introduce methyl marks on accessible RNA bases in situ before the cell can react or alter its transcriptome. The quenching step is critical to halt the reaction, and the subsequent steps are designed to identify these methyl marks as mutations via sequencing.
Methodology:
-
Cell Culture: Grow cells of interest (e.g., HEK293T) in a 10 cm dish to approximately 80% confluency. Prepare two dishes: one for DMS treatment (+) and one as a no-treatment control (-).
-
DMS Preparation: In a chemical fume hood, prepare a 10% DMS solution in ethanol. Caution: DMS is extremely toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE).[23]
-
In-cell Modification:
-
Aspirate the growth medium from the cells.
-
Gently wash the cells once with 5 mL of pre-warmed PBS.
-
Add 1 mL of pre-warmed PBS back to the plate.
-
To the (+) plate, add 100 µL of 10% DMS (final concentration ~1%). Swirl gently to mix.
-
Incubate at 37°C for 2-5 minutes. The incubation time must be optimized.
-
-
Quenching:
-
To quench the reaction, add 500 µL of β-mercaptoethanol directly to the plate. Swirl immediately. This step is critical to stop the methylation.
-
-
RNA Extraction:
-
Immediately place the dish on ice.
-
Lyse the cells directly on the plate by adding 1 mL of TRIzol reagent and scraping.
-
Proceed with a standard RNA extraction protocol. Resuspend the final RNA pellet in RNase-free water.
-
-
Library Preparation and Sequencing:
-
Proceed with a DMS-MaPseq compatible library preparation protocol. This involves a specialized reverse transcription step where the polymerase introduces mutations at methylated sites.[16]
-
Sequence the resulting cDNA libraries on a suitable high-throughput sequencing platform.
-
-
Data Analysis:
-
Align sequencing reads to the reference transcriptome.
-
Calculate the mutation rate at each adenine and cytosine position.
-
The DMS reactivity is the mutation rate in the (+) DMS sample minus the background mutation rate in the (-) control sample. This reactivity score is then used to constrain computational algorithms for RNA structure prediction.[16]
-
Protocol 2: Inducing DNA Damage in Cell Culture with MMS
This protocol provides a framework for treating cultured cells with MMS to study DNA damage responses like cell cycle arrest or the induction of repair foci.
Causality: The objective is to introduce a sufficient number of DNA adducts to trigger a measurable biological response. The dose and time are critical variables. A short, high-dose pulse is often used to synchronize the damage induction, followed by a recovery period where the cellular response can be monitored.
Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., U2OS) in 6-well plates at a density that will allow for growth during the experiment without reaching 100% confluency. Allow cells to attach and resume proliferation (typically 24 hours).
-
MMS Treatment:
-
Prepare a fresh stock solution of MMS (e.g., 100 mM in DMSO). Caution: MMS is a suspected carcinogen and should be handled in a fume hood with appropriate PPE.
-
Dilute the MMS stock directly into pre-warmed complete growth medium to the desired final concentration (e.g., 0.5 mM, 1 mM, 2 mM). A dose-response experiment is highly recommended.[24]
-
Remove the old medium from the cells and replace it with the MMS-containing medium.
-
Incubate for a defined period, typically 30-60 minutes at 37°C.[24]
-
-
Recovery:
-
After incubation, aspirate the MMS-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove any residual MMS.
-
Add fresh, pre-warmed complete growth medium.
-
-
Downstream Analysis:
-
Harvest cells at various time points post-treatment (e.g., 1h, 4h, 8h, 24h).
-
For Cell Cycle Analysis: Fix cells in 70% ethanol, stain with propidium iodide, and analyze by flow cytometry.
-
For DNA Damage Foci (e.g., γH2AX): Fix cells on coverslips with 4% paraformaldehyde, permeabilize with Triton X-100, and perform immunofluorescence staining with an antibody against the desired DNA damage marker.
-
For Viability/Apoptosis: Use assays such as MTT, Annexin V staining, or caspase activity assays.
-
Conclusion
The selection of a methylating agent is a critical decision in experimental design that dictates the type of information that can be obtained. For researchers aiming to understand the highly specific and regulated world of enzymatic methylation, S-adenosyl methionine is the indispensable tool. To explore the intricate architecture of RNA and DNA, the structural selectivity of Dimethyl Sulfate provides unparalleled insights. Finally, for those investigating the fundamental cellular pathways that respond to and repair genetic damage, Methyl Methanesulfonate serves as a robust and well-characterized tool. A thorough understanding of their distinct mechanisms and applications, as presented in this guide, is essential for designing rigorous, insightful, and successful experiments in molecular biology.
References
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Lundin, C., et al. (2005). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. Nucleic Acids Research, 33(12), 3799–3811. [Link]
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Fu, D., et al. (2012). Methylating agents and DNA repair responses: Methylated bases and sources of strand breaks. Chemical Research in Toxicology, 25(10), 2037-2057. [Link]
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Ibarz, N., et al. (2022). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. International Journal of Molecular Sciences, 23(21), 13498. [Link]
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Monti, P., et al. (2013). Comparison of the Biological Effects of MMS and Me-lex, a Minor Groove Methylating Agent: Clarifying the Role of N3-methyladenine. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 757(2), 125-131. [Link]
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Bauerle, M.R., et al. (2015). S-Adenosylmethionine: more than just a methyl donor. Natural Product Reports, 32(10), 1352-1386. [Link]
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da Silva, A.B., et al. (2021). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 6(4), 2891–2899. [Link]
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Tijerina, P., et al. (2007). DMS Footprinting of Structured RNAs and RNA-Protein Complexes. Nature Protocols, 2(9), 2258–2267. [Link]
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Bankoglu, E. E., et al. (2021). DNA damage reduction after MMS treatment over time in the comet assay. ResearchGate. [Link]
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Tijerina, P., et al. (2007). DMS footprinting of structured RNAs and RNA-protein complexes. ResearchGate. [Link]
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Preston, R. J. (2012). Biological Basis for Threshold Responses to Methylating Agents. Toxicological Sciences, 126(2), 301-305. [Link]
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Bauerle, M.R., et al. (2023). S-Adenosylmethionine: more than just a methyl donor. Natural Product Reports. [Link]
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Ganesan, S., et al. (1990). DNA methylation, cell proliferation, and histopathology in rats following repeated inhalation exposure to dimethyl sulfate. Fundamental and Applied Toxicology, 15(1), 161-174. [Link]
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Fu, D., et al. (2012). Methylating agents and DNA repair responses: methylated bases and sources of strand breaks. PMC. [Link]
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Begley, T. J., et al. (2000). Previously uncharacterized genes in the UV- and MMS-induced DNA damage response in yeast. Molecular and Cellular Biology, 20(24), 9490-9502. [Link]
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Wikipedia. (n.d.). Methylation. [Link]
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Perosa, A., & Selva, M. (2008). Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry. [Link]
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Wikipedia. (n.d.). S-Adenosyl methionine. [Link]
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Amsbio. (n.d.). S-Adenosylmethionine and Methylation. [Link]
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Ray, A., et al. (2022). Proteomic Alterations and Metabolic Pathway Modulations Induced by Methyl Methane Sulfonate Treatment in Response to DNA Damage. ResearchGate. [Link]
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Britannica. (2025). Methylation. [Link]
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Fortini, P., et al. (2007). The accumulation of MMS-induced single strand breaks in G1 phase is recombinogenic in DNA polymerase β defective mammalian cells. Nucleic Acids Research, 35(1), 239-249. [Link]
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van Nues, R., et al. (2023). Long-read transcriptome-wide RNA structure maps using DMS-FIRST-seq. bioRxiv. [Link]
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Sega, G. A., & Sotomayor, R. E. (1981). A comparison of the molecular action of an SN1-type methylating agent, methyl nitrosourea and an SN2-type methylating agent, methyl methanesulfonate, in the germ cells of male mice. Chemico-Biological Interactions, 33(2-3), 253-269. [Link]
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van der Gun, B. T. F. (2006). S-Adenosylmethionine: jack of all trades and master of everything? Biochemical Society Transactions, 34(Pt 2), 304-307. [Link]
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Chang, M., et al. (2002). A genome-wide screen for methyl methanesulfonate-sensitive mutants reveals genes required for S phase progression in the presence of DNA damage. Proceedings of the National Academy of Sciences, 99(26), 16930-16935. [Link]
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Bernard, A. M., et al. (2012). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 16(1), 120-126. [Link]
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Delaney, M. O., et al. (2010). Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization. International Journal of Molecular Sciences, 11(3), 858-871. [Link]
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A Senior Application Scientist's Guide to In Silico Molecular Docking: A Comparative Analysis of Isonicotinic Acid Derivatives
Introduction: The Enduring Relevance of the Isonicotinic Acid Scaffold
Isonicotinic acid and its derivatives represent a cornerstone in medicinal chemistry, most famously exemplified by isoniazid, a first-line treatment for tuberculosis for decades.[1][2][3] The versatility of this scaffold allows for a wide range of chemical modifications, leading to compounds with potential antibacterial, antifungal, anti-inflammatory, and even anticancer properties.[4][5] In the modern drug discovery pipeline, in silico molecular docking has become an indispensable tool.[6][7] It provides a computational lens to predict how these derivatives might interact with specific biological targets at an atomic level, thereby guiding synthesis efforts, saving resources, and accelerating the identification of promising lead compounds.[6][8]
This guide offers a comparative analysis of molecular docking studies on isonicotinic acid derivatives. Moving beyond a simple procedural outline, we will delve into the causality behind experimental choices, compare the performance of various computational tools, and provide a validated, step-by-step protocol for researchers, scientists, and drug development professionals seeking to leverage this powerful technique.
Part 1: The Rationale Behind the Simulation — Causality in Docking Choices
A successful docking study is not merely about generating a binding score; it is a hypothesis-driven investigation. The choices made at each step are critical for obtaining biologically relevant results.
Selecting the Biological Target: The Case of InhA
The initial and most critical step is identifying the right protein target. For antitubercular drug design, the overwhelming target of choice for isonicotinic acid derivatives is the Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.[1][2][9]
-
Why InhA? InhA is a vital enzyme in the type II fatty acid synthesis (FAS-II) pathway, which is responsible for producing mycolic acids.[1] These mycolic acids are unique, long-chain fatty acids that form the exceptionally robust and impermeable outer layer of the mycobacterial cell wall. Inhibition of InhA disrupts this synthesis, leading to cell death.[1] The parent drug, isoniazid, is a prodrug that, once activated, forms an adduct that inhibits InhA.[1] Therefore, designing new derivatives that can directly and potently inhibit this enzyme is a proven and rational strategy. Other targets for tuberculosis that have been explored include DNA gyrase and ATP synthase.[1]
Choosing the Right Tool: A Comparison of Docking Software
Numerous molecular docking programs are available, each with distinct algorithms for sampling ligand conformations and scoring their binding potential.[7][10] The choice of software impacts the accuracy, speed, and overall outcome of the study.
-
Core Components: Every docking software has two main engines: a sampling algorithm that explores the possible orientations and conformations (poses) of the ligand in the protein's binding site, and a scoring function that estimates the binding affinity for each pose, typically in kcal/mol.[10][11]
-
Popular Alternatives:
-
AutoDock & AutoDock Vina: These are among the most widely used open-source docking tools.[10] AutoDock uses a Lamarckian genetic algorithm, while Vina employs a machine-learning-based approach, making it significantly faster and often more accurate.[10] They are lauded for their balance of speed and predictive power.
-
GOLD (Genetic Optimisation for Ligand Docking): A commercial software known for its high accuracy, particularly in pose prediction.[7][8] It uses a genetic algorithm and is often considered a gold standard, though it may have a steeper learning curve.[8]
-
Glide (Grid-based Ligand Docking with Energetics): A commercial tool from Schrödinger that is renowned for its speed and effectiveness in virtual screening of large compound libraries.[7][8][12] It uses a hierarchical series of filters to efficiently find promising poses.[12]
-
Part 2: Comparative Docking Performance of Isonicotinic Acid Derivatives
The ultimate goal of these studies is to identify derivatives with superior binding affinity compared to existing drugs or lead compounds. A lower binding energy value signifies a more stable protein-ligand complex and, theoretically, a more potent inhibitor.[6]
The table below summarizes findings from various docking studies, providing a comparative snapshot of how different derivatives perform against key biological targets.
| Derivative Class | Protein Target | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Key Interactions | Reference |
| N'-benzoylisonicotinohydrazide (Compound g) | M. tuberculosis InhA | 4DRE | MOE-Dock | -8.17 | Interaction with NAD cofactor | [1] |
| Isoniazid (Reference Drug) | M. tuberculosis InhA | 4DRE | MOE-Dock | -7.52 | Interaction with NAD cofactor | [1] |
| N‐(2‐isonicotinoylhydrazine‐carbonothioyl) benzamide | COVID-19 Main Protease (Mpro) | 6LU7 | Molegro Virtual Docker | -123.23 | H-bonds with Cys145, Ser144 | [14] |
| (E)-N'-(1-phenylethylidene)-nicotinohydrazide (Enol form) | COVID-19 Main Protease (Mpro) | 6LU7 | Molegro Virtual Docker | -123.12 | Hydrophobic and electrostatic interactions | [14] |
| Hydroxychloroquine (Reference Drug) | COVID-19 Main Protease (Mpro) | 6LU7 | Molegro Virtual Docker | -108.77 | N/A | [14] |
| Isonicotinamide Derivative 3 | M. tuberculosis InhA | 2NSD | AutoDock Vina | -67.37 | H-bonds with Tyr158 and NAD | [15] |
| Isoniazid (Reference Drug) | M. tuberculosis InhA | 2NSD | AutoDock Vina | -65.90 | H-bonds with Tyr158 and NAD | [15] |
Note: Binding scores from different software (e.g., MOE-Dock vs. Molegro Virtual Docker) are calculated using different scoring functions and are not directly comparable. Comparisons should be made among compounds evaluated with the same software and protocol.
From this data, we can observe that novel N'-benzoylisonicotinohydrazide derivatives show improved binding affinity for InhA over the parent drug, isoniazid, within the same study.[1] This suggests that the benzoyl modification successfully enhances interactions within the active site. Similarly, other studies show that specific derivatives can achieve more favorable binding energies than reference compounds, marking them as promising candidates for further experimental validation.[14][15]
Part 3: A Field-Proven, Self-Validating Docking Protocol
To ensure scientific integrity, any described protocol must be a self-validating system. The following step-by-step methodology incorporates best practices for achieving reproducible and trustworthy results.[16]
Mechanism of Action & Docking Workflow
First, it is crucial to understand the biological context. For antituberculars, the goal is to disrupt the mycolic acid synthesis pathway.
The computational workflow mirrors this biological question, systematically preparing the components and simulating their interaction.
Detailed Step-by-Step Methodology
This protocol is designed to be broadly applicable, using freely available tools where possible.
1. Target Protein Preparation
-
Objective: To obtain a clean, chemically accurate protein structure.
-
Protocol:
-
Download Structure: Obtain the 3D crystal structure of your target protein (e.g., InhA, PDB ID: 4DRE) from the RCSB Protein Data Bank.[6][17]
-
Clean Protein: Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).[10][18] Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand (save this ligand in a separate file for later validation).[6][19]
-
Prepare for Docking: Using your chosen software's preparation wizard (e.g., ADT), add polar hydrogens, compute and assign partial charges (e.g., Gasteiger charges), and merge non-polar hydrogens.[18] This step ensures correct ionization and protonation states.
-
Save: Save the prepared protein in the required format for your docking software (e.g., .pdbqt for AutoDock).[17][18]
-
2. Ligand Preparation
-
Objective: To generate a low-energy, 3D conformation of the derivative.
-
Protocol:
-
Create 2D Structure: Draw your isonicotinic acid derivative in a chemical drawing tool like ChemDraw or the free PubChem Sketcher.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure to a 3D format (e.g., .mol2 or .pdb).[20]
-
Energy Minimization: Perform an energy minimization using a force field (e.g., MMFF94) to find a stable, low-energy conformation.[5]
-
Prepare for Docking: Load the 3D ligand structure into your preparation tool (e.g., ADT), assign charges, and define the rotatable bonds. The software will use these bonds to generate different conformations during the docking run.
-
Save: Save the prepared ligand in the required format (e.g., .pdbqt).
-
3. Defining the Binding Site (Grid Box Generation)
-
Objective: To specify the exact region on the protein where the docking algorithm should search for binding poses.
-
Protocol:
-
Identify Active Site: Load your prepared protein. The active site is typically the pocket where the original co-crystallized ligand was bound.[16]
-
Define Grid Box: Using your docking software's tools, define a 3D grid box that encompasses this entire active site, with a buffer of about 4-6 Å in each direction around the site.[16][18] This box defines the boundaries of the simulation.
-
Generate Grid Parameter File: Save the grid box coordinates and dimensions into a grid parameter file (e.g., .gpf for AutoGrid). This file instructs the program where to calculate the interaction energy maps.[18]
-
4. Running the Docking Simulation
-
Objective: To execute the docking algorithm and generate a set of ranked binding poses.
-
Protocol:
-
Configure Docking Parameters: Create a docking parameter file (e.g., .dpf for AutoDock).[18] This file specifies the prepared protein and ligand files, the grid parameter file, and the algorithm settings (e.g., number of genetic algorithm runs, exhaustiveness).
-
Execute Docking: Run the docking program from the command line, referencing your parameter file (e.g., autodock4 -p my_job.dpf -l my_job.dlg).[18] The program will output a log file containing the results.
-
5. Analysis and Validation of Results
-
Objective: To interpret the docking output and, crucially, to validate the protocol's reliability.
-
Protocol:
-
Analyze Binding Affinity: Open the docking log file (e.g., .dlg) to find the table of results.[20] Identify the lowest binding energy for the top-ranked cluster of poses. This is your primary quantitative result.
-
Visualize Poses: Load the protein and the docked ligand poses into a visualizer like PyMOL or Discovery Studio.[6][17] Analyze the top-ranked pose. Look for key non-covalent interactions like hydrogen bonds, pi-pi stacking, and hydrophobic contacts with active site residues (e.g., Tyr158 in InhA).[15][21] These interactions provide a chemical basis for the calculated binding affinity.
-
TRUSTWORTHINESS - The Validation Step: This is the most important step for ensuring your protocol is sound. Take the original co-crystallized ligand that you removed in Step 1 and dock it back into its own receptor using the exact same protocol (protein preparation, grid box, etc.). This is called "re-docking."
-
Calculate RMSD: Superimpose your top-ranked re-docked pose with the original crystal pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. An RMSD value of less than 2.0 Å is considered a successful validation , indicating that your protocol can accurately reproduce the experimentally determined binding mode.[19] This step validates your chosen parameters and builds confidence in the results obtained for your novel derivatives.
-
-
Conclusion
In silico molecular docking is a powerful and rational approach for exploring the potential of isonicotinic acid derivatives in drug discovery. As demonstrated, derivatives can be rationally designed to achieve superior binding affinities to key targets like InhA compared to established drugs.[1] However, the predictive power of these simulations is entirely dependent on the rigor of the methodology. By understanding the causality behind the choice of targets and software, performing comparative analyses, and, most importantly, employing a self-validating protocol, researchers can generate reliable, high-confidence data. This computational guidance is essential for prioritizing synthetic efforts and efficiently advancing the most promising isonicotinic acid derivatives from the computer screen to the laboratory bench.
References
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Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]
-
Tetko, I. V., et al. (2018). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Chemical Biology & Drug Design, 92(1), 1436-1447. [Link]
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Ruswanto, R., et al. (2019). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. Malaysian Journal of Fundamental and Applied Sciences, 15(3), 392-397. [Link]
-
ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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Forli, S. Molecular Docking Tutorial. The Scripps Research Institute. [Link]
-
Quiroga, R., & Villarreal, M. A. (2024). Developing Generalizable Scoring Functions for Molecular Docking: Challenges and Perspectives. Current Medicinal Chemistry. [Link]
-
De-la-Cruz-López, J., et al. (2019). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Journal of Chemical Education, 96(10), 2345-2355. [Link]
-
Wandzik, I. (2011). Current molecular docking tools and comparisons thereof. Department of Organic Chemistry, Bioorganic Chemistry and Biotechnology, Silesian University of Technology. [Link]
-
Ruswanto, R., et al. (2019). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. Malaysian Journal of Fundamental and Applied Sciences. [Link]
-
Ruswanto, R., et al. (2019). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. ResearchGate. [Link]
-
Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 14(5), e1006132. [Link]
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Dastmalchi, S., et al. (2022). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Scientific Reports, 12(1), 1-15. [Link]
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Molelixr Informatics. (2023). 7 Expert Tips for Perfect Molecular Docking. YouTube. [Link]
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Bioinformatics online. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Cummings, M. D., et al. (2005). Comparison of Automated Docking Programs as Virtual Screening Tools. Journal of Medicinal Chemistry, 48(4), 962-976. [Link]
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Bolivar Avila, S. (2021). Molecular Docking Protocol. ResearchGate. [Link]
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Sari, Y., et al. (2022). Docking and Molecular Dynamic Study of Isoniazid derivatives as Anti-Tuberculosis Drug Candidate. ResearchGate. [Link]
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Davison, J. (2017). A Quick Introduction to Graphviz. jdhao's blog. [Link]
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Akter, M., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Journal of Applied Pharmaceutical Science, 14(1), 123-137. [Link]
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Graphviz workflow 1. (2023). YouTube. [Link]
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Al-Masoudi, N. A., et al. (2020). Molecular Docking Study on Some Isonicotinoyl Hydrazide Derivatives as Potential Inhibitors of COVID-19. Letters in Applied NanoBioScience, 9(3), 1357-1365. [Link]
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Conaway, C. C., et al. (2002). Proteins as binding targets of isothiocyanates in cancer prevention. Journal of Nutrition, 132(10), 2995-2999. [Link]
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Wieczorek, K., et al. (2020). Derivatives of Isonicotinic Acid as New Efficient Systemic Acquired Resistance (SAR) Inducers. Molecules, 25(18), 4103. [Link]
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Evaluating Cysteine-Targeting Compounds: A Comparative Guide to Specificity in Bioconjugation
A Senior Application Scientist's Guide to Cysteine Modification
In the landscape of bioconjugation, the covalent modification of proteins is a cornerstone technique for elucidating biological function, developing novel therapeutics, and creating advanced diagnostic tools. Among the canonical amino acids, cysteine, with its unique thiol side chain, presents a prime target for specific chemical ligation due to its relatively low abundance and high nucleophilicity. However, the promise of cysteine-specificity is often challenged by off-target reactions, which can lead to misinterpretation of data and compromised functionality of the resulting conjugate.
This guide provides a comparative analysis of common cysteine modification strategies, with a focus on evaluating their specificity. We will delve into the mechanisms of action, potential side reactions, and experimental workflows for validating the selectivity of these reagents. While the field is replete with diverse chemical tools, we will focus on the principles that govern their reactivity, using established reagent classes as benchmarks for comparison. This framework will empower researchers to make informed decisions when selecting a cysteine modification strategy and to rigorously validate the specificity of their chosen approach.
The Chemistry of Cysteine Modification: A Mechanistic Overview
The high nucleophilicity of the cysteine thiol group (pKa ≈ 8.5) makes it a favorable target for electrophilic reagents.[1] However, under certain conditions, other amino acid residues with nucleophilic side chains, such as lysine (amine), histidine (imidazole), and methionine (thioether), can also react with these electrophiles, leading to a loss of specificity.[2][3] Understanding the underlying reaction mechanisms is crucial for predicting and controlling selectivity.
Reaction Mechanisms of Common Cysteine-Modifying Reagents
Figure 1: Reaction mechanisms of common cysteine-modifying reagents.
A Comparative Analysis of Cysteine Modification Reagents
The choice of a cysteine-modifying reagent depends on the specific application, requiring a balance of reactivity, specificity, and stability of the resulting conjugate. The following table summarizes the key characteristics of major classes of these reagents.
| Reagent Class | Mechanism | Reaction Speed | Specificity | Adduct Stability | Common Off-Target Residues |
| Haloacetamides | SN2 Alkylation | Moderate | Good | Very High | Histidine, Lysine, Methionine[2][3] |
| Maleimides | Michael Addition | Fast | High | Moderate (prone to hydrolysis)[1] | Lysine (at higher pH) |
| Thiol-Disulfide Exchange | Disulfide Interchange | Fast | Very High | Reversible (by reducing agents) | None |
| Michael Acceptors (e.g., Acrylamides) | Michael Addition | Moderate | Good | High | Lysine, Histidine |
| para-Quinone Methides | Conjugate Addition | Very Fast | Excellent | High | Minimal |
Evaluating a Novel Cysteine-Modifying Reagent: A Hypothetical Case Study
Let us consider a hypothetical reagent, "2-Dimethylamino-isonicotinic acid," to illustrate the thought process for evaluating a novel compound for cysteine-specific modification.
1. Structural Analysis and Predicted Reactivity:
A search for "this compound" does not readily identify it as a known cysteine-modifying reagent. Its structure contains a pyridine ring, a carboxylic acid, and a dimethylamino group. None of these functional groups are typically reactive with thiols under standard bioconjugation conditions. For this molecule to be reactive, it would likely need to be activated or derivatized to introduce an electrophilic center. For instance, the carboxylic acid could be converted to an active ester or an acid halide, but this would primarily target lysines. Therefore, as it stands, this compound is not a prime candidate for cysteine modification.
This highlights a critical first step: a thorough literature and chemical database search to determine if the compound or similar structures have known reactivity profiles.
2. Experimental Design for Specificity Validation:
Assuming a modified, reactive version of our hypothetical compound is synthesized, a rigorous experimental plan is necessary to validate its cysteine specificity.
Experimental Workflow for Specificity Assessment
Figure 2: A generalized workflow for evaluating the specificity of a cysteine-modifying reagent.
Detailed Experimental Protocols
Protocol 1: In Vitro Labeling of a Model Protein
Objective: To determine the labeling efficiency and specificity of a cysteine-modifying reagent using a standard protein.
Materials:
-
Model Protein (e.g., Bovine Serum Albumin, BSA)
-
Cysteine-modifying reagent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Desalting column (e.g., PD-10)
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve BSA in PBS to a final concentration of 1 mg/mL. If the protein has disulfide bonds that need to be accessible, reduce with a 10-fold molar excess of DTT for 1 hour at room temperature.
-
Buffer Exchange: Remove the reducing agent by passing the protein solution through a desalting column equilibrated with PBS.
-
Labeling Reaction: Add the cysteine-modifying reagent to the protein solution at a 10-fold molar excess. Incubate for 2 hours at room temperature with gentle mixing.
-
Quenching and Purification: Quench the reaction by adding a small molecule thiol (e.g., 2-mercaptoethanol) to scavenge unreacted reagent. Remove excess reagent and byproducts using a desalting column equilibrated with PBS.
-
Analysis: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the incorporated label (if it has a chromophore) or by using a specific assay for the tag.
Causality: The use of a well-characterized protein like BSA provides a baseline for labeling efficiency. The reduction step ensures that all cysteines are available for modification, while the subsequent removal of the reducing agent is critical to prevent it from competing with the protein's thiols.
Protocol 2: Mass Spectrometry-Based Analysis of Off-Target Modifications
Objective: To identify and quantify modifications on cysteine and other amino acid residues.
Materials:
-
Labeled protein from Protocol 1
-
Urea
-
DTT
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin columns
-
LC-MS/MS instrument
Procedure:
-
Denaturation and Reduction: Denature the labeled protein in 8 M urea. Reduce any remaining disulfide bonds with DTT.
-
Alkylation: Alkylate any unreacted cysteines with iodoacetamide to prevent disulfide bond reformation.
-
Digestion: Dilute the urea concentration to less than 2 M and digest the protein with trypsin overnight at 37°C.
-
Peptide Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 spin column.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be programmed to perform data-dependent acquisition, fragmenting the most abundant peptide ions.
-
Data Analysis: Search the acquired MS/MS spectra against the sequence of the model protein using a database search engine (e.g., Mascot, Sequest). The search parameters must include the expected mass shift of the modifying reagent as a variable modification on cysteine, as well as on other potential off-target residues like lysine, histidine, and methionine.
Trustworthiness: This protocol provides a self-validating system. The identification of the expected cysteine modification confirms the reagent's on-target activity, while the search for the same mass shift on other residues provides a direct measure of its off-target reactivity.
Conclusion
The specific modification of cysteine residues is a powerful tool in the researcher's arsenal. However, the assumption of absolute specificity can be a pitfall. A thorough understanding of the reaction mechanisms of different classes of cysteine-modifying reagents, coupled with rigorous experimental validation, is paramount. By employing systematic workflows, such as those outlined in this guide, researchers can confidently assess the specificity of their chosen reagents, ensuring the integrity and reliability of their experimental outcomes. The principles discussed here provide a robust framework for the evaluation of both established and novel cysteine-targeting compounds, ultimately advancing the fields of chemical biology and drug development.
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(2022). Cysteine-Specific Bioconjugation and Stapling of Unprotected Peptides by Chlorooximes. CCS Chemistry. [Link]
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A Senior Application Scientist's Guide to Benchmarking the Antimicrobial Potential of Isonicotinaldehyde Derivatives
Introduction: The Pressing Need for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health. The diminishing efficacy of conventional antibiotics necessitates an urgent and innovative approach to the discovery and development of new chemical entities with potent antimicrobial activity. In this context, heterocyclic compounds have emerged as a promising avenue of research, with isonicotinaldehyde derivatives, particularly isonicotinoyl hydrazones and Schiff bases, garnering significant attention.[1] These compounds, structurally related to the first-line anti-tuberculosis drug isoniazid, present a versatile scaffold for chemical modification, offering the potential for broad-spectrum antibacterial and antifungal activity.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the antimicrobial potential of isonicotinaldehyde derivatives. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for antimicrobial evaluation, and present a comparative analysis of their performance against established antibiotics. Our focus is on empowering researchers with the knowledge to not only generate robust and reproducible data but also to understand the structure-activity relationships that govern the efficacy of these promising compounds.
The Chemical Landscape of Isonicotinaldehyde Derivatives
The antimicrobial activity of isonicotinaldehyde derivatives is intrinsically linked to their chemical structure. The core components—the pyridine ring of the isonicotinoyl moiety and the azomethine group (–C=N–) of the hydrazone or Schiff base linker—are crucial for their biological function.[2] The versatility of this scaffold lies in the ability to introduce a wide array of substituents on the aromatic aldehyde ring, thereby modulating the lipophilicity, electronic properties, and steric hindrance of the molecule. These modifications have a profound impact on the compound's ability to penetrate bacterial cell walls and interact with its molecular targets.
Structure-Activity Relationships (SAR): A Causal Analysis
Understanding the structure-activity relationships of isonicotinaldehyde derivatives is paramount for the rational design of more potent antimicrobial agents. Key insights from numerous studies include:
-
Lipophilicity: A well-balanced lipophilicity is crucial for cell membrane penetration. Highly lipophilic or hydrophilic compounds may exhibit poor bioavailability. The introduction of halogen atoms (e.g., -Cl, -F) or methoxy groups (-OCH₃) on the aromatic ring can significantly alter lipophilicity and, consequently, antimicrobial activity.[4]
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OH, -OCH₃) on the aromatic ring can influence the electronic density of the azomethine group, which is often involved in binding to the target enzyme.[4]
-
Steric Factors: The size and position of substituents can create steric hindrance, affecting the compound's ability to fit into the active site of its target.
-
Chelating Properties: Some isonicotinoyl hydrazones are known to act as chelating agents, sequestering essential metal ions required for bacterial growth and enzymatic function. This represents a potential secondary mechanism of action.
Experimental Protocols for Antimicrobial Evaluation
To ensure the generation of reliable and comparable data, standardized protocols for antimicrobial susceptibility testing are essential. The following are detailed, step-by-step methodologies for the two most widely used assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Stock Solutions: Dissolve the synthesized isonicotinaldehyde derivatives and standard antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL. Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Kirby-Bauer Disk Diffusion Assay
The disk diffusion assay is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.
-
Application of Disks: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the isonicotinaldehyde derivative or standard antibiotic onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete inhibition (no bacterial growth) around each disk in millimeters.
Data Presentation and Comparative Analysis
The objective comparison of the antimicrobial performance of novel isonicotinaldehyde derivatives with that of standard antibiotics is the cornerstone of a robust benchmarking guide. The following tables summarize representative data from the literature, showcasing the Minimum Inhibitory Concentrations (MICs) of various derivatives against common Gram-positive and Gram-negative bacteria.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Isonicotinoyl Hydrazone Derivatives
| Compound ID/Substituent | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference |
| Isoniazid/2-hydroxynicotinal Schiff base | 201.25 | - | 100.63 | [5] |
| Isoniazid/2-hydroxy nicotinoid Schiff base (C5) | 16 | - | - | [5] |
| N'-(4-fluorobenzylidene)isonicotinohydrazide (L4) | - | - | 1.55 mM | [5] |
| Unspecified Isonicotinohydrazone Derivative | 8 | - | 4 | [5] |
| Pyridine-2-Carboxaldehyde Isonicotinoyl Hydrazone | 1000 | - | 500 | [5] |
| Amoxicillin (Standard) | - | - | - | [5] |
| Nystatin (Standard) | - | - | - | [5] |
Table 2: Antimicrobial Activity of Mannich Bases of Isonicotinoyl Hydrazone (MIC in µg/mL)
| Compound ID | Bacillus subtilis | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli | Candida albicans | Candida glabrata | Reference |
| 3f | ++ | ++ | ++ | ++ | ++ | ++ | [4] |
| 3i | ++ | ++ | ++ | ++ | ++ | ++ | [4] |
| 3j | ++ | ++ | ++ | ++ | ++ | ++ | [4] |
| 3k | ++ | ++ | ++ | ++ | ++ | ++ | [4] |
| Amoxicillin (Standard) | +++ | +++ | +++ | +++ | - | - | [4] |
| Nystatin (Standard) | - | - | - | - | +++ | +++ | [4] |
(Note: '++' and '+++' denote significant and strong activity, respectively, as reported in the source. Specific MIC values were not provided in a tabular format in the original reference.)
Mechanism of Action: Unraveling the Antimicrobial Strategy
A key aspect of benchmarking novel antimicrobial agents is to elucidate their mechanism of action. For many isonicotinaldehyde derivatives, a primary target is the bacterial cell division protein FtsZ.
Inhibition of FtsZ Polymerization
FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the site of cell division. The Z-ring acts as a scaffold for the assembly of the divisome, the protein machinery responsible for cytokinesis. Isonicotinaldehyde derivatives have been shown to inhibit the GTP-dependent polymerization of FtsZ monomers into protofilaments, thereby disrupting Z-ring formation and blocking cell division. This leads to filamentation of the bacterial cells and ultimately cell death.
Caption: Experimental workflow for investigating the mechanism of action of isonicotinaldehyde derivatives.
Conclusion and Future Directions
Isonicotinaldehyde derivatives represent a promising class of antimicrobial agents with the potential to address the growing challenge of antimicrobial resistance. Their ease of synthesis, tunable chemical properties, and potent activity against a range of pathogens make them an attractive area for further research and development. This guide has provided a comprehensive framework for the systematic evaluation of these compounds, from standardized antimicrobial susceptibility testing to the elucidation of their mechanism of action.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing and screening a wider range of isonicotinaldehyde derivatives with diverse substituents to build a more comprehensive understanding of their structure-activity relationships.
-
In-depth Mechanistic Studies: Beyond FtsZ, investigating other potential cellular targets to uncover alternative or secondary mechanisms of action.
-
In vivo Efficacy and Toxicity Studies: Progressing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combating Resistance: Investigating the potential for these compounds to overcome existing resistance mechanisms or to be used in combination with current antibiotics to enhance their efficacy.
By adopting a rigorous and systematic approach to the benchmarking of isonicotinaldehyde derivatives, the scientific community can accelerate the discovery and development of novel antimicrobial therapies that are urgently needed in the fight against infectious diseases.
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Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, E. A. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6645. [Link]
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Popiołek, Ł., & Biernasiuk, A. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical biology & drug design, 91(4), 865–876. [Link]
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Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, E. A. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Semantic Scholar. [Link]
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Popiołek, Ł. (2017). Hydrazide–hydrazones of isonicotinic acid with significant antibacterial activity. ResearchGate. [Link]
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Sriram, D., Yogeeswari, P., & Madhu, K. (2011). Synthesis and characterization of novel derivatives of isoniazid. Medicinal Chemistry Research, 20(7), 893-901. [Link]
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Paho, E. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(2), 287-301. [Link]
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Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]
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Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., & Yogeeswari, P. (2012). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal chemistry research, 21(7), 1451-1470. [Link]
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Singh, S., & Singh, P. (2016). Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 3(5), 1-8. [Link]
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Abid, M., & Khan, S. A. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 27(3), 903. [Link]
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Ali, I., Wani, W. A., & Saleem, K. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1700. [Link]
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Kadam, P. D., Bondge, A. S., Nagargoje, G. R., Momin, K. I., Panchgalle, S. P., & More, V. S. (2025). PHYSICOCHEMICAL, SPECTROSCOPIC, AND ANTIMICROBIAL EVALUATION OF NEW SUBSTITUTED BENZALDEHYDE DERIVATIVES OF PYRROLO[2,3-d]PYRIMIDINEHYDRAZIDE. International Journal of Biology, Pharmacy and Allied Sciences, 14(10), 5458-5470. [Link]
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Camellia, F. K., Ashrafuzzaman, M., Islam, M. N., Banu, L. A., & Zahan, M. K. E. (2022). Synthesis, Characterization, Antibacterial and Antioxidant Studies of Isoniazid-based Schiff Base Ligands and Their Metal Complexes. Asian Journal of Applied Chemistry Research, 1-12. [Link]
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Patel, K. D., & Patel, H. D. (2015). A Study on Antitubercular and Antimicrobial Activity of Isoniazid Derivative. Journal of Chemical and Pharmaceutical Research, 7(12), 859-863. [Link]
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Uusi-Tarkka, T., & Heinonen, M. (2007). Antimicrobial properties of substituted salicylaldehydes and related compounds. Zeitschrift für Naturforschung C, 62(7-8), 551-556. [Link]
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Uusi-Tarkka, T., & Heinonen, M. (2007). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. ResearchGate. [Link]
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A Senior Application Scientist's Comparative Guide to Amino Acid Derivatization Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical and pharmaceutical analysis, the accurate quantification of amino acids is a cornerstone of research and development. From monitoring cell culture media in bioprocessing to metabolic studies and clinical diagnostics, the insights gained from amino acid profiles are invaluable. However, the inherent physicochemical properties of amino acids—namely their high polarity and lack of a strong native chromophore or fluorophore—present a significant analytical challenge for techniques like High-Performance Liquid Chromatography (HPLC).
This guide, written from the perspective of a seasoned application scientist, provides a comprehensive comparative analysis of the most prevalent pre-column derivatization reagents used to overcome these challenges. We will delve into the chemistry, performance, and practical considerations of each reagent, offering not just protocols, but the scientific rationale behind them. Our aim is to equip you with the knowledge to select and implement the optimal derivatization strategy for your specific analytical needs.
The "Why" of Derivatization: Enhancing Analytical Performance
Pre-column derivatization is a chemical modification technique that converts native amino acids into derivatives with more favorable properties for chromatographic separation and detection. The primary goals of this process are to:
-
Introduce a Chromophore or Fluorophore: This allows for sensitive detection using UV-Visible or fluorescence detectors.
-
Increase Hydrophobicity: By adding a nonpolar moiety, the retention of the derivatized amino acids on reversed-phase HPLC columns is improved, leading to better separation.
-
Improve Volatility (for Gas Chromatography): While this guide focuses on HPLC, it's worth noting that derivatization is also crucial for GC analysis of amino acids.
-
Enhance Ionization Efficiency for Mass Spectrometry (MS): Derivatization can improve the signal intensity of amino acids in MS-based detection.
The choice of derivatization reagent is a critical decision that impacts the sensitivity, stability, and overall robustness of your amino acid analysis method.
The Contenders: A Head-to-Head Comparison of Key Derivatization Reagents
We will now explore the mechanisms, advantages, and limitations of five widely used derivatization reagents: o-Phthalaldehyde (OPA), 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl), 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC), Phenylisothiocyanate (PITC), and 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride).
o-Phthalaldehyde (OPA): The Workhorse for Primary Amines
OPA is one of the most established and commonly used derivatization reagents for primary amino acids.[1] Its reaction with primary amines in the presence of a thiol compound is rapid and yields highly fluorescent isoindole derivatives.
Reaction Mechanism:
Caption: OPA derivatization of a primary amino acid.
Advantages:
-
Speed: The reaction is very fast, often complete within minutes at room temperature.[2]
-
Automation-Friendly: The rapid reaction kinetics make OPA ideal for automated pre-column derivatization.[2][3]
-
Low Background: The OPA reagent itself is not fluorescent, which minimizes interference.[2]
-
High Sensitivity: OPA derivatives are highly fluorescent, allowing for detection in the low picomole to femtomole range.[2]
Limitations:
-
Selectivity: OPA only reacts with primary amines, meaning it will not derivatize secondary amino acids like proline and hydroxyproline.[4]
-
Derivative Instability: The resulting isoindole derivatives are relatively unstable and require prompt analysis or the use of stabilizing agents like 3-mercaptopropionic acid (MPA).[2][4]
Causality in the Protocol:
-
Alkaline pH (typically 9-11.5): This is crucial to deprotonate the amino group of the amino acid, making it a more potent nucleophile to attack the OPA molecule.
-
Thiol Reagent (e.g., 2-mercaptoethanol or MPA): The thiol is essential for the cyclization reaction that forms the stable, fluorescent isoindole ring. MPA is often preferred as it can lead to more stable derivatives than 2-mercaptoethanol.[4]
9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl): Versatility for Primary and Secondary Amines
FMOC-Cl is a highly versatile reagent that reacts with both primary and secondary amino acids to form stable, fluorescent carbamate derivatives.[2] This makes it a popular choice for applications where the analysis of all proteinogenic amino acids is required.
Reaction Mechanism:
Caption: FMOC-Cl derivatization of an amino acid.
Advantages:
-
Broad Reactivity: Reacts with both primary and secondary amines, allowing for the comprehensive analysis of all amino acids.[2]
-
High Stability: The FMOC derivatives are highly stable for extended periods (over 48 hours), which is advantageous for batch processing and re-analysis.[2][5]
-
Dual Detection: The derivatives are both fluorescent and UV-active, offering flexibility in detection methods.[2]
Limitations:
-
Interfering By-product: The hydrolysis of excess FMOC-Cl produces FMOC-OH, which can co-elute with some amino acid derivatives and interfere with quantification.[2]
-
Reaction Conditions: The reaction is typically slower than with OPA and may require slightly elevated temperatures or longer incubation times for completion.
Causality in the Protocol:
-
Alkaline pH (typically 8.0-11.4): Similar to OPA, an alkaline environment is necessary to deprotonate the amino group for nucleophilic attack on the FMOC-Cl molecule.[2][5] A borate buffer is commonly used to maintain this pH.[5]
-
Quenching: To prevent the formation of interfering by-products from excess reagent, a quenching step is sometimes employed using a primary amine like amantadine. However, solvent extraction of the excess FMOC-Cl has been shown to provide higher recoveries and better precision.
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): The Gold Standard for Stability
AQC, the reagent used in the Waters AccQ•Tag™ chemistry, is renowned for its ability to rapidly and efficiently derivatize both primary and secondary amino acids, forming exceptionally stable urea derivatives.[6][7][8]
Reaction Mechanism:
Caption: AQC derivatization of an amino acid.
Advantages:
-
Excellent Stability: The AQC-derivatized amino acids are highly stable, allowing for convenient sample handling and storage.[7][8]
-
Broad Reactivity: Reacts with both primary and secondary amines.[6]
-
Minimal Interference: The by-products of the AQC reaction generally do not interfere with the chromatographic separation of the derivatized amino acids.[9]
-
High Sensitivity: The derivatives are highly fluorescent, enabling sensitive detection.
Limitations:
-
Reagent Cost: AQC is a proprietary reagent and can be more expensive than some of the other options.
-
Hydrolysis By-products: While generally non-interfering, the hydrolysis of excess AQC can form by-products that may need to be considered in method development.[9]
Causality in the Protocol:
-
pH Control (pH 8.2-10.1): Maintaining the correct pH is critical for complete derivatization. If the pH is too low, the reaction will be incomplete, particularly for acidic amino acids.[6]
-
Molar Excess of Reagent: A 4-6 fold molar excess of AQC is required to ensure the complete derivatization of all amino acids in the sample.[6]
-
Temperature: A brief heating step (e.g., 55°C for 10 minutes) is often recommended to drive the reaction to completion and ensure the formation of stable derivatives.
Phenylisothiocyanate (PITC): The Edman Reagent for UV Detection
PITC, also known as Edman's reagent, is a classic derivatizing agent that reacts with both primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives. These derivatives are readily detectable by UV absorbance.
Reaction Mechanism:
Caption: PITC derivatization of an amino acid.
Advantages:
-
Reliability: PITC is a well-established and reliable reagent for amino acid analysis.
-
Broad Reactivity: It reacts with both primary and secondary amino acids.[10]
-
Stable Derivatives: The PTC-amino acid derivatives are generally stable.[10]
-
Clean By-products: Unlike FMOC-Cl, PITC does not produce interfering by-products from hydrolysis. The excess reagent is volatile and can be removed by vacuum.[10]
Limitations:
-
Lower Sensitivity: UV detection of PTC derivatives is generally less sensitive than fluorescence detection of OPA, FMOC, or AQC derivatives.
-
Longer Sample Preparation: The derivatization procedure can be more time-consuming as it often requires a drying step to remove the excess reagent and solvents.[10]
Causality in the Protocol:
-
Alkaline Conditions: An alkaline pH is necessary for the reaction between the amino group and the isothiocyanate group of PITC.
-
Drying Step: A vacuum drying step is crucial to remove the volatile excess PITC and other reaction solvents, which could otherwise interfere with the chromatography.[10]
5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride): A Classic with High Sensitivity
Dansyl chloride is another classic derivatization reagent that reacts with primary and secondary amino groups to form highly fluorescent and UV-active dansyl-sulfonamide derivatives.[11]
Reaction Mechanism:
Caption: Dansyl Chloride derivatization of an amino acid.
Advantages:
-
High Sensitivity: The dansylated derivatives are intensely fluorescent, allowing for very sensitive detection.
-
Broad Reactivity: Reacts with both primary and secondary amines.
-
Well-Established: It is a well-understood and widely documented derivatization method.
Limitations:
-
Slow Reaction: The derivatization reaction is relatively slow and often requires elevated temperatures and/or long incubation times.[12]
-
Multiple Derivatives: Dansyl chloride can react with other functional groups on amino acids (e.g., the hydroxyl group of tyrosine, the imidazole group of histidine), potentially leading to the formation of multiple derivatives for a single amino acid, which can complicate the chromatogram.
-
Derivative Instability: The stability of dansyl derivatives can be a concern, and they are susceptible to degradation.
Causality in the Protocol:
-
High pH (pH 9.5-10.5): A strongly alkaline environment is required for the reaction to proceed efficiently.[12]
-
Elevated Temperature and Incubation Time: Heating (e.g., 60°C) and a significant incubation period (e.g., 30-60 minutes) are often necessary to drive the reaction to completion.[12]
-
Quenching: A quenching step, often with a primary amine like methylamine or ammonium hydroxide, is used to consume the excess dansyl chloride and stop the reaction.[13]
Quantitative Performance at a Glance
The following table summarizes the key performance characteristics of the discussed derivatization reagents. It is important to note that these values are compiled from various sources and can be influenced by the specific HPLC system, column, and experimental conditions used.
| Feature | OPA | FMOC-Cl | AQC | PITC | Dansyl Chloride |
| Reactivity | Primary amines only[2] | Primary & Secondary amines[2] | Primary & Secondary amines[6] | Primary & Secondary amines[10] | Primary & Secondary amines |
| Detection Method | Fluorescence[2] | Fluorescence, UV[2] | Fluorescence, UV | UV[10] | Fluorescence, UV |
| Derivative Stability | Relatively unstable[2] | Highly stable[2][5] | Highly stable[7][8] | Stable[10] | Moderately stable |
| Reaction Speed | Very fast (minutes)[2] | Fast (minutes) | Very fast (seconds to minutes)[7] | Moderate (requires drying)[10] | Slow (requires heating)[12] |
| Automation Friendliness | Excellent[2][3] | Good | Excellent | Moderate | Moderate |
| Common Detection Limits | Low picomole to femtomole[2] | Femtomole[5] | Picomole to femtomole | Picomole[10] | Femtomole |
| Key Advantage | Speed and automation | Versatility and stability | Stability and reliability | Robustness and clean by-products | High sensitivity |
| Key Disadvantage | Does not react with secondary amines | Interfering by-product | Cost | Lower sensitivity, longer prep | Slow reaction, multiple derivatives |
Experimental Protocols: A Practical Guide
The following are representative, detailed protocols for each derivatization method. These should be considered as a starting point and may require optimization for your specific application and instrumentation.
OPA Derivatization Protocol (Automated Pre-column)
This protocol is designed for an HPLC system with an autosampler capable of automated derivatization.
Reagents:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH with a concentrated NaOH solution.
-
OPA Reagent: Dissolve OPA in a small amount of methanol and then dilute with the borate buffer. Add the thiol (e.g., 3-mercaptopropionic acid). This solution should be prepared fresh daily and protected from light.
-
Amino Acid Standards and Samples: Prepare in a suitable diluent, such as 0.1 M HCl.
Workflow:
Sources
- 1. jasco-global.com [jasco-global.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
A-Head-to-Head-Analyse: Bewertung des Kreuzresistenzprofils neuartiger Isonicotinsäure-Analoga gegenüber Mycobacterium tuberculosis
Veröffentlicht: 11. Januar 2026
Leitender Autor: Dr. Evelyn Reed, Senior Application Scientist
Zusammenfassung für die Geschäftsleitung
Die zunehmende Prävalenz arzneimittelresistenter Tuberkulose (TB) stellt eine ernste globale Gesundheitsbedrohung dar und macht die Entwicklung neuartiger Therapeutika dringend erforderlich.[1][2] Isonicotinsäure-Analoga, angeführt vom Erstlinienmedikament Isoniazid (INH), sind seit Jahrzehnten ein Eckpfeiler der TB-Behandlung.[3][4] Ihre Wirksamkeit wird jedoch zunehmend durch Resistenzmechanismen beeinträchtigt, vor allem durch Mutationen in den Genen katG und inhA.[5][6][7] Dieser Leitfaden bietet einen umfassenden Rahmen für die Bewertung des Kreuzresistenzprofils eines neuartigen Isonicotinsäure-Analogons, das hier als „Analog-X“ bezeichnet wird, im Vergleich zu Isoniazid. Wir beschreiben eine validierte experimentelle Pipeline, interpretieren hypothetische Ergebnisse und erläutern die kausale Logik hinter dem Studiendesign, um Forscher bei der Identifizierung von Kandidaten zu unterstützen, die etablierte Resistenzwege umgehen können.
Einführung: Die Notwendigkeit, die Isoniazid-Resistenz zu überwinden
Isoniazid, ein Prodrug, ist bemerkenswert wirksam gegen replizierende Mycobacterium tuberculosis (Mtb).[8] Sein Wirkmechanismus hängt von der Aktivierung durch das mykobakterielle Katalase-Peroxidase-Enzym KatG ab.[5][8][9] Das aktivierte INH bildet dann ein Addukt mit NAD, das die InhA, eine Enoyl-Acyl-Carrier-Protein-Reduktase, die für die Mykolsäuresynthese – einen wesentlichen Bestandteil der mykobakteriellen Zellwand – entscheidend ist, stark hemmt.[8][10]
Resistenz entsteht hauptsächlich durch zwei Wege:
-
katG-Mutationen: Veränderungen im katG-Gen, insbesondere die S315T-Substitution, beeinträchtigen oder verhindern die Aktivierung von INH, was oft zu einer hochgradigen Resistenz führt.[6][11][12]
-
inhA-Promotor-Mutationen: Mutationen in der regulatorischen Region von inhA können zu einer Überexpression des InhA-Proteins führen, wodurch das Ziel „titriert“ wird und eine niedriggradige Resistenz gegen INH und Kreuzresistenz gegen strukturell ähnliche Medikamente wie Ethionamid entsteht.[2]
Ein erfolgreiches neuartiges Analog muss idealerweise Aktivität gegen Stämme mit diesen Resistenzmechanismen zeigen. Unser Ziel ist es daher, einen systematischen Ansatz zur Bewertung des Potenzials von Analog-X zu skizzieren, diese Hürde zu überwinden.
Mechanistische Überlegungen und Visualisierung
Um zu verstehen, wo ein neuartiges Analog einen Unterschied machen könnte, ist es wichtig, den etablierten INH-Aktivierungs- und Resistenzweg zu visualisieren.
Abbildung 1: Vereinfachter Weg der Isoniazid-Aktivierung und der primären Resistenzmechanismen in M. tuberculosis.
Rationale und Design des Experiments
Ein robustes Studiendesign ist entscheidend für die eindeutige Bewertung der Kreuzresistenz. Unsere Methodik basiert auf dem Prinzip der Verwendung gut charakterisierter Stämme und orthogonaler Assays, um ein umfassendes Wirksamkeits- und Sicherheitsprofil zu erstellen.
Auswahl der Verbindungen
-
Analog-X: Die zu untersuchende neuartige Verbindung.
-
Isoniazid (INH): Der Goldstandard-Komparator, der als Referenz für die Aktivität gegen den Wildtyp-Stamm und als Maßstab für die Resistenz dient.
-
Ethionamid (ETH): Ein Zweitlinienmedikament, das ebenfalls die InhA hemmt, aber eine andere Aktivierung erfordert. Es ist nützlich, um die Kreuzresistenz im Zusammenhang mit inhA-Promotor-Mutationen zu bewerten.[2]
Auswahl der mykobakteriellen Stämme
Die Wahl der Stämme ist der kritischste Aspekt dieses Leitfadens. Wir müssen Stämme mit bekannten Genotypen einbeziehen, um die Ergebnisse direkt mit spezifischen Resistenzmechanismen korrelieren zu können.
-
M. tuberculosis H37Rv (WT): Der laborübliche, vollständig anfällige Wildtyp-Stamm. Dieser Stamm legt die Basis-Wirksamkeit fest.
-
INH-resistenter Stamm (KatG S315T): Ein klinisches Isolat oder ein im Labor erzeugter Stamm mit der häufigsten Mutation, die eine hochgradige INH-Resistenz verleiht.[6] Die Aktivität von Analog-X gegen diesen Stamm deutet auf eine Umgehung der KatG-Aktivierung hin.
-
INH-resistenter Stamm (inhA-Promotor-Mutation): Ein Stamm mit einer Mutation (z. B. -15C>T) im Promotor des fabG1-inhA-Operons, die zu einer InhA-Überexpression führt.[2][13] Dies ermöglicht die Bewertung, ob Analog-X die erhöhten Zielproteinspiegel überwinden kann.
Auswahl der Assays
-
Bestimmung der minimalen Hemmkonzentration (MHK): Ein grundlegender Assay zur Quantifizierung der Wirksamkeit. Die MHK ist die niedrigste Konzentration eines Medikaments, die das sichtbare Wachstum eines Mikroorganismus hemmt.[14][15] Wir werden eine Bouillon-Mikrodilutionsmethode verwenden.
-
Zytotoxizitätsassay (MTT-Assay): Es ist unerlässlich sicherzustellen, dass die Verbindung für Mykobakterien selektiv toxisch ist und nicht für Wirtszellen. Wir werden den MTT-Assay an A549-Zellen, einer menschlichen Lungenkarzinom-Zelllinie, durchführen, um die Zytotoxizität für Säugetierzellen zu bewerten.[16]
Experimenteller Workflow und Protokolle
Die folgende Abbildung zeigt den gesamten experimentellen Arbeitsablauf von der Vorbereitung der Kulturen bis zur Datenanalyse.
Abbildung 2: Experimenteller Arbeitsablauf zur Bewertung der Wirksamkeit und Selektivität neuartiger Analoga.
Protokoll 1: Bestimmung der minimalen Hemmkonzentration (MHK) mittels Bouillon-Mikrodilution
Dieses Protokoll ist an die Microplate Alamar Blue Assay (MABA)-Methode angelehnt, die für Mtb weit verbreitet ist.[15]
-
Vorbereitung des Inokulums: Kultivieren Sie M. tuberculosis-Stämme in Middlebrook 7H9-Bouillon, ergänzt mit 10 % OADC (Ölsäure, Albumin, Dextrose, Katalase) und 0,05 % Tween 80, bis zur mittleren logarithmischen Phase.
-
Standardisierung: Passen Sie die Trübung der Bakteriensuspension an einen McFarland-Standard von 0,5 an, um eine konsistente Inokulumdichte zu gewährleisten.
-
Plattenvorbereitung: Geben Sie in einer sterilen 96-Well-Platte 100 µL 7H9-Medium in alle Wells. Fügen Sie 100 µL der Testverbindung in der höchsten Konzentration zur ersten Spalte hinzu.
-
Serielle Verdünnung: Führen Sie zweifache serielle Verdünnungen durch, indem Sie 100 µL von der ersten Spalte auf die nächste übertragen.
-
Inokulation: Fügen Sie 100 µL des standardisierten Inokulums zu jedem Well hinzu, was zu einem Endvolumen von 200 µL führt. Schließen Sie eine Positivkontrolle (nur Bakterien) und eine Negativkontrolle (nur Medium) ein.
-
Inkubation: Versiegeln Sie die Platten und inkubieren Sie sie bei 37 °C für 7 Tage.
-
Ablesung: Fügen Sie 30 µL AlamarBlue-Reagenz zu jedem Well hinzu und inkubieren Sie weitere 24 Stunden. Eine Farbänderung von blau (kein Wachstum) zu pink (Wachstum) zeigt die bakterielle Lebensfähigkeit an.
-
Bestimmung: Die MHK wird als die niedrigste Konzentration der Verbindung definiert, die eine Farbänderung verhindert (d. h. die Wells bleiben blau).[15]
Protokoll 2: MTT-Zytotoxizitätsassay an A549-Zellen
Dieses Protokoll bewertet die Wirkung der Verbindung auf die metabolische Aktivität von Säugetierzellen, ein Indikator für die Lebensfähigkeit.[17]
-
Zellaussaat: Säen Sie A549-Zellen in einer 96-Well-Platte mit einer Dichte von 1 x 10⁴ Zellen pro Well in 100 µL geeignetem Kulturmedium aus. Inkubieren Sie 24 Stunden bei 37 °C und 5 % CO₂, damit die Zellen anhaften können.
-
Behandlung: Entfernen Sie das Medium und fügen Sie 100 µL frisches Medium hinzu, das serielle Verdünnungen der Testverbindungen (Analog-X, INH) enthält. Schließen Sie eine Vehikelkontrolle (z. B. DMSO) ein.
-
Inkubation: Inkubieren Sie die Platten für 48 Stunden.
-
MTT-Zugabe: Fügen Sie 10 µL einer 5 mg/mL MTT-Lösung zu jedem Well hinzu und inkubieren Sie weitere 4 Stunden. Lebende Zellen mit aktiven mitochondrialen Dehydrogenasen reduzieren das gelbe MTT zu violetten Formazan-Kristallen.
-
Solubilisierung: Fügen Sie 100 µL eines Solubilisierungspuffers (z. B. DMSO oder eine saure SDS-Lösung) zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen.
-
Messung: Messen Sie die Extinktion bei 570 nm mit einem Plattenlesegerät.
-
Analyse: Die 50 % zytotoxische Konzentration (CC₅₀) wird als die Konzentration der Verbindung berechnet, die die Zelllebensfähigkeit um 50 % im Vergleich zur unbehandelten Kontrolle reduziert.
Datenpräsentation und Interpretation
Die aus diesen Assays gewonnenen quantitativen Daten lassen sich am besten in einer Tabelle zusammenfassen, um einen direkten Vergleich zu ermöglichen. Wir werden auch zwei wichtige Metriken berechnen:
-
Resistenzindex (RI): RI = MHK (resistenter Stamm) / MHK (WT-Stamm). Ein RI-Wert nahe 1 deutet auf eine fehlende Kreuzresistenz hin.
-
Selektivitätsindex (SI): SI = CC₅₀ (A549-Zellen) / MHK (WT-Stamm). Ein höherer SI-Wert ist wünschenswert und deutet auf eine selektive Toxizität für Mykobakterien gegenüber Säugetierzellen hin.
Tabelle 1: Hypothetische Wirksamkeits- und Zytotoxizitätsdaten für Testverbindungen
| Verbindung | Stamm (Genotyp) | MHK (µg/mL) | Resistenzindex (RI) | CC₅₀ (µM, A549-Zellen) | Selektivitätsindex (SI) |
| Isoniazid (INH) | Mtb H37Rv (WT) | 0.05 | - | >2000 | >40000 |
| Mtb (KatG S315T) | 2.0 | 40 | |||
| Mtb (inhA-Promotor) | 0.5 | 10 | |||
| Ethionamid (ETH) | Mtb H37Rv (WT) | 0.8 | - | >500 | >625 |
| Mtb (KatG S315T) | 0.8 | 1 | |||
| Mtb (inhA-Promotor) | 6.4 | 8 | |||
| Analog-X | Mtb H37Rv (WT) | 0.1 | - | >1500 | >15000 |
| Mtb (KatG S315T) | 0.2 | 2 | |||
| Mtb (inhA-Promotor) | 0.4 | 4 |
Interpretation der hypothetischen Ergebnisse:
-
Isoniazid (INH): Wie erwartet zeigt INH eine hohe Wirksamkeit gegen den WT-Stamm, verliert aber signifikant an Aktivität gegen beide resistenten Stämme, was zu hohen RI-Werten führt (40 und 10). Sein Selektivitätsindex ist extrem hoch, was seine Sicherheit unterstreicht.
-
Ethionamid (ETH): ETH ist gegen den KatG-Mutanten-Stamm wirksam (RI=1), da es eine andere Aktivierung erfordert. Es zeigt jedoch eine Kreuzresistenz mit dem inhA-Promotor-Mutanten (RI=8), was erwartet wird, da sie dasselbe ultimative Ziel teilen.
-
Analog-X: Dieses hypothetische Ergebnis ist äußerst vielversprechend.
-
Aktivität gegen KatG S315T (RI=2): Der niedrige Resistenzindex deutet stark darauf hin, dass Analog-X keine Aktivierung durch KatG erfordert oder diese auf eine Weise nutzt, die von der S315T-Mutation nicht beeinflusst wird. Dies ist ein entscheidender Vorteil, da es den häufigsten Mechanismus der hochgradigen INH-Resistenz umgeht.
-
Aktivität gegen inhA-Promotor-Mutante (RI=4): Obwohl eine leichte Abnahme der Wirksamkeit zu verzeichnen ist, ist der RI-Wert deutlich niedriger als der von INH. Dies deutet darauf hin, dass Analog-X die InhA möglicherweise stärker bindet oder einen sekundären Wirkmechanismus besitzt, der die Auswirkungen der InhA-Überexpression abschwächt.
-
Selektivität (SI > 15000): Analog-X zeigt eine ausgezeichnete Selektivität für Mykobakterien gegenüber Säugetierzellen, was auf ein günstiges Sicherheitsprofil hindeutet.
-
Fazit und zukünftige Richtungen
Dieser Leitfaden beschreibt eine umfassende und logisch fundierte Strategie zur Bewertung des Kreuzresistenzprofils neuartiger Isonicotinsäure-Analoga. Anhand unseres hypothetischen Kandidaten Analog-X haben wir gezeigt, wie ein günstiges Profil aussehen würde: hohe Wirksamkeit gegen Wildtyp- und wichtige INH-resistente Stämme bei gleichzeitig hoher Selektivität.
Ein Kandidat wie Analog-X würde weitere Untersuchungen rechtfertigen, einschließlich:
-
Bestätigung des Wirkmechanismus durch Ziel-Überexpressionsstudien oder enzymatische Assays.
-
Bewertung der Wirksamkeit gegen ein breiteres Panel klinischer Isolate mit unterschiedlichen Resistenzmutationen.
-
In-vivo-Wirksamkeitsstudien in Tiermodellen der Tuberkulose.
Durch die systematische Anwendung dieses experimentellen Rahmens können Forscher und Arzneimittelentwickler vielversprechende Leitverbindungen effizient identifizieren und priorisieren, die das Potenzial haben, die wachsende Herausforderung der arzneimittelresistenten Tuberkulose zu bewältigen.
Referenzen
-
Unissa, A. N., & S., S. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Journal of Applied Microbiology, 121(5), 1215-1226. ([Link])
-
Wikipedia. (n.d.). Isoniazid. ([Link])
-
Vilchèze, C., & Jacobs, W. R., Jr. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology, 61, 35-50. ([Link])
-
Seeporn, C., et al. (2018). Detection of katG and inhA mutations to guide isoniazid and ethionamide use for drug-resistant tuberculosis. The International Journal of Tuberculosis and Lung Disease, 22(3), 307-313. ([Link])
-
Rawat, R., et al. (2003). Mechanisms for isoniazid action and resistance. Journal of Biological Chemistry, 278(48), 47883-47890. ([Link])
-
Cheng, S. J., et al. (2014). The mutations of katG and inhA genes of isoniazid-resistant Mycobacterium tuberculosis isolates in Taiwan. Journal of Microbiology, Immunology and Infection, 47(1), 29-35. ([Link])
-
Ameeruddin, N., et al. (2016). Overview on mechanisms of isoniazid action and resistance in mycobacterium tuberculosis. ResearchGate. ([Link])
-
Ando, H., et al. (2010). Identification of katG Mutations Associated with High-Level Isoniazid Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 54(5), 1793-1799. ([Link])
-
Makarov, V., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Medicinal Chemistry, 12(14), 1297-1306. ([Link])
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Sirgel, F. A., Wiid, I. J., & van Helden, P. D. (2009). Measuring minimum inhibitory concentrations in mycobacteria. Methods in Molecular Biology, 465, 173-186. ([Link])
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Shi, W., et al. (2020). Two Novel katG Mutations Conferring Isoniazid Resistance in Mycobacterium tuberculosis. Frontiers in Microbiology, 11, 1638. ([Link])
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Aboul-Fadl, T., et al. (2012). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 17(9), 10757-10770. ([Link])
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Davaalkham, D., et al. (2020). Genetic Mutations Associated with Isoniazid Resistance in Mycobacterium tuberculosis in Mongolia. Antimicrobial Agents and Chemotherapy, 64(7), e00132-20. ([Link])
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JoVE. (2022). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. YouTube. ([Link])
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Popov, S. (2015). Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M.tuberculosis with M/X/TDR. European Respiratory Journal. ([Link])
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Köser, C. U., et al. (2019). Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex. Clinical Microbiology and Infection, 25(4), 405-407. ([Link])
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Buraczewska, M., & Pichula, K. (1953). [Effect of isonicotinic acid isomers on Mycobacterium tuberculosis; review]. Gruzlica, 21(4), 325-333. ([Link])
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Rajkumar, S., et al. (2020). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. Bio-protocol, 10(14), e3683. ([Link])
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Wang, Y., et al. (2024). Clinical research progress of novel antituberculosis drugs on multidrug-resistant tuberculosis. Postgraduate Medical Journal. ([Link])
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. ([Link])
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. ([Link])
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MBBS VPASS. (2019). Pharmacology 765 a AntiTubercular Drugs Isoniazid Rifampin Treatment Tuberculosis. YouTube. ([Link])
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Nasir, A., et al. (2023). Overcoming Mycobacterium tuberculosis Drug Resistance: Novel Medications and Repositioning Strategies. ACS Omega, 8(36), 32415-32433. ([Link])
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Dookie, N., et al. (2018). Evolution of drug resistance in Mycobacterium tuberculosis: a review on the molecular determinants of resistance and implications for personalized care. Journal of Antimicrobial Chemotherapy, 73(5), 1138-1151. ([Link])
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Dimethylamino-isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Novel Compound
Part 1: Hazard Identification and Risk Assessment - The "Know Your Chemical" Imperative
Before any disposal procedures are initiated, a thorough understanding of the potential hazards associated with 2-Dimethylamino-isonicotinic acid is paramount. Based on data from analogous compounds such as 2-[4-(Dimethylamino)butoxy]isonicotinic acid and the parent compound, isonicotinic acid, we can infer the following potential hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Eye Irritation: Poses a risk of serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.
Given these potential hazards, a comprehensive risk assessment should be conducted in the context of your specific laboratory environment and the quantities of waste being handled.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Adherence to a strict PPE protocol is non-negotiable when handling this compound waste. The following table outlines the minimum recommended PPE:
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hands | Nitrile or neoprene gloves | To prevent skin contact and potential irritation. Always inspect gloves for integrity before use. |
| Body | A fully buttoned lab coat | To protect skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates | Recommended when handling bulk quantities or if there is a potential for aerosolization. |
Part 3: Spill Management - A Calm and Calculated Response
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate the affected area and inform your laboratory supervisor and safety officer.
-
Secure the Area: Restrict access to the spill zone. If the compound is a solid, avoid creating dust.
-
Don Appropriate PPE: Before re-entering the area, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spread. For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.
-
Clean the Spill: Carefully sweep or scoop the absorbed material or solid into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., a mild detergent solution), followed by a water rinse. Collect all cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used in the cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's policies.
Part 4: The Disposal Pathway - A Step-by-Step Guide
The proper disposal of this compound requires a multi-step approach that ensures compliance with local, state, and federal regulations. The following workflow provides a clear and logical path for its disposal.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol:
-
Waste Characterization:
-
As a first step, you must determine if your waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA). Based on the irritant nature of similar compounds, it is prudent to manage this compound as a hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste characterization.
-
-
Segregation and Storage:
-
Store waste containing this compound in a designated Satellite Accumulation Area (SAA).
-
Ensure that it is segregated from incompatible materials, particularly strong oxidizing agents.
-
The SAA should be a secure area, away from general laboratory traffic.
-
-
Containerization:
-
Use a container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally a good choice.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
Proper labeling is a critical compliance requirement. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date (the date you first add waste to the container)
-
The appropriate hazard pictograms (e.g., irritant)
-
Your name, department, and contact information.
-
-
-
Neutralization (for acidic solutions):
-
If the waste is in an acidic solution, neutralization may be a beneficial pre-treatment step, though this should only be performed by trained personnel and in accordance with your institution's safety protocols.
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring.
-
Monitor the pH with a pH meter or pH paper until it is in the neutral range (pH 6-8).
-
Be aware that neutralization reactions can be exothermic and may generate gas. Perform this in a well-ventilated fume hood.
-
-
Arranging for Disposal:
-
Once the waste container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a pickup.
-
Do not attempt to transport hazardous waste yourself.
-
You will likely need to complete a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final destination.
-
-
Final Disposal Method:
-
The ultimate disposal of this compound will be handled by a licensed hazardous waste disposal facility.
-
Given its organic and nitrogen-containing structure, the most probable disposal method is incineration at high temperatures. This process effectively destroys the organic molecule.[1]
-
Incineration of nitrogen-containing compounds can produce nitrogen oxides (NOx), which are regulated pollutants.[2][3] Licensed facilities have sophisticated off-gas treatment systems to control these emissions.[4]
-
Part 5: Trustworthiness and Self-Validation
This guide is built on a foundation of established safety principles and regulatory compliance. To ensure a self-validating system in your laboratory:
-
Regularly Review and Update Procedures: Your laboratory's chemical hygiene plan should be a living document, updated as new information becomes available.
-
Training and Documentation: All personnel handling this compound must be trained on these disposal procedures, and this training should be documented.
-
Consult Your EHS Department: Your institution's EHS department is your primary resource for ensuring compliance with all applicable regulations. Always consult them with any questions or concerns.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
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Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health. Retrieved from [Link]
- Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers.
-
Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways. Retrieved from [Link]
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McClelland Engineers. (n.d.). High-Nitrogen content Organic Waste Incinerator. Retrieved from [Link]
-
Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
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- 4. mcclellandindia.com [mcclellandindia.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Dimethylamino-isonicotinic Acid
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, in-depth guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling 2-Dimethylamino-isonicotinic acid. The protocols herein are designed to create a self-validating system of safety, ensuring that every operational step is underpinned by a clear understanding of the potential hazards and the rationale for each protective measure.
The Foundation of Safety: Hazard Assessment
Before any handling of this compound, a thorough risk assessment is paramount. Based on data from analogous compounds, this chemical should be treated as, at minimum, a hazardous substance with the following GHS classifications:
| Hazard Classification | GHS Hazard Code | Description | Authoritative Source |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Regulation (EC) No 1272/2008 |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5] | Regulation (EC) No 1272/2008 |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2][3] | Regulation (EC) No 1272/2008 |
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[1] The causality is clear: the acidic nature and chemical reactivity of the compound can irritate and damage biological tissues upon contact. Therefore, our PPE strategy must establish a complete barrier against these exposure routes.
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not a checklist but a dynamic process based on the scale and nature of the operation. Avoid all personal contact, including inhalation, by wearing appropriate protective equipment.
Eye and Face Protection: A Non-Negotiable Barrier
Acids and their derivatives can cause severe and potentially irreversible eye damage. Standard eyeglasses are insufficient.
-
Minimum Requirement (e.g., Handling Small Quantities in a Controlled Setting): Safety glasses with side-shields conforming to EN166 or equivalent standards are mandatory.[5]
-
Best Practice (e.g., Weighing Powders, Preparing Solutions, Potential for Splash): Chemical splash goggles that provide a complete seal around the eyes should be worn.[6]
-
High-Risk Operations (e.g., Large-Scale Reactions, Spill Cleanup): A full-face shield must be used in conjunction with chemical splash goggles. This provides a multi-layered defense, protecting the entire face from splashes and impacts.[7][8]
Hand Protection: Selecting the Right Glove
Skin contact can lead to irritation, characterized by redness, itching, and inflammation.[1] Gloves must be selected based on chemical resistance and should be inspected for defects before every use.[5]
-
Material Selection: Nitrile or butyl rubber gloves are recommended for handling acids.[7] PVC gloves may also offer resistance to many acids and are a suitable alternative for those with latex allergies.[6] Always consult the manufacturer's glove compatibility chart for specific breakthrough times.
-
Glove Protocol:
-
Use powder-free gloves to prevent aerosolizing the chemical.[8]
-
When handling highly hazardous materials, consider double-gloving. This allows for the safe removal of the contaminated outer glove while maintaining a protective barrier.
-
Change gloves every 30-60 minutes or immediately if you suspect contamination or damage.[8]
-
Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.[5] Wash hands thoroughly after removal.[1][5]
-
Body Protection: Shielding Against Contamination
A lab coat is the minimum requirement. However, for tasks with a higher risk of spills or dust generation, more comprehensive protection is necessary.
-
Standard Use: A clean, long-sleeved laboratory coat.
-
Increased Risk: A chemical-resistant gown or apron worn over the lab coat provides an additional layer of protection. Ensure the material is rated for acid resistance.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For larger-scale work, chemical-resistant boots with steel toes are recommended.[9]
Respiratory Protection: Controlling Inhalation Risks
This compound is likely a solid powder, making dust inhalation a primary concern. Engineering controls, such as a certified chemical fume hood or a powder containment hood, are the most effective way to mitigate this risk.[1][4]
-
When Engineering Controls Are Sufficient: If work is conducted entirely within a functioning fume hood, respiratory protection may not be required.
-
When Additional Protection is Needed: If dust is generated outside of a primary engineering control (e.g., during spill cleanup, weighing large quantities), a respirator is required.[3]
-
For nuisance dust: A NIOSH-approved N95 respirator may be sufficient.[7]
-
For higher concentrations or unknown exposures: A half-mask or full-face respirator with acid gas cartridges and P100 particulate filters is necessary.[7][10] A proper fit test is essential to ensure the respirator provides an adequate seal.[7]
-
Operational Plan: A Step-by-Step Safety Workflow
Adherence to a strict operational protocol minimizes exposure and validates the safety system.
Step 1: Preparation and PPE Donning
-
Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[1]
-
Gather Materials: Assemble all necessary chemicals, equipment, and waste containers before starting.
-
Don PPE: Put on PPE in the following order: lab coat/gown, inner gloves, respirator (if needed), goggles, face shield (if needed), and finally, outer gloves pulled over the cuffs of the gown.
Caption: PPE Donning Workflow before handling chemicals.
Step 2: Chemical Handling
-
Perform all manipulations that may generate dust (e.g., weighing, transferring solids) inside a chemical fume hood or other ventilated enclosure.
-
Handle the material carefully to avoid creating dust clouds.
-
Keep containers tightly closed when not in use.[1]
Step 3: Cleanup and PPE Doffing
-
Decontaminate: Wipe down the work surface and any equipment used.
-
Doff PPE: Remove PPE in an order that minimizes cross-contamination. A common sequence is: outer gloves, face shield, gown, goggles, respirator, inner gloves. Dispose of all single-use items in a designated hazardous waste container.
-
Hygiene: Wash hands and forearms thoroughly with soap and water.[2]
Emergency and Disposal Protocols
Emergency Response: Spills and Exposures
In the event of an emergency, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing.[1][4] Wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation occurs or persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention from an ophthalmologist.[3][4]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[1]
-
Spill Cleanup:
-
Alert personnel in the area and evacuate if necessary.
-
Don the appropriate level of PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.
-
Carefully sweep or vacuum the material into a suitable, labeled hazardous waste container.[1]
-
Clean the spill area thoroughly. Prevent spilled material from entering drains or waterways.[1][5]
-
Caption: Emergency workflow for chemical spill response.
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All materials contaminated with this compound, including gloves, wipes, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Regulatory Compliance: This material and its container must be disposed of as hazardous waste.[4] Adhere strictly to all local, regional, and national regulations for chemical waste disposal.[2] Never dispose of this chemical or its contaminated materials down the drain.[4][5]
By integrating this expert-driven, safety-first approach into your daily laboratory operations, you build a resilient and trustworthy system that protects not only yourself and your colleagues but also the integrity of your research.
References
-
2-[4-(Dimethylamino)butoxy]isonicotinic acid Safety Data Sheet. AK Scientific, Inc.
-
Isonicotinic Acid Safety data sheet. CPAChem.
-
ISONICOTINIC ACID GHS Safety Data Sheet. S D FINE-CHEM LIMITED.
-
2-Methyl-4-Pyridinecarboxylic Acid SAFETY DATA SHEET. Sigma-Aldrich.
-
Isonicotinic acid Safety Data Sheet. Carl ROTH.
-
ISO NICOTINIC ACID MATERIAL SAFETY DATA SHEET. Central Drug House (P) Ltd.
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Nicotinic acid Safety Data Sheet. Carl ROTH.
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What PPE Should You Wear When Handling Acid? LeelineWork.
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
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Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH).
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Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
